6-(4-Bromophenoxy)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(4-bromophenoxy)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-8-1-4-10(5-2-8)15-11-6-3-9(13)7-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTGEPHGOSFJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384143 | |
| Record name | 6-(4-bromophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77006-26-9 | |
| Record name | 6-(4-bromophenoxy)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(4-Bromophenoxy)pyridin-3-amine chemical properties
An In-depth Technical Guide to 6-(4-Bromophenoxy)pyridin-3-amine: Core Chemical Properties and Synthetic Utility
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 6-(4-Bromophenoxy)pyridin-3-amine is one such scaffold, a trifunctional molecule offering a confluence of reactive sites that empower chemists to construct complex molecular architectures. Its structure, featuring a pyridine core, is adorned with a nucleophilic amino group, a synthetically versatile bromophenoxy moiety, and an activating pyridine nitrogen. This guide provides an in-depth analysis of the core chemical properties, reactivity, and practical applications of 6-(4-Bromophenoxy)pyridin-3-amine, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic signature, reactive profile, and established protocols for its synthetic transformation, providing a comprehensive resource for its effective utilization in research and development.
Chemical Identity and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the bedrock of its application in synthesis. These parameters dictate choices in reaction solvents, purification methods, and storage conditions.
Core Identifiers
The compound is unambiguously identified by the following descriptors:
| Identifier | Value |
| IUPAC Name | 6-(4-Bromophenoxy)pyridin-3-amine |
| CAS Number | 77006-26-9[1] |
| Molecular Formula | C₁₁H₉BrN₂O[1] |
| Molecular Weight | 265.11 g/mol [1] |
| InChIKey | BQTGEPHGOSFJKZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical properties of 6-(4-Bromophenoxy)pyridin-3-amine are summarized below. These values are critical for experimental design, influencing everything from dissolution to chromatographic behavior.
| Property | Value | Source |
| Melting Point | 107 °C | [1] |
| Boiling Point | 408.9 °C at 760 mmHg | [1] |
| Density | 1.543 g/cm³ | [1] |
| Flash Point | 201.1 °C | [1] |
| Polar Surface Area (PSA) | 48.1 Ų | [1] |
| LogP (XLogP3) | 3.8 | [1] |
The melting point indicates the compound is a solid at room temperature. The high boiling and flash points suggest low volatility under standard conditions. A LogP of 3.8 indicates significant lipophilicity, suggesting good solubility in organic solvents like dichloromethane, ethyl acetate, and THF, but poor solubility in water. This is a key consideration for selecting appropriate solvent systems for reactions and chromatography.
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of a chemical substance. For 6-(4-Bromophenoxy)pyridin-3-amine, a full suite of spectroscopic data is available to confirm its structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms in the molecule, confirming the arrangement of protons on the pyridine and benzene rings.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Elucidates the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Confirms the molecular weight (265.11 g/mol ) and isotopic pattern characteristic of a monobrominated compound.[1]
-
Infrared Spectroscopy (IR): Identifies key functional groups, such as the N-H stretches of the amine and C-O-C stretches of the ether linkage.
Researchers can access reference spectra from various chemical suppliers and databases to validate their own analytical results.[2]
Chemical Reactivity and Synthetic Logic
The synthetic value of 6-(4-Bromophenoxy)pyridin-3-amine stems from the distinct reactivity of its three key structural components: the amino group, the pyridine ring, and the C-Br bond of the phenoxy moiety. The interplay between these groups allows for selective and sequential functionalization.
Figure 1: Reactivity map of 6-(4-Bromophenoxy)pyridin-3-amine.
-
Reactivity at the Amino Group: The primary amine at the 3-position is a potent nucleophile and a moderately activating group for the pyridine ring. It readily undergoes standard amine chemistries such as acylation and sulfonylation. These reactions are often used not only to introduce new functional groups but also to protect the amine and modulate its electronic influence on the ring during subsequent reactions.[3]
-
Reactivity at the Bromine Atom: The bromine atom on the terminal phenyl ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. This position is ideal for building molecular complexity through the formation of new carbon-carbon or carbon-heteroatom bonds. Widely used transformations include:
-
Reactivity of the Pyridine Ring: The pyridine ring itself is electron-deficient. However, the electron-donating effects of the amino and phenoxy groups make it more susceptible to electrophilic aromatic substitution than unsubstituted pyridine. The positions on the pyridine ring can be targeted for further functionalization, though this often requires careful selection of reaction conditions to control regioselectivity.
Experimental Protocols: Synthetic Transformations
To illustrate the synthetic utility of this building block, the following sections provide detailed, field-proven protocols for two of the most common and powerful transformations employed in drug discovery programs.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a typical procedure for C-C bond formation, a cornerstone of modern medicinal chemistry for creating biaryl structures often found in kinase inhibitors.
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq).
-
Reagent Addition: Add the desired arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol details a C-N bond-forming reaction, essential for synthesizing diaryl amines or attaching alkylamine side chains, which are prevalent motifs in pharmacologically active compounds.
Figure 3: Workflow for Buchwald-Hartwig Amination.
Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube, add 6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq), the desired amine coupling partner (1.2 eq), cesium carbonate (2.0 eq), and the phosphine ligand (e.g., XPhos, 0.1 eq).
-
Catalyst Addition: Add the palladium source (e.g., Pd₂(dba)₃, 0.025 eq).
-
Solvent Addition: Seal the tube, evacuate, and backfill with an inert atmosphere. Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography on silica gel to afford the desired aminated product.
Safety and Handling
Proper handling of all chemicals is essential for laboratory safety. The following information is derived from available Material Safety Data Sheets (MSDS).
| Safety Aspect | Guideline |
| Hazards | Irritating to eyes, respiratory system, and skin.[5] May be harmful if swallowed or absorbed through the skin.[6][7] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection.[5] |
| Handling | Use in a well-ventilated area or under a fume hood.[1] Avoid breathing dust, vapor, mist, or gas.[5] Avoid contact with skin and eyes.[5] |
| Storage | Store in a cool, dry place in a tightly closed container.[1][5] |
| First Aid (Eyes) | Flush eyes with plenty of water for at least 15 minutes. Seek medical aid.[5] |
| First Aid (Skin) | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] |
| First Aid (Inhalation) | Remove from exposure to fresh air immediately. Seek medical aid.[5] |
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[5]
Applications in Drug Discovery
The 3-amino-6-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. Its derivatives have been investigated for various therapeutic applications, most notably in oncology. The ability to easily diversify the molecule via cross-coupling reactions at the bromine position allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies. For example, similar aminopyridine cores are central to the development of potent and selective kinase inhibitors, which are a major class of targeted cancer therapies.[4] The synthesis of covalent inhibitors for Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, has utilized related aminophenyl-isoxazolo-pyridine scaffolds, highlighting the value of this chemical space.[8][9]
Conclusion
6-(4-Bromophenoxy)pyridin-3-amine is a high-value, versatile chemical intermediate with a well-defined reactivity profile. The strategic placement of its amino, bromophenoxy, and pyridine functionalities provides three distinct points for molecular elaboration, making it an ideal starting material for complex synthesis. Its robust utility in palladium-catalyzed cross-coupling reactions allows for efficient construction of C-C and C-N bonds, which are critical transformations in the synthesis of modern pharmaceuticals. This guide provides the foundational chemical knowledge and practical protocols necessary for researchers to confidently and effectively incorporate this powerful building block into their synthetic and drug discovery programs.
References
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Material Safety Data Sheet - 6-(4-Bromophenoxy)pyridin-3-amine, 97% - Cole-Parmer. [Link]
-
6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811. PubChem. [Link]
-
6-(4-Chloro-2-methylphenoxy)pyridin-3-amine | C12H11ClN2O | CID 2800143. PubChem. [Link]
-
6-(4-(tert-Butyl)phenoxy)pyridin-3-amine. Lead Sciences. [Link]
-
6-(4-bromophenoxy)pyridine-3-carboxylic acid (C12H8BrNO3). PubChemLite. [Link]
-
6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). PubChemLite. [Link]
-
6-(4-chlorophenoxy)pyridin-3-amine (C11H9ClN2O). PubChemLite. [Link]
-
Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed. [Link]
-
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]
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- 8. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 6-(4-bromophenoxy)pyridin-3-amine, a key intermediate in pharmaceutical research and development. The document delves into the two primary and most effective strategies for the synthesis of this diaryl ether amine: the Ullmann Condensation and the Buchwald-Hartwig O-arylation. For each route, a detailed analysis of the reaction mechanism, experimental protocol, and a comparative discussion of their respective advantages and disadvantages are presented. Furthermore, this guide includes validated protocols for the synthesis of the requisite starting materials, 6-halopyridin-3-amine and 4-bromophenol. The content is structured to provide researchers and drug development professionals with a thorough understanding of the chemical principles and practical considerations for the efficient synthesis of 6-(4-bromophenoxy)pyridin-3-amine.
Introduction: The Significance of 6-(4-Bromophenoxy)pyridin-3-amine
The 6-(4-bromophenoxy)pyridin-3-amine scaffold is a significant structural motif in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The diaryl ether linkage provides a degree of conformational rigidity, while the aminopyridine and bromophenyl moieties offer multiple points for further functionalization, making it a versatile building block for the synthesis of complex drug candidates. The bromine atom, in particular, serves as a valuable handle for subsequent cross-coupling reactions, enabling the exploration of a broad chemical space in structure-activity relationship (SAR) studies.
This guide will focus on the practical synthesis of this important intermediate, providing a detailed examination of the most common and effective synthetic strategies.
Retrosynthetic Analysis
A retrosynthetic analysis of 6-(4-bromophenoxy)pyridin-3-amine reveals two primary disconnection approaches, both centered on the formation of the diaryl ether bond. This leads to two convergent synthetic strategies, as illustrated below.
Caption: Retrosynthetic analysis of 6-(4-Bromophenoxy)pyridin-3-amine.
The two principal routes involve the coupling of a 6-halopyridin-3-amine with 4-bromophenol. These are:
-
Route 1: Ullmann Condensation: A copper-catalyzed nucleophilic aromatic substitution (SNA) reaction.[1]
-
Route 2: Buchwald-Hartwig O-Arylation: A palladium-catalyzed cross-coupling reaction.[2]
This guide will explore both routes in detail, providing theoretical background and practical experimental procedures.
Synthesis of Starting Materials
The successful synthesis of the target molecule is contingent on the availability of high-purity starting materials. This section details the preparation of the key precursors: 6-bromopyridin-3-amine and 4-bromophenol.
Synthesis of 6-Bromopyridin-3-amine
A common and direct method for the synthesis of 6-bromopyridin-3-amine is the electrophilic bromination of 3-aminopyridine.[3][4] The amino group is a strong activating group, directing the incoming electrophile to the ortho and para positions. Careful control of the reaction conditions is crucial to favor the formation of the desired 6-bromo isomer.[4]
Caption: Experimental workflow for the synthesis of 6-Bromopyridin-3-amine.
Experimental Protocol: Regioselective Bromination of 3-Aminopyridine [3][4]
-
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridine (1.0 equivalent).
-
Dissolve the starting material in anhydrous acetonitrile.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) portion-wise over 15-30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 6-bromopyridin-3-amine.
-
Synthesis of 4-Bromophenol
4-Bromophenol is readily synthesized via the electrophilic bromination of phenol.[5][6][7] To achieve high para-selectivity and minimize the formation of the ortho-isomer, the reaction is typically performed at low temperatures.[5]
Experimental Protocol: Bromination of Phenol [5][6]
-
Materials:
-
Phenol
-
Bromine
-
Carbon disulfide
-
Salt and ice for cooling bath
-
Aqueous sodium bisulfite solution
-
-
Procedure:
-
In a flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve phenol (1.0 equivalent) in carbon disulfide.
-
Cool the flask in a salt and ice bath to below 0°C.
-
Slowly add a solution of bromine (1.0 equivalent) in carbon disulfide via the dropping funnel over approximately 2 hours, maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir for an additional hour.
-
Remove the cooling bath and distill off the carbon disulfide.
-
Wash the residue with a cold aqueous sodium bisulfite solution to remove any unreacted bromine.
-
The crude 4-bromophenol can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation.
-
Route 1: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-O bonds, particularly in the synthesis of diaryl ethers.[1] This reaction typically requires elevated temperatures and polar aprotic solvents.[1]
Mechanism of the Ullmann Condensation
The mechanism of the Ullmann condensation for diaryl ether synthesis is believed to proceed through the following key steps:
-
Formation of a Copper(I) Phenoxide: The base deprotonates the phenol to form a phenoxide, which then reacts with a Cu(I) salt to generate a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.
-
Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the diaryl ether product and regenerate the Cu(I) catalyst.
Caption: Simplified mechanism of the Ullmann Condensation for diaryl ether synthesis.
Experimental Protocol for Ullmann Condensation
-
Materials:
-
6-Chloropyridin-3-amine (or 6-bromopyridin-3-amine)
-
4-Bromophenol
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
To a dry reaction vessel, add 6-chloropyridin-3-amine (1.0 equivalent), 4-bromophenol (1.1 equivalents), copper(I) iodide (0.1-0.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF or DMSO.
-
Heat the reaction mixture to 120-150°C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Route 2: Buchwald-Hartwig O-Arylation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds for the synthesis of diaryl ethers.[2] This method often proceeds under milder conditions than the Ullmann condensation and exhibits a broader substrate scope.[2]
Mechanism of the Buchwald-Hartwig O-Arylation
The catalytic cycle for the Buchwald-Hartwig O-arylation is generally accepted to involve the following steps:
-
Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.
-
Ligand Exchange: The phenoxide, formed by the deprotonation of the phenol by a base, displaces the halide on the palladium center.
-
Reductive Elimination: The resulting arylpalladium(II) phenoxide complex undergoes reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst.
Caption: Simplified mechanism of the Buchwald-Hartwig O-Arylation.
Experimental Protocol for Buchwald-Hartwig O-Arylation
-
Materials:
-
6-Bromopyridin-3-amine
-
4-Bromophenol
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP)[8]
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Brine
-
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equivalents).
-
Add 6-bromopyridin-3-amine (1.0 equivalent) and 4-bromophenol (1.2 equivalents).
-
Add anhydrous toluene or dioxane.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparison of Synthetic Routes
The choice between the Ullmann condensation and the Buchwald-Hartwig O-arylation depends on several factors, including substrate scope, reaction conditions, and cost.
| Feature | Ullmann Condensation | Buchwald-Hartwig O-Arylation |
| Catalyst | Copper (CuI, Cu₂O, etc.) | Palladium (Pd(OAc)₂, Pd₂(dba)₃, etc.) |
| Ligands | Often ligand-free or simple ligands | Bulky electron-rich phosphine ligands |
| Temperature | High (120-200°C) | Moderate (80-110°C) |
| Base | Strong inorganic bases (K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic bases (NaOtBu, Cs₂CO₃) |
| Substrate Scope | More limited, often requires activated aryl halides | Broader, tolerates a wider range of functional groups |
| Cost | Generally lower catalyst cost | Higher catalyst and ligand cost |
Conclusion
The synthesis of 6-(4-bromophenoxy)pyridin-3-amine can be effectively achieved through two primary methods: the Ullmann condensation and the Buchwald-Hartwig O-arylation. The Ullmann condensation offers a more cost-effective approach, while the Buchwald-Hartwig reaction provides milder reaction conditions and a potentially broader substrate scope. The selection of the optimal route will depend on the specific requirements of the synthesis, including scale, available resources, and the need for functional group tolerance. This guide provides the necessary theoretical and practical information for researchers to make an informed decision and successfully synthesize this valuable building block for drug discovery and development.
References
-
PrepChem. (n.d.). Preparation of 4-bromophenol. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Ullmann condensation. Retrieved from [Link]
-
Wikipedia. (2023, December 22). Buchwald–Hartwig amination. Retrieved from [Link]
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- 5. prepchem.com [prepchem.com]
- 6. 4-Bromophenol | 106-41-2 [chemicalbook.com]
- 7. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 8. organic-synthesis.com [organic-synthesis.com]
6-(4-Bromophenoxy)pyridin-3-amine CAS number 77006-26-9
An In-Depth Technical Guide to 6-(4-Bromophenoxy)pyridin-3-amine (CAS: 77006-26-9)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 6-(4-Bromophenoxy)pyridin-3-amine, a pivotal chemical intermediate in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this guide synthesizes its chemical properties, synthesis, characterization, and applications, with a particular focus on its role in the development of targeted therapeutics.
Introduction and Strategic Importance
6-(4-Bromophenoxy)pyridin-3-amine is a heteroaromatic compound featuring a pyridinamine core linked to a bromophenoxy moiety. This specific arrangement of functional groups makes it an exceptionally valuable building block in medicinal chemistry. The aminopyridine portion can serve as a critical "hinge-binding" element, mimicking the adenine core of ATP to anchor within the active site of protein kinases.[1] Simultaneously, the bromophenyl group provides a reactive handle for diversification through palladium-catalyzed cross-coupling reactions, enabling systematic exploration of the Structure-Activity Relationship (SAR).[1][2] Its utility is most pronounced in the synthesis of kinase inhibitors, a class of drugs that has transformed the treatment of diseases like cancer and inflammatory disorders.[1][3][4]
Core Chemical Properties
The fundamental physicochemical properties of 6-(4-Bromophenoxy)pyridin-3-amine are summarized below.
| Property | Value | Source |
| CAS Number | 77006-26-9 | [5][6] |
| Molecular Formula | C₁₁H₉BrN₂O | [5][6] |
| Molecular Weight | 265.11 g/mol | [5] |
| Melting Point | 107 °C | [6] |
| Boiling Point | 201.1 °C (Predicted) | [6] |
| IUPAC Name | 6-(4-bromophenoxy)pyridin-3-amine | [5] |
| SMILES | Nc1=CN=C(OC2=CC=C(Br)C=C2)C=C1 | [5] |
| InChIKey | BQTGEPHGOSFJKZ-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, often an Ullmann-type condensation. This strategy involves coupling a halo-substituted aminopyridine with 4-bromophenol in the presence of a base. The choice of starting materials is critical; while 6-bromopyridin-3-amine could be used, a more reactive halide like 6-chloropyridin-3-amine is often preferred to facilitate substitution by the phenoxide nucleophile.
Logical Workflow for Synthesis and Purification
The following diagram outlines the general workflow from starting materials to the purified final product.
Caption: General workflow for synthesis and purification.
Representative Synthesis Protocol: Ullmann Condensation
This protocol describes a representative synthesis. Causality: The choice of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the reagents and allows for the high temperatures required for the SNAr reaction. A strong inorganic base like potassium carbonate is used to deprotonate the 4-bromophenol, forming the active phenoxide nucleophile required to displace the chloride from the pyridine ring.
Materials:
-
6-Chloropyridin-3-amine (1.0 eq)
-
4-Bromophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6-chloropyridin-3-amine, 4-bromophenol, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Heat the reaction mixture to 130-140 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically takes 12-24 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification Protocol: Column Chromatography
Causality: Column chromatography on silica gel is a standard and effective method for purifying compounds of moderate polarity like the target molecule.[7] A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) allows for the separation of the desired product from non-polar impurities and highly polar baseline materials.[7]
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.
-
Adsorb the dissolved crude product onto a small amount of silica gel and dry it.
-
Load the dried crude material onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford 6-(4-Bromophenoxy)pyridin-3-amine as a solid.
Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any chemical intermediate intended for drug development. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
The following table presents the expected spectroscopic data for 6-(4-Bromophenoxy)pyridin-3-amine. This data is essential for quality control and batch-to-batch consistency verification.
| Technique | Data and Interpretation |
| ¹H NMR | Expected signals include aromatic protons on both the pyridine and bromophenyl rings, as well as a broad singlet for the amine (-NH₂) protons. The splitting patterns (doublets, doublet of doublets) are characteristic of the substitution pattern.[8] |
| ¹³C NMR | Aromatic carbons will appear in the δ 110-160 ppm region. The carbon attached to bromine (C-Br) will be distinct, as will the carbons flanking the nitrogen and oxygen atoms. |
| Mass Spec. (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+H]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[9] |
| Infrared (IR) | Key vibrational modes include N-H stretching for the amine (around 3300-3450 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), C=C and C=N ring stretching (1450-1600 cm⁻¹), and C-O ether stretching.[9] |
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The primary application of 6-(4-Bromophenoxy)pyridin-3-amine is as a scaffold for the synthesis of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a known cause of many cancers.[3][4]
Mechanism of Action and Strategic Value
The aminopyridine moiety is designed to form hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a common strategy for achieving potent inhibition.[1] The 4-bromophenoxy group extends into a more solvent-exposed region, where the bromine atom serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions. This allows chemists to "tune" the molecule's properties to improve potency, selectivity, and pharmacokinetic profiles.
Targeted Signaling Pathway
Inhibitors derived from this scaffold can target key signaling pathways implicated in cancer cell proliferation and survival, such as the MAPK/ERK pathway. The diagram below illustrates how such an inhibitor might function.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Representative Downstream Protocol: Suzuki-Miyaura Coupling
This protocol demonstrates how the bromine atom is used to build molecular complexity, a cornerstone of modern medicinal chemistry. Causality: This palladium-catalyzed reaction is highly efficient for forming C-C bonds.[2] A palladium catalyst like Pd(PPh₃)₄ is used to facilitate the catalytic cycle, while a base (e.g., K₃PO₄) is required to activate the boronic acid for transmetalation.[10]
Materials:
-
6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and water (4:1 ratio, degassed)
Procedure:
-
In a Schlenk flask, combine 6-(4-Bromophenoxy)pyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane and water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 8-16 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl compound.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling 6-(4-Bromophenoxy)pyridin-3-amine. The following information is derived from available Safety Data Sheets (SDS).[11][12][13]
-
Hazard Identification : Irritating to eyes, respiratory system, and skin.[11] May be harmful if swallowed or absorbed through the skin.[11][12]
-
Handling : Use in a well-ventilated area or a chemical fume hood.[11][14] Avoid breathing dust, vapor, mist, or gas.[11] Avoid contact with skin and eyes.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[11][15]
-
First Aid Measures :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
-
Inhalation : Remove from exposure to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
Ingestion : Wash out mouth with water. Do not induce vomiting. Seek immediate medical attention.[11][12]
-
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container.[11][12] Keep away from strong oxidizing agents and strong acids.[12][13]
Conclusion
6-(4-Bromophenoxy)pyridin-3-amine is more than a simple chemical intermediate; it is a strategically designed scaffold that embodies key principles of modern drug design. Its bifunctional nature—a hinge-binding aminopyridine and a synthetically versatile bromophenyl group—provides a robust platform for developing potent and selective therapeutics, particularly in the highly competitive field of kinase inhibitors. The protocols and data presented in this guide offer a solid technical foundation for researchers aiming to leverage the unique chemical potential of this important building block.
References
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Material Safety Data Sheet - 6-(4-Bromophenoxy)pyridin-3-amine, 97%. Cole-Parmer. [Link]
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6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE. Matrix Fine Chemicals. [Link]
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6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE. SACTG | King-Pharm. [Link]
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6-(4-溴苯氧基)吡啶-3-胺. ChemWhat. [Link]
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Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. National Institutes of Health (NIH). [Link]
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Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed. [Link]
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6-(4-bromophenoxy)pyridine-3-carboxylic acid (C12H8BrNO3). PubChemLite. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. [Link]
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In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI. [Link]
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6-Bromopyridin-3-amine. PubChem. [Link]
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]
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Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]
-
Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. ResearchGate. [Link]
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Amine Reactivity. Michigan State University Department of Chemistry. [Link]
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Purine and Related Compound Purification Strategies. Teledyne ISCO. [Link]
-
Discovery of 4-Amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. ACS Publications. [Link]
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Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group, Princeton University. [Link]
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Utilization of kinase inhibitors as novel therapeutic drug targets: A review. National Institutes of Health (NIH). [Link]
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6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). PubChemLite. [Link]
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The Analytical Signature of a Key Synthetic Intermediate: A Spectroscopic Guide to 6-(4-Bromophenoxy)pyridin-3-amine
Introduction
In the landscape of modern pharmaceutical and materials science research, the synthesis of novel molecular entities with precisely tailored properties is paramount. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast array of functional molecules. Among these, 6-(4-Bromophenoxy)pyridin-3-amine stands out as a versatile intermediate, its constituent parts—a brominated phenoxy group and an aminopyridine core—offering multiple avenues for further chemical modification.
The unambiguous structural confirmation of such intermediates is a critical, non-negotiable step in any synthetic workflow. Erroneous structural assignment can lead to the costly and time-consuming pursuit of dead-end synthetic pathways. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed analytical fingerprint of a molecule, allowing for its definitive identification and characterization.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-(4-Bromophenoxy)pyridin-3-amine. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from structurally related compounds and foundational spectroscopic principles to present a robust, predictive analysis. This approach not only offers a reliable benchmark for researchers synthesizing this compound but also serves as an educational tool for interpreting the spectra of complex aromatic systems.
Molecular Structure and Predicted Spectroscopic Overview
The structure of 6-(4-Bromophenoxy)pyridin-3-amine, with the systematic atom numbering for NMR assignment, is presented below. The molecule's key features are a 3-aminopyridine ring linked via an ether oxygen to a 4-bromophenyl ring. This structure dictates a unique and predictable pattern of signals in its various spectra.
Caption: Molecular structure of 6-(4-Bromophenoxy)pyridin-3-amine with atom numbering for NMR assignments.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For 6-(4-Bromophenoxy)pyridin-3-amine, we expect to see distinct signals for the protons on the pyridine ring and the bromophenyl ring, as well as a characteristic signal for the amine protons.
Predicted ¹H NMR Data (in DMSO-d₆, a common solvent for such compounds)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | ~8.0 - 8.2 | d | ~2.5 |
| H4 | ~7.0 - 7.2 | dd | ~8.5, 2.5 |
| H5 | ~6.7 - 6.9 | d | ~8.5 |
| NH₂ | ~5.0 - 5.5 | br s | - |
| H2'/H6' | ~7.5 - 7.7 | d | ~9.0 |
| H3'/H5' | ~7.0 - 7.2 | d | ~9.0 |
Interpretation and Rationale:
-
Pyridine Protons (H2, H4, H5): The protons on the aminopyridine ring are expected to be in the aromatic region. H2, being ortho to the ring nitrogen, will be the most deshielded. The coupling pattern (d, dd, d) is characteristic of a 3,6-disubstituted pyridine ring.
-
Amine Protons (NH₂): The protons of the primary amine will likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Bromophenyl Protons (H2'/H6' and H3'/H5'): The 4-bromophenoxy group will exhibit a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the bromine atom (H3'/H5') will be slightly upfield compared to the protons ortho to the ether linkage (H2'/H6').
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~140 - 145 |
| C3 | ~135 - 140 |
| C4 | ~120 - 125 |
| C5 | ~110 - 115 |
| C6 | ~155 - 160 |
| C1' | ~150 - 155 |
| C2'/C6' | ~120 - 125 |
| C3'/C5' | ~132 - 137 |
| C4' | ~115 - 120 |
Interpretation and Rationale:
-
Pyridine Carbons (C2-C6): The carbon atoms of the pyridine ring will have chemical shifts in the aromatic region. C6, being attached to the electronegative oxygen atom, is expected to be the most downfield. C3, attached to the amino group, will also be significantly affected. The "heavy atom effect" of bromine can cause the ipso-carbon (C4') to be more shielded than might be expected based solely on electronegativity.[1]
-
Bromophenyl Carbons (C1'-C6'): The carbons of the bromophenyl ring will also appear in the aromatic region. C1', attached to the ether oxygen, will be downfield. C4', directly bonded to the bromine atom, will have a chemical shift influenced by both inductive effects and the heavy atom effect.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For 6-(4-Bromophenoxy)pyridin-3-amine, we expect to see characteristic absorption bands for the N-H bonds of the amine, the C-N bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | Asymmetric and symmetric N-H stretching | Primary Amine |
| 3100 - 3000 | C-H stretching | Aromatic Rings |
| 1620 - 1580 | N-H bending (scissoring) | Primary Amine |
| 1600 - 1450 | C=C stretching | Aromatic Rings |
| 1300 - 1200 | Asymmetric C-O-C stretching | Aryl Ether |
| 1100 - 1000 | C-N stretching | Aromatic Amine |
| ~830 | C-H out-of-plane bending | 1,4-disubstituted benzene |
| ~800 - 700 | C-H out-of-plane bending | Substituted pyridine |
Interpretation and Rationale:
-
Amine Group: The presence of a primary amine will be clearly indicated by two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region.[2] An N-H bending vibration is also expected around 1600 cm⁻¹.
-
Aryl Ether: A strong, characteristic C-O-C stretching band for the aryl ether linkage is expected in the 1300-1200 cm⁻¹ region.[3]
-
Aromatic Rings: Multiple bands in the 1600-1450 cm⁻¹ region will correspond to the C=C stretching vibrations of both the pyridine and benzene rings. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can provide clues about the molecule's structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 264/266 | Molecular ion peak (M⁺) with characteristic 1:1 ratio for one bromine atom. |
| 187 | Loss of Br radical. |
| 157 | Loss of C₆H₄Br radical. |
| 94 | 3-aminopyridine fragment. |
| 78 | Pyridine fragment. |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak is expected at m/z 264 and 266, with approximately equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pathways: The most likely fragmentation pathways will involve cleavage of the ether bond. Loss of a bromine radical (m/z 187) and loss of the entire bromophenyl group (m/z 157) are expected to be significant fragments. The formation of a 3-aminopyridine fragment (m/z 94) is also highly probable.[4][5]
Caption: Predicted major fragmentation pathways for 6-(4-Bromophenoxy)pyridin-3-amine in EI-MS.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and available equipment.
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-(4-Bromophenoxy)pyridin-3-amine in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
-
2. IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture and press into a transparent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Scan the sample over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
-
3. Mass Spectrometry
-
Sample Introduction:
-
Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve it in a suitable solvent and inject it into a GC-MS system.
-
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Acquisition:
-
Acquire a full scan mass spectrum over a range of m/z 50-500.
-
EI energy is typically set to 70 eV.
-
Conclusion
The structural elucidation of synthetic intermediates like 6-(4-Bromophenoxy)pyridin-3-amine is a cornerstone of successful chemical research. This guide provides a detailed, predictive framework for the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding the expected spectroscopic signatures, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts. The principles and interpretative strategies outlined herein are broadly applicable to a wide range of substituted aromatic and heterocyclic systems, making this a valuable resource for any scientist working in the field of synthetic chemistry.
References
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Request PDF. (2025). Theoretical and experimental IR spectra and assignments of 3-aminopyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Pyridinamine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
Li, Z., Li, Y., Chang, W., Pang, S., Li, X., Duan, L., & Zhang, Z. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1599. Retrieved from [Link]
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NIST. (n.d.). Diphenyl ether. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
NIST. (n.d.). 3-Aminopyridine. Retrieved from [Link]
-
NIST. (n.d.). Diphenyl ether. Retrieved from [Link]
-
SpectraBase. (n.d.). Diphenylether - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). Diphenyl ether. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum for compound 3 in pyridine-d 5. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-[(4-Bromophenoxy)methyl]benzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. Retrieved from [Link]
-
Compound Interest. (n.d.). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-AMINOACRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
- Ali, T. E., El-Shaieb, K. M., & Gad-Elkarim, M. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-8.
-
LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-bromo-4-phenoxy-. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]
-
YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of 6-(4-Bromophenoxy)pyridin-3-amine
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the molecular structure and conformational landscape of 6-(4-Bromophenoxy)pyridin-3-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a definitive crystal structure has yet to be reported in publicly accessible databases, this document synthesizes foundational chemical principles, data from analogous structures, and detailed theoretical and experimental protocols to offer a robust understanding of its key structural features. We delve into the molecule's synthesis, elucidate its structural and spectroscopic characteristics, and provide a framework for its conformational analysis through computational modeling and advanced NMR spectroscopic techniques. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the 6-(4-Bromophenoxy)pyridin-3-amine scaffold.
Introduction: Significance and Physicochemical Properties
6-(4-Bromophenoxy)pyridin-3-amine belongs to the class of diaryl ethers, a structural motif present in numerous biologically active compounds. The unique arrangement of a pyridinamine core linked to a brominated phenyl ring via an ether bridge imparts a distinct electronic and conformational profile, making it a valuable building block in drug discovery. The presence of the amino group provides a key site for further functionalization, while the bromine atom can participate in various cross-coupling reactions, allowing for the construction of complex molecular architectures.[1]
Table 1: Physicochemical Properties of 6-(4-Bromophenoxy)pyridin-3-amine
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O | [2] |
| Molecular Weight | 265.11 g/mol | [2] |
| Melting Point | 107 °C | [2] |
| XLogP3 | 3.8 | [2] |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 3 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Synthesis and Spectroscopic Characterization
The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine can be achieved through a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation or a Buchwald-Hartwig amination. A common synthetic route involves the coupling of 6-bromopyridin-3-amine with 4-bromophenol in the presence of a copper or palladium catalyst.[1]
General Synthetic Protocol (Ullmann Condensation)
-
Materials: 6-bromopyridin-3-amine, 4-bromophenol, potassium carbonate (K₂CO₃), copper(I) iodide (CuI), and a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.
-
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 6-bromopyridin-3-amine (1.0 eq), 4-bromophenol (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add the solvent and the CuI catalyst (0.1 eq).
-
Heat the reaction mixture to a temperature typically ranging from 100 to 140 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
The structural elucidation of 6-(4-Bromophenoxy)pyridin-3-amine relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons on both the pyridine and phenyl rings. The chemical shifts are influenced by the electronic nature of the substituents (amino, bromo, and ether linkage). Approximate chemical shift ranges can be predicted based on standard values for substituted aromatic systems.[3][4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule, with the chemical shifts providing information about their electronic environment.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage, and C-Br stretching.
Molecular Structure and Conformational Analysis
The three-dimensional structure and conformational flexibility of 6-(4-Bromophenoxy)pyridin-3-amine are critical determinants of its biological activity and material properties. The molecule possesses two key rotatable bonds: the C(pyridine)-O bond and the O-C(phenyl) bond. The relative orientation of the two aromatic rings, defined by the torsional angles around these bonds, dictates the overall shape of the molecule.
Predicted Molecular Geometry
In the absence of a crystal structure for the title compound, we can infer its likely geometry from crystallographic data of related aminopyridine and diaryl ether derivatives.[5][6][7][8] The pyridine and phenyl rings are expected to be planar. The C-O-C bond angle of the ether linkage is anticipated to be in the range of 118-120°. The key determinants of the overall conformation are the dihedral (torsional) angles:
-
τ₁ (C5-C6-O-C1'): Rotation around the pyridine-oxygen bond.
-
τ₂ (C6-O-C1'-C2'): Rotation around the oxygen-phenyl bond.
The interplay of steric hindrance between the aromatic rings and electronic effects (resonance and electrostatic interactions) will govern the preferred values of these torsional angles.[9][10][11][12]
Computational Modeling: A Predictive Approach
Density Functional Theory (DFT) is a powerful computational method for predicting the stable conformations of organic molecules.[13][14][15][16] A conformational search followed by geometry optimization can identify the low-energy conformers and provide insights into the rotational energy barriers.
Caption: Workflow for predicting molecular conformation using DFT.
-
Initial Structure: Generate a 3D structure of 6-(4-Bromophenoxy)pyridin-3-amine using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to explore the potential energy surface and identify a set of low-energy conformers.
-
DFT Optimization: For each low-energy conformer, perform a full geometry optimization using a DFT functional and basis set, such as B3LYP/6-31G(d).[17] Solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM) if the conformation in solution is of interest.
-
Frequency Analysis: Perform a frequency calculation on each optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides thermodynamic data such as Gibbs free energy.
-
Analysis: Analyze the geometries of the optimized conformers, paying close attention to the C-O-C bond angle and the torsional angles (τ₁ and τ₂). The relative energies of the conformers can be used to estimate their population at a given temperature using the Boltzmann distribution.
Experimental Determination of Conformation in Solution: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful experimental technique for determining the conformation of molecules in solution.[18][19] The NOE is the transfer of nuclear spin polarization from one nucleus to another through space, and its magnitude is inversely proportional to the sixth power of the distance between the nuclei.
A 2D NOESY experiment can reveal through-space correlations between protons that are in close proximity (< 5 Å).[20][21] For 6-(4-Bromophenoxy)pyridin-3-amine, NOE correlations between protons on the pyridine ring and protons on the phenyl ring would provide direct evidence for their spatial proximity and thus constrain the possible conformations.
Caption: Workflow for determining solution conformation using NOESY.
-
Sample Preparation: Dissolve a pure sample of 6-(4-Bromophenoxy)pyridin-3-amine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample should be degassed to remove dissolved oxygen, which can interfere with the NOE.
-
NMR Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer. The mixing time is a crucial parameter and should be optimized to allow for the build-up of NOE signals without significant spin diffusion.
-
Data Processing: Process the raw data using appropriate software to obtain the 2D spectrum.
-
Analysis: Identify the cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates that they are spatially close. By systematically analyzing the observed NOEs, particularly between the protons of the two aromatic rings, the predominant conformation(s) in solution can be determined.
Solid-State Structure: The Role of X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[7] This technique provides precise information on bond lengths, bond angles, and torsional angles, as well as details of intermolecular interactions in the crystal lattice.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: The first and often most challenging step is to grow single crystals of sufficient size and quality. This typically involves slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to obtain the final, accurate molecular structure.
A crystal structure of 6-(4-Bromophenoxy)pyridin-3-amine would provide invaluable benchmark data for validating the results of computational modeling and for understanding the influence of crystal packing forces on the molecular conformation.
Conclusion
This technical guide has provided a comprehensive overview of the molecular structure and conformational analysis of 6-(4-Bromophenoxy)pyridin-3-amine. While awaiting a definitive experimental structure, a combination of data from analogous compounds and robust theoretical and experimental methodologies allows for a detailed understanding of this important molecule. The protocols outlined herein for synthesis, spectroscopic characterization, computational modeling, and NMR-based conformational analysis provide a clear roadmap for researchers working with this and related compounds. A thorough grasp of the structural and conformational properties of 6-(4-Bromophenoxy)pyridin-3-amine is paramount for the rational design of new molecules with desired biological activities or material properties.
References
Sources
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A Comprehensive Technical Guide to the Solubility of 6-(4-Bromophenoxy)pyridin-3-amine
Abstract
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its behavior in both synthetic and biological systems. This technical guide provides an in-depth exploration of the solubility of 6-(4-Bromophenoxy)pyridin-3-amine, a key building block in modern medicinal chemistry. We move beyond a simple data sheet to deliver a foundational understanding of the principles governing its solubility, a robust, step-by-step experimental protocol for its determination, and best practices for data analysis and interpretation. This document is intended for researchers, chemists, and drug development professionals who require a reliable methodology for characterizing this and similar compounds.
Introduction: The Critical Role of Solubility
6-(4-Bromophenoxy)pyridin-3-amine is a heterocyclic compound of significant interest in pharmaceutical research, often serving as a key intermediate in the synthesis of targeted therapies.[1] Its molecular architecture, featuring a pyridine ring, an amine group, and a bromophenoxy moiety, presents a unique combination of polarity, hydrogen bonding capability, and lipophilicity. Understanding the solubility of this compound is not merely an academic exercise; it is a cornerstone for successful process development and formulation.
Key decisions impacted by solubility include:
-
Reaction Solvent Selection: Ensuring the compound and reagents are in the solution phase for optimal reaction kinetics.
-
Purification Strategy: Designing efficient crystallization, extraction, and chromatographic purification processes.
-
Formulation Development: For APIs, solubility directly impacts bioavailability and the choice of drug delivery systems.
This guide provides the theoretical framework and a validated experimental workflow to empower researchers to accurately determine the solubility of 6-(4-Bromophenoxy)pyridin-3-amine in a variety of relevant solvents.
Physicochemical Characterization
A molecule's inherent properties are the primary determinants of its solubility. The key physicochemical parameters for 6-(4-Bromophenoxy)pyridin-3-amine are summarized below.
| Property | Value | Source |
| CAS Number | 77006-26-9 | [2] |
| Molecular Formula | C₁₁H₉BrN₂O | [2] |
| Molecular Weight | 265.11 g/mol | [2] |
| Appearance | Solid (Crystalline Powder) | [3] |
| Melting Point | 107 °C | [2] |
| XLogP3 (Predicted) | 3.8 | [2] |
| PSA (Polar Surface Area) | 48.1 Ų | [2] |
The predicted XLogP3 value of 3.8 suggests that the compound is significantly lipophilic ("fat-loving"), indicating a preference for non-polar organic solvents over water. However, the presence of the amine group and the pyridine nitrogen provides sites for hydrogen bonding and potential protonation, which can enhance solubility in polar and acidic aqueous media.
Theoretical Framework for Solubility
The solubility of 6-(4-Bromophenoxy)pyridin-3-amine is governed by the interplay between its own intermolecular forces and those of the solvent.
Solvent Polarity and the "Like Dissolves Like" Principle
Given its hybrid nature (a large non-polar bromophenyl group and a more polar aminopyridine core), its solubility will vary significantly across different solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amine group and pyridine nitrogen. Good solubility is anticipated.
-
Polar Aprotic Solvents (e.g., DMF, Acetone): These can accept hydrogen bonds from the amine group. Moderate to good solubility is expected.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents will primarily interact with the large, non-polar bromophenoxy tail via van der Waals forces. Lower solubility is expected compared to polar solvents.
pH-Dependent Solubility
The pyridin-3-amine moiety is basic and will be protonated in acidic conditions to form a water-soluble salt.[4] This is a critical characteristic that can be leveraged for purification and formulation. The equilibrium is described by the Henderson-Hasselbalch equation, and significant increases in aqueous solubility are expected at pH values below the compound's pKa.
Figure 1: pH-Dependent Solubility of an Amine.
Experimental Determination of Equilibrium Solubility
To ensure thermodynamic relevance, equilibrium solubility must be measured. The most reliable and widely accepted method for this is the Shake-Flask Method .[5][6] This method ensures that the solvent is fully saturated with the solute and that the system has reached a state of minimum Gibbs free energy.[7]
General Experimental Workflow
The process involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature, followed by separating the saturated solution and quantifying the solute concentration.
Figure 2: Workflow for Shake-Flask Solubility Determination.
Detailed Experimental Protocol
This protocol must be performed with rigorous attention to detail to ensure data quality and reproducibility.[8]
Materials & Equipment:
-
6-(4-Bromophenoxy)pyridin-3-amine (verify purity by HPLC/NMR)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
HPLC system with a UV detector (or UV-Vis spectrophotometer)
Procedure:
-
Preparation of Saturated Solutions: a. To a series of glass vials, add an excess amount of 6-(4-Bromophenoxy)pyridin-3-amine (e.g., ~20-50 mg). The key is to ensure undissolved solid remains at the end of the experiment. b. Accurately add a known volume (e.g., 2.0 mL) of the desired solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48 hours being preferable.[6] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to experimentally verify that equilibrium has been achieved.
-
Phase Separation: a. After equilibration, remove the vials and allow the solid to settle. For fine suspensions, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the excess solid. b. Carefully draw the supernatant (the saturated solution) using a syringe. c. Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particulates.
-
Quantification (HPLC Method): a. Prepare a Calibration Curve: Create a series of standard solutions of 6-(4-Bromophenoxy)pyridin-3-amine of known concentrations in the solvent of interest. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration. b. Sample Analysis: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring its concentration into the linear range of the calibration curve. c. Inject the diluted sample into the HPLC and record the peak area.
-
Calculation: a. Determine the concentration of the diluted sample using the calibration curve. b. Calculate the original concentration in the saturated solution by multiplying by the dilution factor. c. Express the final solubility in desired units (e.g., mg/mL or mol/L).
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison between solvents.
Table 1: Solubility of 6-(4-Bromophenoxy)pyridin-3-amine at 25 °C (Template for Experimental Results)
| Solvent | Solvent Type | Measured Solubility (mg/mL) | Measured Solubility (mol/L) |
| Water | Polar Protic | ||
| pH 2 Buffer | Aqueous | ||
| Methanol | Polar Protic | ||
| Ethanol | Polar Protic | ||
| Acetone | Polar Aprotic | ||
| Ethyl Acetate | Moderately Polar | ||
| Dichloromethane | Non-Polar | ||
| Toluene | Non-Polar | ||
| Hexane | Non-Polar |
Safety and Handling Precautions
As a laboratory chemical, 6-(4-Bromophenoxy)pyridin-3-amine must be handled with appropriate care.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin.[9] May be harmful if swallowed or absorbed through the skin.[9]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).[2][9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[2] Avoid formation of dust and aerosols.[2]
-
Storage: Store in a tightly closed container in a cool, dry place.[2][9]
Conclusion
This guide has detailed the theoretical principles and a practical, robust experimental methodology for determining the solubility of 6-(4-Bromophenoxy)pyridin-3-amine. By following the outlined shake-flask protocol coupled with accurate HPLC quantification, researchers can generate high-quality, reliable solubility data. This information is indispensable for optimizing synthetic procedures, developing effective purification strategies, and advancing the development of new pharmaceutical agents.
References
-
Material Safety Data Sheet - 6-(4-Bromophenoxy)pyridin-3-amine, 97%. Cole-Parmer. Available at: [Link]
-
Solubility Measurement Techniques. Scribd. Available at: [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 2019. ACS Publications. Available at: [Link]
-
The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]
-
solubility experimental methods.pptx. Slideshare. Available at: [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Available at: [Link]
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A Technical Guide to the Comprehensive Purity Analysis of 6-(4-Bromophenoxy)pyridin-3-amine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
6-(4-Bromophenoxy)pyridin-3-amine is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structural motif, combining a pyridine core with a bromophenoxy ether linkage and an amino group, makes it a versatile intermediate for developing novel therapeutic agents. The purity of such an intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final drug product.
Impurities, which can originate from starting materials, by-products of synthesis, or degradation, can have unintended pharmacological or toxicological effects.[1] Therefore, a robust, multi-faceted analytical strategy is essential to detect, identify, and quantify these impurities, adhering to stringent regulatory standards set by bodies like the International Council for Harmonisation (ICH).[2][3] This guide provides an in-depth, field-proven framework for the comprehensive purity analysis of 6-(4-Bromophenoxy)pyridin-3-amine, designed for researchers, analytical scientists, and drug development professionals.
Foundational Knowledge: Physicochemical Properties and Impurity Profiling
A successful analytical strategy begins with a thorough understanding of the molecule's properties and potential impurities.
Physicochemical Characteristics
The analytical approach is directly influenced by the compound's physical and chemical nature. Key properties of 6-(4-Bromophenoxy)pyridin-3-amine are summarized below.
| Property | Value / Description | Analytical Implication |
| Molecular Formula | C₁₁H₉BrN₂O[4] | Confirmed by Mass Spectrometry and Elemental Analysis. |
| Molecular Weight | 265.11 g/mol [4] | Guides mass spectrometry interpretation. |
| Appearance | Off-white to light brown solid | Influences sample preparation and dissolution. |
| Melting Point | ~107 °C[4] | A preliminary indicator of purity; DSC can provide a more precise measure. |
| Solubility | Soluble in organic solvents like Methanol, Acetonitrile, DMSO. | Dictates choice of solvents for chromatography and NMR. |
| Chromophores | Pyridine ring, phenoxy group | Strong UV absorbance allows for sensitive detection by HPLC-UV. |
Potential Impurity Profile
Anticipating potential impurities is crucial for developing specific and selective analytical methods. Based on a typical Ullmann condensation synthesis route, impurities can be systematically classified according to ICH Q3A guidelines.[5]
| Impurity Class | Potential Species | Origin | Recommended Detection Method |
| Starting Materials | 5-Amino-2-bromopyridine, 4-Bromophenol | Incomplete reaction | HPLC, GC-MS |
| Intermediates | - | Incomplete reaction steps | HPLC, LC-MS |
| By-products | Isomeric phenoxy-pyridines, Di-substituted products | Side reactions | HPLC, LC-MS, NMR[6] |
| Degradation Products | Hydrolysis or oxidation products | Improper storage/handling | HPLC (Stress testing studies) |
| Reagents/Catalysts | Copper salts, Ligands | Incomplete removal/purification | ICP-MS, Residue on Ignition |
| Residual Solvents | DMF, Toluene, Ethyl Acetate | Final purification/drying steps | Headspace GC-MS |
The Orthogonal Analytical Framework: A Multi-Technique Approach
No single analytical technique can provide a complete purity profile. A robust assessment relies on an orthogonal strategy, where different methods provide complementary information, ensuring a self-validating system.
Caption: High-level workflow for the comprehensive purity analysis of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC): The Core of Purity Determination
HPLC is the primary technique for quantifying the purity of 6-(4-Bromophenoxy)pyridin-3-amine and its organic impurities due to its high resolution, sensitivity, and precision.[7]
Expert Insight: Method Development Rationale A reverse-phase method is the logical choice, given the compound's moderate polarity. The bromophenoxy moiety provides sufficient hydrophobicity for retention on a C18 column. A gradient elution is preferred over isocratic to ensure that both more polar starting materials and less polar by-products are resolved and eluted effectively within a reasonable runtime. A buffered mobile phase (e.g., with formic acid or ammonium acetate) is recommended to control the ionization state of the basic amine group, ensuring sharp, symmetrical peaks. UV detection is ideal due to the strong chromophores in the molecule.[8]
Experimental Protocol: Reverse-Phase HPLC Method
-
Instrumentation: UHPLC or HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 10% B
-
9.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm (monitor 220-400 nm with DAD for peak purity analysis).
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1.0 mg/mL stock. Dilute as needed.
Data Analysis: Purity is calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, Relative Response Factors (RRFs) should be determined for known impurities.
Mass Spectrometry (MS) and NMR Spectroscopy: Definitive Identification
While HPLC quantifies impurities, it does not identify them. This is the domain of MS and Nuclear Magnetic Resonance (NMR).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling the HPLC method to a mass spectrometer provides molecular weight information for each impurity peak, which is the first and most critical step in structural elucidation.[9] High-resolution MS (HRMS) can provide the elemental composition, further narrowing down potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unequivocal structure confirmation of the main component and the definitive identification of impurities, especially isomers.[6][10] ¹H NMR can quickly confirm the identity and provide a quantitative estimation of purity (qNMR) against a certified internal standard. Advanced 2D NMR techniques (COSY, HSQC, HMBC) are invaluable for elucidating the exact structure of unknown impurities isolated via preparative HPLC.[11]
Caption: Relationship between impurity types and the primary analytical methods for their detection.
Absolute and Inorganic Analysis
A complete purity profile must also account for non-organic components.
-
Karl Fischer (KF) Titration: This is the specific and standard method for determining water content in pharmaceutical materials.[12] Water is a critical parameter as it can affect stability and the true concentration of the API.[13] Coulometric KF is suitable for low water content (<1%), while volumetric KF is used for higher levels.
-
Residue on Ignition (ROI) / Sulphated Ash: This test quantifies the total amount of inorganic impurities in an organic substance.[14] The sample is incinerated with sulfuric acid, and the weight of the remaining residue is measured.[15] This is a non-specific but essential pharmacopoeial test (USP <281>).[16]
-
Gas Chromatography (GC): Headspace GC coupled with a Flame Ionization Detector (FID) or MS is the standard method for quantifying residual solvents as per ICH Q3C guidelines.
Method Validation: Establishing Trustworthiness
To be suitable for its intended purpose, the primary analytical method (HPLC) must be validated according to ICH Q2(R1) guidelines.[17][18][19] This process demonstrates that the method is reliable, reproducible, and accurate.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities, degradants, etc.[20] | Peak purity analysis (DAD), resolution >2.0 between main peak and closest impurity. |
| Linearity | To demonstrate a direct proportional relationship between concentration and analytical response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery from spiked placebo or by comparison to a reference standard. |
| Precision (Repeatability & Intermediate) | To show the degree of scatter between a series of measurements. | Repeatability (intra-day) RSD ≤ 1.0%; Intermediate Precision (inter-day, inter-analyst) RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18] | Signal-to-Noise ratio ≥ 10; RSD ≤ 10% at this concentration. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[20] | No significant change in results when varying flow rate (±5%), column temp (±2°C), pH (±0.2). |
Data Integration and Final Purity Assignment
The final purity value is a composite calculation integrating data from all orthogonal methods.
Purity Calculation Formula:
Purity (%) = Assay_HPLC (%) × (100% - Water Content (%) - Residue on Ignition (%) - Residual Solvents (%)) / 100%
Example Data Summary:
| Analytical Test | Method | Result |
| Chromatographic Purity | HPLC (Area % Normalization) | 99.85% |
| Assay vs. Standard | HPLC (External Standard) | 99.7% |
| Water Content | Karl Fischer Titration | 0.12% |
| Inorganic Content | Residue on Ignition | 0.05% |
| Residual Solvents | Headspace GC-MS | 0.03% (Toluene) |
| Final Calculated Purity | As per formula above | 99.5% |
Conclusion
The purity analysis of 6-(4-Bromophenoxy)pyridin-3-amine is a rigorous, multi-step process that demands a deep understanding of both the chemical entity and the analytical techniques employed. A strategy built on the pillars of high-resolution chromatography for quantification, spectroscopy for identification, and specific tests for inorganic and volatile components provides a self-validating and comprehensive assessment. By adhering to the principles of orthogonal testing and rigorous method validation as outlined in this guide, researchers and drug development professionals can ensure the quality and safety of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link][6]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link][2]
-
Toref-Standards. (2023). NMR Applications in Pharmaceutical Impurity Profiling. [Link][21]
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Unveiling the Therapeutic Potential of 6-(4-Bromophenoxy)pyridin-3-amine: A Technical Guide to Exploring its Biological Activity
Introduction: Rationale for Investigation
The confluence of a phenoxy-pyridine scaffold with an amine substituent in 6-(4-Bromophenoxy)pyridin-3-amine presents a compelling case for biological investigation. The pyridine ring is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in hydrogen bonding and π-stacking interactions within biological targets. The aminopyridine moiety, in particular, is known to interact with a variety of enzymes and receptors, with some derivatives acting as potassium channel blockers.[1][2][3] The introduction of a 4-bromophenoxy group adds a significant hydrophobic and electron-withdrawing element, potentially modulating the compound's pharmacokinetic properties and target interactions. This guide outlines a structured, multi-pronged approach to systematically elucidate the biological activity of this novel chemical entity, targeting key areas of therapeutic interest including oncology, neurology, and infectious diseases.
I. Predicted Biological Activities and Mechanistic Hypotheses
Based on the activities of structurally related aminopyridine and phenoxypyridine derivatives, we hypothesize that 6-(4-Bromophenoxy)pyridin-3-amine may exhibit one or more of the following biological activities:
-
Kinase Inhibition: The phenoxypyridine core is present in several kinase inhibitors. Specifically, derivatives of aminopyridine have shown inhibitory activity against kinases crucial in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fms-like tyrosine kinase 3 (FLT3).[4][5][6] The 4-bromophenyl group could potentially occupy the hydrophobic pocket of the ATP-binding site of various kinases.
-
Neuromodulatory Effects: Aminopyridines are known to function as potassium channel blockers, which can enhance neurotransmitter release at neuromuscular junctions.[1][2][7][8] This suggests a potential for 6-(4-Bromophenoxy)pyridin-3-amine to modulate neuronal activity and neuromuscular transmission.
-
Anticancer Activity: Beyond kinase inhibition, aminopyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, and colorectal cancer.[4][9] The mechanism could involve the induction of apoptosis or cell cycle arrest.
-
Antimicrobial Properties: The pyridine scaffold is a common feature in many antimicrobial agents.[10][11] The lipophilic nature of the 4-bromophenoxy group might facilitate the compound's penetration through microbial cell membranes.
II. Experimental Workflows for Target Validation and Characterization
To systematically investigate the hypothesized biological activities, a tiered screening approach is proposed. This will begin with broad-based cellular assays and progress to more specific molecular and mechanistic studies for any confirmed activities.
A. Tier 1: Primary Screening for Biological Activity
The initial phase will involve screening 6-(4-Bromophenoxy)pyridin-3-amine across a panel of assays to identify its primary area of biological impact.
-
Objective: To assess the compound's ability to inhibit a diverse panel of human kinases.
-
Methodology: A commercially available kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™) will be utilized. The compound will be screened at a fixed concentration (e.g., 10 µM) against a panel of at least 100 kinases.
-
Data Analysis: The percentage of inhibition for each kinase will be determined. A cut-off of >50% inhibition will be used to identify potential kinase targets.
-
Causality: This broad screening approach is a cost-effective and rapid method to identify potential kinase targets without bias. The selection of a diverse kinase panel increases the probability of identifying novel activities.
-
Objective: To evaluate the cytotoxic effects of the compound on a panel of human cancer cell lines.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be used to measure cell metabolic activity as an indicator of cell viability.[4] A panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colorectal cancer) will be treated with a range of concentrations of the compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) will be calculated for each cell line.
-
Causality: The use of multiple cell lines from different tissue origins helps to identify if the compound has broad-spectrum anticancer activity or is selective for certain cancer types.
-
Objective: To determine the compound's ability to inhibit the growth of pathogenic bacteria and fungi.
-
Methodology: A standard broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as a fungal strain (e.g., Candida albicans).
-
Data Analysis: The MIC will be recorded as the lowest concentration of the compound that completely inhibits visible growth.
-
Causality: This standardized method provides a quantitative measure of the compound's antimicrobial potency and spectrum of activity.
Data Presentation: Summary of Predicted Activities and Initial Screening Plan
| Predicted Biological Activity | Rationale Based on Structural Analogs | Primary Screening Assay | Cell/Organism Panel | Key Endpoint |
| Kinase Inhibition | Phenoxypyridine and aminopyridine derivatives are known kinase inhibitors.[4][5][6] | Broad-Spectrum Kinase Profiling | >100 Human Kinases | % Inhibition |
| Anticancer | Aminopyridine derivatives show cytotoxicity in cancer cell lines.[4][9] | MTT Cell Viability Assay | MCF-7, A549, HCT116 | IC50 Value |
| Neuromodulation | Aminopyridines can act as potassium channel blockers.[1][2][7][8] | Electrophysiology (Patch-Clamp) | Neuronal Cell Line (e.g., SH-SY5Y) | Change in Ion Channel Current |
| Antimicrobial | Pyridine derivatives are common in antimicrobial agents.[10][11] | Broth Microdilution | S. aureus, P. aeruginosa, C. albicans | Minimum Inhibitory Concentration (MIC) |
B. Tier 2: Mechanistic Elucidation and Target Validation
Should the primary screening yield positive results in any of the tested areas, the following in-depth studies will be conducted to elucidate the mechanism of action and validate the molecular target.
If the primary screen identifies specific kinase targets, a series of follow-up experiments will be necessary to confirm and characterize the inhibitory activity.
Caption: Workflow for the validation and characterization of a kinase inhibitor.
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Methodology: For a target like VEGFR-2, Human Umbilical Vein Endothelial Cells (HUVECs) will be stimulated with VEGF in the presence or absence of varying concentrations of 6-(4-Bromophenoxy)pyridin-3-amine. Cell lysates will be collected, and the phosphorylation status of VEGFR-2 and its downstream signaling proteins (e.g., Akt, ERK) will be assessed by Western blotting.
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the target kinase and its downstream effectors will confirm cellular target engagement.
-
Causality: This experiment directly links the compound's activity to the inhibition of a specific signaling pathway within a relevant cell type, providing strong evidence for its mechanism of action.
If the compound demonstrates significant cytotoxicity in the primary screen, the next step is to determine the mode of cell death.
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6-(4-Bromophenoxy)pyridin-3-amine: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds, offering distinct advantages over traditional high-throughput screening, especially for challenging biological targets.[1] Central to this strategy is the use of small, low-complexity molecules, or "fragments," that are screened for weak but efficient binding to a protein of interest. This guide provides an in-depth technical exploration of 6-(4-Bromophenoxy)pyridin-3-amine , a fragment distinguished by its unique combination of structural motifs that are recurrent in clinically successful pharmaceuticals. We will dissect its physicochemical properties, propose a robust synthetic pathway, and contextualize its application in drug discovery, with a particular focus on kinase inhibition. This document serves as a practical manual for researchers aiming to leverage this and similar privileged fragments in their drug discovery campaigns.
The Rationale: Why 6-(4-Bromophenoxy)pyridin-3-amine?
The efficacy of a fragment in FBDD is not merely a matter of small size. It is about "ligand efficiency" – the binding energy per heavy atom. A superior fragment makes high-quality interactions with the target, providing a solid anchor point for chemical elaboration.[2] 6-(4-Bromophenoxy)pyridin-3-amine is a compelling starting point for several key reasons:
-
The Aminopyridine Core: The 3-aminopyridine moiety is a well-established "hinge-binder" in kinase drug discovery. The nitrogen atom of the pyridine ring and the exocyclic amino group can form critical hydrogen bond interactions with the backbone of the kinase hinge region, mimicking the adenine portion of ATP.[1] This interaction provides a strong, directional anchor, which is a cornerstone of successful fragment-based design.[3]
-
The Bromophenyl Group: The bromine atom serves as a versatile synthetic handle. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental tools for modern medicinal chemistry.[4] This allows for the systematic and efficient exploration of the surrounding chemical space, a process often referred to as "fragment growing" or "vector-based elaboration." Furthermore, the bromophenyl group itself can occupy hydrophobic pockets within a binding site, and its presence can be exploited for structure-activity relationship (SAR) studies.
-
The Ether Linkage: The phenoxy-pyridine ether linkage provides a balance of rigidity and conformational flexibility. It orients the two aromatic systems in a defined, non-coplanar manner, allowing for three-dimensional exploration of the binding site. This linkage is also metabolically robust, a desirable feature in lead candidates.
These constituent parts combine to form a fragment with high "drug-like" potential, making it a privileged scaffold for initiating a drug discovery program.
Physicochemical Properties
A thorough understanding of a fragment's physical and chemical properties is paramount for its effective use in screening and subsequent optimization.
| Property | Value | Source |
| CAS Number | 77006-26-9 | [5] |
| Molecular Formula | C₁₁H₉BrN₂O | [5] |
| Molecular Weight | 265.11 g/mol | [5] |
| Melting Point | 107 °C | [5] |
| XLogP3 | 3.8 | [5] |
| Polar Surface Area (PSA) | 48.1 Ų | [5] |
| Hydrogen Bond Donors | 1 (amine group) | Calculated |
| Hydrogen Bond Acceptors | 3 (pyridine N, ether O) | Calculated |
These properties align well with the "Rule of Three," a common guideline for fragment library design (MW < 300, H-bond donors/acceptors ≤ 3, cLogP ≤ 3), although the lipophilicity (XLogP3) is slightly higher than ideal, which is a key consideration for optimization.
Synthesis of the Core Fragment
While 6-(4-Bromophenoxy)pyridin-3-amine is commercially available, an understanding of its synthesis is crucial for the preparation of analogues and for scaling up. A specific, peer-reviewed synthesis for this exact molecule is not prominently documented; however, a robust and logical synthetic route can be proposed based on well-established, modern cross-coupling methodologies. The most direct approach would involve a C-N or C-O bond formation. A plausible and highly efficient method is the Buchwald-Hartwig amination.
Proposed Synthetic Route: Buchwald-Hartwig Amination
This approach involves the palladium-catalyzed coupling of an amine with an aryl halide. In this case, we propose the coupling of 3-amino-6-(4-bromophenoxy)pyridine with an ammonia equivalent, or more practically, the coupling of 6-bromopyridin-3-amine with 4-bromophenol . The latter is often more reliable and is detailed below.
Caption: Proposed Buchwald-Hartwig synthesis of the target fragment.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established Buchwald-Hartwig C-O coupling reactions and may require optimization.
Materials:
-
6-Bromopyridin-3-amine (1.0 eq)[6]
-
4-Bromophenol (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 eq)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 6-Bromopyridin-3-amine, 4-bromophenol, potassium phosphate, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-(4-Bromophenoxy)pyridin-3-amine.
Self-Validation: The identity and purity of the synthesized fragment should be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The resulting data should be compared with known spectral data for validation.
Application in Fragment-Based Drug Discovery
The true value of 6-(4-Bromophenoxy)pyridin-3-amine is realized when it is applied in a drug discovery campaign. The general workflow involves fragment screening, hit validation, and structure-guided optimization.
Caption: General workflow for Fragment-Based Drug Discovery (FBDD).
Fragment Screening: Detecting the Initial Hit
Due to their low molecular weight, fragments typically bind to their targets with weak affinity (in the high micromolar to millimolar range). Therefore, highly sensitive biophysical techniques are required for their detection.
Recommended Screening Techniques:
-
Surface Plasmon Resonance (SPR): A label-free technique that can detect binding events in real-time by measuring changes in the refractive index at a sensor surface where the target protein is immobilized. It is excellent for primary screening to identify binders and can provide kinetic data (kₐ, kₔ) and affinity (Kₗ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR or Carr-Purcell-Meiboom-Gill (CPMG) NMR are powerful for detecting weak binding. They can identify which parts of the fragment are in close contact with the protein, providing valuable structural information early in the process.
-
X-ray Crystallography: This is the gold standard for FBDD. Soaking crystals of the target protein with a solution of the fragment can reveal the precise binding mode at atomic resolution.[1] This structural information is invaluable for the subsequent optimization phase.
Hit-to-Lead Optimization: From Fragment to Potent Inhibitor
Once 6-(4-Bromophenoxy)pyridin-3-amine is identified and validated as a binder to the target of interest, the next phase is to increase its potency and selectivity. This is where the strategic placement of the bromine atom becomes critical.
Strategy: Fragment Growing
This is the most common strategy in FBDD and involves extending the fragment to engage with adjacent pockets in the protein's binding site. The bromine on the phenoxy ring provides a perfect, chemically addressable vector for this approach.
Protocol: Suzuki-Miyaura Coupling for Fragment Elaboration
This protocol describes a typical Suzuki-Miyaura coupling of an aryl bromide (our elaborated fragment) with a boronic acid, a cornerstone reaction for generating biaryl structures commonly found in kinase inhibitors.[1][7]
Materials:
-
Validated Hit Fragment (e.g., a derivative of 6-(4-Bromophenoxy)pyridin-3-amine) (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: In a reaction vial, combine the hit fragment, the selected arylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: Purge the vial with an inert gas.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Heat the mixture to 90 °C with stirring for 8-16 hours.
-
Monitoring and Work-up: Monitor by LC-MS. Upon completion, perform an aqueous work-up with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the resulting compound by flash chromatography or preparative HPLC.
Causality and Self-Validation: The choice of arylboronic acid should be guided by the structural data obtained from X-ray crystallography or NMR. The goal is to introduce a group that can form new, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein, thereby increasing binding affinity. Each new analogue must be tested in the primary binding assay to confirm that the chemical modification has led to the desired increase in potency, thus validating the design strategy. This iterative cycle of design, synthesis, and testing is the core of hit-to-lead optimization.
Example of SAR Exploration:
Derivatives of the core aminopyridine scaffold have shown significant activity against a range of kinases. For example, in the development of inhibitors for Vaccinia-related kinase 1 (VRK1), an aminopyridine scaffold was elaborated, and the most potent compound achieved an IC₅₀ value of 150 nM.[8] Similarly, in the discovery of inhibitors for the epidermal growth factor receptor (EGFR) kinase, 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines demonstrated IC₅₀ values in the low nanomolar range.[2] These examples underscore the potential of the aminopyridine and bromophenyl motifs for generating highly potent inhibitors.
Conclusion
6-(4-Bromophenoxy)pyridin-3-amine represents more than just a chemical in a catalogue. It is a highly rational starting point for fragment-based drug discovery, embodying key principles of modern medicinal chemistry. Its constituent parts—the hinge-binding aminopyridine, the synthetically versatile bromophenyl group, and the structurally important ether linkage—make it a privileged fragment with a high potential for development into a potent and selective lead compound. By employing sensitive biophysical screening techniques and leveraging structure-guided design with robust synthetic methodologies like the Buchwald-Hartwig and Suzuki-Miyaura couplings, researchers can efficiently navigate the path from a micromolar fragment hit to a nanomolar lead candidate. This guide provides the foundational knowledge and practical protocols to empower scientists to effectively utilize this and similar fragments in their quest for novel therapeutics.
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Murray, C. W., et al. (2012). Fragment-based drug discovery. Journal of Medicinal Chemistry, 55(15), 6571-6581. Available from: [Link]
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Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(24), 3867-3875. Available from: [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to 6-(4-Bromophenoxy)pyridin-3-amine in Drug Discovery
Abstract
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile building block for a multitude of biologically active compounds. Among these, 6-(4-Bromophenoxy)pyridin-3-amine has emerged as a significant intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors. This technical guide provides an in-depth exploration of the discovery, synthesis, and strategic application of this compound. We will delve into the historical context that spurred the development of such molecules, detail robust synthetic protocols, and illuminate its role in the creation of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
Introduction: The Strategic Value of the Aminopyridine Core
The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and naturally occurring bioactive molecules.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive scaffold for drug design. When functionalized with an amino group, the resulting aminopyridine moiety offers a critical vector for further chemical elaboration, enabling the exploration of vast chemical space and the fine-tuning of structure-activity relationships (SAR).
The strategic placement of a phenoxy group at the 6-position and an amine at the 3-position, as seen in 6-(4-Bromophenoxy)pyridin-3-amine, creates a molecule with distinct regions for interaction with biological targets and for synthetic modification. The bromophenyl group provides a handle for further cross-coupling reactions and can occupy hydrophobic pockets within a protein's active site. The amino group, on the other hand, is a key hydrogen bond donor and a nucleophile for the construction of more complex molecular architectures. This guide will unpack the scientific journey and practical applications of this valuable chemical entity.
A History Forged in Synthesis and Need: The Genesis of Aryloxypyridinamines
While a singular "discovery" paper for 6-(4-Bromophenoxy)pyridin-3-amine is not readily apparent in the historical literature, its emergence can be understood as a logical consequence of two parallel advancements in chemical science: the development of powerful cross-coupling methodologies and the insatiable need for novel kinase inhibitors in oncology and beyond.
The late 20th century witnessed a revolution in synthetic organic chemistry with the advent of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , in particular, provided an unprecedentedly mild and efficient method for the formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines.[2][3] This reaction, alongside advancements in nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic rings like pyridine, opened the door for the routine synthesis of complex molecules like 6-(4-Bromophenoxy)pyridin-3-amine.[4][5]
Concurrently, the field of molecular biology was rapidly unraveling the intricate signaling pathways that govern cellular life and death. The discovery that dysregulated protein kinases are central drivers of many cancers created a surge in demand for small molecule kinase inhibitors.[6] The aminopyridine scaffold proved to be an exceptional starting point for the design of such inhibitors, as it can effectively mimic the hydrogen bonding interactions of the adenine portion of ATP in the kinase hinge region. This confluence of synthetic capability and therapeutic need set the stage for the creation and utilization of a diverse array of substituted aminopyridines, including the subject of this guide.
Synthesis and Characterization
The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine is most logically achieved through the coupling of a suitably activated pyridine derivative with 4-bromophenol. Two primary synthetic strategies are presented below, reflecting the common methodologies employed for the formation of aryloxy-heteroaryl ethers.
Synthetic Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
This approach relies on the reaction of a halopyridine with a phenoxide. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 6-positions.
Caption: Proposed SNAr synthesis of 6-(4-Bromophenoxy)pyridin-3-amine.
Experimental Protocol: Nucleophilic Aromatic Substitution
-
To a stirred solution of 4-bromophenol (1.1 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (2.0 equivalents).
-
Heat the mixture to 60-80 °C for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add 6-chloropyridin-3-amine (1.0 equivalent) to the reaction mixture.
-
Increase the temperature to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(4-Bromophenoxy)pyridin-3-amine.
Synthetic Pathway 2: Buchwald-Hartwig C-O Cross-Coupling
While more commonly associated with C-N bond formation, the Buchwald-Hartwig reaction can also be adapted for the synthesis of diaryl ethers. This method offers an alternative, often milder, route.
Caption: Buchwald-Hartwig C-O coupling approach to the target molecule.
Experimental Protocol: Buchwald-Hartwig C-O Cross-Coupling
-
In a flame-dried Schlenk tube, combine 6-bromopyridin-3-amine (1.0 equivalent), 4-bromophenol (1.2 equivalents), cesium carbonate (2.0 equivalents), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents), and a suitable phosphine ligand like XantPhos (0.1 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed toluene as the solvent.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Physicochemical Properties
| Property | Value |
| CAS Number | 77006-26-9[7][8][9][10][11] |
| Molecular Formula | C₁₁H₉BrN₂O[11] |
| Molecular Weight | 265.11 g/mol [11] |
| Melting Point | 107 °C[7] |
| Boiling Point | 408.9 °C at 760 mmHg |
| Appearance | Light yellow to brown crystalline powder |
Application in Kinase Inhibitor Drug Discovery
The true value of 6-(4-Bromophenoxy)pyridin-3-amine lies in its application as a key intermediate for the synthesis of potent and selective kinase inhibitors. The dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[12]
The 3-amino group of the pyridine ring is perfectly positioned to form critical hydrogen bonds with the "hinge" region of the ATP-binding pocket of many kinases. This interaction anchors the inhibitor in the active site. The 6-(4-bromophenoxy) portion of the molecule can then be directed towards other regions of the ATP-binding site, often extending into more solvent-exposed areas or hydrophobic pockets, thereby enhancing potency and selectivity.
Caption: Interaction model of the scaffold within a kinase active site.
Case Study: A Gateway to Novel Therapeutics
While specific kinase inhibitors derived directly from 6-(4-Bromophenoxy)pyridin-3-amine are not extensively detailed in publicly available literature, numerous patents and publications describe the synthesis of structurally analogous compounds for the inhibition of a wide range of kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): The anilino-quinazoline and anilino-pyridine scaffolds are well-established cores for EGFR inhibitors.[11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Many VEGFR inhibitors feature a substituted aminopyridine core.
-
Bruton's Tyrosine Kinase (BTK): The development of covalent and non-covalent BTK inhibitors often utilizes aminopyridine-based scaffolds.[13]
-
FMS-like Tyrosine Kinase 3 (FLT3): Covalent inhibitors of FLT3, a key target in acute myeloid leukemia, have been developed from aminopyridine starting materials.[14]
The general strategy involves the elaboration of the 3-amino group, often through reaction with a suitable electrophile, to introduce a moiety that will occupy the adenine-binding region of the kinase. The 4-bromo substituent on the phenoxy ring can be further modified, for example, via Suzuki or Sonogashira coupling, to explore additional interactions and optimize pharmacokinetic properties.
Biological Evaluation Workflow
The development of kinase inhibitors from scaffolds like 6-(4-Bromophenoxy)pyridin-3-amine follows a well-trodden path of biological evaluation.
Caption: A typical workflow for the biological evaluation of kinase inhibitors.
A critical initial step is to assess the compound's ability to inhibit the target kinase in a biochemical assay.[15] However, promising biochemical activity does not always translate to cellular efficacy.[16] Therefore, subsequent cell-based assays are crucial to confirm that the compound can enter cells, engage its target, and inhibit its function in a physiological context.
Conclusion
6-(4-Bromophenoxy)pyridin-3-amine stands as a testament to the power of synthetic innovation in driving drug discovery. While its own "discovery" may be interwoven with the broader development of aminopyridine chemistry, its value as a privileged scaffold is undeniable. Its straightforward synthesis and strategically placed functional groups provide an excellent platform for the generation of libraries of compounds for screening against a multitude of biological targets, particularly protein kinases. As our understanding of disease biology continues to deepen, the demand for versatile and readily accessible chemical building blocks like 6-(4-Bromophenoxy)pyridin-3-amine will only continue to grow, ensuring its continued relevance in the quest for new medicines.
References
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- 5. m.youtube.com [m.youtube.com]
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- 7. 77006-26-9 6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE [chemsigma.com]
- 8. 77006-26-9|6-(4-Bromophenoxy)pyridin-3-amine|BLD Pharm [bldpharm.com]
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- 11. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 12. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. reactionbiology.com [reactionbiology.com]
The Emergence of 6-(4-Bromophenoxy)pyridin-3-amine Derivatives as Potent Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals
Foreword: The Strategic Value of the Pyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold stands as a cornerstone in the design of targeted therapeutics. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in a multitude of clinically successful drugs. This guide focuses on a particularly promising class of pyridine derivatives: 6-(4-bromophenoxy)pyridin-3-amines and their analogs. These compounds have garnered significant attention for their potent inhibitory activity against key protein kinases implicated in cancer and other proliferative diseases. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of their synthesis, mechanism of action, and biological evaluation, underpinned by field-proven insights and detailed experimental methodologies.
I. The 6-(4-Bromophenoxy)pyridin-3-amine Core: A Privileged Scaffold for Kinase Inhibition
The 6-(4-bromophenoxy)pyridin-3-amine core represents a strategic starting point for the development of kinase inhibitors. The aminopyridine moiety is a common feature in numerous biologically active compounds, particularly those targeting the ATP-binding site of kinases.[1] The strategic placement of the amino and bromophenoxy groups provides a foundation for diverse chemical modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom, in particular, serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) exploration.[1]
II. Synthesis and Derivatization: Building a Library of Analogs
The synthesis of 6-(4-bromophenoxy)pyridin-3-amine derivatives primarily relies on robust and scalable palladium-catalyzed cross-coupling reactions. The two most prominent methods are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, which allow for the introduction of aryl, heteroaryl, and amino moieties at the bromine-bearing position.
A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a powerful tool for creating biaryl and heteroaryl structures. This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling of 6-(4-Bromophenoxy)pyridin-3-amine
Materials:
-
6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry round-bottom flask, add 6-(4-bromophenoxy)pyridin-3-amine, the arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add the palladium catalyst to the flask.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl amines. This reaction couples an amine with an aryl halide using a palladium catalyst and a suitable phosphine ligand.
Experimental Protocol: Buchwald-Hartwig Amination of 6-(4-Bromophenoxy)pyridin-3-amine
Materials:
-
6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor, the phosphine ligand, and the base.
-
Add anhydrous solvent and stir the mixture for 10 minutes.
-
Add 6-(4-bromophenoxy)pyridin-3-amine and the aniline derivative.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Visualization of Synthetic Pathways
Caption: Synthetic strategies for derivatization.
III. Biological Activity and Mechanism of Action: Targeting Key Oncogenic Pathways
Derivatives of the 6-(4-bromophenoxy)pyridin-3-amine scaffold have demonstrated significant potential as inhibitors of several protein kinases that are critical drivers of cancer progression. Notably, these compounds have shown potent activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fms-like Tyrosine Kinase 3 (FLT3).
A. Inhibition of VEGFR-2 and Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[2][3] Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy. Several pyridine-derived compounds have been reported to potently inhibit VEGFR-2 kinase activity.[4] The 6-(4-bromophenoxy)pyridin-3-amine scaffold serves as an excellent starting point for designing such inhibitors.
Mechanism of Action: Disruption of the VEGFR-2 Signaling Cascade
Small molecule inhibitors targeting VEGFR-2 typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the autophosphorylation of the receptor. This blocks the downstream signaling cascade, which includes pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, ultimately leading to the inhibition of endothelial cell proliferation, migration, and survival.[2]
Caption: Inhibition of the VEGFR-2 signaling pathway.
Quantitative Data on Kinase Inhibitory Activity
The following table presents representative data for the inhibitory activity of pyridine-based analogs against VEGFR-2.
| Compound ID | VEGFR-2 IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| BPS-1 | 0.12 | Sorafenib | 0.10 |
| BPS-2 | 0.13 | Sorafenib | 0.10 |
| BPS-3 | 0.13 | Sorafenib | 0.10 |
| Data is illustrative and based on typical results for novel pyridine derivatives targeting VEGFR-2.[4] |
B. Targeting FLT3 in Acute Myeloid Leukemia (AML)
Mutations in the Fms-like tyrosine kinase 3 (FLT3) gene are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[5] This makes FLT3 an attractive therapeutic target. Derivatives of aminopyridine scaffolds have shown promise as potent FLT3 inhibitors.[5]
Antiproliferative Activity in AML Cell Lines
The efficacy of these compounds can be evaluated in AML cell lines harboring FLT3 mutations, such as MV4-11 and MOLM-13.
| Compound ID | MV4-11 (FLT3-ITD) IC₅₀ (nM) | MOLM-13 (FLT3-ITD) IC₅₀ (nM) |
| C14 | 325 | 507 |
| Data is representative of aminopyridine derivatives targeting FLT3.[5] |
IV. In Vitro Biological Evaluation: A Step-by-Step Guide
Rigorous in vitro evaluation is crucial to characterize the biological activity of newly synthesized compounds. The following are detailed protocols for key assays.
A. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
B. In Vitro Kinase Inhibition Assay
Biochemical assays are essential for determining the direct inhibitory effect of compounds on the target kinase.
Experimental Protocol: VEGFR-2 Kinase Assay (Luminescence-based)
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, substrate, and the test compound at various concentrations in the wells of a 96-well plate.
-
Enzyme Addition: Initiate the kinase reaction by adding the VEGFR-2 enzyme to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and measure the amount of remaining ATP.
-
Luminescence Measurement: Measure the luminescence signal using a microplate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value from the dose-response curve.
V. Structural Characterization: Ensuring Compound Integrity
Unambiguous characterization of synthesized compounds is paramount for reliable biological data. A combination of spectroscopic and chromatographic techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compounds.
VI. Conclusion and Future Directions
The 6-(4-bromophenoxy)pyridin-3-amine scaffold has proven to be a highly versatile and promising starting point for the development of potent kinase inhibitors. The synthetic accessibility of a diverse range of analogs through established cross-coupling methodologies, coupled with their demonstrated efficacy against key oncogenic targets like VEGFR-2 and FLT3, underscores their potential in oncology drug discovery. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles. Further exploration of their activity against a broader panel of kinases may also reveal novel therapeutic opportunities.
References
-
Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. Available at: [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. Available at: [Link]
-
Discovery of Small Molecules That Target Vascular Endothelial Growth Factor Receptor-2 Signalling Pathway Employing Molecular Modelling Studies. National Institutes of Health. Available at: [Link]
-
Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. PubMed. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. Available at: [Link]
-
Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. Available at: [Link]
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- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
A Comprehensive Technical Guide to the Safe Handling of 6-(4-Bromophenoxy)pyridin-3-amine
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 6-(4-Bromophenoxy)pyridin-3-amine (CAS No. 77006-26-9) in a laboratory setting. The information herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work.
Understanding the Compound: A Profile of 6-(4-Bromophenoxy)pyridin-3-amine
6-(4-Bromophenoxy)pyridin-3-amine is a substituted aminopyridine derivative. Its molecular structure, featuring a bromophenoxy group and an amine substituent on a pyridine ring, makes it a valuable building block in medicinal chemistry and organic synthesis.[1] The reactivity of this compound is influenced by the interplay of the electron-donating amino group and the electron-withdrawing nature of the pyridine nitrogen and the bromine atom.[1] A clear understanding of its chemical properties is the foundation of its safe handling.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 77006-26-9 | [2] |
| Molecular Formula | C₁₁H₉BrN₂O | [3] |
| Molecular Weight | 265.11 g/mol | [3] |
| Melting Point | 107 °C | [3] |
| Boiling Point | 408.9 °C at 760 mmHg | [3] |
| Appearance | Not available, likely a solid at room temperature | [2] |
Hazard Identification and Risk Assessment
GHS Hazard Classification (Inferred)
While a specific GHS classification was not found in the initial search, based on the available MSDS, the following classifications can be inferred:
-
Skin Irritation [2]
-
Eye Irritation [2]
-
Respiratory Tract Irritation [2]
-
May be harmful if swallowed or absorbed through the skin. [2]
It is imperative to treat this compound as potentially hazardous and to minimize all routes of exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when working with 6-(4-Bromophenoxy)pyridin-3-amine.
Engineering Controls
-
Ventilation: All handling of this compound, especially when in powdered form, should be conducted in a well-ventilated area. A certified chemical fume hood is strongly recommended to minimize inhalation exposure.[3]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[2]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[2]
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but the specific glove material should be selected based on its resistance to the solvents being used in the procedure.
-
Lab Coat: A full-sleeved lab coat should be worn at all times.
-
Protective Clothing: For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.[2]
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, a NIOSH/MSHA-approved respirator should be used.[2]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidental exposure and maintaining the stability of the compound.
Handling
-
Avoid Contact: Prevent all direct contact with the skin and eyes.[3]
-
Minimize Dust Formation: Handle the solid material carefully to avoid creating dust.[3]
-
Grounding: For procedures involving the transfer of large quantities of solid, use non-sparking tools and ensure proper grounding to prevent electrostatic discharge.[3]
-
Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.
Storage
-
Container: Store in a tightly closed container.[2]
-
Environment: Keep in a cool, dry place.[2]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents. While specific incompatibility data is not available, caution should be exercised with strong acids and bases as well.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2]
-
Inhalation: Remove the individual from the area of exposure to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[2]
Spills and Leaks
-
Small Spills: Carefully sweep or vacuum up the spilled solid, avoiding dust generation. Place the material into a suitable, labeled container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then proceed with cleanup as for a small spill.
Reactivity and Disposal Considerations
Reactivity Profile
Detailed reactivity data for 6-(4-Bromophenoxy)pyridin-3-amine is limited. However, the presence of an amino group suggests potential reactivity with strong oxidizing agents, acids, and other electrophilic reagents. The brominated aromatic ring can participate in various cross-coupling reactions. Thermal decomposition may produce hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[4]
Waste Disposal
-
Chemical Waste: Dispose of all waste materials containing 6-(4-Bromophenoxy)pyridin-3-amine in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All contaminated labware and PPE should be disposed of as chemical waste.
Visual Workflow Guides
Standard Handling Workflow for 6-(4-Bromophenoxy)pyridin-3-amine
Caption: A clear action plan in the event of accidental exposure to the compound.
References
- Material Safety Data Sheet - 6-(4-Bromophenoxy)pyridin-3-amine, 97%. Cole-Parmer. [URL not available]
- 6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE Safety Data Sheet. Conier Chem&Pharma Limited. [URL not available]
-
6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811. PubChem. [Link]
- SAFETY DATA SHEET - 2-Amino-6-bromopyridine. [URL not available]
- SAFETY DATA SHEET. MilliporeSigma. [URL not available]
- SAFETY D
- SAFETY DATA SHEET - 3-Aminopyridine. [URL not available]
-
6-(4-bromophenoxy)pyridine-3-carboxylic acid (C12H8BrNO3). PubChemLite. [Link]
-
Amine Reactivity. MSU chemistry. [Link]
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Aminopyridines. EPA. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]
-
6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). PubChemLite. [Link]
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25-NB. Wikipedia. [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 6-(4-Bromophenoxy)pyridin-3-amine
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the experimental determination of the key thermochemical properties of 6-(4-Bromophenoxy)pyridin-3-amine (CAS No. 77006-26-9). In the absence of extensive published experimental data for this specific molecule, this document serves as a detailed procedural manual, empowering researchers to generate reliable data essential for drug development, process chemistry, and safety assessments. We will delve into the theoretical underpinnings and practical execution of fundamental thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), Modulated-Temperature DSC (MTDSC) for heat capacity determination, and rotating-bomb combustion calorimetry for determining the enthalpy of formation. Each section is designed to be a self-validating system, explaining the causality behind experimental choices and ensuring data integrity.
Introduction: The Significance of Thermochemical Data in Pharmaceutical Development
6-(4-Bromophenoxy)pyridin-3-amine is a substituted aminopyridine derivative, a structural motif of significant interest in medicinal chemistry. The thermochemical properties of such active pharmaceutical ingredients (APIs) are not merely academic data points; they are critical parameters that influence every stage of the drug development lifecycle. From predicting shelf-life and storage conditions to ensuring safe and scalable manufacturing processes, a thorough understanding of a compound's thermal behavior is paramount.
This guide will provide the methodologies to elucidate the following key thermochemical properties of 6-(4-Bromophenoxy)pyridin-3-amine:
-
Thermal Stability and Decomposition Pathway: Essential for identifying safe processing temperatures and understanding degradation mechanisms.
-
Phase Transitions (Melting Point, Enthalpy of Fusion): Critical for purity assessment, polymorph screening, and formulation design.
-
Heat Capacity (Cp): A fundamental thermodynamic property required for thermal hazard evaluations and process modeling.
-
Standard Enthalpy of Formation (ΔfH°): A cornerstone of chemical thermodynamics, enabling the calculation of reaction enthalpies and predicting compound stability.
Physicochemical and Safety Profile of 6-(4-Bromophenoxy)pyridin-3-amine
A foundational understanding of the compound's basic properties and hazards is a prerequisite for any experimental work.
Table 1: Physicochemical Properties of 6-(4-Bromophenoxy)pyridin-3-amine
| Property | Value | Source |
| CAS Number | 77006-26-9 | [1] |
| Molecular Formula | C₁₁H₉BrN₂O | [1] |
| Molecular Weight | 265.11 g/mol | [1] |
| Melting Point | 107 °C | [1] |
| Boiling Point | 408.9 °C at 760 mmHg | [1] |
| Density | 1.543 g/cm³ | [1] |
Safety and Handling Precautions:
The Material Safety Data Sheet (MSDS) for 6-(4-Bromophenoxy)pyridin-3-amine indicates that it is irritating to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1] All handling should be performed in a well-ventilated fume hood.[1] Hazardous decomposition products include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[1]
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
3.1. Theoretical Basis and Experimental Causality
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] This technique is indispensable for determining the thermal stability of a compound, identifying the temperature ranges in which decomposition occurs, and quantifying the residual mass.[3] The choice of atmosphere (inert or oxidative) is critical. An inert atmosphere (e.g., nitrogen) is used to study the pyrolysis and inherent thermal stability of the molecule, while an oxidative atmosphere (e.g., air) provides insights into its combustion behavior. For 6-(4-Bromophenoxy)pyridin-3-amine, an initial analysis under nitrogen is recommended to understand its intrinsic decomposition pathway without the complexities of oxidation.
3.2. Experimental Protocol: TGA of 6-(4-Bromophenoxy)pyridin-3-amine
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of 6-(4-Bromophenoxy)pyridin-3-amine into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of decomposition steps.
-
-
-
Data Acquisition: Record the mass loss as a function of temperature.
3.3. Data Interpretation: A Self-Validating System
The TGA thermogram (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine key stability indicators.[3][4]
-
Onset Temperature of Decomposition (T_onset): The temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
-
Decomposition Steps: The TGA curve may show one or multiple distinct mass loss steps, indicating a multi-stage decomposition process.[3] The DTG curve is particularly useful for resolving overlapping decomposition events, where each peak corresponds to a maximum rate of mass loss.[4]
-
Residual Mass: The mass remaining at the end of the experiment, which can provide clues about the formation of non-volatile decomposition products (e.g., char).
Figure 1: TGA Workflow
Caption: Workflow for TGA analysis.
Phase Behavior by Differential Scanning Calorimetry (DSC)
4.1. Theoretical Basis and Experimental Causality
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5] It is a powerful technique for identifying and quantifying thermal events such as melting, crystallization, and glass transitions.[6] The area under a melting peak is directly proportional to the enthalpy of fusion (ΔH_fus), a critical parameter for assessing crystal lattice energy and purity.
4.2. Experimental Protocol: DSC of 6-(4-Bromophenoxy)pyridin-3-amine
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. A hermetic seal is crucial to prevent mass loss due to sublimation or decomposition.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to a temperature above the melting point but below the onset of decomposition (e.g., 200 °C, based on the known melting point of ~107 °C) at a heating rate of 10 °C/min.
-
-
-
Data Acquisition: Record the heat flow as a function of temperature.
4.3. Data Interpretation
The DSC thermogram plots heat flow versus temperature.
-
Melting Point (T_m): Characterized by an endothermic peak. The onset temperature of the peak is typically reported as the melting point. A sharp melting peak is indicative of a pure crystalline material.
-
Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area of the melting peak. This value represents the energy required to disrupt the crystal lattice.
-
Other Thermal Events: Exothermic peaks (crystallization) or other endothermic events could indicate the presence of polymorphs or impurities.[6]
Figure 2: DSC Analysis Workflow
Caption: Workflow for Combustion Calorimetry.
Conclusion
This guide has outlined a rigorous and systematic approach for the experimental determination of the essential thermochemical properties of 6-(4-Bromophenoxy)pyridin-3-amine. By following these self-validating protocols, researchers can generate high-quality data on the thermal stability, phase behavior, heat capacity, and enthalpy of formation of this compound. This information is critical for advancing its development as a potential pharmaceutical agent, ensuring both the safety and efficiency of manufacturing processes and the stability of the final drug product.
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A Technical Guide to the Mechanistic Elucidation of 6-(4-Bromophenoxy)pyridin-3-amine: A Predictive and Validatory Workflow
Abstract
The elucidation of a novel compound's mechanism of action (MoA) is a cornerstone of modern drug discovery, yet it remains a significant challenge. This guide presents a comprehensive, integrated strategy for predicting and validating the MoA of 6-(4-Bromophenoxy)pyridin-3-amine, a compound with an uncharacterized biological role. By synergizing robust in silico predictive methodologies with rigorous experimental validation, we provide a self-validating workflow designed for researchers in pharmacology and drug development. This document moves beyond a simple listing of protocols, offering a logical framework that explains the causality behind each experimental choice. We begin by generating high-confidence target hypotheses using computational tools and then systematically progress through a tiered experimental approach—from direct biochemical assays to cellular target engagement and downstream pathway analysis—to build a cohesive and evidence-based mechanistic model.
Section 1: Introduction to 6-(4-Bromophenoxy)pyridin-3-amine
Chemical Structure and Physicochemical Properties
6-(4-Bromophenoxy)pyridin-3-amine is a small molecule featuring a pyridin-3-amine core linked to a 4-bromophenoxy moiety via an ether bond. The presence of the pyridine ring, a common scaffold in kinase inhibitors, and the aromatic amine group, suggests potential interactions with ATP-binding pockets of various enzymes.[1] A summary of its key properties is presented below.
| Property | Value | Source |
| Molecular Formula | C11H9BrN2O | [2] |
| Molecular Weight | 265.11 g/mol | [2] |
| CAS Number | 77006-26-9 | [2] |
| Predicted XLogP3 | 3.8 | [2] |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
The "Unknown MoA" Challenge
For novel compounds like 6-(4-Bromophenoxy)pyridin-3-amine, the absence of known biological targets presents a classic drug discovery problem. A systematic approach is critical to efficiently navigate the vast biological landscape and identify its MoA. This guide advocates for a hypothesis-driven workflow that begins with broad, computational screening to generate a manageable number of high-probability targets, which are then subjected to focused experimental confirmation. This strategy mitigates the high cost and low throughput of purely experimental, phenotype-first approaches.
Structural Analogs and Initial Hypotheses
The pyridin-3-amine scaffold is present in numerous biologically active compounds, including several kinase inhibitors.[1] For instance, derivatives of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine have been developed as potent covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.[3] Based on this structural precedent, a primary hypothesis is that 6-(4-Bromophenoxy)pyridin-3-amine may function as an inhibitor of one or more protein kinases.
Section 2: In Silico Target Prediction: Generating Actionable Hypotheses
The Rationale for a Computation-First Strategy
Initiating MoA elucidation with in silico methods offers a cost-effective and rapid means to survey the entire proteome for potential binding partners.[4][5][6] These computational techniques, which can be broadly categorized as ligand-based and structure-based, leverage vast databases of known drug-target interactions and protein structures to predict the most likely targets for a novel compound.[7][8] This predictive filtering is essential for designing efficient and targeted wet-lab experiments.
Workflow for In Silico Analysis
The computational workflow is designed to generate and then refine a list of potential protein targets by integrating two orthogonal predictive methods.
Step-by-Step Protocol: Ligand-Based Pharmacophore Screening
Causality: This method identifies potential targets by assuming that molecules with similar 3D arrangements of chemical features (pharmacophores) will bind to similar proteins.[9][10][11] It is particularly useful when the structure of a target is unknown but a set of its active ligands is available.[12]
-
Input Preparation: Obtain the 3D structure of 6-(4-Bromophenoxy)pyridin-3-amine in SDF or MOL2 format.
-
Platform Selection: Utilize a web-based server such as PharmMapper or SwissTargetPrediction. These platforms maintain large, pre-compiled pharmacophore model databases derived from known protein-ligand complexes.
-
Job Submission: Upload the compound's structure file to the selected server.
-
Parameter Setting: Select the appropriate target database (e.g., human proteins). Default settings for feature mapping and alignment are typically sufficient for an initial screen.
-
Analysis of Results: The output will be a list of potential protein targets ranked by a "fit score," which reflects how well the compound's pharmacophore matches the models associated with each target. Prioritize targets with the highest fit scores.
Step-by-Step Protocol: Structure-Based Reverse Docking
Causality: Reverse docking screens a single ligand against a library of 3D protein structures to predict binding affinity based on calculated interaction energies.[13][14][15] This structure-based approach is complementary to pharmacophore screening and provides a direct, physics-based prediction of interaction.[16][17]
-
Input Preparation: Obtain the 3D structure of 6-(4-Bromophenoxy)pyridin-3-amine.
-
Platform Selection: Use a server like SwissTargetPrediction or a standalone program like AutoDock Vina coupled with a database of protein structures (e.g., PDBbind).
-
Execution: The platform will systematically "dock" the compound into the binding sites of thousands of proteins.
-
Scoring: Each docking pose is assigned a score (e.g., binding energy in kcal/mol) that estimates the binding affinity.
-
Analysis of Results: The output is a list of proteins ranked by their docking scores. Targets with the most favorable (i.e., most negative) binding energies are considered the most probable hits.
Data Consolidation and Hit Prioritization
A self-validating system is created by cross-referencing the outputs from both predictive methods. Targets that appear in the top ranks of both the pharmacophore and reverse docking screens are considered high-confidence hits.
| Prediction Rank | Pharmacophore Screening Hits | Reverse Docking Hits | Consensus & Priority |
| 1 | SRC Kinase | ABL1 Kinase | Tier 1 Target: SRC |
| 2 | ABL1 Kinase | LCK Kinase | Tier 1 Target: ABL1 |
| 3 | LCK Kinase | SRC Kinase | Tier 2 Target: LCK |
| 4 | EGFR | BTK | Tier 2 Target: EGFR |
| 5 | VEGFR2 | EGFR | Tier 3 Target: VEGFR2 |
This table represents hypothetical but plausible results based on the compound's structure.
Section 3: Experimental Validation: From Prediction to Biological Confirmation
The Principle of Orthogonal Validation
Computational predictions are hypotheses that require experimental validation.[18][19] A robust validation strategy employs a tiered approach using orthogonal assays—methods that measure the same biological event (target binding) through different physical principles.[19] This multi-assay confirmation is crucial for building a trustworthy mechanistic case.[20]
Workflow for Experimental Validation
This workflow progresses from direct, purified-protein assays to complex cellular systems, ensuring that each step logically builds upon the last.
Tier 1 Validation: In Vitro Biochemical Assays
Causality: The first step is to confirm a direct, physical interaction between the compound and the top-predicted protein targets (e.g., SRC, ABL1) in a simplified, cell-free system. A kinase activity assay directly measures the compound's ability to inhibit the enzyme's catalytic function.
Protocol: ADP-Glo™ Kinase Assay [21][22][23]
The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[24][25]
-
Reaction Setup: In a 384-well plate, set up kinase reactions containing:
-
Purified recombinant kinase (e.g., SRC).
-
Kinase-specific substrate (e.g., a generic peptide substrate).
-
ATP (at the Km concentration for the specific kinase).
-
A dilution series of 6-(4-Bromophenoxy)pyridin-3-amine (e.g., 10 µM to 1 nM).
-
Appropriate controls (no compound, no enzyme).
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP-to-ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30 minutes at room temperature.
-
Signal Detection: Measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to the "no compound" control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Tier 2 Validation: Target Engagement in a Cellular Context
Causality: After confirming in vitro activity, it is crucial to verify that the compound can enter a living cell and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose, as it relies on the principle that ligand binding stabilizes a protein against heat-induced denaturation.[26][27][28]
Protocol: Cellular Thermal Shift Assay (CETSA) [29][30]
-
Cell Treatment: Culture an appropriate cell line (e.g., a line with high SRC expression) and treat with either vehicle (DMSO) or a saturating concentration (e.g., 10x the biochemical IC50) of 6-(4-Bromophenoxy)pyridin-3-amine for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated/aggregated proteins.
-
Protein Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the amount of the target protein (e.g., SRC) remaining at each temperature using Western blotting.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature. A positive result is a rightward shift in the melting curve for the compound-treated sample, indicating thermal stabilization upon binding.
Tier 3 Validation: Downstream Pathway Modulation
Causality: The final step in confirming the MoA is to demonstrate that target engagement leads to a functional consequence within the cell. This involves measuring the phosphorylation status of a known downstream substrate of the target kinase. For SRC kinase, a key substrate is STAT3.[31]
Protocol: Western Blot Analysis of Phospho-STAT3 [32][33][34]
-
Cell Treatment: Culture cells and treat them with a dose-response range of 6-(4-Bromophenoxy)pyridin-3-amine for a specified time (e.g., 2 hours). Include a positive control (a known SRC inhibitor) and a vehicle control.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST).
-
Incubate with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities for p-STAT3 and total STAT3. A dose-dependent decrease in the ratio of p-STAT3 to total STAT3 in compound-treated cells confirms inhibition of the SRC signaling pathway.
Section 4: Data Synthesis and Mechanistic Hypothesis Formulation
Integrating Computational and Experimental Data
The convergence of evidence from all three experimental tiers provides a high degree of confidence in the proposed MoA. The in silico predictions correctly identified SRC kinase as a primary target. The in vitro biochemical assay confirmed direct enzymatic inhibition with a potent IC50. The CETSA experiment demonstrated that the compound engages SRC within the complex milieu of a living cell. Finally, the Western blot analysis showed that this engagement translates into the inhibition of a critical downstream signaling pathway.
Constructing the Final MoA Pathway Diagram
This integrated evidence allows for the construction of a clear mechanistic model.
Discussion: Limitations and Future Directions
While this workflow provides strong evidence for SRC kinase inhibition as the primary MoA, it does not exclude the possibility of polypharmacology (i.e., activity against other targets).[35] The initial in silico hits (e.g., ABL1, LCK) should be investigated in biochemical assays to build a complete selectivity profile. Furthermore, broader, unbiased approaches like chemical proteomics could be employed to identify all cellular targets comprehensively. Future studies should also explore the compound's effects in relevant disease models (e.g., cancer cell lines with SRC hyperactivation) to establish a clear therapeutic hypothesis.
Section 5: Conclusion
This technical guide has detailed a systematic, multi-pillar strategy for the MoA elucidation of 6-(4-Bromophenoxy)pyridin-3-amine. By logically progressing from high-throughput in silico predictions to increasingly complex and physiologically relevant experimental validations, we have demonstrated a workflow that is both efficient and scientifically rigorous. This integrated approach, which emphasizes orthogonal validation and causal reasoning, provides a robust framework for de-orphaning novel chemical entities and accelerating the drug discovery pipeline.
Section 6: References
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High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). SLAS Discovery. [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.net. [Link]
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Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]
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MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry. [Link]
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). ResearchGate. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021). Molecules. [Link]
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Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry. [Link]
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6-Bromopyridin-3-amine. PubChem. [Link]
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Mechanism of action of aromatic amines that short-circuit the visual cycle. (1986). Biochemistry. [Link]
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6-(3-bromophenoxy)pyridin-3-amine. PubChem. [Link]
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In silico modeling of 6-(4-Bromophenoxy)pyridin-3-amine interactions
An In-Depth Technical Guide to the In Silico Modeling of 6-(4-Bromophenoxy)pyridin-3-amine Interactions
Abstract
This technical guide provides a comprehensive walkthrough of the in silico methodologies used to investigate the interactions of the small molecule 6-(4-bromophenoxy)pyridin-3-amine with a putative protein target. The document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step protocols for a robust computational analysis. We will navigate the process from target selection and preparation to molecular docking, and culminate in molecular dynamics simulations to assess the stability of the protein-ligand complex. The overarching goal is to elucidate potential binding modes and interaction patterns that can inform further drug discovery efforts.
Introduction: Contextualizing 6-(4-Bromophenoxy)pyridin-3-amine
The compound 6-(4-bromophenoxy)pyridin-3-amine is a bifunctional molecule featuring a pyridine core, an amino group, and a bromophenoxy moiety.[1] Such scaffolds are of significant interest in medicinal chemistry, often serving as versatile starting materials for the synthesis of more complex pharmaceutical intermediates.[1] The presence of the bromine atom makes it particularly suitable for palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of diverse molecular architectures, including those found in kinase inhibitors.[1]
While the specific biological targets of 6-(4-bromophenoxy)pyridin-3-amine are not extensively documented, its structural motifs are prevalent in a class of drugs known as protein kinase inhibitors. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[2][3] Notably, derivatives of similar aminopyridine scaffolds have been synthesized and evaluated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target implicated in acute myeloid leukemia (AML).[4][5][6]
Given this context, this guide will use a representative protein kinase as a putative target to demonstrate a complete in silico modeling workflow. This approach mirrors a common scenario in early-stage drug discovery, where computational methods are employed to generate hypotheses about a compound's mechanism of action in the absence of definitive experimental data. We will proceed with a structure-based drug design (SBDD) approach, which leverages the three-dimensional structure of the biological target.[2]
Part 1: Putative Target Selection and Preparation
The foundation of a successful structure-based modeling study is the selection and meticulous preparation of the target protein's 3D structure.
Rationale for Target Selection
Based on the utility of the aminopyridine scaffold in developing kinase inhibitors, we will select a member of the protein kinase family for this study.[7] For this guide, we will use a hypothetical scenario where Fms-like tyrosine kinase 3 (FLT3) is our putative target, given that structurally related compounds have shown activity against it.[4][5][6]
Experimental Protocol: Protein Preparation
The following protocol outlines the steps to prepare a kinase structure for docking, using tools like UCSF Chimera and AutoDock Tools.
-
Structure Retrieval:
-
Navigate to the RCSB Protein Data Bank (PDB).
-
Search for a high-resolution crystal structure of the target kinase. For our example, a suitable PDB entry for FLT3 would be selected, preferably one co-crystallized with a ligand to define the binding pocket.
-
Download the PDB file.[8]
-
-
Initial Cleaning and Inspection:
-
Load the PDB file into a molecular visualization tool (e.g., UCSF Chimera or PyMOL).
-
Remove non-essential components such as water molecules, co-solvents, and any co-crystallized ligands. This is crucial as we want to dock our compound into the unoccupied binding site.
-
Inspect the protein for missing residues or loops. If significant portions are missing, homology modeling may be required, though this is beyond the scope of this guide.
-
-
Protonation and Charge Assignment:
-
Receptor File Preparation for Docking:
-
Save the cleaned, protonated protein structure in the PDBQT file format required by AutoDock Vina.[10] This format includes atomic coordinates, partial charges, and atom types.
-
Workflow Visualization
The following diagram illustrates the protein preparation workflow.
Caption: Workflow for preparing a protein structure for molecular docking.
Part 2: Ligand Preparation
Proper preparation of the small molecule (ligand) is equally important to ensure an accurate docking simulation.
Experimental Protocol: Ligand Preparation
-
2D Structure Generation:
-
Draw the 2D structure of 6-(4-bromophenoxy)pyridin-3-amine using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.
-
Obtain the canonical SMILES string: C1=CC(=CC=C1Br)OC2=CC=C(C=N2)N.
-
-
3D Conformation Generation:
-
Convert the 2D representation or SMILES string into a 3D structure. Tools like Open Babel can perform this conversion and generate an initial low-energy conformation.
-
-
Charge Calculation and Atom Typing:
-
Assign partial charges to the ligand atoms. The Gasteiger charge calculation method is commonly used for this purpose in AutoDock Tools.
-
Define rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the ligand within the binding site.
-
-
Ligand File Preparation for Docking:
-
Save the prepared 3D structure of the ligand in the PDBQT format.
-
Part 3: Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[10][11] The process involves sampling different conformations of the ligand within the binding site and ranking them using a scoring function.[12]
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Defining the Binding Site (Grid Box Setup):
-
Identify the active site of the kinase. If a co-crystallized ligand was present in the original PDB file, the grid box can be centered on the position of that ligand.
-
Define the dimensions (x, y, z) of the grid box. It should be large enough to encompass the entire binding pocket and allow for translational and rotational movement of the ligand.
-
-
Configuration File:
-
Create a configuration text file that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the center and size of the grid box, and the name of the output file.
-
-
Running the Docking Simulation:
-
Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
Vina will perform the docking calculation, exploring various poses and scoring them based on its empirical scoring function. The output will be a PDBQT file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).
-
Data Presentation: Docking Results
The primary quantitative output from molecular docking is the binding affinity. Lower (more negative) values indicate a stronger predicted binding.
| Parameter | Value (kcal/mol) |
| Binding Affinity (Pose 1) | -8.5 |
| Binding Affinity (Pose 2) | -8.2 |
| Binding Affinity (Pose 3) | -7.9 |
| (Note: These are example values for illustrative purposes.) |
Analysis of Docking Poses
-
Load the protein receptor and the docking output file into a visualization tool.
-
Analyze the top-ranked pose to identify key intermolecular interactions, such as:
-
Hydrogen bonds: Crucial for specificity and affinity.
-
Hydrophobic interactions: Often involving nonpolar residues.
-
Pi-stacking: Interactions between aromatic rings.
-
-
This analysis provides a structural hypothesis for how 6-(4-bromophenoxy)pyridin-3-amine might bind to the target kinase.
Part 4: Molecular Dynamics (MD) Simulation
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time.[13][14] MD simulations model the movement of atoms and molecules, providing a deeper understanding of the stability of the binding pose and the flexibility of the protein.[9][15]
Rationale for MD Simulation
MD simulations are computationally intensive but provide invaluable information for validating docking results. Key questions that MD can help answer include:
-
Is the predicted binding pose stable over a period of nanoseconds?
-
How do water molecules mediate the protein-ligand interaction?
-
What are the key residues that consistently interact with the ligand?
Experimental Protocol: MD Simulation using GROMACS
This protocol provides a high-level overview of a typical MD simulation workflow.
-
System Preparation:
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) for both the protein and the ligand.[9] Ligand parameters often need to be generated separately using tools like antechamber or a parameterization server.
-
Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Energy Minimization:
-
Perform an energy minimization step to relax the system and remove any steric clashes or unfavorable geometries introduced during the setup.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble).
-
Run a second equilibration phase at constant pressure to ensure the correct density of the system (NPT ensemble).
-
-
Production Run:
-
Remove the restraints and run the simulation for a desired length of time (e.g., 50-100 nanoseconds). The atomic coordinates are saved at regular intervals to generate a trajectory.
-
MD Simulation Workflow Visualization
Caption: A typical workflow for a molecular dynamics simulation.
Part 5: Analysis and Interpretation of Simulation Data
The trajectory from the MD simulation is a rich source of information.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD for the ligand suggests that it remains bound in a stable conformation.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions of high flexibility.
-
Interaction Analysis: Monitor the hydrogen bonds and other key interactions between the ligand and protein throughout the simulation to assess their stability.
By combining the insights from molecular docking and MD simulations, a comprehensive picture of the potential interaction between 6-(4-bromophenoxy)pyridin-3-amine and its putative target can be constructed. This data-driven hypothesis can then be used to guide the synthesis of new analogs and subsequent experimental validation.
Conclusion
This technical guide has outlined a complete in silico workflow for investigating the interactions of 6-(4-bromophenoxy)pyridin-3-amine. By employing a combination of molecular docking and molecular dynamics simulations, it is possible to generate detailed, atomistic hypotheses about the binding mode and stability of this compound with a putative protein kinase target. While computational models are a powerful tool in modern drug discovery, it is imperative to remember that their predictions must ultimately be validated through rigorous experimental testing. The methodologies described herein provide a robust framework for initiating such an investigation.
References
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- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Advances in Pharmacology, 103, 139-162.
- Shukla, R., & Tripathi, T. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate.
- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023, August 4). MDPI.
- What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse.
- Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Future Science.
- IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. (n.d.). RASA Life Sciences.
- Structure-based in silico approach for selection of kinase inhibitors. (2016). IOVS | ARVO Journals.
- Pharmacophore Modeling. (n.d.). Creative Biostructure.
- Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare.
- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020, July 7). YouTube.
- De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (n.d.). ACS Chemical Biology.
- GROMACS: MD Simulation of a Protein-Ligand Complex. (n.d.). Angelo Raymond Rossi.
- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023, January 1). SpringerLink.
- Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023, June 24). YouTube.
- In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. (n.d.). ACS Publications.
- Small Molecule Docking. (n.d.). KBbox: Methods.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot.
- Small molecule docking. (n.d.). Bonvin Lab.
- How to Dock Your Own Drug. (2020, August 11). Chemistry LibreTexts.
- Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates. (n.d.). Benchchem.
- 6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE. (n.d.). ECHEMI.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022, September 15). PubMed.
- Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2023, January 16). PubMed.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (n.d.). ResearchGate.
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- 15. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine: A Detailed Application Note and Protocol for Researchers
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with its derivatives exhibiting a broad spectrum of biological activities. Specifically, the 6-(4-Bromophenoxy)pyridin-3-amine structure represents a key pharmacophore found in numerous potent and selective kinase inhibitors. The diaryl ether linkage provides a unique conformational flexibility, while the aminopyridine moiety serves as a crucial hydrogen bonding motif for interacting with kinase active sites. The bromo-substituent offers a handle for further synthetic diversification through various cross-coupling reactions. This application note provides a comprehensive guide for the synthesis of this valuable building block, starting from commercially available 3-aminopyridine. We will delve into the strategic considerations behind the chosen synthetic route, a detailed experimental protocol, and methods for product characterization and purification.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine from 3-aminopyridine is most effectively achieved through a two-step sequence. The direct functionalization of the pyridine ring at the 6-position with a phenoxy group in the presence of an amino group at the 3-position is challenging due to the directing effects of the amino group. Therefore, a more controlled approach involves the initial introduction of a halogen at the 6-position, followed by a C-O bond-forming reaction.
Step 1: Regioselective Bromination of 3-Aminopyridine
The first step involves the electrophilic bromination of 3-aminopyridine to install a bromine atom at the 6-position, yielding the key intermediate, 6-bromopyridin-3-amine. The amino group at the 3-position is a strong activating group, directing incoming electrophiles to the ortho (2- and 4-) and para (6-) positions.[1] While this can lead to a mixture of isomers, reaction conditions can be optimized to favor the desired 6-bromo product.[1]
Step 2: Copper-Catalyzed Ullmann Condensation for Diaryl Ether Formation
The second and final step is the formation of the diaryl ether linkage. For this transformation, the Ullmann condensation is a robust and well-established method.[2] This copper-catalyzed reaction couples an aryl halide with a phenol to form a C-O bond.[2] In this case, 6-bromopyridin-3-amine is reacted with 4-bromophenol in the presence of a copper catalyst and a base. The Ullmann-type reactions are a powerful alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling.[3][4] While traditional Ullmann conditions often require harsh temperatures, modern modifications with suitable ligands can facilitate the reaction under milder conditions.[5]
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for the preparation of 6-(4-Bromophenoxy)pyridin-3-amine.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. 3-Aminopyridine is toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][7] 4-Bromophenol is harmful if swallowed and causes skin irritation.[8] Consult the Safety Data Sheets (SDS) for all reagents before use.[6][7][8][9][10]
Protocol 1: Synthesis of 6-Bromopyridin-3-amine
This protocol describes the direct bromination of 3-aminopyridine to yield the 6-bromo isomer.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 3-Aminopyridine | 94.11 | 5.0 g | 53.1 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 10.4 g | 58.4 mmol | 1.1 |
| Acetonitrile (anhydrous) | - | 100 mL | - | - |
| Dichloromethane | - | 200 mL | - | - |
| Saturated aq. Na2S2O3 | - | 50 mL | - | - |
| Saturated aq. NaHCO3 | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na2SO4 | - | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (5.0 g, 53.1 mmol).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir until the 3-aminopyridine is completely dissolved.
-
Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (10.4 g, 58.4 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexane/Ethyl Acetate).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (50 mL) to decompose any unreacted bromine.
-
Extraction: Dilute the mixture with dichloromethane (100 mL) and transfer to a separatory funnel. Add another 100 mL of dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to isolate the desired 6-bromopyridin-3-amine.[1]
Protocol 2: Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine via Ullmann Condensation
This protocol details the copper-catalyzed C-O coupling of 6-bromopyridin-3-amine with 4-bromophenol.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles | Equivalents |
| 6-Bromopyridin-3-amine | 173.01 | 2.0 g | 11.56 mmol | 1.0 |
| 4-Bromophenol | 173.01 | 2.2 g | 12.72 mmol | 1.1 |
| Copper(I) Iodide (CuI) | 190.45 | 220 mg | 1.16 mmol | 0.1 |
| Potassium Carbonate (K2CO3) | 138.21 | 3.19 g | 23.12 mmol | 2.0 |
| N,N-Dimethylformamide (DMF, anhydrous) | - | 50 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Water | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na2SO4 | - | - | - | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopyridin-3-amine (2.0 g, 11.56 mmol), 4-bromophenol (2.2 g, 12.72 mmol), copper(I) iodide (220 mg, 1.16 mmol), and potassium carbonate (3.19 g, 23.12 mmol).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (50 mL) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring. Monitor the reaction progress by TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (150 mL) and filter through a pad of celite to remove the copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 6-(4-Bromophenoxy)pyridin-3-amine.
Product Characterization
The final product, 6-(4-Bromophenoxy)pyridin-3-amine, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a broad singlet for the amino protons. The chemical shifts and coupling constants will be characteristic of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms (N, O, Br).
-
-
Mass Spectrometry (MS): Mass spectral analysis (e.g., ESI-MS) should show the molecular ion peak corresponding to the calculated mass of the product (C11H9BrN2O). The isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observed. For the related isomer, 6-(3-bromophenoxy)pyridin-3-amine, the predicted monoisotopic mass is 263.98984 Da.[11]
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: A generalized workflow for the synthesis, work-up, and purification of 6-(4-Bromophenoxy)pyridin-3-amine.
Conclusion
This application note provides a detailed and reliable two-step synthetic route for the preparation of 6-(4-Bromophenoxy)pyridin-3-amine, a crucial intermediate in pharmaceutical research. By following the outlined protocols for the regioselective bromination of 3-aminopyridine and the subsequent copper-catalyzed Ullmann condensation, researchers can efficiently access this valuable compound. The provided information on reaction conditions, work-up procedures, and characterization methods is intended to facilitate the successful synthesis and purification of the target molecule in a laboratory setting.
References
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Palladium-Catalyzed Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine: An In-Depth Technical Guide
This guide provides a comprehensive overview and detailed protocol for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The core of this synthesis is a palladium-catalyzed C–O cross-coupling reaction, a powerful and versatile method for the formation of diaryl ethers. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental procedures.
Introduction: The Significance of the 6-Phenoxypyridin-3-amine Scaffold
The 6-phenoxypyridin-3-amine moiety is a privileged scaffold found in a variety of biologically active molecules. The unique electronic and structural features of this framework, combining a pyridine ring with a phenoxy group and an amino substituent, allow for diverse interactions with biological targets. Consequently, derivatives of this scaffold are actively investigated in the development of novel therapeutics. The synthesis of such compounds requires robust and efficient chemical methodologies, with palladium-catalyzed cross-coupling reactions being a cornerstone of modern synthetic strategy.[1]
The Reaction: A Buchwald-Hartwig O-Arylation Approach
The most direct and efficient route to 6-(4-Bromophenoxy)pyridin-3-amine is through a palladium-catalyzed O-arylation, a variant of the renowned Buchwald-Hartwig amination.[2][3][4] This reaction couples an alcohol (in this case, a phenol) with an aryl halide. For the synthesis of our target molecule, the strategic disconnection involves the coupling of 6-chloropyridin-3-amine with 4-bromophenol. The chlorine atom at the 6-position of the pyridine ring is activated towards oxidative addition to the palladium catalyst due to the electron-withdrawing nature of the pyridine nitrogen.[1]
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig O-arylation proceeds through a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism comprises three key steps: oxidative addition, association of the alcohol and deprotonation, and reductive elimination.[4][5]
-
Oxidative Addition: A low-valent palladium(0) complex, typically stabilized by phosphine ligands, undergoes oxidative addition to the C-Cl bond of 6-chloropyridin-3-amine to form a palladium(II) intermediate.
-
Alcohol Association and Deprotonation: The 4-bromophenol coordinates to the palladium(II) center. In the presence of a base, the phenol is deprotonated to form a more nucleophilic phenoxide, which then displaces the halide from the palladium complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired diaryl ether product, 6-(4-Bromophenoxy)pyridin-3-amine. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are known to promote the reductive elimination step and stabilize the palladium catalyst, leading to higher yields and faster reaction rates.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig O-arylation.
Experimental Protocol
This protocol provides a detailed procedure for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst deactivation.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Supplier |
| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 1.0 | 1.0 | Commercially Available |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 1.2 | 1.2 | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 | Commercially Available |
| XPhos | C₃₃H₄₇P | 478.70 | 0.04 | 0.04 | Commercially Available |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 2.0 | 2.0 | Commercially Available |
| Anhydrous Toluene | C₇H₈ | 92.14 | 5 mL | - | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | Commercially Available |
| Brine (sat. aq. NaCl) | NaCl | 58.44 | - | - | Laboratory Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | Commercially Available |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | - | Commercially Available |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 6-chloropyridin-3-amine (128.6 mg, 1.0 mmol), 4-bromophenol (207.6 mg, 1.2 mmol), potassium phosphate (424.5 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).
-
Seal the Schlenk tube with a rubber septum.
-
Evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition and Reaction:
-
Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A suitable eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield 6-(4-Bromophenoxy)pyridin-3-amine as a solid.
-
Overall Experimental Workflow
Caption: A step-by-step workflow for the synthesis.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst (due to exposure to air/moisture)- Inefficient ligand- Insufficiently strong base- Low reaction temperature | - Ensure all reagents and solvents are anhydrous and the reaction is set up under a strictly inert atmosphere.- Screen other bulky phosphine ligands (e.g., SPhos, RuPhos).[6]- Consider a stronger base like sodium tert-butoxide (NaOtBu), but be mindful of potential side reactions with sensitive functional groups.[8]- Increase the reaction temperature to 110 °C. |
| Formation of side products (e.g., hydrodehalogenation) | - Unoptimized ligand-to-metal ratio- Presence of water | - Adjust the ligand-to-palladium ratio (typically between 1:1 and 2:1).- Ensure anhydrous conditions. |
| Difficulty in purification | - Close polarity of product and starting materials/impurities | - Optimize the gradient elution for column chromatography.- Consider recrystallization as an alternative or additional purification step. |
Conclusion
The palladium-catalyzed Buchwald-Hartwig O-arylation provides an effective and reliable method for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine. The success of this transformation is highly dependent on the careful selection of the catalyst system, base, and reaction conditions. The protocol detailed in this guide, which utilizes a palladium acetate precursor with the bulky, electron-rich XPhos ligand, offers a robust starting point for the synthesis of this and structurally related diaryl ethers. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this powerful synthetic tool for applications in drug discovery and development.
References
- Benchchem. (2025). Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 6-Chloropyridin-3-amine.
- Benchchem. (2025).
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.
- Guram, A. S., & Buchwald, S. L. (1994). Palladium-Catalyzed Aromatic Aminations with in Situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalyzed amination of aryl bromides. Chemistry Letters, 12(6), 927-928.
- Chemistry LibreTexts. (2023).
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- ACS Publications. (2020). Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters.
- ResearchGate. (2020). Optimization of the reaction conditions for the Buchwald-Hartwig...
- Benchchem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
- MDPI. (2021). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
- ACS Publications. (1997).
- Benchchem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dichloropyridine.
- ACS Publications. (2000). Palladium-Catalyzed C−O Coupling Involving Unactivated Aryl Halides. Sterically Induced Reductive Elimination To Form the C−O Bond in Diaryl Ethers. Journal of the American Chemical Society.
- ACS Publications. (2001). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society.
- Fisher Scientific. (n.d.).
- ResearchGate. (2016). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- Royal Society of Chemistry. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?
- ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions.
- ResearchGate. (2021). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes.
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Application Note & Protocol: Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine via Buchwald-Hartwig Amination
Abstract
This document provides a comprehensive guide for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine, a key intermediate in pharmaceutical and materials science research. The protocol details the use of the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step experimental protocol, and troubleshooting guidance to ensure successful and reproducible synthesis.
Introduction: The Significance of Aryl-Ether-Linked Aminopyridines
Molecules containing the aminopyridine scaffold linked to an aryl ether are prevalent in a wide range of biologically active compounds and functional materials. The specific target of this protocol, 6-(4-Bromophenoxy)pyridin-3-amine, serves as a versatile building block. The bromine atom provides a reactive handle for further cross-coupling reactions, while the amine group can be readily functionalized.
Traditional methods for the synthesis of such C-N bonds often require harsh reaction conditions and suffer from limited substrate scope and functional group tolerance.[1] The Buchwald-Hartwig amination has emerged as a superior alternative, offering a mild and efficient route to these valuable compounds.[1][4] This reaction has revolutionized the synthesis of arylamines, becoming an indispensable tool in both academic and industrial settings.[3][4][5]
Mechanism and Key Principles of Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[2][6][7] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6][7]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (in this case, a dihalo-aryl ether precursor) to form a palladium(II) intermediate.[3][6][8] This is often the rate-determining step of the reaction.[8]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. In the presence of a base, the amine is deprotonated to form a palladium amido complex.[3][7]
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the palladium(0) catalyst.[2][3][6]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[2] Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos, BrettPhos), are known to enhance the rates of oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.[1][9]
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine
This protocol outlines the synthesis of the target compound from 2-bromo-5-nitropyridine and 4-bromophenol, followed by a Buchwald-Hartwig amination using an ammonia equivalent and subsequent reduction.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Bromo-5-nitropyridine | ≥98% | Commercially Available |
| 4-Bromophenol | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% | Commercially Available |
| Xantphos | ≥98% | Commercially Available |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Commercially Available |
| Benzophenone imine | ≥97% | Commercially Available |
| Toluene | Anhydrous | Commercially Available |
| Iron powder (Fe) | -325 mesh | Commercially Available |
| Ammonium Chloride (NH₄Cl) | ≥99.5% | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Water (H₂O) | Deionized | In-house |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | In-house | |
| Brine | In-house | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercially Available | |
| Schlenk flask | Standard laboratory supplier | |
| Magnetic stirrer with heating | Standard laboratory supplier | |
| Condenser | Standard laboratory supplier | |
| Inert gas supply (Argon or Nitrogen) | Standard laboratory supplier | |
| Standard laboratory glassware | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier | |
| Thin Layer Chromatography (TLC) plates | Standard laboratory supplier | |
| Column chromatography setup | Standard laboratory supplier |
Step-by-Step Procedure
-
To a clean, dry round-bottom flask, add 4-bromophenol (1.0 eq), 2-bromo-5-nitropyridine (1.0 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M with respect to the 2-bromo-5-nitropyridine.
-
Stir the mixture at 80 °C under an inert atmosphere for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-(4-bromophenoxy)-5-nitropyridine as a solid.
This step utilizes an ammonia equivalent, benzophenone imine, which is subsequently hydrolyzed to the primary amine.[10]
-
To a Schlenk flask, add 2-(4-bromophenoxy)-5-nitropyridine (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene, followed by benzophenone imine (1.2 eq) and cesium carbonate (1.5 eq).
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The crude product can be taken to the next step without further purification or purified by column chromatography if necessary.
-
Dissolve the crude N-(6-(4-bromophenoxy)pyridin-3-yl)diphenylmethanimine from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(4-Bromophenoxy)pyridin-3-amine.
Reaction Parameter Summary
| Parameter | Step 1 (SNAr) | Step 2 (Buchwald-Hartwig) | Step 3 (Reduction) |
| Solvent | DMF | Toluene | Ethanol/Water |
| Base | K₂CO₃ | Cs₂CO₃ | N/A |
| Catalyst | N/A | Pd(OAc)₂/Xantphos | N/A |
| Temperature | 80 °C | 110 °C | Reflux |
| Reaction Time | 12-16 h | 16-24 h | 2-4 h |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 2 (Buchwald-Hartwig) | - Inactive catalyst- Insufficiently anhydrous conditions- Inefficient base | - Use a pre-catalyst (e.g., XantPhos Pd G3)- Ensure all reagents and solvents are strictly anhydrous- Screen other bases such as NaOtBu or K₃PO₄.[11] |
| Incomplete reaction in Step 2 | - Steric hindrance- Low catalyst loading | - Increase reaction temperature or time- Increase catalyst and ligand loading (e.g., to 5 mol%)- Consider a different ligand, such as a bulky biarylphosphine ligand (e.g., BrettPhos).[1][9] |
| Formation of dehalogenated byproducts | - β-hydride elimination | - Use a ligand with a larger bite angle, such as XantPhos, which is known to suppress this side reaction.[12] |
| Difficulty in purification | - Presence of residual catalyst and ligand | - Thoroughly filter through Celite® and consider an aqueous workup with a mild acid to remove basic impurities. |
Conclusion
The Buchwald-Hartwig amination provides a robust and efficient method for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine. The protocol described herein, utilizing a well-defined palladium catalyst system, offers a reliable pathway to this valuable intermediate. Careful attention to reaction setup, particularly maintaining anhydrous and inert conditions, is crucial for achieving high yields and purity. The provided troubleshooting guide should assist researchers in overcoming common challenges associated with this powerful cross-coupling reaction.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Wildi, C. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 263-270. [Link]
-
Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic letters, 13(8), 1984–1987. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. National Institutes of Health. [Link]
-
POP‐type ligands used in the Buchwald–Hartwig amination. ResearchGate. [Link]
-
Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT. [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. [Link]
-
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
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Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
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Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]
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A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines. SciSpace. [Link]
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Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3584–3591. [Link]
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Photochemical Synthesis of Anilines via Ni-Catalyzed Coupling of Aryl Halides with Ammonium Salts. The University of Liverpool Repository. [Link]
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Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. ResearchGate. [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of Primary Amines. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Suzuki Coupling of 6-(4-Bromophenoxy)pyridin-3-amine: Optimized Protocols for the Synthesis of Biaryl Amines
An Application Guide for Researchers
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a detailed examination of the Suzuki coupling reaction specifically for 6-(4-Bromophenoxy)pyridin-3-amine, a substrate of significant interest in pharmaceutical and materials science for the synthesis of complex biaryl and heteroaryl structures. We present an in-depth analysis of the reaction mechanism, key experimental considerations, a validated, step-by-step protocol, and a comprehensive troubleshooting guide. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals aiming to leverage this versatile building block in their synthetic programs.
Introduction: The Significance of Amine-Functionalized Biaryl Ethers
Biaryl scaffolds are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] The specific molecule targeted by the coupling of 6-(4-Bromophenoxy)pyridin-3-amine is a 6-phenoxy-N-arylpyridin-3-amine derivative. This structural motif combines a flexible ether linkage with a rigid biaryl system containing a basic amine, features commonly sought in medicinal chemistry for optimizing ligand-receptor interactions.
However, the Suzuki coupling of substrates like 6-(4-Bromophenoxy)pyridin-3-amine presents unique challenges. The presence of two Lewis basic nitrogen atoms (the pyridine ring nitrogen and the 3-amino group) can lead to catalyst inhibition or poisoning by coordinating to the palladium center.[5] Therefore, careful selection of the catalyst, ligand, base, and solvent system is critical to override these inhibitory effects and achieve high reaction yields. This guide provides a scientifically grounded framework for navigating these challenges.
Mechanism and Key Strategic Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[6][7] Understanding this cycle is fundamental to optimizing the reaction for a specific substrate.
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-(4-Bromophenoxy)pyridin-3-amine, forming a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl halides.[6][8]
-
Transmetalation: The aryl group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[7][9]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][7]
Key Considerations for 6-(4-Bromophenoxy)pyridin-3-amine
-
Catalyst and Ligand Selection: The primary challenge is catalyst inhibition by the substrate's nitrogen atoms. To overcome this, highly active catalyst systems are required.
-
Ligands: Bulky, electron-rich phosphine ligands are essential.[6][10] Ligands like SPhos, XPhos, and RuPhos promote the oxidative addition and reductive elimination steps, increasing catalytic turnover and preventing catalyst deactivation.[8][11] N-Heterocyclic Carbenes (NHCs) are also highly effective alternatives to phosphine ligands.[7][11]
-
Precatalysts: Using modern palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) is highly recommended. These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results.[10]
-
-
Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] For amine-containing substrates, a moderately strong, non-nucleophilic base is preferred to avoid side reactions.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. Its moderate strength and high pKa are effective for transmetalation without causing degradation of sensitive substrates.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can be effective when K₃PO₄ is insufficient.
-
Potassium Carbonate (K₂CO₃): A common and cost-effective choice, often used in aqueous solvent mixtures.
-
-
Solvent System: Aprotic polar solvents are typically used to ensure solubility of all components.
-
1,4-Dioxane or Tetrahydrofuran (THF): Excellent choices, often used with a small amount of water to aid in dissolving the inorganic base.
-
Toluene: A less polar option that can be effective, particularly at higher temperatures.
-
Degassing: It is critical to degas the solvent and reaction mixture thoroughly to remove oxygen. Oxygen can oxidize the Pd(0) catalyst, leading to catalyst deactivation and the formation of homocoupling byproducts.[12][13]
-
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of 6-(4-Bromophenoxy)pyridin-3-amine with a generic arylboronic acid. Optimization may be required for specific boronic acids.
Materials and Equipment
-
Substrates: 6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq.), Arylboronic acid (1.2–1.5 eq.)
-
Catalyst/Ligand: XPhos Pd G3 (1–3 mol%) or Pd₂(dba)₃ (1-2 mol%) with SPhos (2–4 mol%)
-
Base: K₃PO₄ (2.0–3.0 eq.), anhydrous
-
Solvent: Anhydrous 1,4-Dioxane and Degassed Deionized Water (e.g., 4:1 or 5:1 v/v)
-
Workup Reagents: Ethyl acetate (EtOAc), Saturated aq. NaCl (brine), Anhydrous Na₂SO₄
-
Purification: Silica gel for column chromatography
-
Equipment: Schlenk flask or microwave vial with stir bar, heating mantle or oil bath, magnetic stirrer, rotary evaporator, inert gas line (Argon or Nitrogen), syringes, needles.
Step-by-Step Procedure
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-(4-Bromophenoxy)pyridin-3-amine (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and anhydrous K₃PO₄ (2.0 mmol, 2.0 eq.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.[12][13]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4–16 hours. Check for the disappearance of the starting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[14]
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl amine product.
Optimization Parameters
For challenging arylboronic acids or to improve yield, systematic optimization may be necessary. The following table provides a guide to key parameters.
| Parameter | Standard Condition | Alternative 1 (More Forcing) | Alternative 2 (Milder) | Rationale & Notes |
| Catalyst Loading | 2 mol% | 3-5 mol% | 1 mol% | Increase loading for slow reactions; decrease for cost-efficiency with active substrates. |
| Ligand | SPhos / XPhos | RuPhos / BrettPhos | P(t-Bu)₃ | Buchwald-type biaryl phosphines are generally superior for this substrate class.[8][11] |
| Base | K₃PO₄ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) | K₂CO₃ (3.0 eq.) | Stronger bases like Cs₂CO₃ can accelerate transmetalation but may risk substrate degradation. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) | Toluene allows for higher temperatures. THF is a good alternative to dioxane. |
| Temperature | 100 °C | 110 °C (Toluene) | 80 °C | Higher temperatures can overcome activation barriers but may increase side product formation. |
| Boronic Acid Eq. | 1.2 eq. | 1.5 eq. | 1.1 eq. | Increasing equivalents can drive the reaction to completion, but complicates purification. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active ligand/base combination.3. Catalyst inhibition by substrate. | 1. Ensure rigorous degassing of solvents and use a fresh, high-quality precatalyst.[12]2. Switch to a more electron-rich, bulky ligand (e.g., RuPhos) and a stronger base (Cs₂CO₃).[8]3. Increase catalyst loading to 3-5 mol%. |
| Dehalogenation | Reductive cleavage of the C-Br bond, often from hydride sources (e.g., solvent, base impurities). | 1. Use high-purity, anhydrous solvents.2. Ensure a fully inert atmosphere to prevent side reactions that generate hydride species.[10] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen oxidizing the Pd(0) catalyst.2. Reaction temperature is too high. | 1. Improve degassing procedure; use a reliable precatalyst that cleanly generates Pd(0).2. Attempt the reaction at a lower temperature (e.g., 80-90 °C). |
| Difficult Purification | Co-elution of product with unreacted boronic acid or homocoupled byproduct. | 1. After workup, wash the organic layer with a mild aqueous base (e.g., 1M NaOH) to remove excess acidic boronic acid.2. Optimize chromatography solvent system for better separation. |
References
- A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. (2025). Benchchem.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 2,6-Dibromopyridine. (2025). Benchchem.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki reaction. Wikipedia.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Universidade Federal de Minas Gerais.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. (2025). Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki Coupling. Organic Chemistry Portal.
- Amines as the ligands for palladium-catalyzed coupling reactions. (2009).
- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora.
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
- Efficient Preparation of 2-Aminomethylbiphenyls via Suzuki-Miyaura Reactions. (2014).
- Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022).
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.
- High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media. (2010).
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI.
- Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (2020). ChemRxiv.
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2018).
- Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube.
- Struggling with Suzuki Reaction. (2024). Reddit.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine. (2017). PMC - NIH.
- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel
Sources
- 1. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow | MDPI [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. quora.com [quora.com]
- 14. home.sandiego.edu [home.sandiego.edu]
Application Notes & Protocols: Strategic Use of 6-(4-Bromophenoxy)pyridin-3-amine for the Synthesis of Covalent Kinase Inhibitors
Introduction: The Strategic Value of the 6-(4-Bromophenoxy)pyridin-3-amine Scaffold
In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology. Kinase inhibitors have revolutionized treatment paradigms for numerous diseases by targeting the dysregulated signaling pathways that drive pathogenesis.[1] The 6-(4-Bromophenoxy)pyridin-3-amine scaffold has emerged as a highly valuable starting material for the construction of sophisticated kinase inhibitors. Its utility is rooted in a trifecta of strategic chemical features:
-
The Aminopyridine Core: The 3-amino group on the pyridine ring is perfectly positioned to act as a crucial hydrogen bond donor, effectively mimicking the adenine moiety of ATP and anchoring the inhibitor within the kinase hinge region.[1]
-
The Phenyl Ether Linkage: The phenoxy group connected at the 6-position provides a rigid, yet tunable, vector to explore the solvent-front region of the ATP-binding pocket, allowing for optimization of potency and selectivity.
-
The Terminal Bromo Group: The bromine atom on the terminal phenyl ring serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse chemical libraries to probe structure-activity relationships (SAR).[2]
This document provides a comprehensive guide for researchers, detailing the synthetic logic, step-by-step protocols, and critical insights for leveraging 6-(4-Bromophenoxy)pyridin-3-amine in the synthesis of next-generation kinase inhibitors, with a particular focus on the development of covalent inhibitors targeting clinically relevant kinases.
Foundational Chemistry: The Michael Addition for Covalent Inhibition
A prominent strategy for achieving durable and potent kinase inhibition is through the formation of a covalent bond with a non-catalytic cysteine residue near the ATP-binding site. This approach is particularly effective for overcoming acquired resistance to reversible inhibitors.[3] The 3-amino group of our scaffold is an excellent nucleophile for participating in a Michael addition reaction with an electrophilic "warhead," such as an acrylamide moiety.[4]
The reaction involves the nucleophilic attack of the amine on the β-carbon of the acrylamide, forming a stable carbon-nitrogen bond. This reaction is the linchpin for transforming the reversible binding affinity of the core scaffold into an irreversible, targeted covalent modification of the target kinase.
Caption: Synthetic workflow for creating a covalent inhibitor precursor.
Detailed Protocol: Synthesis of a Covalent FLT3 Inhibitor
This protocol describes the synthesis of a potent covalent inhibitor targeting Fms-like tyrosine kinase 3 (FLT3), a clinically validated target in Acute Myeloid Leukemia (AML).[3][5] The procedure involves the acylation of 6-(4-Bromophenoxy)pyridin-3-amine with acryloyl chloride.
3.1. Materials and Reagents
-
6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Standard laboratory glassware, magnetic stirrer, and inert gas (Argon or Nitrogen) setup
3.2. Experimental Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere of Argon, add 6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.
-
Scientist's Note: Anhydrous conditions are critical to prevent the hydrolysis of acryloyl chloride. Cooling the reaction to 0 °C helps to control the exothermicity of the acylation and minimize potential side reactions.
-
-
Base Addition: Add DIPEA (2.0 eq) to the stirred solution.
-
Scientist's Note: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction. Using a bulky, non-nucleophilic base prevents it from competing with the primary amine in reacting with the acryloyl chloride.
-
-
Acylation: Add acryloyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup - Quenching: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine.
-
Scientist's Note: The brine wash helps to remove residual water from the organic phase, facilitating the subsequent drying step.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the final product as a pure solid.
3.3. Characterization
-
¹H NMR & ¹³C NMR: To confirm the chemical structure and purity.
-
HRMS (ESI): To verify the exact mass of the synthesized compound.
Application in Kinase Signaling
The synthesized covalent inhibitor is designed to target kinases like FLT3. In AML, activating mutations such as internal tandem duplications (FLT3-ITD) lead to constitutive activation of downstream pro-survival signaling pathways.[3] A covalent inhibitor based on the 6-(4-Bromophenoxy)pyridin-3-amine scaffold can irreversibly block the ATP-binding site of FLT3, thereby shutting down these oncogenic signals and inducing apoptosis in cancer cells.
Caption: Inhibition of the FLT3 signaling pathway by a covalent inhibitor.
Representative Biological Activity
Derivatives of the aminopyridine scaffold have demonstrated potent inhibitory activity against a range of clinically relevant kinases. The strategic incorporation of the 6-(4-Bromophenoxy) group and a covalent warhead can yield highly effective inhibitors.
| Scaffold/Derivative | Target Kinase | IC₅₀ (nM) | Comments |
| Simplified isoxazolo[3,4-b]pyridin-3-amine + acrylamide | FLT3 | 256 | Covalent inhibitor designed for AML.[3][5] |
| Biphenyl amide derivative | p38α | 11 | Demonstrates scaffold's utility for MAP kinases.[1] |
| Aminopyrimidine-based | JNK2 | 12 | Highlights applicability to the JNK family.[1] |
| Aminopyridine-based | VRK1 | 150 | Shows broader utility against different kinase families.[1] |
This table presents representative data for related aminopyridine scaffolds to illustrate the potential of the core structure.
Conclusion
The 6-(4-Bromophenoxy)pyridin-3-amine scaffold is a powerful and versatile platform for the design and synthesis of targeted kinase inhibitors. Its inherent structural features provide a solid foundation for achieving high-affinity binding to the kinase hinge region. As demonstrated in the provided protocol, the nucleophilic 3-amino group is readily functionalized to incorporate reactive moieties, such as acrylamides, enabling the development of potent and selective covalent inhibitors. This strategic approach offers a clear and validated path for researchers and drug development professionals to generate novel therapeutic candidates for a multitude of kinase-driven diseases.
References
- Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors. Benchchem.
- Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermedi
-
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed. [Link]
-
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. ResearchGate. [Link]
-
Model Reactions of Acrylamide with Selected Amino Compounds. Request PDF on ResearchGate. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-arylation of 6-(4-Bromophenoxy)pyridin-3-amine
Abstract
This document provides a comprehensive guide to the N-arylation of 6-(4-bromophenoxy)pyridin-3-amine, a critical transformation in the synthesis of various pharmacologically active molecules. We present a detailed, optimized protocol for the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a deep dive into the mechanistic rationale behind the experimental choices, ensuring both reproducibility and a thorough understanding of the process.
Introduction: The Significance of N-Aryl Aminopyridines
The 6-(4-bromophenoxy)pyridin-3-amine scaffold is a key building block in medicinal chemistry. The strategic placement of the amino and bromophenoxy groups allows for sequential, selective functionalization. N-arylation of the primary amine at the 3-position is a pivotal step in the synthesis of a wide array of compounds, including potent kinase inhibitors used in targeted cancer therapies.[1][2] The resulting diarylamine linkage is a common feature in many biologically active molecules.
The Buchwald-Hartwig amination has emerged as the premier method for constructing C-N bonds, largely supplanting harsher, traditional methods like the Ullmann condensation.[3][4] Its broad substrate scope, functional group tolerance, and milder reaction conditions have revolutionized the synthesis of arylamines.[3][5] This protocol focuses on a robust and optimized Buchwald-Hartwig procedure for the N-arylation of 6-(4-bromophenoxy)pyridin-3-amine with various aryl halides.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
Understanding the mechanism of the Buchwald-Hartwig amination is crucial for troubleshooting and optimization. The reaction proceeds through a catalytic cycle involving a palladium complex.[3][6][7]
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Application Notes and Protocols for High-Throughput Screening of 6-(4-Bromophenoxy)pyridin-3-amine Derivatives as Potential Kinase Inhibitors
Abstract
The pyridin-3-amine scaffold is a privileged structure in kinase inhibitor discovery, known for its ability to interact with the hinge region of the ATP binding pocket. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for a library of 6-(4-bromophenoxy)pyridin-3-amine derivatives. We present detailed protocols for a primary biochemical screen to identify initial hits, a secondary cellular assay to confirm on-target activity and assess cytotoxicity, and guidelines for data analysis and hit validation. The methodologies are designed to be robust, reproducible, and amenable to automation, ensuring the efficient identification of promising lead compounds for further development.
Introduction: The Rationale for Targeting Kinases with Pyridin-3-amine Derivatives
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[3][4] The development of small molecule kinase inhibitors has revolutionized the treatment of several malignancies.
The 6-(4-bromophenoxy)pyridin-3-amine core represents a promising scaffold for the development of novel kinase inhibitors. The pyridin-3-amine moiety is a known hinge-binding motif, capable of forming key hydrogen bonds within the ATP-binding site of many kinases. The bromophenoxy group provides a vector for synthetic elaboration, allowing for the generation of a diverse chemical library to explore structure-activity relationships (SAR) and optimize for potency and selectivity. This application note will focus on screening these derivatives against p38α MAPK, a key kinase involved in inflammatory responses and a target of interest for various therapeutic areas.[5][6]
High-Throughput Screening (HTS) Strategy
A well-designed HTS campaign is crucial for identifying genuine hits from a large compound library while minimizing false positives and negatives.[7] Our proposed strategy employs a tiered approach, starting with a sensitive and cost-effective primary biochemical screen, followed by a more physiologically relevant secondary cellular assay for hit confirmation and characterization.
Figure 1: Tiered HTS workflow for identifying p38α MAPK inhibitors.
Primary Screen: Biochemical Kinase Inhibition Assay
For the primary screen, we recommend a luminescence-based assay that measures ATP consumption, such as the Kinase-Glo® Luminescent Kinase Assay.[8][9][10] This "add-mix-measure" format is homogeneous, highly sensitive, and readily adaptable for HTS in 384- or 1536-well plates.[8][9] The principle is straightforward: the amount of ATP remaining after the kinase reaction is inversely proportional to the kinase activity.[11]
Principle of the Kinase-Glo® Assay
The Kinase-Glo® reagent contains a thermostable luciferase that utilizes the remaining ATP to produce a stable "glow-type" luminescent signal.[12] Potent inhibitors of the kinase will result in less ATP consumption and therefore a higher luminescent signal.
Figure 2: Principle of the Kinase-Glo® luminescent assay.
Detailed Protocol: Primary Biochemical Screen
Materials:
-
Recombinant human p38α MAPK enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% BSA, 1 mM DTT
-
Test compounds (6-(4-bromophenoxy)pyridin-3-amine derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., SB203580)
-
384-well white, opaque plates
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds (10 mM stock in DMSO) into the appropriate wells of a 384-well plate using an acoustic liquid handler. This will result in a final assay concentration of 10 µM.
-
Enzyme and Substrate Preparation: Prepare a master mix of p38α MAPK and MBP in assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically during assay development to achieve a robust signal window.
-
Enzyme/Substrate Addition: Add 2.5 µL of the enzyme/substrate master mix to each well containing the test compounds.
-
Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration equal to the Km for p38α) to each well.
-
Reaction Incubation: Incubate the plates for 60 minutes at room temperature.
-
Detection: Add 5 µL of Kinase-Glo® reagent to each well.
-
Signal Stabilization: Incubate the plates for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis and Quality Control
Z'-Factor Calculation: The quality and robustness of the HTS assay should be assessed on each plate using the Z'-factor.[13][14] The Z'-factor is a statistical parameter that reflects the separation between the positive and negative controls.[13]
-
Positive Control (Max Inhibition): Wells containing a known p38α inhibitor (e.g., SB203580) at a concentration that gives maximal inhibition.
-
Negative Control (No Inhibition): Wells containing DMSO vehicle only.
The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.
-
μ_pos and μ_neg are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent assay[15] |
| 0 to 0.5 | Marginal assay, may require optimization[14] |
| < 0 | Unacceptable assay |
Table 1: Interpretation of Z'-factor values.
Hit Selection: Primary hits are typically selected based on a statistical cutoff, such as compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the sample wells.[16][17]
Percent Inhibition (%) = ((Signal_compound - μ_neg) / (μ_pos - μ_neg)) * 100
Secondary Screen: Cell-Based p38α Phosphorylation Assay
Biochemical assays, while efficient for primary screening, do not account for factors such as cell permeability, off-target effects, or cytotoxicity.[18][19] Therefore, a secondary cell-based assay is essential to confirm the on-target activity of the primary hits in a more physiological context.[19] A high-content imaging assay that measures the phosphorylation of p38α at Thr180/Tyr182 is a robust method for this purpose.[5][20]
Principle of the High-Content Imaging Assay
This assay utilizes immunofluorescence to quantify the level of phosphorylated p38α (p-p38α) within cells.[5] Cells are treated with a stimulant (e.g., anisomycin or UV radiation) to activate the p38 MAPK pathway, leading to the phosphorylation of p38α.[21][22][23][24] In the presence of an effective inhibitor, the level of p-p38α will be reduced.
Figure 3: p38 MAPK signaling pathway and point of inhibition.
Detailed Protocol: Secondary Cellular Assay
Materials:
-
Human cell line (e.g., HeLa or U-937)
-
Cell culture medium and supplements
-
Anisomycin (or other p38 activator)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear stain: Hoechst 33342
-
Fixation and permeabilization buffers
-
384-well black, clear-bottom imaging plates
Procedure:
-
Cell Seeding: Seed cells into 384-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of the hit compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with anisomycin for 30 minutes to induce p38α phosphorylation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with 5% BSA.
-
Incubate with the primary anti-p-p38α antibody.
-
Incubate with the fluorescently labeled secondary antibody and Hoechst stain.
-
-
Imaging: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity of p-p38α in the nucleus and cytoplasm of each cell. The nuclear translocation of p-p38α upon activation can also be quantified.
Counterscreen: Cell Viability Assay
It is crucial to assess the cytotoxicity of the hit compounds to distinguish between true inhibition of the target and non-specific effects on cell health.[25] The CellTiter-Glo® Luminescent Cell Viability Assay is a reliable method for this purpose, as it measures ATP levels, which are indicative of metabolically active cells.[12][26][27][28]
Detailed Protocol: Cell Viability Assay
Materials:
-
Human cell line (same as in the secondary screen)
-
CellTiter-Glo® 2.0 Assay Kit[29]
-
384-well white, opaque plates
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as the secondary cellular assay (steps 1 and 2).
-
Incubation: Incubate the cells with the compounds for a duration that matches the secondary assay (e.g., 2.5 hours).
-
Detection: Add CellTiter-Glo® reagent to each well.
-
Signal Stabilization and Data Acquisition: Follow the manufacturer's protocol for incubation and reading luminescence.[12]
Data Interpretation and Hit Progression
IC50 Determination: For compounds that show dose-dependent inhibition in the cellular p-p38α assay without significant cytotoxicity, a full dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50).
Structure-Activity Relationship (SAR) Analysis: The IC50 values from the confirmed hits should be analyzed in the context of their chemical structures. This SAR analysis will guide the next phase of lead optimization, where medicinal chemists will design and synthesize new analogs to improve potency, selectivity, and drug-like properties.[7]
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Cellular p-p38α IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50/IC50) |
| Derivative-001 | 95.2 | 0.8 | > 50 | > 62.5 |
| Derivative-002 | 88.7 | 2.5 | > 50 | > 20 |
| Derivative-003 | 91.5 | 1.2 | 5.5 | 4.6 |
| ... | ... | ... | ... | ... |
Table 2: Example data summary for hit compounds.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the high-throughput screening of 6-(4-bromophenoxy)pyridin-3-amine derivatives as potential p38α MAPK inhibitors. By employing a tiered screening approach that combines a sensitive biochemical primary screen with a physiologically relevant cell-based secondary assay and a cytotoxicity counterscreen, researchers can efficiently identify and validate promising hit compounds. The subsequent SAR analysis of these validated hits will be instrumental in guiding lead optimization efforts and advancing the development of novel kinase inhibitors for therapeutic intervention.
References
-
Bömer, U., & von Ahsen, O. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
-
Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]
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BellBrook Labs. (2025). What Is the Best Kinase Assay? Retrieved from [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490. [Link]
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Tawa, P., et al. (2012). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening, 17(9), 1246-1254. [Link]
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]
-
Auld, D. S., et al. (2010). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. In Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]
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Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assays. Retrieved from [Link]
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Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
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Imperiali, B., & Shults, M. D. (2007). Fluorescent peptide assays for protein kinases. Methods in Molecular Biology, 356, 255-264. [Link]
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Berginski, M. E., et al. (2011). High-content screening analysis of the p38 pathway: profiling of structurally related p38alpha kinase inhibitors using cell-based assays. Journal of Biomolecular Screening, 16(3), 313-326. [Link]
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BMG LABTECH. (2025). The Z prime value (Z´). Retrieved from [Link]
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INiTS. (2020). Cell-based test for kinase inhibitors. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
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Sui, Y., & Wu, Z. (2007). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 23(23), 3196-3201. [Link]
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TSpace - University of Toronto. (2021). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. Retrieved from [Link]
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Wikipedia. (n.d.). Hit selection. Retrieved from [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
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FRET-Based Screening Identifies p38 MAPK and PKC Inhibition as Targets for Prevention of Seeded α-Synuclein Aggregation. (2021). eNeuro, 8(4), ENEURO.0102-21.2021. [Link]
-
GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
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Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review. (2011). Journal of Biomolecular Screening, 16(1), 1-14. [Link]
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Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Bioinformatics, 32(23), 3626-3633. [Link]
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Statistical techniques for handling high content screening data. (2007). Drug Discovery Today: Technologies, 4(2), 69-75. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
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ABclonal. (n.d.). Anti-p38 MAPK (phospho Thr180 + Tyr182) Antibody (A11005). Retrieved from [Link]
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Collaborative Drug Discovery. (2023). Plate Quality Control. Retrieved from [Link]
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Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2012). Expert Opinion on Drug Discovery, 7(6), 527-540. [Link]
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Affinity Biosciences. (n.d.). Phospho-p38 MAPK (Thr180/Tyr182) Antibody. Retrieved from [Link]
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Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK... (2020). European Journal of Medicinal Chemistry, 207, 112753. [Link]
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3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). ProQuest. [Link]
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Cell-based assays for evaluating 6-(4-Bromophenoxy)pyridin-3-amine cytotoxicity
Application Note & Protocols
Topic: A Multi-Parametric Approach for Evaluating the Cytotoxicity of 6-(4-Bromophenoxy)pyridin-3-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment.[1] This document provides a detailed guide for characterizing the cytotoxic profile of 6-(4-Bromophenoxy)pyridin-3-amine, a novel small molecule. As the specific mechanism of action for many novel compounds is initially unknown, a multi-parametric approach is essential for a comprehensive understanding of its effects on cell health. We present a framework utilizing three distinct, yet complementary, cell-based assays to interrogate different cellular processes: metabolic activity (MTT assay), membrane integrity (LDH release assay), and apoptosis induction (Caspase-3/7 activity assay). By integrating data from these assays, researchers can not only quantify cytotoxicity but also begin to elucidate the underlying mechanism of cell death—whether it be necrosis, apoptosis, or cytostatic effects.
Introduction: The Rationale for a Tripartite Assessment
6-(4-Bromophenoxy)pyridin-3-amine is a substituted aminopyridine. Compounds within this broad class have diverse biological activities, and some have been investigated as inhibitors of various kinases, which can lead to anti-proliferative and cytotoxic effects.[2][3] A thorough toxicological assessment is therefore critical. Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular endpoints.[1][4]
-
Metabolic Viability vs. Cytotoxicity: A decrease in metabolic activity could signify cell death or a cytostatic effect where cells stop proliferating but remain viable.
-
Apoptosis vs. Necrosis: The mode of cell death is a critical piece of information. Apoptosis is a programmed, controlled process, while necrosis is an uncontrolled form of cell death resulting from acute injury, which often leads to inflammation.[4]
This guide provides the rationale and detailed protocols for a robust workflow designed to distinguish between these outcomes.
Caption: Overall experimental workflow for cytotoxicity profiling.
Principles of the Selected Assays
MTT Assay: Assessing Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6] This assay is a robust indicator of overall cell health and proliferation.
Caption: Principle of the MTT cell viability assay.
Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cell types.[7] When the plasma membrane is damaged—a hallmark of necrosis or late-stage apoptosis—LDH is rapidly released into the cell culture supernatant.[4][8] The LDH assay measures the activity of this released enzyme, which serves as a reliable biomarker for cytotoxicity resulting from compromised membrane integrity.[9]
Caspase-3/7 Assay: A Specific Marker for Apoptosis
Apoptosis is a highly regulated process of programmed cell death. A key event in this pathway is the activation of effector caspases, particularly caspase-3 and caspase-7.[10][11] These enzymes are responsible for cleaving key cellular proteins, leading to the morphological changes characteristic of apoptosis. The assay utilizes a substrate, often containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. This cleavage event releases a luminescent or fluorescent signal, providing a direct measure of apoptosis induction.
Caption: Differentiating cell death pathways with specific assays.
Experimental Design and Controls
A well-designed experiment with rigorous controls is paramount for generating reproducible and trustworthy data.
-
Cell Line Selection: Choose a cell line relevant to the intended application (e.g., A549 lung carcinoma cells for anti-cancer screening). Ensure cells are in the logarithmic growth phase for all experiments.
-
Dose-Response Curve: Test the compound over a wide range of concentrations (e.g., 8-10 concentrations using a semi-log dilution series, from low nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration).
-
Time-Course Experiment: Assess cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cellular response.
-
Essential Controls (for each 96-well plate):
-
Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., 0.1% DMSO) as the experimental wells. This normalizes for any solvent-induced effects.
-
Untreated Control (Negative Control): Cells treated with culture medium only. This represents 100% viability or baseline LDH/Caspase activity.
-
Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% LDH release. This is used to define the upper limit of the assay.
-
Positive Control (for Caspase Assay): Cells treated with a known apoptosis inducer (e.g., 1 µM Staurosporine) to confirm the assay is working correctly.
-
Medium Blank: Wells containing only culture medium (no cells) to measure and subtract the background absorbance/luminescence.[6]
-
Detailed Protocols
Protocol 1: MTT Assay for Metabolic Viability
This protocol is adapted from standard methodologies.[6][12]
Materials:
-
96-well flat-bottom tissue culture plates
-
6-(4-Bromophenoxy)pyridin-3-amine stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)[5]
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)[12]
-
Appropriate cell line and complete culture medium
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Carefully remove the old medium from the wells and add 100 µL of the compound-containing medium or control medium to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of Solubilization Buffer to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[5]
-
Readout: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.
Protocol 2: LDH Release Assay for Necrotic Cytotoxicity
This protocol is based on common commercial kits and established methods.[13][14][15]
Materials:
-
96-well flat-bottom tissue culture plates
-
Treated cells from an identical plate to the MTT assay
-
LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Lysis Buffer (e.g., 10X Lysis Buffer provided in kit, typically containing Triton X-100)
Procedure:
-
Prepare Parallel Plate: Set up and treat a 96-well plate exactly as described in steps 1-3 of the MTT protocol.
-
Establish Controls: 30-45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Lysis Control" wells.
-
Centrifuge Plate: Centrifuge the assay plate at ~250 x g for 5 minutes to pellet any detached cells.
-
Collect Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well flat-bottom plate.
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate and assay buffer).
-
Initiate Reaction: Add 50 µL of the prepared reaction mixture to each well of the new plate containing the supernatants. Mix gently.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.[8][15]
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol describes a common "add-mix-measure" luminescent assay format.[16]
Materials:
-
96-well white-walled, clear-bottom tissue culture plates (for luminescence)
-
Treated cells from an identical plate to the MTT/LDH assays
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar)
-
Known apoptosis inducer (e.g., Staurosporine)
Procedure:
-
Prepare Parallel Plate: Set up and treat a 96-well white-walled plate exactly as described in steps 1-3 of the MTT protocol. Ensure appropriate positive controls (Staurosporine-treated) are included.
-
Equilibrate Reagent: Thaw the Caspase-Glo® 3/7 Reagent and allow it to equilibrate to room temperature before use.
-
Add Reagent: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix and Incubate: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Readout: Measure the luminescence of each well using a microplate luminometer.
Data Analysis and Hypothetical Results
Data Calculation:
-
Background Subtraction: For each assay, subtract the average reading from the Medium Blank wells from all other readings.
-
Percent Viability (MTT):
-
% Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
-
Percent Cytotoxicity (LDH):
-
% Cytotoxicity = ((Absorbance_Sample - Absorbance_VehicleControl) / (Absorbance_MaxLysis - Absorbance_VehicleControl)) * 100
-
-
Relative Luminescence Units (RLU) (Caspase):
-
Data is often presented as raw RLU or as "Fold Induction" over the vehicle control.
-
Fold Induction = (RLU_Sample / RLU_VehicleControl)
-
Hypothetical Results Table:
The following table illustrates a potential outcome for 6-(4-Bromophenoxy)pyridin-3-amine after a 48-hour exposure in A549 cells.
| Concentration (µM) | % Viability (MTT) | % Cytotoxicity (LDH) | Caspase-3/7 Activity (Fold Induction) |
| 0 (Vehicle) | 100 ± 4.5 | 2.1 ± 0.8 | 1.0 ± 0.1 |
| 0.1 | 98 ± 5.1 | 3.5 ± 1.1 | 1.2 ± 0.2 |
| 1 | 85 ± 6.2 | 8.9 ± 2.4 | 3.5 ± 0.4 |
| 5 | 52 ± 4.8 | 15.3 ± 3.1 | 8.1 ± 0.9 |
| 10 | 28 ± 3.9 | 20.1 ± 2.8 | 6.5 ± 0.7 |
| 25 | 10 ± 2.1 | 45.6 ± 4.0 | 3.2 ± 0.5 |
| 50 | 5 ± 1.5 | 88.9 ± 5.3 | 1.5 ± 0.3 |
Interpretation of Hypothetical Results:
-
MTT Assay: The compound reduces cell viability in a dose-dependent manner, with an estimated IC50 value around 5 µM.
-
Caspase-3/7 Assay: There is a significant, dose-dependent increase in caspase-3/7 activity, which peaks around 5 µM and then declines at higher concentrations. This bell-shaped curve is common, as widespread cell death at high concentrations leads to a loss of enzymes and cellular machinery.
-
LDH Assay: A significant increase in LDH release is observed primarily at higher concentrations (≥25 µM), where the caspase signal begins to decrease.
References
- Vertex AI Search. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
- Abcam. (n.d.). MTT assay protocol.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate.
- Leir, S. H., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- protocols.io. (2024). LDH cytotoxicity assay.
- Cell Biologics Inc. (n.d.). LDH Assay.
- Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit.
- Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
- Abcam. (n.d.). Cytotoxicity assay selection guide.
- STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
- Kandarova, H., & Letašiová, S. (2021). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
- Thermo Fisher Scientific. (n.d.). CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit.
- Al-Ostath, A., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. National Center for Biotechnology Information.
- Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing.
Sources
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- 2. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. stemcell.com [stemcell.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
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- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Quantitative Analysis of 6-(4-Bromophenoxy)pyridin-3-amine in Human Plasma using a Validated LC-MS/MS Method
This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 6-(4-Bromophenoxy)pyridin-3-amine in human plasma. This compound, a key structural motif in medicinal chemistry, requires a reliable analytical method to support pharmacokinetic and toxicokinetic studies in drug development. The described protocol offers a comprehensive workflow, from sample preparation to data analysis, and adheres to the principles of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5]
Introduction
6-(4-Bromophenoxy)pyridin-3-amine is a heterocyclic compound of interest in pharmaceutical research. Accurate determination of its concentration in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity, specificity, and speed.[6] This document provides a step-by-step guide for researchers, scientists, and drug development professionals to implement a reliable quantification method for this analyte.
Analyte Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O | [7] |
| Molecular Weight | 265.11 g/mol | [7] |
| Melting Point | 107 °C | [7] |
| Predicted XLogP3 | 3.79980 | [7] |
The predicted XLogP3 value suggests that 6-(4-Bromophenoxy)pyridin-3-amine is a moderately hydrophobic compound, which informs the selection of an appropriate sample preparation strategy and chromatographic conditions.[7]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Figure 1: Overall experimental workflow for the quantification of 6-(4-Bromophenoxy)pyridin-3-amine in human plasma.
Detailed Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[8]
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
6-(4-Bromophenoxy)pyridin-3-amine analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled analog)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Allow all samples and reagents to thaw to room temperature.
-
Spike 50 µL of blank human plasma with the appropriate concentration of 6-(4-Bromophenoxy)pyridin-3-amine for calibration standards and quality control (QC) samples. For unknown samples, use 50 µL of the subject's plasma.
-
Add 10 µL of the internal standard working solution to all tubes (except for blank matrix samples).
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is recommended for the separation of hydrophobic small molecules.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A gradient elution is suggested to ensure good peak shape and separation from endogenous interferences. A typical gradient could be:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is anticipated to be suitable for this amine-containing compound.
-
MRM Transitions: The precursor and product ions for 6-(4-Bromophenoxy)pyridin-3-amine and the internal standard need to be optimized by direct infusion of the standard solutions into the mass spectrometer.[9] A proposed fragmentation pathway is shown below.
Figure 2: Proposed fragmentation of 6-(4-Bromophenoxy)pyridin-3-amine for MRM transition selection.
-
Source Parameters:
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~150°C
-
Desolvation Temperature: ~400°C
-
Desolvation Gas Flow: ~800 L/hr
-
Cone Gas Flow: ~50 L/hr
-
Bioanalytical Method Validation
A full validation of the bioanalytical method should be performed in accordance with FDA and EMA guidelines to ensure the reliability of the data.[1][2][3][4][5] The validation should assess the following parameters:
1. Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank plasma from at least six different sources.
2. Calibration Curve and Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of the analyte. The curve should cover the expected concentration range in the study samples. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be greater than 0.99.
3. Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% of the nominal value and a coefficient of variation (CV) of ≤20%).
4. Accuracy and Precision: The accuracy and precision of the method should be determined by analyzing QC samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates.
-
Intra-day (within-run) and Inter-day (between-run) Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).
-
Intra-day and Inter-day Precision: The CV should not exceed 15% (20% for LLOQ).
Table 1: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=5) Mean ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day (n=15) Mean ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 0.95 ± 0.12 | 95.0 | 12.6 | 0.98 ± 0.15 | 98.0 | 15.3 |
| Low | 3.0 | 2.91 ± 0.25 | 97.0 | 8.6 | 2.88 ± 0.31 | 96.0 | 10.8 |
| Medium | 50 | 51.5 ± 3.6 | 103.0 | 7.0 | 50.9 ± 4.2 | 101.8 | 8.3 |
| High | 150 | 148.2 ± 9.8 | 98.8 | 6.6 | 151.8 ± 11.5 | 101.2 | 7.6 |
5. Recovery and Matrix Effect:
-
Recovery: The efficiency of the extraction procedure should be evaluated at low, medium, and high concentrations by comparing the analyte peak areas in pre-extraction spiked samples to those in post-extraction spiked samples.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte should be assessed by comparing the peak areas of the analyte in post-extraction spiked plasma samples to those in neat solutions. The matrix factor should be consistent across different lots of plasma.
6. Stability: The stability of the analyte in plasma should be evaluated under various conditions that mimic those encountered during sample handling and storage:
-
Freeze-Thaw Stability: After at least three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for a duration that reflects the sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the duration of the study.
-
Post-Preparative Stability: In the autosampler for the expected duration of an analytical run.
Conclusion
This application note provides a comprehensive and scientifically sound framework for the development and validation of a robust LC-MS/MS method for the quantification of 6-(4-Bromophenoxy)pyridin-3-amine in human plasma. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, coupled with a thorough validation plan, will enable researchers to generate high-quality data for pharmacokinetic and other drug development studies. Adherence to the principles of bioanalytical method validation is paramount for ensuring the integrity and reliability of the results.
References
- Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing.
- Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? (2019). Journal of Pharmaceutical and Biomedical Analysis.
- A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds in different mouse tissues. (n.d.). Semantic Scholar.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.
- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.
- Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (2019). Methods in Molecular Biology.
- M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration.
- Guideline on bioanalytical method validation. (2011). European Medicines Agency.
- ICH M10 on bioanalytical method validation. (2022). European Medicines Agency.
- bioanalytical method validation and study sample analysis m10. (2022). International Council for Harmonisation.
- Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS. (2017). Talanta.
- Quantitation and Identification of Pharmaceuticals and Personal Care Products (PPCP) in Environmental Samples using Advanced TripleTOF. (n.d.). SCIEX.
- 6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE. (n.d.). Conier Chem&Pharma Limited.
- 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks.
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The Strategic Application of 6-(4-Bromophenoxy)pyridin-3-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary drug discovery, particularly within oncology and inflammation, certain molecular scaffolds emerge as "privileged" due to their inherent ability to interact with multiple biological targets in a specific and favorable manner. The 6-(4-Bromophenoxy)pyridin-3-amine core is a prime example of such a scaffold. Its unique topology, combining a pyridine ring with a diaryl ether linkage, offers a geometrically precise and electronically versatile framework for the design of potent and selective therapeutic agents. The pyridine moiety, a common feature in numerous FDA-approved drugs, enhances pharmacokinetic properties through its ability to form hydrogen bonds and improve solubility.[1][2] The diaryl ether linkage provides a balance of conformational flexibility and rigidity, crucial for optimal binding to target proteins.[3] This guide provides an in-depth exploration of the application of 6-(4-Bromophenoxy)pyridin-3-amine in medicinal chemistry, complete with detailed synthetic protocols and biological evaluation methods for researchers and drug development professionals.
Core Applications in Kinase Inhibitor Design
The 6-(4-Bromophenoxy)pyridin-3-amine scaffold has proven to be particularly fruitful in the development of kinase inhibitors. Kinases, a class of enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular signaling pathways. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development.[4] The 6-(4-Bromophenoxy)pyridin-3-amine core serves as an excellent starting point for creating molecules that can effectively compete with ATP for binding to the kinase active site.
Structural Rationale and Structure-Activity Relationship (SAR) Insights
The utility of the 6-(4-Bromophenoxy)pyridin-3-amine scaffold in kinase inhibitor design is rooted in its distinct structural features:
-
The Pyridine Nitrogen: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, often forming a critical interaction with the "hinge" region of the kinase ATP-binding site. This interaction is a common feature of many potent kinase inhibitors and helps to anchor the molecule in the active site.
-
The Amino Group: The amino group at the 3-position of the pyridine ring serves as a versatile chemical handle. It can be readily derivatized to introduce various substituents that can probe different regions of the kinase active site, allowing for the fine-tuning of potency and selectivity.
-
The Diaryl Ether Linkage: The ether linkage provides a degree of rotational freedom, allowing the two aromatic rings to adopt a non-planar conformation. This is often advantageous for fitting into the complex three-dimensional shape of a kinase active site. The oxygen atom can also participate in hydrogen bonding interactions.
-
The 4-Bromophenyl Group: The bromine atom on the terminal phenyl ring is a valuable feature for further chemical modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the introduction of a wide array of aryl and heteroaryl groups.[5] This modularity is a significant asset in exploring the structure-activity relationship (SAR) of a compound series.
A computational study on phenoxy pyridine derivatives as c-Met kinase inhibitors highlighted the importance of these interactions, showing that these compounds can form stable complexes within the kinase active site through hydrogen bonding and van der Waals forces.[6]
Experimental Protocols
Protocol 1: Synthesis of the Core Scaffold: 6-(4-Bromophenoxy)pyridin-3-amine
Reaction Scheme:
Materials:
-
6-Chloropyridin-3-amine (1.0 eq)
-
4-Bromophenol (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask, add 6-chloropyridin-3-amine and potassium carbonate.
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Add 4-bromophenol to the reaction mixture.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(4-Bromophenoxy)pyridin-3-amine.
Protocol 2: Synthesis of a Representative Kinase Inhibitor Derivative via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of 6-(4-Bromophenoxy)pyridin-3-amine with an arylboronic acid, a common step in the synthesis of kinase inhibitors targeting pathways such as FLT3.[7]
Reaction Scheme:
Materials:
-
6-(4-Bromophenoxy)pyridin-3-amine (1.0 eq)
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for cross-coupling reactions
Procedure:
-
To a dry round-bottom flask, add 6-(4-Bromophenoxy)pyridin-3-amine, the arylboronic acid, and potassium carbonate.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction to room temperature.[5]
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Diagram 1: Synthetic Workflow
Caption: General workflow for the synthesis and evaluation of kinase inhibitors derived from 6-(4-Bromophenoxy)pyridin-3-amine.
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MV4-11 for FLT3-ITD positive AML)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear, flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 4: In Vitro FLT3 Kinase Inhibition Assay
This protocol describes a general method for measuring the inhibitory activity of compounds against FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Reagent Preparation: Dilute the FLT3 enzyme, substrate, ATP, and test compounds in kinase buffer.
-
Reaction Setup: In a 384-well plate, add 1 µL of the test compound or vehicle (5% DMSO). Then, add 2 µL of the FLT3 enzyme, followed by 2 µL of the substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60-120 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation
Table 1: Representative Biological Activity of 6-(4-Bromophenoxy)pyridin-3-amine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cytotoxicity (IC₅₀, nM) | Reference |
| Derivative A | FLT3 | 256 | MV4-11 (FLT3-ITD) | 325 | [7] |
| Derivative B | FLT3 | 123 | MOLM-13 (FLT3-ITD) | 253 | [7] |
Note: Data for "Derivative A" and "Derivative B" are representative of compounds with a similar core structure as reported in the literature and are for illustrative purposes.
Diagram 2: Simplified FLT3 Signaling Pathway
Caption: Simplified signaling cascade initiated by FLT3 activation and the point of intervention for inhibitors.
Conclusion and Future Perspectives
The 6-(4-Bromophenoxy)pyridin-3-amine scaffold stands as a testament to the power of privileged structures in medicinal chemistry. Its inherent drug-like properties and synthetic tractability make it an invaluable starting point for the development of novel therapeutics, particularly kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile chemical entity. As our understanding of the structural biology of kinases and other disease-relevant targets continues to grow, we can anticipate that the 6-(4-Bromophenoxy)pyridin-3-amine core will continue to feature prominently in the design of the next generation of targeted therapies.
References
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Computational Simulation Study of Potential Inhibition of c-Met Kinase Receptor by Phenoxy pyridine Derivatives: Based on QSAR, Molecular Docking, Molecular Dynamics. Chem Biodivers. 2024 Oct;21(10):e202400782. [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. J Agric Food Chem. 2020 Sep 16;68(37):9939-9962. [Link]
-
Computational Simulation Study of Potential Inhibition of c‐Met Kinase Receptor by Phenoxy pyridine Derivatives: Based on QSAR, Molecular Docking, Molecular Dynamics. ResearchGate. [Link]
-
Computational modeling and synthesis of Pyridine variants of Benzoyl-Phenoxy-Acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PLoS One. 2023; 18(1): e0272111. [Link]
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Kinase inhibitors - Patent US-9751837-B2. PubChem. [Link]
-
Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain. J Med Chem. 2022 Mar 24;65(6):4534-4564. [Link]
- Compounds and compositions as protein kinase inhibitors.
-
Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Med Chem Lett. 2019 Sep 12;10(9):1314-1320. [Link]
-
Computational methods for analysis and inference of kinase/inhibitor relationships. Front Genet. 2013; 4: 22. [Link]
- Pyridine compounds as inhibitors of kinase.
- Inhibitors of glycogen synthase kinase 3.
-
Pyrazole-amine compounds useful as kinase inhibitors. European Patent Office. [Link]
-
Exploring the Role of Chemical Reactions in the Selectivity of Tyrosine Kinase Inhibitors. J Am Chem Soc. 2022 Sep 14;144(36):16446-16458. [Link]
-
Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. Bioorg Med Chem. 2025 Oct 15;130:117466. [Link]
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Front Chem. 2023; 11: 1102919. [Link]
-
Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. [Link]
-
Special Issue : Kinase Inhibitor Chemistry. MDPI. [Link]
-
3-bromopyrene. Organic Syntheses Procedure. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
- The synthetic method of the bromophenol of 3 amino 4.
-
Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor. J Med Chem. 2001 Jun 21;44(13):2133-8. [Link]
-
6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). PubChem. [Link]
-
In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. Chem Proc. 2023, 14(1), 135. [Link]
-
Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorg Med Chem. 2022 Sep 15;70:116937. [Link]
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- 4. WO2013041038A1 - Pyridine compounds as inhibitors of kinase - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Computational Simulation Study of Potential Inhibition of c-Met Kinase Receptor by Phenoxy pyridine Derivatives: Based on QSAR, Molecular Docking, Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffolding of 6-(4-Bromophenoxy)pyridin-3-amine in Modern Heterocyclic Synthesis
Introduction: A Privileged Substructure in Drug Discovery
In the landscape of medicinal chemistry and materials science, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel compounds with desired properties. Among these, 6-(4-bromophenoxy)pyridin-3-amine has emerged as a particularly valuable and versatile scaffold. Its unique trifunctional nature, possessing a nucleophilic amino group, a readily displaceable ether linkage, and a bromine atom amenable to a wide array of cross-coupling reactions, positions it as a cornerstone for the construction of complex heterocyclic systems. This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and field-proven protocols for the effective utilization of this powerful synthetic intermediate.
The pyridine core is a ubiquitous motif in pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall metabolic stability. The strategic placement of the amino and bromophenoxy groups on this core in 6-(4-bromophenoxy)pyridin-3-amine offers multiple avenues for diversification, enabling the rapid generation of libraries of compounds for biological screening. Notably, this scaffold is a key component in the synthesis of various kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide will delve into the practical applications of this building block, with a focus on two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a building block is essential for its safe handling and for the rational design of synthetic routes. The key properties of 6-(4-bromophenoxy)pyridin-3-amine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉BrN₂O | |
| Molecular Weight | 265.11 g/mol | |
| Appearance | Off-white to light brown solid | - |
| Melting Point | 107 °C | |
| Boiling Point | 408.9 °C at 760 mmHg | |
| Density | 1.543 g/cm³ | |
| LogP | 3.80 | |
| CAS Number | 77006-26-9 |
Safety and Handling: 6-(4-bromophenoxy)pyridin-3-amine should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Applications: A Gateway to Diverse Heterocycles
The synthetic utility of 6-(4-bromophenoxy)pyridin-3-amine is primarily centered around the reactivity of its bromine and amino functionalities. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, while the amino group can be functionalized through various transformations such as acylation, sulfonylation, and diazotization.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorses of Modern Synthesis
The development of palladium-catalyzed cross-coupling reactions has been transformative for organic synthesis, and 6-(4-bromophenoxy)pyridin-3-amine is an ideal substrate for these powerful methods. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst, a crucial step in the catalytic cycle.
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron species. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active compounds.
Mechanism and Rationale:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of 6-(4-phenoxyphenoxy)pyridin-3-amine
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of 6-(4-bromophenoxy)pyridin-3-amine with phenylboronic acid.
Materials:
-
6-(4-bromophenoxy)pyridin-3-amine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk flask, add 6-(4-bromophenoxy)pyridin-3-amine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Stir the reaction mixture at 90 °C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Self-Validation: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass for the product, 6-(4-phenoxyphenoxy)pyridin-3-amine, is [M+H]⁺ = 263.11.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, providing a powerful tool for the synthesis of arylamines. This reaction is particularly useful for coupling aryl halides with a wide range of amines, including primary and secondary amines, anilines, and even ammonia equivalents.
Mechanism and Rationale:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the reductive elimination step and preventing side reactions.
Experimental Protocol: Synthesis of N-phenyl-6-(4-bromophenoxy)pyridin-3-amine
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 6-(4-bromophenoxy)pyridin-3-amine with aniline.
Materials:
-
6-(4-bromophenoxy)pyridin-3-amine (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 6-(4-bromophenoxy)pyridin-3-amine and aniline.
-
Seal the tube and heat the reaction mixture at 100 °C for 18-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Self-Validation: The product, N-phenyl-6-(4-bromophenoxy)pyridin-3-amine, can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Expected HRMS (ESI) m/z for C₁₇H₁₄BrN₂O [M+H]⁺: 341.0338.
Functionalization of the Amino Group
The amino group at the 3-position of the pyridine ring provides another handle for synthetic diversification. Standard transformations such as acylation, sulfonylation, and reductive amination can be employed to introduce a variety of substituents, further expanding the chemical space accessible from this versatile building block.
Experimental Protocol: Synthesis of N-(6-(4-bromophenoxy)pyridin-3-yl)acetamide
This protocol describes a straightforward acylation of the amino group.
Materials:
-
6-(4-bromophenoxy)pyridin-3-amine (1.0 equiv)
-
Acetic anhydride (1.5 equiv)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-(4-bromophenoxy)pyridin-3-amine in pyridine and cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure acetamide.
Self-Validation: The product can be characterized by its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). Expected MS (ESI) m/z for C₁₃H₁₁BrN₂O₂ [M+H]⁺: 307.00.
Conclusion and Future Outlook
6-(4-Bromophenoxy)pyridin-3-amine stands out as a highly valuable and versatile building block for the synthesis of a diverse array of heterocyclic compounds. Its strategic combination of reactive sites allows for the application of powerful and reliable synthetic methodologies, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, to construct complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the full potential of this scaffold in their synthetic endeavors. As the demand for novel small molecules in drug discovery and materials science continues to grow, the importance of well-characterized and synthetically flexible building blocks like 6-(4-bromophenoxy)pyridin-3-amine will undoubtedly increase, paving the way for the next generation of innovative chemical entities.
References
-
Bucholtz, K. M., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Journal of Chemical Education, 98(3), 996-1000. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Organic Chemistry Portal. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
-
PubChem. 6-Bromopyridin-3-amine. Available from: [Link]
-
Hernandez, A., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6169-6173. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Singh, P., et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Archiv der Pharmazie, 350(5), 1600390. Available from: [Link]
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Chemistry LibreTexts. Reactions of Amines. Available from: [Link]
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ResearchGate. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. Available from: [Link]
-
MDPI. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Available from: [Link]
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PubMed. Identification of Reaction Products and Intermediates of Aromatic-Amine Dehydrogenase by 15N and 13C NMR. Available from: [Link]
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Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3, 4 THIADIAZOLE DERIVATIVES. Available from: [Link]
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PubChemLite. 6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). Available from: [Link]
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PubChemLite. 6-(4-chlorophenoxy)pyridin-3-amine (C11H9ClN2O). Available from: [Link]
-
MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]
Application Notes & Protocols: Elucidating the Structure-Activity Relationship (SAR) of 6-(4-Bromophenoxy)pyridin-3-amine Analogs as Kinase Inhibitors
Abstract
The 3-aminopyridine scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a "hinge-binding" motif in a multitude of kinase inhibitors. This guide provides a comprehensive framework for conducting structure-activity relationship (SAR) studies centered on 6-(4-Bromophenoxy)pyridin-3-amine, a privileged scaffold for developing potent and selective kinase inhibitors. We will delve into the strategic design of analogs, present robust, field-proven protocols for their synthesis and biological evaluation, and offer insights into interpreting the resulting data to guide inhibitor optimization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for novel therapeutic discovery.
The 6-(4-Bromophenoxy)pyridin-3-amine Scaffold: A Privileged Structure for Kinase Inhibition
Protein kinases, which regulate a vast number of cellular processes, have become a major class of drug targets, particularly in oncology.[1] A common feature of small molecule kinase inhibitors is their ability to compete with ATP by binding to the enzyme's active site. The 6-(4-Bromophenoxy)pyridin-3-amine scaffold is exceptionally well-suited for this role due to three key structural features:
-
The 3-Amino Group: This primary amine is crucial for forming one or two key hydrogen bonds with the backbone amide residues of the "hinge region," which connects the N- and C-lobes of the kinase domain. This bidentate interaction mimics the adenine portion of ATP and is a primary anchor for the inhibitor.[2]
-
The Pyridine Ring: This serves as a rigid, planar core that properly orients the critical 3-amino and 6-phenoxy substituents within the ATP binding pocket.
-
The 6-(4-Bromophenoxy) Group: This portion of the molecule extends into the more variable, solvent-exposed region of the ATP pocket. The bromine atom provides a vector for further modification via cross-coupling reactions, allowing for systematic exploration of this space to enhance potency and achieve selectivity against different kinases.[3]
Caption: Core interactions of the 6-phenoxypyridin-3-amine scaffold.
Strategic Approaches to SAR Exploration
Systematic modification of the lead scaffold is essential to map the chemical space and identify analogs with improved potency and selectivity. The primary points for modification are the phenoxy ring and, to a lesser extent, the pyridine core.
Modifications of the 4-Bromophenyl Ring
The substituent at the 4-position of the phenoxy ring is a critical determinant of activity. The initial bromo group serves as a useful starting point due to its size and electronic properties, but also as a synthetic handle. Key questions to address in an SAR campaign include:
-
Halogen Scan: What is the effect of replacing bromine with other halogens (F, Cl, I)? This probes the impact of both sterics and electronics on binding affinity.
-
Steric Bulk: How does increasing or decreasing the size of the substituent affect potency? Analogs ranging from small methyl or cyano groups to larger tert-butyl or phenyl groups can probe the dimensions of the hydrophobic pocket.
-
Electronic Effects: Does potency correlate with the electron-donating or electron-withdrawing nature of the substituent? A series including -H, -CH₃, -OCH₃, -CF₃, and -CN can reveal favorable electronic interactions.
-
Polarity and H-Bonding: Can potency be improved by introducing hydrogen bond donors or acceptors (e.g., -OH, -NH₂, -CONH₂)? This explores potential interactions with nearby residues or ordered water molecules.
Caption: Strategic vectors for SAR exploration.
Synthesis and Characterization Protocols
The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine analogs is typically achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction. The following protocol describes a general and robust method.
Protocol 3.1: Synthesis of a Representative Analog
Objective: To synthesize 6-(4-substituted-phenoxy)pyridin-3-amine analogs.
Materials:
-
6-Chloro-3-nitropyridine
-
Substituted phenol (e.g., 4-bromophenol, 4-methoxyphenol, etc.) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂) (4.0 eq)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator
-
Thin-layer chromatography (TLC) plates and silica gel for column chromatography
Procedure:
Step 1: Nucleophilic Aromatic Substitution (SNAᵣ)
-
To a dry round-bottom flask under a nitrogen atmosphere, add 6-chloro-3-nitropyridine (1.0 eq), the desired substituted phenol (1.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting pyridine.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Rationale: Heat is required to overcome the activation energy for the SNAᵣ reaction. DMF is an excellent polar aprotic solvent for this transformation.
-
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-12 hours.
-
Once complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-(4-substituted-phenoxy)-3-nitropyridine intermediate.
Step 2: Nitro Group Reduction
-
Dissolve the crude nitro-intermediate from Step 1 in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add iron powder (5.0 eq) and a catalytic amount of saturated NH₄Cl solution.
-
Rationale: This creates a classic Béchamp reduction environment. SnCl₂ in ethanol or catalytic hydrogenation (H₂, Pd/C) are also effective alternatives.[4]
-
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is often complete in 1-3 hours, observable by TLC.
-
After cooling, filter the reaction mixture through a pad of Celite to remove the iron salts, washing the pad with ethanol or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with saturated NaHCO₃ solution to remove any acidic impurities.
-
Wash with brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the final 6-(4-substituted-phenoxy)pyridin-3-amine analog.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and LC-MS to confirm identity and purity.
Caption: General workflow for analog synthesis.
Biological Evaluation Protocols
A tiered approach to biological evaluation is recommended, starting with a biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess cellular activity and cytotoxicity.
Protocol 4.1: In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Format)
Objective: To determine the IC₅₀ value of synthesized analogs against a target protein kinase.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal.[5]
Materials:
-
Target kinase (e.g., EGFR, PI3Kα, etc.)
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds (dissolved in 100% DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at the Kₘ concentration for the target kinase)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette and plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the inhibitor compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created, starting from 100 µM. Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: a. Prepare a master mix containing the kinase and its specific substrate in kinase reaction buffer. b. Add this mix to each well of the assay plate containing the compounds. c. Pre-incubate for 15 minutes at room temperature to allow compound binding. d. Initiate the kinase reaction by adding the ATP solution. e. Incubate for 60 minutes at 30 °C.
-
Signal Generation: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. This simultaneously terminates the reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound.
Protocol 4.2: Cell-Based Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the effect of synthesized analogs on the viability and proliferation of a relevant cancer cell line.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][9]
Materials:
-
Human cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds (dissolved in 100% DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Add serial dilutions of the test compounds to the wells (final DMSO concentration should be <0.5%). Include a vehicle control (DMSO only). Incubate for 72 hours.
-
Rationale: A 72-hour incubation period is standard for assessing anti-proliferative effects.
-
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37 °C until purple formazan crystals are visible under a microscope.[10]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Analysis and SAR Interpretation
The ultimate goal is to correlate structural changes with biological activity. A well-structured table is essential for this analysis.
Table 1: Representative SAR Data for 6-(4-X-phenoxy)pyridin-3-amine Analogs against Target Kinase Y
| Compound ID | Substituent (X) | Target Kinase Y IC₅₀ (nM) | A549 Cell GI₅₀ (nM) | Notes on Rationale |
| 1 (Lead) | -Br | 55 | 650 | Starting point; good balance of size and electronics. |
| 2 | -H | 250 | >10,000 | Removal of halogen significantly reduces potency, suggesting a required interaction in the pocket. |
| 3 | -F | 70 | 800 | Smaller halogen is slightly less potent; indicates size/polarizability may be important. |
| 4 | -Cl | 48 | 590 | Similar potency to -Br, suggesting this pocket tolerates halogens of this size. |
| 5 | -CH₃ | 95 | 1,200 | Small lipophilic group is tolerated but less potent than halogens. |
| 6 | -CF₃ | 35 | 450 | Strong electron-withdrawing group improves potency, possibly through favorable dipole interactions. |
| 7 | -OCH₃ | 150 | 2,500 | Electron-donating group is detrimental to activity. |
| 8 | -CN | 28 | 380 | Potent analog; linear cyano group may act as H-bond acceptor or fit into a narrow pocket. |
| 9 | -C(CH₃)₃ | 450 | >10,000 | Large, bulky group leads to a steric clash, significantly reducing potency. |
Interpretation of Results:
From the hypothetical data in Table 1, several key SAR trends emerge:
-
Halogen Requirement: The unsubstituted analog 2 shows a significant loss of activity, indicating that a substituent at the 4-position is crucial. Halogens appear to be favorable (1 , 3 , 4 ).
-
Electronic Preference: There is a clear preference for electron-withdrawing groups. The trifluoromethyl (6 ) and cyano (8 ) analogs are the most potent, while the electron-donating methoxy group (7 ) is poorly tolerated. This suggests the binding pocket may have an electropositive character.
-
Steric Constraints: The large tert-butyl group on analog 9 abolishes activity, indicating a steric clash and defining the size limits of this particular sub-pocket.
-
Enzyme vs. Cell Potency: A reasonable correlation between kinase IC₅₀ and cell GI₅₀ is observed for the potent compounds, suggesting that their anti-proliferative effect is likely driven by on-target kinase inhibition. The larger discrepancy for less potent compounds may be due to poor cell permeability or other factors.
Conclusion
The 6-(4-Bromophenoxy)pyridin-3-amine scaffold represents a highly tractable starting point for the development of novel kinase inhibitors. The synthetic accessibility and clear vectors for modification allow for rapid and systematic SAR exploration. By combining the robust synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently analyze the impact of structural modifications on both enzymatic and cellular activity. The insights gained from these studies are critical for guiding the rational design of next-generation inhibitors with enhanced potency, selectivity, and drug-like properties.
References
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Gijsen, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]
-
Kusakabe, K., et al. (2015). A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Hafenbradl, D., Baumann, M., & Neumann, L. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Wiley-VCH. Retrieved from [Link]
-
Oebbeke, M., et al. (n.d.). Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB. Retrieved from [Link]
-
Heffron, T. P., et al. (2016). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Heffron, T. P., et al. (2020). Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Designing of kinase hinge binders: A medicinal chemistry perspective. Retrieved from [Link]
-
Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research. Retrieved from [Link]
-
Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
-
Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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Liu, Y., et al. (2023). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry. Retrieved from [Link]
-
Noël, R., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors. PubMed. Retrieved from [Link]
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Hendradi, M. R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry. Retrieved from [Link]
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Application Notes and Protocols for the Pharmacokinetic Profiling of Compounds Derived from 6-(4-Bromophenoxy)pyridin-3-amine
Introduction: Navigating the Path from Discovery to Clinical Candidacy
The journey of a novel chemical entity from a promising hit to a viable drug candidate is a meticulous process, with pharmacokinetic (PK) profiling serving as a critical roadmap. This guide provides a comprehensive framework for characterizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds derived from the 6-(4-bromophenoxy)pyridin-3-amine scaffold. This chemical class has garnered significant interest in medicinal chemistry, with analogues showing potential as potent and selective inhibitors for various therapeutic targets.[1][2][3] Understanding the in vitro and in vivo behavior of these molecules is paramount for optimizing their drug-like properties, predicting human pharmacokinetics, and ensuring a higher probability of success in clinical development.[4][5]
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental step. By integrating field-proven insights with established methodologies, this guide aims to empower research teams to conduct robust pharmacokinetic evaluations, leading to the selection of drug candidates with optimal safety and efficacy profiles.
Part 1: Foundational In Vitro ADME Profiling: Building a Predictive Picture
Early-stage in vitro ADME assays are fundamental to the drug discovery process, providing crucial data to guide medicinal chemistry efforts and rank compounds for further development.[4][6] These assays are designed to be high-throughput and cost-effective, allowing for the rapid assessment of key pharmacokinetic liabilities.
Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation
Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability.[7][8] Compounds that are rapidly metabolized by the liver are likely to have low exposure and may not achieve therapeutic concentrations. The following protocols outline the assessment of metabolic stability using liver microsomes and S9 fractions.
Liver microsomes are subcellular fractions containing the highest concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism of drugs.[9][10]
Objective: To determine the intrinsic clearance of a test compound in the presence of human, rat, or mouse liver microsomes.
Protocol:
-
Preparation of Reagents:
-
Test Compound Stock Solution: 10 mM in DMSO.
-
Liver Microsomes (human, rat, or mouse): Commercially available, stored at -80°C. Thaw on ice before use.
-
NADPH Regenerating System (e.g., Vivid® CYP450 Screening Kits): To ensure sustained enzymatic activity.[10]
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Quenching Solution: Cold acetonitrile containing an internal standard (a structurally similar compound with stable metabolic properties).
-
-
Incubation:
-
In a 96-well plate, pre-warm the liver microsome suspension (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a well containing the cold quenching solution to stop the reaction and precipitate proteins.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8]
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Cl_int) = (k / microsomal protein concentration).
-
Table 1: Representative Microsomal Stability Data
| Compound ID | Species | t½ (min) | Cl_int (µL/min/mg protein) |
| Compound A | Human | > 60 | < 10 |
| Compound B | Human | 25 | 27.7 |
| Compound C | Rat | 10 | 69.3 |
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the evaluation of both Phase I and Phase II metabolism.[7]
Objective: To assess the metabolic clearance of a compound by both Phase I and Phase II enzymes.
Protocol: The protocol is similar to the microsomal stability assay, with the substitution of liver S9 fraction for microsomes and the inclusion of cofactors for Phase II enzymes (e.g., UDPGA for glucuronidation and PAPS for sulfation).
Cytochrome P450 (CYP) Inhibition: Assessing the Potential for Drug-Drug Interactions
Inhibition of CYP enzymes is a major cause of clinically significant drug-drug interactions (DDIs).[11][12][13] An investigational drug that inhibits a specific CYP isoform can lead to increased plasma concentrations of co-administered drugs metabolized by that same enzyme, potentially causing toxicity.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[9][11]
Protocol:
-
Reagents:
-
Assay Procedure (Fluorogenic Method):
-
In a 96-well plate, combine the recombinant CYP enzyme, phosphate buffer, and the test compound (or positive control/vehicle).
-
Pre-incubate at 37°C.
-
Initiate the reaction by adding the fluorogenic probe substrate and the NADPH regenerating system.
-
Monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is directly proportional to the enzyme activity.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Table 2: Representative CYP450 Inhibition Data (IC50 in µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Compound A | > 50 | 15.2 | > 50 | 8.9 | 25.1 |
| Compound B | 5.6 | 1.2 | 22.4 | > 50 | 2.8 |
Part 2: In Vivo Pharmacokinetic Studies: From Animal Models to Human Prediction
In vivo pharmacokinetic studies in animal models, typically rodents, are essential for understanding the complete ADME profile of a drug candidate in a living system.[14][15] These studies provide critical data on parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
Study Design and Execution
Objective: To determine the pharmacokinetic profile of a test compound following intravenous (IV) and oral (PO) administration in rodents (e.g., Sprague-Dawley rats).
For many small molecule inhibitors, achieving adequate solubility for in vivo administration is a key challenge.[16][17]
Protocol for a Poorly Soluble Compound:
-
Vehicle Preparation: A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, Tween 80, and saline.[16]
-
Compound Dissolution:
-
Dissolve the test compound in a minimal amount of DMSO.
-
In a separate tube, mix PEG400 and Tween 80.
-
Add the compound/DMSO solution to the PEG400/Tween 80 mixture and vortex thoroughly.
-
Slowly add sterile saline to the final volume while vortexing to create a clear and stable formulation.[16]
-
Protocol:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.
-
Dosing:
-
Intravenous (IV): Administer the formulation as a bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): Administer the formulation via oral gavage (e.g., 10 mg/kg).
-
-
Blood Collection:
-
Collect serial blood samples (approximately 100 µL) from the saphenous vein or via jugular vein cannulation at predetermined time points.[14]
-
Typical time points for IV administration: 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[16]
-
Typical time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[16]
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.[16]
-
Bioanalytical Method: Quantifying the Compound in Plasma
A robust and validated bioanalytical method is crucial for the accurate determination of drug concentrations in plasma.[18][19] LC-MS/MS is the gold standard for its high sensitivity and selectivity.[20][21][22]
Protocol for LC-MS/MS Quantification:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of plasma, add 3-4 volumes of cold acetonitrile containing a suitable internal standard.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).[16]
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate the analyte from endogenous plasma components.
-
Optimize the mass spectrometer parameters for the specific detection and quantification of the test compound and internal standard.
-
-
Method Validation:
-
Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[22]
-
Pharmacokinetic Data Analysis
Non-compartmental analysis is typically used to calculate key pharmacokinetic parameters from the plasma concentration-time data.
Table 3: Key Pharmacokinetic Parameters and Their Significance
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates the rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents the total drug exposure |
| t½ | Elimination half-life | Time taken for the plasma concentration to decrease by half |
| Cl | Clearance | The volume of plasma cleared of the drug per unit time |
| Vd | Volume of distribution | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma |
| F (%) | Oral Bioavailability | The fraction of the orally administered dose that reaches systemic circulation |
Part 3: Visualization of Workflows
Diagram 1: In Vitro ADME Screening Workflow
Caption: A step-by-step representation of an in vivo pharmacokinetic study in rodents.
Conclusion: Informed Decisions for Clinical Success
A thorough understanding of the pharmacokinetic properties of compounds derived from 6-(4-bromophenoxy)pyridin-3-amine is indispensable for their successful development as therapeutic agents. The protocols and insights provided in this guide offer a robust framework for generating high-quality, reproducible ADME data. By systematically evaluating metabolic stability, potential for drug-drug interactions, and in vivo pharmacokinetic behavior, research teams can make informed decisions, optimize lead compounds, and ultimately increase the likelihood of advancing safe and effective drug candidates to the clinic.
References
-
Creative Diagnostics. (n.d.). CYP450 Inhibition and Induction Assay. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CYP Inhibition Assays. Retrieved from [Link]
-
Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]
-
Evotec. (n.d.). Cytochrome P450 (CYP) Inhibition assay (IC50). Retrieved from [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The role of medicinal chemistry in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479.
- Ponnusamy, K., & V, P. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling.
-
ResearchGate. (n.d.). Table 4 The in vitro metabolic stability study of the selected compounds. Retrieved from [Link]
- Lauffer, B. E., & Lindsley, C. W. (2014). Advances in measuring single-cell pharmacokinetics and pharmacology in vivo. Current opinion in chemical biology, 20, 29–36.
-
MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]
- Gavhane, M., Patil, R., & Kande, T. (2022). Review on Bioanalytical Method Development in Human Plasma. International Journal of Trend in Scientific Research and Development, 6(7), 1245-1251.
-
MDPI. (n.d.). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Retrieved from [Link]
-
PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Retrieved from [Link]
-
RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Retrieved from [Link]
-
Pharmaceutical Technology. (2022, November 2). ADME Studies: Determining Promising Drug Compounds. Retrieved from [Link]
-
Absorption Systems. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]
-
Springer. (2024, May 21). Synthesis, biological evaluation, ADME studies and molecular docking with β- tubulin of fused benzimidazole-pyridine derivative. Retrieved from [Link]
-
Journal of Botanical Sciences. (2015, May 14). A Mini Review on Bioanalytical Method Development in Animal Plasma Analysis & Applications. Retrieved from [Link]
-
Analytical and Bioanalytical Chemistry Research. (n.d.). Bioanalytical method development and validation of HPLC-VU method for quantification of Embelin from human plasma. Retrieved from [Link]
-
ResearchGate. (2023, August 14). (PDF) Bioanalytical method development, validation and quantification of flutamide in spiked rat plasma by using high-performance liquid chromatography. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2023, November 4). Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma: Application to pharmacokinetics in healthy rabbits. Retrieved from [Link]
-
Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]
-
PubMed. (2022, September 15). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]
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- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
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- 22. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine
Welcome to the technical support center for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, while conceptually straightforward, involves nuances that can significantly impact yield and purity. This document offers field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis, providing causal explanations and actionable solutions.
Question 1: My yield of 6-(4-Bromophenoxy)pyridin-3-amine is consistently low. What are the primary causes and how can I improve it?
Low yields in this synthesis, which is typically a nucleophilic aromatic substitution (SNAr) reaction, can often be traced back to several key factors related to reaction conditions and reagent choice.
Potential Causes & Solutions:
-
Inefficient Base: The role of the base is to deprotonate the 4-bromophenol, generating the phenoxide nucleophile. If the base is too weak or sterically hindered, the concentration of the active nucleophile will be low, slowing down the reaction.
-
Solution: Switch to a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is common, bases like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) can be more effective. Cs₂CO₃ is known to increase reaction rates, and NaH ensures irreversible deprotonation of the phenol.
-
-
Suboptimal Solvent: The solvent plays a critical role in an SNAr reaction by stabilizing the charged intermediate (Meisenheimer complex).[1]
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent at solvating cations, leaving the phenoxide nucleophile more reactive. DMSO, in particular, has been shown to accelerate SNAr reactions.[1]
-
-
Low Reaction Temperature: SNAr reactions on electron-deficient rings like pyridine often require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. A typical range for this type of reaction is 80-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that maximizes product formation without causing significant decomposition.
-
-
Presence of Water: Moisture in the reaction can protonate the phenoxide, reducing the concentration of the active nucleophile.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures (e.g., molecular sieves) and dry reagents in a vacuum oven if necessary. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is also highly recommended.
-
Question 2: I'm observing significant side products in my reaction mixture. How can I identify and minimize them?
The formation of impurities is a common issue. Understanding the potential side reactions is key to minimizing their formation.
Common Side Products & Mitigation Strategies:
-
Hydrolysis of the Starting Material: If there is water in the reaction, the starting material, 6-halopyridin-3-amine (e.g., 6-chloropyridin-3-amine), can be hydrolyzed to 6-hydroxypyridin-3-amine, especially at high temperatures.
-
Mitigation: As mentioned above, using anhydrous conditions is crucial.
-
-
Self-Condensation or Polymerization: At very high temperatures, starting materials or the product might undergo decomposition or polymerization.
-
Mitigation: Avoid excessive temperatures. Determine the lowest effective temperature for the reaction.
-
-
Formation of Isomers: While the starting material 6-halopyridin-3-amine is specified, if you were to start from a different isomer, you could get a mixture of products. The pyridine nitrogen activates the ortho (2) and para (4) positions for nucleophilic attack.[2][3]
-
Mitigation: Ensure the purity and correct isomeric form of your starting 6-halopyridin-3-amine.
-
Question 3: The reaction is not going to completion, even after extended reaction times. What factors should I investigate?
An incomplete reaction can be frustrating. Here are some factors to consider:
-
Reagent Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Solution: While a 1:1 ratio of the pyridine and phenol is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of the 4-bromophenol can help drive the reaction to completion.
-
-
Catalyst Deactivation (if applicable): If you are attempting a copper-catalyzed Ullmann condensation, the copper catalyst can be sensitive to impurities.
-
Solution: Ensure high-purity starting materials and consider using a ligand to stabilize the copper catalyst.[4]
-
-
Poor Solubility: If the reactants, particularly the base, are not sufficiently soluble in the chosen solvent, the reaction can be slow or stall.
-
Solution: Choose a solvent in which all components have good solubility at the reaction temperature. As previously noted, DMF and DMSO are often good choices.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route for 6-(4-Bromophenoxy)pyridin-3-amine?
The most prevalent method is the Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting a 6-halopyridin-3-amine (typically 6-chloro- or 6-fluoropyridin-3-amine) with 4-bromophenol in the presence of a base. The pyridine ring is "electron-deficient," which makes it susceptible to attack by nucleophiles, especially at the positions ortho and para to the ring nitrogen.[1][2][5]
Alternative routes like the Ullmann condensation (a copper-catalyzed coupling) or the Buchwald-Hartwig amination (a palladium-catalyzed coupling) are also possible but are often more complex and expensive to run.[4][6][7]
Q2: What is the mechanism of the SNAr reaction for this synthesis?
The SNAr mechanism is a two-step process:
-
Nucleophilic Attack: The deprotonated 4-bromophenol (the phenoxide) acts as a nucleophile and attacks the carbon atom of the pyridine ring that is bonded to the halogen. This forms a negatively charged intermediate called a Meisenheimer complex, where the negative charge is delocalized across the ring and stabilized by the electronegative nitrogen atom.[1]
-
Loss of Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the halide ion (e.g., Cl⁻), yielding the final product.
Caption: The two-step mechanism of the SNAr reaction.
Q3: How does the choice of base and solvent impact the reaction?
The choice of base and solvent is critical for optimizing the reaction yield and rate.
| Parameter | Effect on Reaction | Recommendations |
| Base | The base generates the active nucleophile (phenoxide). A stronger base leads to a higher concentration of the nucleophile. | Good: K₂CO₃ (mild, common) Better: Cs₂CO₃ (more soluble, enhances rate) Excellent: NaH (strong, irreversible deprotonation) |
| Solvent | A polar aprotic solvent is needed to dissolve the reactants and stabilize the charged Meisenheimer intermediate. | Good: DMF Better: DMSO (often accelerates SNAr reactions) Also consider: NMP, Dioxane |
Q4: What are the critical safety precautions for this synthesis?
-
Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. It should be handled under an inert atmosphere. 4-Bromophenol is corrosive and toxic. 6-halopyridin-3-amines can be irritating.
-
Solvents: DMF and DMSO are combustible and can be absorbed through the skin. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction Conditions: Reactions at high temperatures should be conducted behind a blast shield in a well-ventilated fume hood.
Experimental Protocol: Optimized Synthesis
This protocol provides a detailed methodology for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine.
Caption: A workflow for troubleshooting common synthesis issues.
Materials:
-
6-chloropyridin-3-amine (1.0 eq)
-
4-bromophenol (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMF.
-
Base Addition: Carefully add the sodium hydride to the DMF.
-
Nucleophile Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of 4-bromophenol in a small amount of anhydrous DMF dropwise to the NaH suspension. Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation (hydrogen gas evolution will cease).
-
Reaction: Add the 6-chloropyridin-3-amine to the reaction mixture. Heat the mixture to 100-120 °C and stir for 4-8 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench it by adding saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-(4-Bromophenoxy)pyridin-3-amine.
References
-
MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Royal Society of Chemistry. (2024). Directed nucleophilic aromatic substitution reaction. Available at: [Link]
-
ReactionFlash. (n.d.). Reaction Examples. Available at: [Link]
-
PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Available at: [Link]
-
ChemHelp ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. Available at: [Link]
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Available at: [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Available at: [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Available at: [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]
-
SpringerLink. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available at: [Link]
-
YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Available at: [Link]
-
ResearchGate. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
ResearchGate. (n.d.). Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution.... Available at: [Link]
-
MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Frontiers. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
- Google Patents. (n.d.). A kind of preparation method of 3-amino-4-picoline.
Sources
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- 5. m.youtube.com [m.youtube.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical pharmaceutical intermediate. We will delve into the causality behind experimental choices, provide detailed troubleshooting protocols, and offer expert insights to ensure the integrity and success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for 6-(4-Bromophenoxy)pyridin-3-amine?
The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine primarily involves the formation of a diaryl ether bond. The two most prominent and industrially relevant methods are the Ullmann condensation and the Buchwald-Hartwig C-O cross-coupling reaction.
-
Ullmann Condensation: This classic method involves the copper-catalyzed reaction of an aryl halide with an alcohol or phenol. In this context, it typically means reacting 6-halopyridin-3-amine (e.g., 6-bromopyridin-3-amine) with 4-bromophenol. Traditional Ullmann reactions required harsh conditions, such as high temperatures (>200 °C) and stoichiometric amounts of copper.[1] Modern protocols, however, utilize soluble copper catalysts with specific ligands, allowing for milder reaction conditions.[1][2]
-
Buchwald-Hartwig C-O Coupling: A more modern alternative, this palladium-catalyzed cross-coupling reaction offers a highly versatile and often more efficient route.[3] It generally requires lower temperatures and catalyst loadings compared to the Ullmann condensation. The reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst, a phosphine ligand, and a base.[4]
Q2: Why is regioselectivity a concern in preparing the 6-halopyridin-3-amine starting material?
The synthesis of the key precursor, 6-bromopyridin-3-amine, often starts from 3-aminopyridine. Direct bromination of 3-aminopyridine is challenging due to the strong activating nature of the amino group, which directs electrophiles to the ortho (2- and 4-) and para (6-) positions.[5][6] This can lead to a mixture of hard-to-separate isomeric byproducts, such as 2-bromo-, 4-bromo-, and 2,6-dibromo-3-aminopyridine.[5][7] Achieving high regioselectivity for the desired 6-bromo isomer is a critical first step and often requires careful control of reaction conditions or alternative synthetic routes.[6][7]
Q3: Between the Ullmann and Buchwald-Hartwig reactions, which is generally preferred for this synthesis?
The choice depends on several factors, including substrate scope, cost, and process sensitivity.
-
Buchwald-Hartwig Amination is often favored in research and development for its milder conditions, broader functional group tolerance, and generally higher yields with complex substrates.[3]
-
Ullmann Condensation can be more cost-effective on an industrial scale due to the lower cost of copper compared to palladium.[4] However, it may require higher temperatures and can be more sensitive to substrate electronics.[1]
Troubleshooting Guide: Side Reactions & Optimization
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or Stagnant Reaction Conversion
Question: My Ullmann-type reaction to form the diaryl ether is providing low yields, and the reaction seems to stall even with extended reaction times. What are the potential causes?
Answer: Low conversion in a copper-catalyzed C-O coupling reaction can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) species can be sensitive to air. Ensure your reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Degas all solvents and reagents thoroughly before use.
-
Insufficient Temperature: While modern Ullmann reactions are milder, they often require temperatures between 80-140 °C.[1] If the temperature is too low, the reaction rate will be impractically slow. Incrementally increase the temperature while monitoring for byproduct formation.
-
Improper Base: The choice and stoichiometry of the base are critical. A base that is too weak may not efficiently deprotonate the phenol, while an excessively strong base can promote side reactions. Common bases include K₂CO₃, Cs₂CO₃, and t-BuOK. Cs₂CO₃ is often effective due to its high solubility and ability to break up catalyst aggregates.
-
Poor Reagent Quality: 4-Bromophenol is susceptible to oxidation. Use freshly purified starting materials. The presence of water can also hinder the reaction; ensure all reagents and solvents are anhydrous.
Caption: A troubleshooting flowchart for diagnosing low yield.
Issue 2: Formation of Homocoupled and Debrominated Byproducts
Question: My mass spec analysis shows significant peaks corresponding to 4,4'-dibromobiphenyl ether (from homocoupling of 4-bromophenol) and 6-phenoxypyridin-3-amine (from debromination). How can I suppress these side reactions?
Answer: These are classic side reactions in cross-coupling chemistry.
-
Homocoupling (Ullmann Reaction): This side reaction involves the coupling of two molecules of the aryl halide.[8][9] It is particularly prevalent at high temperatures.
-
Mitigation:
-
Lower the Temperature: This is the most effective way to reduce homocoupling.
-
Optimize Catalyst Loading: Use the lowest effective catalyst loading.
-
Use a Ligand: For copper-catalyzed reactions, adding a ligand like phenanthroline can stabilize the copper intermediate and favor the desired cross-coupling pathway.[1]
-
-
-
Hydrodehalogenation (Debromination): This involves the replacement of a bromine atom with a hydrogen. It can be a competitive pathway in both palladium and copper catalysis, often arising from β-hydride elimination from a metal-hydride intermediate.[3]
-
Mitigation:
-
Choice of Base: Avoid bases that can act as hydride sources.
-
Ligand Selection (Buchwald-Hartwig): Sterically hindered phosphine ligands can often suppress reductive elimination pathways that lead to dehalogenation.[3]
-
Control Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material is consumed, as this can increase the prevalence of side reactions.
-
-
| Side Product | Common Cause | Mitigation Strategy |
| Homocoupled Byproducts | High reaction temperature; excess catalyst | Lower temperature; optimize catalyst loading; use appropriate ligands. |
| Debrominated Byproducts | Presence of hydride sources; prolonged heating | Use a non-hydridic base; select appropriate ligands; monitor reaction to completion and work up promptly. |
| N-Arylation Byproducts | Competitive reaction of the amine nucleophile | Protect the amine group (e.g., as an acetamide) before coupling, then deprotect. |
Issue 3: Difficulty in Product Purification
Question: My crude product is an oily mixture that is difficult to purify by column chromatography. What are the likely impurities and how can I achieve better separation?
Answer: The primary impurities are typically unreacted starting materials (especially 4-bromophenol, which can be acidic and streak on silica gel) and the side products mentioned above.
-
Pre-Chromatography Work-up: Before attempting column chromatography, perform an aqueous work-up. A wash with a mild aqueous base (e.g., 1M NaOH or NaHCO₃ solution) will remove the acidic 4-bromophenol starting material. Follow this with a brine wash and dry the organic layer thoroughly.
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is usually sufficient.
-
Mobile Phase: A gradient elution using a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is recommended. Start with a low polarity to elute non-polar byproducts (like homocoupled species) and gradually increase the polarity to elute your desired product.
-
-
Recrystallization: If chromatography yields a product that is still not pure, recrystallization can be a highly effective final purification step.[7] A common solvent system for this class of compounds is a mixture of ethanol and water or ethyl acetate and hexanes.[7]
Experimental Protocols
Protocol 1: Ullmann Condensation for Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine
This protocol is a representative modern approach for a copper-catalyzed C-O coupling reaction.
Caption: Experimental workflow for the Ullmann condensation.
-
6-Chloropyridin-3-amine (1.0 eq)
-
4-Bromophenol (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Water & Brine
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloropyridin-3-amine, 4-bromophenol, CuI, L-proline, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 6-(4-Bromophenoxy)pyridin-3-amine.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Ullmann condensation - Wikipedia. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines - ResearchGate. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
-
Ullmann reaction | PPTX - Slideshare. Available at: [Link]
-
The Ullmann type homocoupling reactions of halopyridines and side products. - ResearchGate. Available at: [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ullmann reaction | PPTX [slideshare.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-(4-Bromophenoxy)pyridin-3-amine
Welcome to the technical support guide for 6-(4-Bromophenoxy)pyridin-3-amine. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing and purifying this valuable chemical intermediate. The unique bifunctional nature of this molecule—possessing both a basic aminopyridine core and a diaryl ether linkage—presents specific challenges that require a nuanced approach to achieve high purity. This guide provides troubleshooting protocols and in-depth answers to frequently encountered purification issues.
Core Synthesis and Impurity Profile
The primary synthetic route to 6-(4-Bromophenoxy)pyridin-3-amine is a copper-catalyzed Ullmann condensation between a 6-halopyridin-3-amine (e.g., 6-bromo- or 6-chloropyridin-3-amine) and 4-bromophenol.[1][2] Understanding this reaction is key to anticipating the impurity profile.
Caption: Synthetic route and common impurity sources.
Frequently Asked Questions & Troubleshooting Guides
Q1: My crude product is contaminated with unreacted 4-bromophenol and 6-chloropyridin-3-amine. How can I remove these using an extraction?
Answer: This is a classic purification challenge that can be effectively solved by leveraging the different acid-base properties of your product and the starting materials. The key is a sequential liquid-liquid extraction procedure based on pH.
Underlying Principle:
-
4-Bromophenol: Is acidic (pKa ≈ 9.4) and will be deprotonated by a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃) to form a water-soluble phenoxide salt.
-
6-(4-Bromophenoxy)pyridin-3-amine: Is basic due to the aminopyridine moiety. It will remain in the organic layer during a basic wash.
-
6-Chloropyridin-3-amine: Is also basic and will behave similarly to your product in a basic wash, but can be separated in a subsequent acidic wash.[3] Your target product is a weaker base than the starting aminopyridine due to the electron-withdrawing effect of the aryloxy group. This subtle difference can sometimes be exploited, but a more robust method is chromatography after the initial workup.
Data for Extraction Strategy:
| Compound | Molar Mass ( g/mol ) | pKa (Conjugate Acid) | Acidity/Basicity | Solubility in Water |
| Product | 265.11[4] | ~3-4 (estimated) | Basic | Insoluble |
| 4-Bromophenol | 173.01 | 9.4 (pKa of phenol) | Acidic | Sparingly soluble |
| 6-Chloropyridin-3-amine | 128.55 | ~4-5 (estimated) | Basic | Sparingly soluble |
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash (Remove Phenol): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 50 mL for a 10g scale). This will extract the acidic 4-bromophenol into the aqueous layer.
-
Water Wash: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
At this stage, the primary remaining impurity should be the unreacted 6-chloropyridin-3-amine. This mixture is now significantly cleaner and ready for chromatography or recrystallization.
Caption: Workflow for extractive workup.
Q2: My compound streaks badly during silica gel chromatography. How can I get clean separation?
Answer: Streaking (or tailing) of amines on silica gel is a very common problem. It occurs because the basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica, leading to slow, non-uniform elution.
Expertise-Driven Solutions:
-
Neutralize the Silica: The most effective solution is to add a small amount of a volatile base to your mobile phase. This deprotonates the acidic silanol groups, preventing strong adsorption of your basic compound.
-
Recommended Additive: Add 0.5-1% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol) to your eluent system. Triethylamine is often preferred for its volatility, making it easy to remove from the final product.
-
-
Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): A good alternative for purifying basic compounds.
-
Treated Silica: Commercially available "base-deactivated" silica gel can also provide excellent results.
-
-
Increase Eluent Polarity: Sometimes, a more polar solvent system can compete more effectively for the active sites on the silica gel, improving the peak shape. However, this may reduce the separation between your product and closely eluting impurities.[5]
Experimental Protocol: Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Recommended Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40-50% EtOAc), with 1% triethylamine added to the total solvent mixture.
-
Procedure:
-
Pre-treat the silica gel by flushing the packed column with the initial, low-polarity eluent containing triethylamine.
-
Dissolve your crude product in a minimal amount of DCM or the eluent.
-
Load the sample onto the column.
-
Elute with the solvent gradient, collecting fractions and monitoring by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. For complete removal of triethylamine, co-evaporation with a solvent like toluene may be necessary.
-
Q3: I'm having trouble recrystallizing my product. It either oils out or doesn't precipitate at all. What should I try?
Answer: Recrystallization is an excellent technique for final polishing if you have a relatively clean (>90%) product. The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point.[4][6]
Trustworthy Recrystallization Systems:
| Solvent System | Rationale |
| Ethanol/Water | Dissolve the compound in a minimal amount of hot ethanol. Add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to clarify, then allow to cool slowly.[7] |
| Ethyl Acetate/Hexanes | A very common and effective system. Dissolve in hot ethyl acetate and add hexanes as the anti-solvent until the cloud point is reached.[6] |
| Toluene | Toluene is a good solvent for aromatic compounds. Its higher boiling point can sometimes prevent oiling out. |
| Isopropanol (IPA) | Often a good single-solvent choice for compounds of moderate polarity. |
Protocol to Prevent Oiling Out:
-
Use a More Dilute Solution: Oiling out is often caused by using too little solvent. Add more of the primary ("good") solvent to the hot mixture.
-
Slow Cooling: Do not crash-cool the solution in an ice bath immediately. Allow it to cool slowly to room temperature first. This gives the molecules time to arrange into a crystal lattice.
-
Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
Q4: My purified, white solid turns yellow or brown over time. What is causing this and how do I store it?
Answer: Aromatic amines are notoriously susceptible to air oxidation, which produces highly colored impurities.[8] The amino group on the electron-rich pyridine ring is the likely site of oxidation.
Authoritative Storage Recommendations:
-
Inert Atmosphere: Store the solid under an inert atmosphere of nitrogen or argon. This is the most critical factor.
-
Cold and Dark: Keep the container in a freezer (-20 °C is standard) and protected from light. An amber vial or a clear vial wrapped in aluminum foil is recommended.
-
Tightly Sealed Container: Use a vial with a well-fitting cap to prevent exposure to atmospheric oxygen and moisture.
By following these storage protocols, you can significantly extend the shelf life and maintain the purity of your 6-(4-Bromophenoxy)pyridin-3-amine.
References
- BenchChem. (2025). An In-depth Technical Guide to 6-Chloropyridin-3-amine Derivatives and Analogs for Researchers and Drug Development Professional. BenchChem.
- BenchChem. (2025).
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine.
- BenchChem. (2025). 6-Chloropyridin-3-amine: A Comprehensive Technical Guide. BenchChem.
- University of Calgary. Ch24 : ArOR + HX -> ArOH + RX.
- BenchChem. 6-Bromopyridin-3-amine | 13534-97-9.
- Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
- Chemistry LibreTexts. (2021). 12.1: Reactions of Ethers.
- BenchChem. (2025).
- Wikipedia.
- SynArchive.
- Conier Chem&Pharma Limited. Buy 6-(4-BROMOPHENOXY)
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Chromatography Forum. (2015).
- Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Coupling of 6-(4-Bromophenoxy)pyridin-3-amine
Introduction:
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 6-(4-Bromophenoxy)pyridin-3-amine. This substrate presents a unique set of challenges due to its specific electronic and structural features. The presence of an electron-rich aminopyridine system, combined with a phenoxy ether linkage, can lead to catalyst inhibition, slow reaction rates, and various side reactions. The pyridine nitrogen and the amino group are both Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] Furthermore, the electron-donating nature of the substituents can make the crucial oxidative addition step of the catalytic cycle less favorable compared to electron-deficient aryl halides.[2]
This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to troubleshooting common issues and systematically optimizing reaction conditions to achieve high yields and purity. By understanding the underlying mechanistic principles, you can make informed decisions to overcome the specific hurdles associated with this versatile building block.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common problems encountered during the Suzuki coupling of 6-(4-Bromophenoxy)pyridin-3-amine in a direct question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. Where should I start troubleshooting?
This is the most frequent issue and typically points to problems with the catalyst system, reaction conditions, or reagent quality.
-
Catalyst & Ligand Inactivity: The combination of the pyridine nitrogen and the free amine can inhibit or deactivate the palladium catalyst.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Solution: Switch to a more active, specialized catalyst system. Electron-rich and sterically hindered phosphine ligands are required to facilitate the challenging oxidative addition step.[1][3] Consider using Buchwald-type ligands such as SPhos, XPhos, or RuPhos in combination with a suitable palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[4][5] These ligands create a more electron-rich and sterically demanding environment around the palladium center, which promotes the catalytic cycle.
-
-
Suboptimal Base: The base is critical for activating the boronic acid via the formation of a more nucleophilic boronate species, which is essential for the transmetalation step.[6][7] An incorrect choice of base can halt the reaction.
-
Solution: For aminopyridine substrates, weaker inorganic bases are often more effective than strong ones.[8] A systematic screening of bases is recommended. Start with K₃PO₄ or Cs₂CO₃. These bases have proven effective in couplings of similar electron-rich and heteroaromatic substrates.[1][8] Ensure the base is fresh, of high purity, and finely powdered to maximize surface area and reproducibility.[8]
-
-
Inadequate Temperature: Suzuki couplings are often temperature-sensitive. Insufficient thermal energy can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or promote side reactions.
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state, leading to catalyst death.
-
Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through them for an extended period.[8] The reaction vessel must be thoroughly purged and maintained under a positive pressure of an inert gas throughout the experiment.[8]
-
Q2: I'm observing significant amounts of side products, such as homo-coupled boronic acid (biaryl) or debrominated starting material. How can I minimize these?
Side product formation indicates that undesired reaction pathways are competing with your desired cross-coupling.
-
Homo-coupling of Boronic Acid: This side reaction forms a biaryl product from the boronic acid coupling with itself. It is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]
-
Solution: In addition to rigorous degassing, consider using a direct Pd(0) source like Pd₂(dba)₃ to minimize the amount of Pd(II) that needs to be reduced in situ.[1] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions (e.g., presence of a phosphine ligand) are suitable for its efficient reduction to Pd(0).
-
-
Protodeboronation of Boronic Acid: This involves the replacement of the boronic acid group with a hydrogen atom from a proton source (like water or alcohol solvents), destroying your nucleophile.[1] Pyridylboronic acids can be particularly prone to this side reaction.[10]
-
Reductive Debromination: This is the replacement of the bromine on your starting material with a hydrogen atom. This can happen if the palladium complex reacts with a hydride source in the mixture.[11]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere.[1] Choose a solvent that is less likely to act as a hydride source.
-
Q3: The reaction mixture turns black and a precipitate forms. What does this signify?
The formation of a black precipitate, known as palladium black, is a classic sign of catalyst decomposition and deactivation.[2] This occurs when the Pd(0) species agglomerates and falls out of the solution, losing its catalytic activity.[12]
-
Cause: This is often due to ligand dissociation from the palladium center, which can be caused by high temperatures or an inappropriate choice of ligand that doesn't sufficiently stabilize the Pd(0) intermediate.
-
Solution:
-
Use a More Robust Ligand: Switch to a more sterically bulky and electron-donating ligand (e.g., Buchwald-type ligands) that binds more strongly to the palladium center, preventing aggregation.[4]
-
Lower the Temperature: If possible, reduce the reaction temperature.
-
Check Ligand-to-Metal Ratio: Ensure an adequate ligand-to-palladium ratio is used, typically ranging from 1:1 to 4:1, to maintain a stable catalytic complex.
-
Systematic Optimization of Reaction Conditions
For a challenging substrate like 6-(4-Bromophenoxy)pyridin-3-amine, a systematic approach to optimization is crucial. A parallel screening of key parameters is the most efficient strategy.
Logical Optimization Workflow
The following diagram illustrates a decision-making process for optimizing the reaction. Start by selecting a robust initial catalyst system and then systematically vary the base, solvent, and temperature.
Caption: Fig 1. Systematic workflow for troubleshooting low yields.
Component Selection Tables
The tables below summarize common choices for each reaction component, tailored for this specific class of substrate.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precursor | Ligand | Key Characteristics & Rationale |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos / XPhos | Bulky, electron-rich biaryl monophosphines. Excellent for activating C-Br bonds on electron-rich and heteroaromatic systems.[1][4] |
| Pd(PPh₃)₄ | (none) | Often used but may be ineffective for this substrate due to lower activity. A poor first choice.[1] |
| PEPPSI™-IPr | IPr (NHC Ligand) | N-Heterocyclic Carbene (NHC) ligand provides strong σ-donation, creating a highly active and stable catalyst.[13] |
Table 2: Base and Solvent Screening Matrix
| Base | Dioxane | Toluene | THF / H₂O (e.g., 10:1) |
| K₃PO₄ | Good starting point. Anhydrous conditions often work well. | Higher boiling point, can be useful if higher temps are needed. | Small amount of water can aid solubility of the base.[8] |
| Cs₂CO₃ | Excellent solubility in many organic solvents. Often very effective but more expensive. | Good alternative to K₃PO₄. | Can be effective, but monitor for protodeboronation. |
| K₂CO₃ | A milder base, can be effective and may reduce side reactions.[8] | Milder conditions. | Commonly used biphasic system. |
Understanding the Mechanism & Common Pitfalls
A deeper understanding of the catalytic cycle and potential off-cycle reactions is key to rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined cycle involving the palladium catalyst.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. mdpi.com [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Poor Solubility of 6-(4-Bromophenoxy)pyridin-3-amine in Assays
Welcome to the technical support center for 6-(4-Bromophenoxy)pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common challenge of poor solubility with this compound in various experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) are structured to offer practical solutions and a deeper understanding of the underlying chemical principles.
Introduction to 6-(4-Bromophenoxy)pyridin-3-amine and its Solubility Challenges
6-(4-Bromophenoxy)pyridin-3-amine is a bifunctional molecule with a chemical structure that includes a pyridine ring, a bromophenoxy group, and an amine group.[1][2] This combination of a relatively large, hydrophobic bromophenoxy moiety and a polar amine group contributes to its characteristically poor aqueous solubility. The XLogP3 value, a measure of lipophilicity, is predicted to be 3.79980, indicating a preference for lipid-rich environments over aqueous ones.[2] Such low solubility can significantly hinder its use in biological and chemical assays, leading to issues like precipitation, inaccurate concentration measurements, and unreliable experimental results.
This guide provides a systematic approach to addressing these solubility challenges, ensuring the successful integration of 6-(4-Bromophenoxy)pyridin-3-amine into your research.
Frequently Asked Questions (FAQs)
Q1: Why is my 6-(4-Bromophenoxy)pyridin-3-amine precipitating in my aqueous assay buffer?
A1: The precipitation of 6-(4-Bromophenoxy)pyridin-3-amine in aqueous buffers is a direct consequence of its low water solubility. The large, nonpolar bromophenoxy group dominates the molecule's properties, making it hydrophobic. When introduced into a polar aqueous environment, the compound has a strong tendency to self-associate and precipitate out of the solution to minimize its contact with water molecules.
Q2: What is the first step I should take to improve the solubility of this compound?
A2: The initial and often most effective step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous assay buffer. This method, known as co-solvency, is a widely used technique for solubilizing poorly water-soluble compounds for biological assays.[3][4][5][6][7] Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose due to its ability to dissolve a wide range of polar and nonpolar substances and its miscibility with water.[6][8]
Q3: Are there any concerns with using organic solvents like DMSO in my assay?
A3: Yes, while organic solvents are excellent for initial solubilization, they can interfere with biological assays. High concentrations of solvents like DMSO can lead to cytotoxicity, enzyme inhibition, or other off-target effects.[9] It is crucial to determine the tolerance of your specific assay system to the chosen solvent and to keep the final solvent concentration as low as possible, typically below 1% and often even lower (e.g., <0.1%).[9]
Q4: Can I use pH adjustment to improve the solubility of 6-(4-Bromophenoxy)pyridin-3-amine?
A4: Yes, pH modification can be a powerful tool. The presence of the amine group (pyridin-3-amine) means the compound is a weak base.[10][11] In acidic conditions (lower pH), the amine group can become protonated, forming a positively charged ammonium salt. This charged species will be significantly more water-soluble than the neutral form.[12] Therefore, acidifying your buffer may improve solubility. However, you must ensure that the adjusted pH is compatible with your assay's requirements.
Q5: What are some more advanced techniques if simple co-solvents and pH adjustments are insufficient?
A5: For particularly challenging cases, several advanced formulation strategies can be employed. These include:
-
Use of Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic part of the molecule within their central cavity, effectively shielding it from the aqueous environment and increasing its apparent solubility.[13][14][15][16]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a solid state.[17][18][19][20][21] When introduced to an aqueous medium, the polymer dissolves, releasing the drug as fine, often amorphous, particles with increased surface area and enhanced dissolution.[17][18]
-
Lipid-Based Formulations: For in vivo studies or specific in vitro models, formulating the compound in lipid-based systems like emulsions or self-emulsifying drug delivery systems (SEDDS) can be highly effective.[22][23]
Troubleshooting Guide: Step-by-Step Protocols
Protocol 1: Initial Solubility Screening with Co-Solvents
This protocol outlines a systematic approach to identifying a suitable co-solvent and determining the maximum tolerable concentration in your assay.
Objective: To find an effective co-solvent and establish a working stock concentration.
Materials:
-
6-(4-Bromophenoxy)pyridin-3-amine
-
A selection of organic solvents: DMSO, Ethanol, Methanol, N,N-Dimethylformamide (DMF)
-
Your aqueous assay buffer
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare Trial Stock Solutions:
-
Weigh out a small, precise amount of 6-(4-Bromophenoxy)pyridin-3-amine into separate microcentrifuge tubes.
-
Add a measured volume of each organic solvent (DMSO, Ethanol, Methanol, DMF) to create a high-concentration stock (e.g., 10 mM, 50 mM).
-
Vortex thoroughly for 2-5 minutes to aid dissolution. Visually inspect for any undissolved particles.
-
-
Assess Solubility in Organic Solvents:
-
If the compound does not fully dissolve at the initial concentration, try gentle warming (e.g., 37°C) or sonication.
-
If solubility is still an issue, prepare a lower concentration stock solution. Note the solvent in which the compound is most readily soluble at the highest concentration.
-
-
Test Dilution in Aqueous Buffer:
-
Take a small aliquot of your most promising organic stock solution and dilute it into your aqueous assay buffer to achieve the desired final concentration (and a low final solvent concentration, e.g., 1%).
-
Vortex immediately and thoroughly.
-
Let the solution stand at the assay temperature for a period equivalent to your experiment's duration.
-
Visually inspect for any signs of precipitation (cloudiness, visible particles).
-
For a more rigorous check, centrifuge the sample and look for a pellet.
-
-
Determine Solvent Tolerance of Your Assay:
-
Run a control experiment with your assay system using only the co-solvent at the intended final concentration.
-
This will help you determine if the solvent itself has any inhibitory or activating effects on your assay.
-
Protocol 2: pH-Dependent Solubility Enhancement
This protocol will help you determine if adjusting the pH of your assay buffer can improve the solubility of 6-(4-Bromophenoxy)pyridin-3-amine.
Objective: To assess the impact of pH on the compound's solubility.
Materials:
-
6-(4-Bromophenoxy)pyridin-3-amine
-
A series of buffers with varying pH values (e.g., pH 4, 5, 6, 7, 7.4, 8)
-
A concentrated stock solution of the compound in a minimal amount of a suitable organic solvent (from Protocol 1).
-
pH meter
-
Spectrophotometer (optional, for quantitative analysis)
Procedure:
-
Prepare Test Solutions:
-
Add a small, fixed amount of the organic stock solution to each of the different pH buffers to achieve the same final theoretical concentration.
-
Ensure the final organic solvent concentration is constant and minimal across all samples.
-
-
Equilibrate and Observe:
-
Vortex each solution thoroughly.
-
Allow the solutions to equilibrate at a constant temperature for a set period (e.g., 1-2 hours or overnight).
-
-
Assess Solubility:
-
Visually inspect each tube for precipitation. Note the pH at which the compound remains in solution.
-
For a quantitative measurement, centrifuge the samples to pellet any undissolved compound.
-
Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength).
-
-
Select Optimal pH:
-
Based on the results, determine the optimal pH range for maintaining the solubility of 6-(4-Bromophenoxy)pyridin-3-amine.
-
Crucially, verify that this pH range is compatible with the stability and activity of your biological system (e.g., enzyme, cells).
-
Data Presentation and Visualization
Table 1: Example Solubility Screening Data
| Co-Solvent | Stock Concentration | Final Concentration in Assay Buffer | Final Solvent Conc. | Observation |
| DMSO | 50 mM | 100 µM | 0.2% | Clear, no precipitation |
| Ethanol | 20 mM | 100 µM | 0.5% | Slight haze after 30 min |
| Methanol | 25 mM | 100 µM | 0.4% | Clear, no precipitation |
| DMF | 60 mM | 100 µM | ~0.17% | Clear, no precipitation |
Workflow for Overcoming Poor Solubility
Caption: A decision-making workflow for addressing solubility issues.
References
- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
- Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW.
- MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
- PMC - NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- NIH. (n.d.). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
- PubMed. (n.d.). Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs.
- Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Vertex AI Search. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
- Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
- Pharmaceutical Technology. (n.d.). Formulation Strategies for Poorly Soluble Drugs.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- Vertex AI Search. (n.d.). Solubility and pH of amines.
- Vertex AI Search. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
- Vertex AI Search. (n.d.). Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels.
- Vertex AI Search. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- Vertex AI Search. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
- Vertex AI Search. (2024, August 15). Solubility Enhancement by Solid Dispersion Method: An Overview.
- SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
- PubMed. (n.d.). Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Wikipedia. (n.d.). Cosolvent.
- Vertex AI Search. (2019, June 30). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
- Benchchem. (n.d.). 6-Bromopyridin-3-amine | 13534-97-9.
- Vertex AI Search. (2025, August 7). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- PMC - NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Conier Chem&Pharma Limited. (n.d.). Buy 6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE from Conier Chem&Pharma Limited.
- PubChem. (n.d.). 6-Bromopyridin-3-amine | C5H5BrN2 | CID 642811.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- PubChem. (n.d.). 6-Bromo-4-methylpyridin-3-amine | C6H7BrN2 | CID 19926094.
- Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?.
- PubChemLite. (n.d.). 6-(4-bromophenoxy)pyridine-3-carboxylic acid (C12H8BrNO3).
- Benchchem. (n.d.). Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide.
- PubChemLite. (n.d.). 6-(4-chlorophenoxy)pyridin-3-amine (C11H9ClN2O).
- Sigma-Aldrich. (n.d.). 3-Amino-6-bromopyridine 97 13534-97-9.
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
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- 23. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Storage and Handling of 6-(4-Bromophenoxy)pyridin-3-amine
Welcome to the technical support center for 6-(4-Bromophenoxy)pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to prevent degradation during storage and handling.
Introduction: Understanding the Stability of 6-(4-Bromophenoxy)pyridin-3-amine
6-(4-Bromophenoxy)pyridin-3-amine is a bifunctional molecule featuring a pyridin-3-amine moiety and a 4-bromophenoxy group. This unique structure, while synthetically versatile, also presents specific stability challenges. The electron-rich aromatic amine is susceptible to oxidation, while the pyridine ring and the brominated phenoxy group can be sensitive to photodegradation. Understanding these potential degradation pathways is the first step toward implementing effective storage and handling strategies.
This guide will delve into the primary degradation mechanisms and provide actionable protocols to maintain the purity and integrity of your samples.
Potential Degradation Pathways
The degradation of 6-(4-Bromophenoxy)pyridin-3-amine can be triggered by several factors, including exposure to air, light, heat, and humidity. The primary modes of degradation are illustrated below.
Caption: Key environmental factors leading to the degradation of 6-(4-Bromophenoxy)pyridin-3-amine.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of 6-(4-Bromophenoxy)pyridin-3-amine in a practical question-and-answer format.
Issue 1: The solid material has developed a yellow or brownish tint over time.
-
Question: My previously off-white powder of 6-(4-Bromophenoxy)pyridin-3-amine has turned yellow/brown. What is the likely cause, and is the material still usable?
-
Answer: The discoloration is a common indicator of oxidative degradation of the aromatic amine functionality. Exposure to atmospheric oxygen, potentially accelerated by light and elevated temperatures, can lead to the formation of colored impurities such as nitroso or nitro derivatives, and potentially azo-dimers.
-
Usability: The usability of the material depends on the extent of degradation and the tolerance of your downstream application to impurities. It is highly recommended to re-analyze the material for purity using a validated analytical method, such as HPLC, before use. For sensitive applications, purification by recrystallization or column chromatography may be necessary.
-
Issue 2: Inconsistent results in downstream reactions (e.g., Suzuki or Buchwald-Hartwig couplings).
-
Question: I am observing variable yields and the formation of unexpected byproducts in my coupling reactions using a batch of 6-(4-Bromophenoxy)pyridin-3-amine that has been stored for a while. Could this be related to degradation?
-
Answer: Yes, degradation of the starting material is a probable cause. Several factors could be at play:
-
Oxidative Degradation: Impurities from oxidation can interfere with catalytic cycles.
-
Photodegradation: Exposure to light can lead to reductive debromination, resulting in the formation of 6-phenoxypyridin-3-amine. This impurity will not participate in cross-coupling reactions at the bromide position, leading to lower yields of the desired product.
-
Hydrolysis: While less common for ethers under neutral conditions, prolonged exposure to humidity could potentially lead to low levels of hydrolysis of the ether linkage, especially if the material has been exposed to acidic or basic vapors in the storage environment.
-
Issue 3: Appearance of new peaks in the HPLC chromatogram of a stored sample.
-
Question: I ran an HPLC analysis on a stored sample of 6-(4-Bromophenoxy)pyridin-3-amine and observed new, unidentified peaks that were not present in the initial analysis. What could these be?
-
Answer: The new peaks are likely degradation products. Based on the structure, the potential impurities could be:
-
Oxidation Products: More polar compounds that would likely have shorter retention times in reverse-phase HPLC.
-
De-brominated Product (6-phenoxypyridin-3-amine): This would be a less polar impurity and may have a longer retention time.
-
Hydrolysis Products (6-hydroxypyridin-3-amine and 4-bromophenol): These are more polar and would elute earlier.
To identify these peaks, techniques like LC-MS or isolating the impurities for NMR analysis would be necessary.
-
Recommended Storage and Handling Protocols
To minimize degradation, adhere to the following storage and handling procedures.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, thereby preventing oxidative degradation. |
| Light | Amber glass vial or opaque container | Protects the compound from light, preventing photodegradation.[1] |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the ether linkage and minimizes moisture-mediated degradation. |
Handling Protocol
-
Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Minimize Exposure: Only take out the amount of material needed for your experiment. Avoid leaving the container open to the atmosphere for extended periods.
-
Avoid Heat Sources: Do not store or handle the compound near heat sources.
-
Use Clean Equipment: Ensure all spatulas and glassware are clean and dry to prevent contamination.
Analytical Protocol: Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC method suitable for assessing the purity of 6-(4-Bromophenoxy)pyridin-3-amine and detecting potential degradation products.
Sources
Technical Support Center: Troubleshooting Low Cell Permeability of 6-(4-Bromophenoxy)pyridin-3-amine Derivatives
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-(4-bromophenoxy)pyridin-3-amine and its derivatives. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the common challenge of low cell permeability with this class of compounds. Our goal is to equip you with the scientific rationale and practical tools to diagnose and overcome permeability issues in your experiments.
Section 1: Understanding the 'Why' - Physicochemical Culprits of Low Permeability
Low cell permeability is rarely a random event. It is governed by the fundamental physicochemical properties of a molecule. Understanding these properties is the first step in troubleshooting.
Q1: What are the key molecular features of 6-(4-bromophenoxy)pyridin-3-amine that might limit its cell permeability?
A1: The structure of 6-(4-bromophenoxy)pyridin-3-amine presents several features that require careful consideration. The pyridine ring and the primary amine are basic centers that can become protonated at physiological pH, increasing polarity and reducing passive diffusion.[1][2] The molecule's overall size and the presence of hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen and ether oxygen) also play a crucial role.[3][4] While the bromophenyl group adds lipophilicity, the balance between this and the polar features is delicate.
Q2: How does Lipinski's "Rule of Five" apply to my derivative, and what if my compound violates it?
A2: Lipinski's Rule of Five (Ro5) is a guideline, not a strict law, used to predict poor oral absorption or permeability.[3][5][6] It states that a compound is more likely to have poor permeability if it violates more than one of the following criteria:
-
No more than 5 hydrogen bond donors (HBD)
-
No more than 10 hydrogen bond acceptors (HBA)
-
A molecular weight (MW) under 500 Daltons
-
A calculated octanol-water partition coefficient (ClogP) of less than 5[3][5]
For the parent compound, 6-(4-bromophenoxy)pyridin-3-amine, the predicted properties are generally within these guidelines. However, modifications to this scaffold can easily lead to violations. It's important to remember that many successful drugs, including natural products and peptides, are exceptions to these rules.[3][7] If your compound violates the Ro5, it doesn't mean it's not viable, but it does suggest that passive diffusion may be challenging and that other transport mechanisms might be necessary.[8][9]
Data Summary: Key Physicochemical Properties Influencing Permeability
| Property | Optimal Range for Passive Permeability | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules diffuse more easily across the lipid bilayer.[1][2][4] |
| Lipophilicity (LogP/LogD) | 1 < LogP < 5 | A balance is required; too hydrophilic and it won't enter the membrane, too lipophilic and it may get stuck. |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Fewer hydrogen bonds with water makes it easier for the molecule to leave the aqueous phase and enter the lipid membrane.[3][6] |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Similar to HBD, this relates to the energy penalty of desolvation.[3][6] |
| Polar Surface Area (PSA) | < 140 Ų | PSA is a good predictor of hydrogen bonding capacity and is strongly correlated with permeability.[8] |
| Ionization State (pKa) | Neutral at physiological pH | Charged molecules are polar and generally cannot cross the lipid membrane via passive diffusion.[1][2] |
Section 2: Diagnostic Toolkit - How to Accurately Measure and Diagnose Permeability Issues
To solve a permeability problem, you must first accurately measure it. Different assays provide different pieces of the puzzle. Choosing the right one depends on the specific question you are asking.
Workflow for Diagnosing Permeability Issues
This diagram outlines a logical progression for identifying the root cause of low permeability.
Caption: Overview of strategies to improve compound permeability.
Section 4: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general method for assessing passive permeability.
Materials:
-
96-well PAMPA filter plate (e.g., Millipore MultiScreen-IP)
-
96-well acceptor plate (matched to the filter plate)
-
Lecithin in dodecane (e.g., 1% w/v) [10]* Phosphate Buffered Saline (PBS), pH 7.4
-
DMSO
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Analytical equipment (LC-MS/MS or UV-Vis plate reader)
Procedure:
-
Prepare Acceptor Plate: Add 300 µL of PBS (containing 5% DMSO) to each well of the 96-well acceptor plate. [10]2. Prepare Artificial Membrane: Using a multichannel pipette, carefully add 5 µL of the lecithin/dodecane solution to each well of the filter plate, ensuring the membrane is fully coated. [10]Do not allow the pipette tips to touch the membrane.
-
Prepare Donor Plate: Prepare the test compound solution by diluting the DMSO stock into PBS to a final concentration of ~100 µM (final DMSO concentration should be matched with the acceptor plate, e.g., 5%).
-
Start Assay: Add 150 µL of the test compound solution to each well of the coated filter plate.
-
Assemble and Incubate: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 to 18 hours in a sealed container with a wet paper towel to minimize evaporation. [10]6. Analyze Samples: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for volumes, surface area, and incubation time.
Protocol 2: Caco-2 Bidirectional Permeability Assay
This is a more complex assay for assessing both passive and active transport.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell permeable supports (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Lucifer Yellow (for monolayer integrity check)
-
TEER meter (e.g., Millicell ERS-2)
-
Reference compounds (e.g., atenolol for low permeability, propranolol for high permeability)
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts at a high density (e.g., 60,000 cells/cm²). Culture for 21-25 days, changing the media every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer. [11][12]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with high TEER values (e.g., >250 Ω·cm²). Also, perform a Lucifer Yellow rejection test to confirm tight junction integrity.
-
Prepare Transport Solutions: Dissolve the test compound in transport buffer at the desired concentration (e.g., 10 µM).
-
Apical to Basolateral (A→B) Transport:
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the compound solution to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.
-
Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours). [13] * Take samples from the basolateral chamber at the end of the incubation.
-
-
Basolateral to Apical (B→A) Transport:
-
In a separate set of wells, add the compound solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate as above.
-
Take samples from the apical chamber.
-
-
Analyze and Calculate: Determine the compound concentration in the collected samples via LC-MS/MS. Calculate Papp values for both A→B and B→A directions and determine the efflux ratio. [11]
References
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Vertex AI Search.
- Mastering Lipinski Rules for Effective Drug Development. bioaccess.
- A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. Frontiers in Pharmacology.
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
- Lipinski's rule of five. Wikipedia.
- Physicochemical properties of drugs and membrane permeability : review article. Sabinet African Journals.
- Caco-2 Permeability Assay. Enamine.
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
- Caco-2 Permeability Assay. Evotec.
- What are the exceptions to Lipinski's Rule of 5?.
- Video: Factors Affecting Drug Distribution: Tissue Permeability. JoVE.
- What are the physicochemical properties affecting drug distribution?.
- Lipinski´s Rule of 5.
- Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux.
- P-glycoprotein and its role in drug-drug interactions. Australian Prescriber.
- Permeability enhancement techniques for poorly permeable drugs: A review.
- P-glycoprotein-mediated drug efflux: Significance and symbolism. Health Sciences.
- Highly Predictive and Interpretable Models for PAMPA Permeability. PMC - NIH.
- What is Lipinski's Rule of 5?. AZoLifeSciences.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PMC - PubMed Central.
- Factors Affecting Cell Membrane Permeability and Fluidity. ConductScience.
- Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC.
- Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-portal.org.
- P-glycoprotein Inhibition for Optimal Drug Delivery. PMC - PubMed Central - NIH.
- Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy. PubMed Central.
- Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction?. Bentham Science Publisher.
- Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Parallel Artificial Membrane Permeability Assay (PAMPA). Lokey Lab Protocols - Wikidot.
- Comparison between Caco-2 permeability and PAMPA permeability. The...
- Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates.
- Evaluation of the reproducibility of Parallel Artificial Membrane Perme
- pampa-permeability-assay.pdf. Technology Networks.
- Membrane Integrity Test for Lipid-PAMPA Artificial Membranes. Sigma-Aldrich.
- Troubleshooting poor cell permeability of HSD17B13 inhibitors. Benchchem.
- Assessing the Cell Permeability of Bivalent Chemical Degraders Using the Chloroalkane Penetr
- Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methyl
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI.
- Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central.
- 6-Bromopyridin-3-amine. PubChem.
- 6-(3-bromophenoxy)pyridin-3-amine (C11H9BrN2O). PubChemLite.
- 6-(4-chlorophenoxy)pyridin-3-amine (C11H9ClN2O). PubChemLite.
Sources
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- 13. enamine.net [enamine.net]
Technical Support Center: A Guide to Scaling the Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 6-(4-bromophenoxy)pyridin-3-amine. This critical intermediate is a foundational building block in the development of numerous pharmaceutical agents, particularly kinase inhibitors used in targeted therapies.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate the challenges of transitioning this synthesis from the laboratory bench to larger-scale production. We will explore common synthetic routes, address frequently encountered issues through a detailed troubleshooting guide, and provide robust experimental protocols.
Overview of Synthetic Strategies
The synthesis of 6-(4-bromophenoxy)pyridin-3-amine primarily involves the formation of a diaryl ether bond. This is typically achieved via a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction. The two most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classic method uses a copper catalyst to couple an aryl halide with an alcohol.[4] While cost-effective due to the use of copper, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of the metal, which can present challenges for scale-up and product purification.[4][5]
-
Buchwald-Hartwig C-O Cross-Coupling: A more modern and versatile approach, this palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with alcohols under milder conditions.[6] The reaction's broad substrate scope and functional group tolerance have made it a cornerstone method in pharmaceutical synthesis.[1][6] The choice of ligand is critical to success and can be tuned to optimize reactivity and minimize side reactions.[7]
The most common pathway involves coupling 6-chloropyridin-3-amine with 4-bromophenol. The chlorine atom at the 6-position of the pyridine ring is activated towards nucleophilic substitution by the ring nitrogen, making it a suitable electrophile for this transformation.[8]
Comparative Analysis of Synthetic Routes
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (CuI, Cu powder)[4] | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)[6][8] |
| Ligand | Often ligand-free or simple ligands (e.g., phenanthroline)[4] | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)[7] |
| Reaction Temp. | High (often >150 °C)[4] | Mild to moderate (Room temp. to ~110 °C)[1] |
| Base | Strong inorganic (K₂CO₃, Cs₂CO₃)[5] | Variety (NaOtBu, K₃PO₄, Cs₂CO₃)[7][8] |
| Pros | Low catalyst cost. | High functional group tolerance, milder conditions, generally higher yields.[6] |
| Cons | Harsh conditions, potential for side reactions, difficult catalyst removal.[4] | High catalyst and ligand cost, sensitivity to air and moisture.[7] |
Troubleshooting Guide: From Bench to Scale-Up
This section addresses specific issues that may arise during the synthesis and scale-up of 6-(4-bromophenoxy)pyridin-3-amine in a question-and-answer format.
Issue 1: Low or Stalled Reaction Conversion
Q: My Buchwald-Hartwig coupling of 6-chloropyridin-3-amine and 4-bromophenol is not going to completion, even after extended reaction times. What are the likely causes and how can I fix this?
A: Low conversion in palladium-catalyzed cross-coupling reactions is a common issue, especially during scale-up. The C-Cl bond of 6-chloropyridin-3-amine is less reactive than corresponding C-Br or C-I bonds, making the initial oxidative addition step rate-limiting.[7]
Possible Causes & Solutions:
-
Catalyst Deactivation: The palladium(0) active catalyst is sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).[7] On a larger scale, inadequate degassing of the solvent and reactor headspace is a frequent problem.
-
Inefficient Ligand: The choice of phosphine ligand is crucial. For unactivated aryl chlorides, bulky, electron-rich ligands like XPhos or SPhos are often necessary to promote the oxidative addition and subsequent reductive elimination steps.[9] If using a first-generation ligand, consider switching to a more advanced one.
-
Inappropriate Base: The base plays a critical role. Sodium tert-butoxide (NaOtBu) is effective but can be problematic if not fully anhydrous.[7] Weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective and may reduce side reactions. Ensure the base is of high purity and finely powdered for better solubility and reactivity at scale.
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized temperature gradients and poor distribution of the catalyst and reagents.[10] This can cause the reaction to stall. Ensure the reactor's agitation is sufficient to maintain a homogeneous slurry.
-
Solvent Issues: The reaction requires anhydrous conditions. Water can hydrolyze the active catalyst and certain bases. Ensure all solvents are rigorously dried before use. Toluene and dioxane are common solvents for this reaction.[8][11]
Issue 2: Formation of Hydrodehalogenation Impurity
Q: I am observing a significant amount of 3-amino-6-phenoxypyridine (loss of the bromine from the phenol) and/or 3-aminopyridine (loss of the chlorine from the pyridine) in my crude product. How can I minimize these side reactions?
A: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a known side reaction in palladium-catalyzed couplings.[7] It often competes with the desired C-O bond formation.
Possible Causes & Solutions:
-
Slow Reductive Elimination: If the final product-forming step (reductive elimination) is slow, competing pathways can take over. Beta-hydride elimination from the alkoxide intermediate is a potential source of the hydride that leads to this side product.
-
Ligand Choice: The ligand's structure can influence the rates of the catalytic cycle steps. Bulky ligands that create a coordinatively saturated palladium center can accelerate reductive elimination relative to side reactions.
-
Base Selection: Some bases or impurities within them can act as hydride sources. Using a high-purity, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can help suppress this pathway.[9] Avoid bases like hydroxides or alkoxides if hydrodehalogenation is a persistent issue.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes favor the desired pathway over side reactions. Conduct temperature screening studies to find the optimal balance between reaction rate and impurity formation.
Issue 3: Purification Challenges at Scale
Q: Column chromatography was effective in the lab, but it is not practical for the multi-kilogram scale. My attempts at recrystallization are giving low yields or poor purity. What should I do?
A: Moving away from chromatography is a primary goal of process development. Optimizing the final product isolation is key.
Possible Causes & Solutions:
-
Suboptimal Crystallization Solvent: The ideal crystallization solvent (or solvent system) should fully dissolve the product at an elevated temperature and provide low solubility at room temperature or below, while keeping impurities dissolved.
-
Action: Conduct a systematic solvent screen. Use a small amount of crude material and test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane, and mixtures thereof).
-
-
Oiling Out: The product may be "oiling out" or precipitating as an amorphous solid instead of forming crystals, trapping impurities.
-
Action: Try adding the anti-solvent more slowly or at a higher temperature. Seeding the solution with a small amount of pure crystalline product can promote proper crystal growth.
-
-
Incomplete Reaction/Side Products: If the crude product is highly impure, a single recrystallization may not be sufficient.
Frequently Asked Questions (FAQs)
Q1: For large-scale manufacturing, is the Ullmann or Buchwald-Hartwig reaction more suitable? A1: While the lower cost of copper makes the Ullmann reaction seem attractive, the milder conditions, higher yields, and greater reliability of the Buchwald-Hartwig C-O coupling often make it the preferred choice in modern pharmaceutical manufacturing. The higher cost of the palladium catalyst and ligand can be offset by higher throughput, easier purification, and better process control, which are critical factors at scale.
Q2: How can I effectively monitor the reaction progress in a large, opaque reactor? A2: Direct sampling and analysis via High-Performance Liquid Chromatography (HPLC) is the industry standard. Develop a validated HPLC method that can separate starting materials, intermediates, the final product, and any major impurities. Carefully take samples from the reactor at regular intervals (e.g., every 1-2 hours) to track the disappearance of starting materials and the appearance of the product until the reaction is deemed complete.
Q3: What are the primary safety concerns when scaling up this synthesis? A3: Key safety considerations include:
-
Pyrophoric Reagents: If using strong bases like NaOtBu, be aware of their reactivity with water and air. Handle under an inert atmosphere.
-
Solvents: Toluene and dioxane have specific handling requirements and toxicity profiles. Ensure proper ventilation and personal protective equipment (PPE).
-
Exothermic Reactions: The reaction itself may be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Reagent addition should be controlled to manage the internal temperature. A preliminary reaction calorimetry study is advisable before a large-scale run.
-
Catalyst Handling: Palladium catalysts, especially when finely divided, can be pyrophoric. Handle with care.
Visualization of Key Processes
General Synthesis and Purification Workflow
Caption: Workflow for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine.
Troubleshooting Decision Tree
Caption: A logical guide for troubleshooting common synthesis issues.
Experimental Protocol: Scalable Buchwald-Hartwig Synthesis
This protocol describes a robust method for the synthesis of 6-(4-bromophenoxy)pyridin-3-amine suitable for scale-up.
Materials:
-
6-Chloropyridin-3-amine (1.0 equiv)
-
4-Bromophenol (1.1 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)[8]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 equiv, 1 mol%)[8]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 equiv, 2 mol%)[8]
-
Anhydrous Toluene (approx. 10 L per kg of limiting reagent)
-
Deionized Water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate
-
Isopropyl Alcohol (IPA)
-
Heptane
Equipment:
-
Glass-lined or stainless steel reactor with overhead stirrer, temperature probe, condenser, and nitrogen/argon inlet.
-
Addition funnel or pump for controlled liquid addition.
-
Filter-dryer or appropriate filtration and drying setup.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inert. Charge the reactor with 6-chloropyridin-3-amine (1.0 equiv), 4-bromophenol (1.1 equiv), and sodium tert-butoxide (1.4 equiv) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous toluene to the reactor. Begin agitation to create a slurry.
-
Catalyst Preparation: In a separate, dry, and inerted glovebox or vessel, prepare a solution of Pd₂(dba)₃ (0.01 equiv) and XPhos (0.02 equiv) in a small amount of anhydrous toluene.
-
Reaction Initiation: Add the catalyst solution to the reactor. Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking samples periodically for HPLC analysis. The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel or work-up vessel.
-
Extraction and Washes: Dilute with additional toluene if necessary. Wash the organic layer sequentially with water and then brine to remove inorganic salts and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification by Crystallization:
-
Dissolve the crude solid in a minimal amount of hot isopropyl alcohol.
-
Slowly add heptane as an anti-solvent until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation.
-
Collect the solid product by filtration, wash the filter cake with a cold IPA/heptane mixture, and dry under vacuum to a constant weight.
-
-
Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
- BenchChem. (2025). Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions.
- BenchChem. (2025). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
- BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- BenchChem. (2025). Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates.
- Wikipedia. (2023). Ullmann condensation.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.
- National Center for Biotechnology Information. (n.d.). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands.
- ResearchGate. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine
Welcome to the technical support center for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical insights, troubleshooting advice, and detailed protocols for this challenging C-O cross-coupling reaction. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring your success in synthesizing this valuable chemical intermediate.
The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine involves the formation of a diaryl ether bond, a transformation that is often complicated by the electronic properties of the heterocyclic pyridine ring. The pyridine nitrogen can act as a ligand, potentially coordinating to the metal catalyst and inhibiting its activity.[1] Furthermore, the presence of a free amino group requires careful selection of reaction conditions to avoid side reactions.
This guide will focus on the two most powerful catalytic strategies for this synthesis: the Palladium-catalyzed Buchwald-Hartwig C-O coupling and the Copper-catalyzed Ullmann condensation.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is generally preferred for synthesizing 6-(4-Bromophenoxy)pyridin-3-amine: Palladium or Copper?
A: For most modern applications, Palladium-catalyzed Buchwald-Hartwig coupling is the preferred method. It generally offers milder reaction conditions, broader substrate scope, higher yields, and greater functional group tolerance due to the extensive development of sophisticated phosphine ligands.[2][3][4] However, the classic Copper-catalyzed Ullmann condensation can be a cost-effective alternative and may succeed where palladium systems fail, although it often requires higher reaction temperatures.[5][6]
Q2: What is the primary role of the phosphine ligand in a Palladium-catalyzed reaction?
A: The ligand is arguably the most critical component. It stabilizes the palladium metal center, prevents its aggregation into inactive palladium black, and critically, modulates its electronic and steric properties. For diaryl ether synthesis, bulky, electron-rich ligands are essential. They accelerate the rate-limiting reductive elimination step, which forms the desired C-O bond and regenerates the active Pd(0) catalyst.[7]
Q3: Why is an inert atmosphere necessary for these cross-coupling reactions?
A: The active catalytic species in Buchwald-Hartwig coupling is a Pd(0) complex. This species, along with many phosphine ligands, is highly sensitive to oxygen and can be readily oxidized to an inactive state.[8] While some modern palladium precatalysts offer enhanced air stability, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial for achieving consistent and reproducible results.
Q4: How do I select the appropriate base for the reaction?
A: Base selection is a balance between reactivity and substrate compatibility.
-
Strong Bases (e.g., NaOtBu, LiHMDS): These permit the highest reaction rates and are often used with less reactive aryl chlorides. However, they are incompatible with base-sensitive functional groups like esters or ketones.[9][10]
-
Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These offer broader functional group tolerance and are excellent choices for substrates with sensitive moieties. Cesium carbonate's good solubility in organic solvents can be advantageous.[9] For the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine from a 6-halopyridin-3-amine precursor, a moderately strong base like K₃PO₄ or Cs₂CO₃ is a robust starting point.
Core Synthetic Strategies & Catalyst Selection
The most direct route to 6-(4-Bromophenoxy)pyridin-3-amine is via a C-O cross-coupling reaction between a 6-halopyridin-3-amine derivative and 4-bromophenol.
Strategy 1: Palladium-Catalyzed Buchwald-Hartwig Etherification
This is the state-of-the-art method for forming diaryl ether bonds. The catalytic cycle involves the oxidative addition of the aryl halide to Pd(0), coordination of the phenoxide, and reductive elimination to yield the product.[3]
Catalyst System Components:
-
Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common, cost-effective precursors that are reduced in situ to the active Pd(0) species.[9] For improved reliability and faster activation, pre-formed palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are highly recommended.
-
Ligand: The choice of ligand is paramount for coupling with an electron-deficient pyridine ring. Bulky, electron-rich biaryl monophosphine ligands are the gold standard. They provide the necessary steric bulk to promote the crucial reductive elimination step.[7][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the phenol.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Recommended Catalyst Systems
| Catalyst System Component | Recommendation | Rationale & Key Considerations |
| Palladium Source | SPhos Pd G3 Precatalyst | Air-stable, forms active LPd(0) rapidly and reliably. Ideal for challenging substrates. |
| Ligand | RuPhos or BrettPhos | Excellent for coupling electron-deficient heteroaryl halides. Their steric bulk and electron-donating ability facilitate both oxidative addition and reductive elimination.[1] |
| Base | K₃PO₄ or Cs₂CO₃ | Provides a good balance of reactivity and tolerance for the free amine group. Use of NaOtBu can sometimes lead to side reactions with sensitive substrates.[9] |
| Solvent | Toluene or 1,4-Dioxane | Standard solvents for Buchwald-Hartwig reactions. Ensure they are anhydrous. |
| Temperature | 80–110 °C | Typical range for these couplings. Optimization may be required.[9] |
Strategy 2: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is the classic method for diaryl ether synthesis. While traditional conditions were harsh (high temperatures, stoichiometric copper), modern protocols utilize catalytic copper with ligands, allowing for milder conditions.[6][12]
-
Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.
-
Ligand: Ligands such as 1,10-phenanthroline or various diamines are often necessary to solubilize the copper salt and accelerate the reaction.
-
Base: Potassium carbonate (K₂CO₃) is a standard choice.
-
Solvent: High-boiling polar aprotic solvents like DMF or NMP are typically required.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Q: My reaction shows low or no conversion to the desired product. What are the likely causes?
A: This is the most common issue and can stem from several factors:
-
Inactive Catalyst: Ensure your palladium source and ligand are not degraded. Use a fresh batch or a more stable precatalyst. The inert atmosphere must be strictly maintained, as oxygen can kill the catalyst.[8]
-
Catalyst Inhibition: The nitrogen atom of the pyridyl ring can coordinate to the palladium center, inhibiting its catalytic activity. Using a highly electron-donating, bulky ligand like BrettPhos can mitigate this by favoring the productive catalytic cycle.[1]
-
Insufficient Base Strength/Solubility: If using a heterogeneous base like K₃PO₄, ensure it is finely powdered and vigorously stirred to maximize surface area.[8] If the issue persists, consider switching to a more soluble or stronger base like Cs₂CO₃ or NaOtBu, provided your substrate is stable.
-
Poor Reagent Quality: Ensure starting materials (especially the 6-halopyridin-3-amine) and the solvent are pure and anhydrous. Water can interfere with the catalytic cycle.
Q: I am observing a significant amount of a dehalogenated starting material side product. How can I prevent this?
A: The formation of a dehalogenated (or hydrodehalogenated) arene is a known side reaction. It can arise from a competing pathway to reductive elimination. To minimize this:
-
Optimize the Ligand: Use a bulkier ligand. The increased steric hindrance around the metal center can disfavor side reactions and promote the desired C-O bond-forming reductive elimination.
-
Lower the Temperature: Running the reaction at the lowest effective temperature can often suppress side reactions.
-
Change the Base: In some cases, the choice of base can influence this pathway. Experiment with a different base (e.g., switching from an alkoxide to a carbonate).
Q: I am attempting the coupling with 6-chloropyridin-3-amine and it is not working. Why?
A: The C-Cl bond is significantly stronger and less reactive than the C-Br bond, making oxidative addition to the palladium center more difficult. To couple aryl chlorides successfully, you need a more reactive catalytic system. Specifically, use highly electron-rich and sterically demanding ligands such as BrettPhos or certain N-heterocyclic carbene (NHC) ligands, which are designed to activate these less reactive bonds.[13][14] You may also need to use a stronger base like NaOtBu and higher temperatures.
Visualized Workflows and Mechanisms
Buchwald-Hartwig Catalytic Cycle
Caption: A decision tree for troubleshooting low conversion issues.
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol provides a robust starting point for the synthesis using a modern palladium precatalyst.
Materials:
-
6-Bromopyridin-3-amine (1.0 equiv)
-
4-Bromophenol (1.2 equiv)
-
BrettPhos Pd G3 precatalyst (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-bromopyridin-3-amine, 4-bromophenol, BrettPhos Pd G3 precatalyst, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. [8]3. Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1–0.5 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Tobisu, M., & Chatani, N. (2017). Decarbonylative Diaryl Ether Synthesis by Pd and Ni Catalysis. ACS Publications. [Link]
-
(2018). Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
-
Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). Organic Chemistry Portal. [Link]
-
Aranyos, A., et al. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]
-
(2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. De Gruyter. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald-Hartwig amination. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. ACS. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Kiani, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]
-
Bari, S., & Garg, N. (2022). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
Wikipedia. Ullmann condensation. Wikipedia. [Link]
-
Pearson. Buchwald-Hartwig Amination Reaction. Pearson. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. PMC. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]
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- 5. books.rsc.org [books.rsc.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Reducing impurities in 6-(4-Bromophenoxy)pyridin-3-amine production
A3: Yes, this is a viable, albeit multi-step, approach. The synthesis would likely involve the regioselective bromination of 3-aminopyridine to form 6-bromo-3-aminopyridine, followed by a nucleophilic aromatic substitution or a Buchwald-Hartwig coupling with 4-bromophenol. However, direct bromination of 3-aminopyridine can be challenging due to the strong activating and ortho, para-directing nature of the amino group, which can lead to a mixture of isomers. [10]A two-step approach involving the bromination of 3-nitropyridine followed by reduction often provides better control over regioselectivity and higher purity of the 6-bromo-3-aminopyridine intermediate. [6]
Experimental Protocols
Protocol 1: Purification of 6-(4-Bromophenoxy)pyridin-3-amine by Flash Column Chromatography
This protocol is intended for the purification of a crude product mixture.
Materials:
-
Crude 6-(4-bromophenoxy)pyridin-3-amine
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Compressed air or nitrogen
-
Standard laboratory glassware (column, flasks, etc.)
Procedure:
-
Slurry Preparation: In a beaker, create a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the chromatography column, allowing the silica to settle into a packed bed. Use gentle tapping or pressure to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 95:5 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 70:30 hexane/ethyl acetate) to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 6-(4-bromophenoxy)pyridin-3-amine.
References
-
Szilágyi, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
-
Study Mind. (n.d.). Amine Synthesis (A-Level Chemistry). Retrieved from [Link]
-
Szilágyi, A., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. ResearchGate. Retrieved from [Link]
-
Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. Retrieved from [Link]
- Clayden, J., et al. (2012). Concerted Nucleophilic Aromatic Substitution Reactions.
- PubMed. (2000). Separation of heteroaromatic amines in food products.
-
Sundarban Mahavidyalaya. (n.d.). Aromatic Amines. Retrieved from [Link]
-
Seneca. (n.d.). Nature & Preparation of Amines (A2 Only). Retrieved from [Link]
-
Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
- Jhu, S.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis.
-
National Institutes of Health. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. DSpace [helda.helsinki.fi]
- 5. jfda-online.com [jfda-online.com]
- 6. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Reproducibility in Biological Assays with 6-(4-Bromophenoxy)pyridin-3-amine
Welcome to the technical support guide for researchers utilizing 6-(4-Bromophenoxy)pyridin-3-amine. This document provides a structured, in-depth approach to diagnosing and resolving issues of poor reproducibility in biological assays involving this compound. Drawing from extensive experience in assay development and small molecule screening, this guide moves beyond simple checklists to explain the "why" behind experimental artifacts and troubleshooting steps.
The core challenge with many novel or specialized organic compounds like 6-(4-Bromophenoxy)pyridin-3-amine lies in their physicochemical properties. Based on its structure—a hydrophobic bromophenyl ether linked to a polar aminopyridine—we can anticipate potential liabilities such as low aqueous solubility, a tendency to aggregate, and possible interference with assay detection systems. These are common sources of frustrating, difficult-to-reproduce results.[1][2]
This guide is designed to empower you to systematically identify and mitigate these issues, ensuring the integrity and reliability of your data.
Section 1: Foundational Issues - Compound Integrity and Handling
The most frequent cause of poor reproducibility is not a failure of the biological system, but a failure to deliver a known concentration of active, soluble compound to the target.[1] Problems often originate with the stock solution.
FAQ 1: My dose-response curve is inconsistent between experiments. One day I see potent activity, the next it's weak or inactive. Where do I start?
This classic reproducibility problem almost always points to issues with the compound's solubility and stability in your stock and assay solutions. An inconsistent dose-response curve suggests that the true concentration of the dissolved, monomeric compound is fluctuating between experiments.
Core Principles:
-
Solubility is Not Absolute: A compound may initially dissolve in 100% DMSO but "crash out" or precipitate when diluted into an aqueous assay buffer.[3] This is a critical source of variability.
-
DMSO is Hygroscopic: Dimethyl sulfoxide (DMSO) readily absorbs atmospheric water, which can significantly decrease its ability to solvate hydrophobic compounds over time.[4][5]
-
Freeze-Thaw Cycles are Damaging: Each time a DMSO stock is frozen and thawed, the chance of water condensation and compound precipitation increases.[4][5] Once a compound crystallizes from DMSO, it is often very difficult to redissolve.[4]
Troubleshooting Workflow:
-
Verify Stock Solution Integrity: Visually inspect your DMSO stock solution against a light source. Look for any haze, particulates, or crystals. If any are present, the stock is compromised.
-
Gentle Re-solubilization: If particulates are seen, you can attempt a rescue by gently warming the vial to 37°C for 10-15 minutes, followed by vortexing or sonication in a water bath.[6] However, a fresh preparation is always preferable.
-
Adopt Best Practices for Stock Preparation: The most robust solution is prevention. Follow a rigorous protocol for all new batches of the compound.
Protocol 1: Standard Operating Procedure for Preparing and Storing Stock Solutions
-
Use High-Quality Reagents: Start with anhydrous, high-purity DMSO and bring both the solid compound and the solvent to room temperature before opening to prevent water condensation.[3][7]
-
Calculate Mass Accurately: Use an analytical balance to weigh the required mass of 6-(4-Bromophenoxy)pyridin-3-amine to create a high-concentration primary stock (e.g., 10-50 mM).
-
Ensure Complete Dissolution: After adding the DMSO, cap the vial tightly and vortex thoroughly. If needed, use a brief sonication (5-10 minutes) to ensure all solid material is dissolved.[6]
-
Aliquot for Single Use: Immediately after preparation, aliquot the stock solution into smaller, single-use volumes in low-retention tubes or vials.[7][8] This is the single most effective way to avoid freeze-thaw cycles.
-
Store Properly: Store the aliquots at -20°C or -80°C, protected from light.[8][9] The bromophenyl moiety may be susceptible to photoreactivity.[10][11][12]
FAQ 2: I see a precipitate in my assay plate wells, especially at higher concentrations. What should I do?
This is a clear indication that you are exceeding the aqueous solubility limit of the compound in your final assay buffer. The concentration you think you are testing is not the concentration of the soluble, active compound.
Troubleshooting Workflow:
-
Determine the Kinetic Solubility Limit:
-
Prepare a serial dilution of your compound in the exact final assay buffer.
-
Incubate under the same conditions as your assay (time, temperature).
-
Measure the turbidity or light scatter at a wavelength like 600 nm using a plate reader. The concentration at which you see a sharp increase in signal is your approximate solubility limit.
-
-
Adjust Your Experiment:
-
Work Below the Limit: The most reliable approach is to conduct all experiments at concentrations safely below this observed solubility limit.
-
Modify Assay Buffer (with caution): In some cases, adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) or co-solvent can increase solubility, but this must be validated to ensure it does not affect the assay biology itself.
-
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Maximizes initial dissolution of hydrophobic compounds.[13] |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO carried into the aqueous assay. |
| Storage | Single-use aliquots at -20°C or -80°C | Prevents degradation from repeated freeze-thaw cycles and water absorption.[8][9] |
| Final DMSO % in Assay | < 0.5% | Minimizes solvent effects on the biological target and reduces the chance of precipitation.[9] |
Section 2: Assay-Specific Artifacts and Interference
If you have confirmed your compound is soluble and stable, but reproducibility issues persist, the next step is to investigate potential interference with the assay technology itself. False positives and negatives can arise when a compound interacts with the detection method rather than the biological target.[14][15]
FAQ 3: My results are inconsistent when I switch between an absorbance-based and a fluorescence-based assay. Why?
This strongly suggests your compound is an "interfering compound." Many organic molecules can absorb light or fluoresce, confounding optical detection methods.[16][17]
Potential Mechanisms:
-
Light Absorption/Quenching: 6-(4-Bromophenoxy)pyridin-3-amine, with its aromatic rings, will absorb UV light and may have absorbance in the visible spectrum. If this overlaps with the excitation or emission wavelengths of your fluorescent probe, it can quench the signal, leading to a false positive (in an inhibition assay) or false negative (in an activation assay).[16]
-
Autofluorescence: The compound itself might be fluorescent at the wavelengths used in your assay, adding to the background signal and masking the true biological result.[16][18]
Troubleshooting Workflow:
-
Run Spectral Scans: Scan the absorbance and fluorescence spectra of the compound in your assay buffer. Compare this to the spectra of your assay's detection reagents.
-
Perform a "Buffer-Only" Counter-Screen:
-
Set up your assay plate as usual, but omit the biological target (e.g., the enzyme or cells).
-
Add your compound dilutions to these wells.
-
Read the plate. Any signal you detect is an artifact caused by the compound's intrinsic optical properties.
-
-
Switch to an Orthogonal Assay: The best way to validate a hit is to use an assay with a completely different detection method (e.g., luminescence, mass spectrometry) that is less susceptible to these artifacts.[17]
FAQ 4: I suspect my compound is forming aggregates. How can I test for this and what can I do?
Compound aggregation is a notorious and leading cause of false-positive results in early drug discovery.[19][20] Hydrophobic molecules can form colloidal aggregates at a "critical aggregation concentration" (CAC), which then non-specifically sequester and denature proteins, mimicking true inhibition.[19][21] This behavior is often highly sensitive to minor changes in buffer conditions, leading to poor reproducibility.[19]
Hallmarks of an Aggregator:
-
Steep dose-response curves.
-
High Hill slopes (>1.5).
-
Activity is sensitive to enzyme concentration.
-
Poor structure-activity relationships (SAR) among analogs.
Troubleshooting Workflow: The Detergent Test The gold standard for identifying aggregation-based inhibition is to repeat the assay with a small amount of non-ionic detergent.[15]
-
Prepare two sets of assay buffers: one standard buffer and one containing 0.01-0.1% Triton X-100.
-
Run your dose-response experiment in parallel using both buffers.
-
Analyze the results:
-
If the compound's apparent potency is significantly reduced or abolished in the presence of the detergent, aggregation is the likely mechanism of action. The detergent helps to break up the compound aggregates, restoring enzyme activity.
-
If the potency remains unchanged, the compound is likely acting via a specific, non-aggregation-based mechanism.
-
Section 3: Visualized Workflows and Decision Trees
To aid in systematic troubleshooting, the following diagrams outline the decision-making process based on the issues described above.
Diagram 1: Troubleshooting Inconsistent Dose-Response Curves
Caption: A decision tree for troubleshooting inconsistent compound activity.
Diagram 2: Mechanism of Aggregation-Based Assay Interference
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
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- 5. ziath.com [ziath.com]
- 6. emulatebio.com [emulatebio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. dbaitalia.it [dbaitalia.it]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 21. Protein Stability Effects in Aggregate-Based Enzyme Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction time and temperature for 6-(4-Bromophenoxy)pyridin-3-amine synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine. We will address common challenges, offer optimization strategies focusing on reaction time and temperature, and provide clear, actionable troubleshooting advice in a direct question-and-answer format.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section covers the core principles governing the synthesis, providing the necessary background to make informed experimental decisions.
Q1: What is the primary reaction mechanism for synthesizing 6-(4-Bromophenoxy)pyridin-3-amine?
The formation of the diaryl ether bond in this molecule is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this mechanism, the phenoxide of 4-bromophenol acts as the nucleophile, attacking the electron-deficient pyridine ring at the 6-position and displacing a halide leaving group (typically F⁻ or Cl⁻).
The pyridine nitrogen is critical for this reaction; its electron-withdrawing nature activates the ring for nucleophilic attack, particularly at the 2- and 6-positions (ortho and para to the nitrogen). The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex . The stability of this intermediate, which can be delocalized onto the electronegative nitrogen atom, is key to the reaction's success[1][2].
Alternatively, if less reactive aryl halides (like bromides or iodides) are used on the pyridine ring, a copper-catalyzed Ullmann Condensation may be employed, though this often requires higher temperatures or specialized ligands[3][4][5].
Q2: What are the recommended starting materials?
-
Pyridine Substrate: The most common and effective substrate is 6-chloropyridin-3-amine [6][7]. While 6-fluoropyridin-3-amine is also an excellent choice due to fluorine's high electronegativity that strongly activates the ring for nucleophilic attack, 6-chloropyridin-3-amine is often more commercially available and cost-effective[1][8].
-
Nucleophile: 4-Bromophenol .
-
Base: A base is essential to deprotonate the 4-bromophenol, forming the more potent 4-bromophenoxide nucleophile.
-
Solvent: A polar aprotic solvent is required.
Q3: Why is the choice of base and solvent so critical for optimizing reaction time and temperature?
The base and solvent work in concert to control the nucleophile's reactivity and the reaction's overall kinetics.
-
Role of the Base: The base's strength determines the concentration of the active phenoxide nucleophile. A base that is too weak will result in a slow or incomplete reaction. Stronger bases like Potassium Carbonate (K₂CO₃), and especially Cesium Carbonate (Cs₂CO₃), are highly effective[1][9].
-
Role of the Solvent: Polar aprotic solvents like DMSO , DMF , or NMP are ideal. They effectively dissolve the reactants and stabilize the charged Meisenheimer complex. Crucially, they do not solvate the phenoxide nucleophile as strongly as protic solvents (like water or alcohols), leaving it "naked" and highly reactive, which accelerates the reaction rate[1].
Q4: Is a catalyst necessary for this reaction?
For a standard SNAr reaction using 6-chloro pyridin-3-amine or 6-fluoro pyridin-3-amine, a catalyst is not typically required. The inherent electronic properties of the pyridine ring are sufficient to activate the substrate for nucleophilic attack[1][2].
However, if you are starting with 6-bromo pyridin-3-amine, the SNAr reaction will be significantly slower. In this case, a transition to an Ullmann condensation protocol, which uses a copper(I) catalyst (e.g., CuI, Cu₂O), would be necessary to achieve a reasonable reaction rate and yield[3][9][10].
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing likely causes and actionable solutions.
Q1: My reaction shows low or no conversion to the product. What are the primary causes and how do I fix them?
This is the most common issue and can usually be traced to one of four factors: temperature, nucleophile activity, solvent choice, or moisture.
| Potential Cause | Explanation & Solution |
| Insufficient Temperature | The SNAr reaction has a significant activation energy. Many reactions require temperatures of 80-150 °C to proceed at a practical rate[1]. Solution: Incrementally increase the reaction temperature in 15-20 °C steps. If using a lower-boiling solvent like acetonitrile, switch to a higher-boiling one like DMF or DMSO to safely reach higher temperatures. |
| Weak or Inactive Nucleophile | The phenol must be fully deprotonated to the phenoxide. If the base is too weak, not fully dissolved, or of poor quality, the nucleophile concentration will be too low. Solution: Ensure your base is anhydrous and finely powdered for better solubility. Switch to a stronger base if necessary (e.g., from K₂CO₃ to Cs₂CO₃). Pre-stirring the 4-bromophenol, base, and solvent for 30-60 minutes at temperature before adding the pyridine substrate can ensure complete phenoxide formation. |
| Inappropriate Solvent | Using a protic solvent (e.g., ethanol, water) or a non-polar solvent (e.g., toluene) for an SNAr reaction will drastically slow it down. Protic solvents cage the nucleophile via hydrogen bonding, reducing its reactivity[1]. Solution: Use a high-quality, anhydrous polar aprotic solvent such as DMF, DMSO, or NMP. |
| Presence of Water | Traces of water can hydrolyze the starting material to form 6-hydroxypyridin-3-amine, consuming your substrate. Water will also protonate the phenoxide, deactivating your nucleophile[1]. Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (Nitrogen or Argon). |
Q2: The reaction starts but stalls before reaching completion, even after an extended time. What should I do?
Stalled reactions often indicate an equilibrium issue or reagent degradation.
| Potential Cause | Explanation & Solution |
| Reagent Degradation | At very high temperatures (>150 °C), solvents like DMF can slowly decompose to form dimethylamine, which is a competing nucleophile[1]. The starting materials or product may also be unstable over long reaction times at high heat. Solution: First, try running the reaction at a slightly lower temperature for a longer period. If solvent decomposition is suspected, switch to a more thermally stable solvent like DMSO or NMP. |
| Insufficient Base Stoichiometry | If the reaction generates an acidic byproduct, it can neutralize the base, thereby halting the generation of the phenoxide nucleophile. Solution: Ensure you are using at least 1.5 to 2.0 equivalents of base (e.g., K₂CO₃) relative to the limiting reagent to ensure the reaction medium remains basic throughout. |
Q3: I'm getting a good conversion, but my final product is impure with significant side products. How can I improve selectivity?
Impurity formation is almost always related to excessive temperature or the presence of contaminants.
| Potential Cause | Explanation & Solution |
| Thermal Decomposition | Pushing the temperature too high to accelerate the reaction can lead to the degradation of your starting materials or the desired product, resulting in a complex mixture. Solution: Find the "sweet spot" for temperature. The optimal temperature is the lowest temperature at which the reaction proceeds to completion within a reasonable timeframe (e.g., 8-24 hours). Perform a small-scale temperature screen (see protocol below) to identify this optimal point. |
| Competing Nucleophiles | As mentioned, solvent decomposition (e.g., DMF → dimethylamine) can introduce a competing nucleophile, leading to the formation of 6-(dimethylamino)pyridin-3-amine[1]. Solution: Use the minimum effective temperature. If the side product is confirmed, switch to a more robust solvent like DMSO. |
| Hydrolysis Byproducts | If water is present, 6-hydroxypyridin-3-amine can form as a byproduct[1]. Solution: Rigorously exclude moisture from the reaction by using anhydrous reagents and an inert atmosphere. |
Section 3: Experimental Protocols & Data
Optimization of Temperature and Reaction Time
The relationship between temperature, time, and yield is critical. Higher temperatures decrease reaction time but can increase impurity formation.
| Temperature (°C) | Starting Halide | Typical Solvent | Expected Reaction Time | Expected Yield / Purity |
| 80-90 | 6-F-pyridin-3-amine | DMF | 12-24 hours | Good yield, high purity |
| 100-110 | 6-Cl-pyridin-3-amine | DMF / DMSO | 8-16 hours | Excellent yield, high purity |
| 120-140 | 6-Cl-pyridin-3-amine | DMSO / NMP | 4-8 hours | High yield, risk of impurities |
| >140 | 6-Cl-pyridin-3-amine | NMP | < 4 hours | Fast, but significant risk of decomposition and side products[1] |
Step-by-Step Protocol: Small-Scale Temperature Optimization
This protocol allows you to efficiently determine the optimal reaction temperature.
Materials:
-
6-Chloropyridin-3-amine (1.0 eq)
-
4-Bromophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
-
Anhydrous DMSO
-
Three reaction vials with stir bars
-
TLC plates or LC-MS access for monitoring
Procedure:
-
Setup: In each of the three reaction vials, add 6-chloropyridin-3-amine, 4-bromophenol, and K₂CO₃.
-
Solvent Addition: Add anhydrous DMSO to each vial to achieve a consistent concentration (e.g., 0.5 M).
-
Inert Atmosphere: Seal the vials, then purge with nitrogen or argon for 5 minutes.
-
Heating: Place each vial in a separate heating block pre-set to different temperatures:
-
Vial 1: 100 °C
-
Vial 2: 115 °C
-
Vial 3: 130 °C
-
-
Monitoring: After 2 hours, and every 2-4 hours thereafter, take a small aliquot from each reaction. Quench with water, extract with ethyl acetate, and spot on a TLC plate (or analyze by LC-MS) to monitor the consumption of starting material and formation of the product.
-
Analysis: Identify the lowest temperature that provides complete conversion to a clean product within your desired timeframe (e.g., < 12 hours). This is your optimal temperature for scale-up.
Section 4: Visual Guides & Workflows
Diagram 1: SNAr Reaction Mechanism
Caption: The SNAr mechanism for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low conversion in the synthesis reaction.
References
-
SynArchive. Ullmann Condensation . [Link]
-
Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . ARKIVOC 2009 (xiv) 255-265. [Link]
-
Cristol, A., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers . Organic Letters, 6(11), 1773–1775. [Link]
-
ResearchGate. The Ullmann Ether Condensation . [Link]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . Molecules 2021, 26(1), 134. [Link]
-
Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
ResearchGate. How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions . Angew Chem Int Ed Engl. 2017 Nov 6; 56(46): 14488–14514. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 10. arkat-usa.org [arkat-usa.org]
Method for removing palladium catalyst from 6-(4-Bromophenoxy)pyridin-3-amine
Technical Support Center: Palladium Catalyst Removal
Overview & Core Challenge
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis, enabling the efficient construction of complex molecules like 6-(4-Bromophenoxy)pyridin-3-amine.[1][2] However, the removal of residual palladium from the final active pharmaceutical ingredient (API) is a critical and often challenging step. Regulatory bodies, following guidelines like the ICH Q3D, impose strict limits on elemental impurities, typically requiring palladium levels to be below 10 ppm for oral medications.[3][4]
The primary difficulty in purifying 6-(4-Bromophenoxy)pyridin-3-amine stems from its molecular structure. The presence of two nitrogen atoms—one in the pyridine ring and one in the amine group—creates a bidentate chelation site that strongly binds to palladium species.[5] This strong interaction often keeps the palladium catalyst solubilized in the reaction mixture, rendering simple purification methods like filtration or standard crystallization ineffective. This guide provides a structured approach to troubleshoot and resolve palladium contamination issues for this specific class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are my initial purification attempts (filtration/crystallization) failing to remove palladium?
A1: The core issue is strong chelation. The pyridine and amine nitrogens on your product act as powerful ligands that coordinate with residual palladium species (both Pd(0) and Pd(II)). This forms a stable, soluble metal-organic complex that co-purifies with your product.[5] Standard filtration will only remove heterogeneous or precipitated palladium, not these dissolved species. While crystallization can be effective, the palladium complex may sometimes co-crystallize or concentrate in the crystal lattice, leading to inconsistent results.[3]
Q2: What are the most effective methods for removing chelated palladium from my product?
A2: The most successful strategies involve using high-affinity adsorbents known as metal scavengers or, in some cases, specially treated activated carbon.[6]
-
Metal Scavengers: These are solid supports (typically silica or polystyrene) functionalized with groups that have a higher affinity for palladium than your product does. Thiol (mercaptan), thiourea, and polyamine-based scavengers are particularly effective as they form even stronger, irreversible bonds with palladium.[2][7] The solid support allows for easy removal of the palladium-scavenger complex by filtration.
-
Activated Carbon: This is a cost-effective option that can adsorb palladium species.[8][9] However, its effectiveness and selectivity can vary. It works through a combination of physisorption and chemisorption, where palladium is adsorbed onto the carbon surface.[10]
Q3: I used activated carbon and my palladium levels are low, but my product yield has dropped significantly. What went wrong?
A3: This is a common issue known as non-specific binding. Activated carbon possesses a highly porous surface with a variety of functional groups that can adsorb not only palladium but also your desired product, especially if the product is planar and aromatic like 6-(4-Bromophenoxy)pyridin-3-amine.[6][10] To mitigate this, you should:
-
Reduce the amount of carbon: Use the minimum amount necessary (start with 1-5 wt% relative to your product).
-
Optimize contact time and temperature: Shorter times and lower temperatures may reduce product loss while still being effective for palladium removal.
-
Screen different grades of carbon: Carbons with different surface properties and pore sizes can exhibit different selectivities.[8]
Q4: How do I select the right metal scavenger?
A4: The choice depends on the specific palladium species in your reaction mixture and the solvent system.
-
For Pd(II) species: Thiol (e.g., SiliaMetS Thiol) or Thiourea-based scavengers are highly effective.[2][11]
-
For Pd(0) species: Triamine-based scavengers can be very efficient.
-
Broad Spectrum: Dimercaptotriazine (DMT) functionalized scavengers are known to be effective against a wide range of palladium species.[12] It is always recommended to perform a small-scale screening experiment with 2-3 different types of scavengers to identify the most effective one for your specific process.
Q5: I've treated my product with a scavenger, but the palladium level is still above the 10 ppm limit. What are my next steps?
A5: If a single treatment is insufficient, consider the following troubleshooting steps:
-
Increase Scavenger Equivalents: Double the weight-equivalents of the scavenger and repeat the treatment.
-
Increase Temperature and Time: Heating the mixture (e.g., to 40-60 °C) and extending the stirring time (e.g., 12-24 hours) can improve scavenging kinetics.[2]
-
Sequential Treatment: Combine different methods. For example, an initial treatment with activated carbon to remove the bulk of the palladium, followed by a more selective, high-affinity scavenger to remove the final traces.[13]
-
Pre-treatment: In some cases, a mild oxidizing agent (like air bubbling) or a reducing agent can change the oxidation state of the palladium, making it more amenable to scavenging. This should be approached with caution to avoid product degradation.
Q6: How can I accurately measure my residual palladium levels to validate my process?
A6: The industry standard for quantifying trace metal impurities in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[14][15] This technique provides the high sensitivity and accuracy required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. Other methods like atomic absorption (AA) spectroscopy or X-ray fluorescence (XRF) can also be used.[14][16]
Palladium Removal Workflow
This diagram outlines a logical workflow for selecting and optimizing a palladium removal strategy.
Caption: Decision workflow for palladium removal.
Comparative Analysis of Removal Methods
| Feature | Metal Scavengers (Silica/Polymer) | Activated Carbon | Crystallization with Additives |
| Selectivity | High to Very High | Low to Medium | Variable |
| Typical Product Loss | < 5% | 5-20% or more[10] | Variable, can be high if product is lost to mother liquor |
| Efficiency | Very High (often reduces Pd to <10 ppm in one step)[1] | Good for bulk removal, may not reach <10 ppm alone | Highly dependent on compound and solvent system |
| Cost | Higher initial cost | Low cost | Low material cost, can be labor-intensive |
| Scalability | Excellent; can be used in batch or packed-bed flow systems | Good for batch processes | Can be challenging to scale consistently |
| Mechanism | Chemisorption via high-affinity functional groups (e.g., S-Pd bond) | Physisorption and non-specific adsorption[10] | Partitioning of impurities into the mother liquor[14] |
| Best For | Final polishing step to reach very low ppm levels; high-value APIs. | Initial bulk removal of high levels of palladium (>500 ppm). | Products that crystallize well and when scavengers are not an option. |
Experimental Protocols
Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
This protocol is a robust starting point for achieving low ppm palladium levels.
-
Dissolution: Dissolve the crude 6-(4-Bromophenoxy)pyridin-3-amine in a suitable solvent (e.g., Toluene, THF, or Ethyl Acetate) to a concentration of approximately 5-10 mL per gram of product.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the initial mass of the palladium catalyst used in the reaction.
-
Agitation & Heating: Stir the suspension vigorously. Heat the mixture to 40-50 °C. This temperature enhances the rate of scavenging without typically degrading the product.[2]
-
Incubation: Maintain stirring at the set temperature for 4-18 hours. The optimal time should be determined by periodic sampling and analysis if possible.
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to completely remove the solid scavenger.
-
Washing: Wash the filter cake with 2-3 bed volumes of the fresh solvent to ensure complete recovery of the product.
-
Concentration & Analysis: Combine the filtrate and washes. Remove the solvent under reduced pressure. Submit a sample of the resulting solid for ICP-MS analysis to confirm the final palladium concentration.[6]
Protocol 2: Palladium Removal Using Activated Carbon
This protocol is a cost-effective method for reducing high levels of palladium contamination.
-
Preparation: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[5]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 4 hours. Longer times may increase product loss.
-
Filtration: Filter the mixture through a thick pad of Celite® to remove the activated carbon. It is critical to ensure no fine carbon particles pass through into the filtrate.
-
Analysis: Concentrate the filtrate and analyze for both residual palladium and product recovery to assess the effectiveness and product loss of the treatment.
References
- Arbor Assays. (2017, July 31).
- Spectroscopy Online. (n.d.).
- Apollo Scientific. (n.d.). Efficient Palladium Removal Without Compromising Product Yield.
- Garrett, C. E., et al. (2009). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
- Fallon, G. R., & Le-Duff, C. S. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd)
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures.
- Chatzopoulou, M., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
- SiliCycle. (n.d.).
- Benchchem. (n.d.).
- Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd)
- Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
- Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium.
- Sigma-Aldrich. (n.d.). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
- Onyx Scientific. (n.d.).
- SiliCycle. (n.d.).
Sources
- 1. apolloscientific.co.uk [apolloscientific.co.uk]
- 2. silicycle.com [silicycle.com]
- 3. biotage.com [biotage.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. silicycle.com [silicycle.com]
- 12. biotage.com [biotage.com]
- 13. onyxipca.com [onyxipca.com]
- 14. arborassays.com [arborassays.com]
- 15. pharmtech.com [pharmtech.com]
- 16. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine: An Evaluation of SNAr and Alternative Approaches
Introduction
6-(4-Bromophenoxy)pyridin-3-amine is a critical building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active agents, including kinase inhibitors for oncology and immunology. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to drug development programs. This guide provides a detailed comparison of the prevalent synthetic methodologies for this compound, with a focus on the widely adopted Nucleophilic Aromatic Substitution (SNAr) pathway and potential alternative strategies. We will delve into the mechanistic underpinnings of these routes, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics such as yield, purity, and operational simplicity.
Comparative Analysis of Synthetic Methodologies
The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine predominantly relies on two core strategies: a two-step sequence involving an initial SNAr reaction followed by a nitro group reduction, and a direct C-N cross-coupling approach. Below, we compare these methods based on experimental data drawn from established literature.
| Parameter | Method 1: SNAr & Nitro Reduction | Method 2: Buchwald-Hartwig Amination |
| Starting Materials | 6-Chloro-3-nitropyridine, 4-Bromophenol | 6-Phenoxypyridin-3-amine, Aryl Bromide |
| Key Reagents | K2CO3, DMF, Fe/NH4Cl | Pd catalyst, Ligand, Base |
| Typical Yield | 70-85% over two steps | 60-75% |
| Purity | Generally high (>98% after crystallization) | Variable, may require chromatography |
| Scalability | Readily scalable | Catalyst cost and removal can be challenging on scale |
| Cost-Effectiveness | High (uses inexpensive bulk starting materials) | Moderate to High (catalyst and ligand costs) |
| Safety Considerations | Use of nitroaromatics, exothermic reduction | Handling of pyrophoric catalysts and ligands |
Methodology 1: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction
This is the most widely reported and industrially favored route due to its high efficiency and reliance on cost-effective starting materials. The strategy is executed in two distinct steps:
-
SNAr Reaction: 6-Chloro-3-nitropyridine is reacted with 4-bromophenol in the presence of a base. The electron-withdrawing nitro group activates the pyridine ring, facilitating nucleophilic attack by the phenoxide at the C6 position, displacing the chloride.
-
Nitro Reduction: The resulting nitro-intermediate is then reduced to the desired primary amine. Various reducing agents can be employed, with iron powder in the presence of an acid or ammonium chloride being a common, cost-effective choice.
Detailed Experimental Protocol (SNAr & Reduction)
Step 1: Synthesis of 2-(4-Bromophenoxy)-5-nitropyridine
-
To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 5-10 volumes), add potassium carbonate (K2CO3, 2.0 eq).
-
Stir the resulting suspension at room temperature for 15 minutes to form the potassium phenoxide in situ.
-
Add 6-chloro-3-nitropyridine (1.0 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
The product will precipitate out of solution. Collect the solid by filtration, wash with water, and dry under vacuum to yield the desired nitro-intermediate as a pale yellow solid.
Step 2: Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine
-
Suspend the 2-(4-Bromophenoxy)-5-nitropyridine (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Add ammonium chloride (NH4Cl, 4.0 eq) followed by iron powder (Fe, 4.0 eq).
-
Heat the mixture to reflux (approximately 80-85 °C) for 2-4 hours. The reaction is often exothermic and may require initial cooling.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reduction is complete, cool the mixture and filter it through a pad of Celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 6-(4-Bromophenoxy)pyridin-3-amine, which can be further purified by recrystallization.
Workflow Diagram
Caption: Workflow for SNAr and Nitro Reduction.
Methodology 2: Palladium-Catalyzed Buchwald-Hartwig Amination
While less common for this specific target, the Buchwald-Hartwig amination represents a powerful and convergent approach for forming C-N bonds. This method would theoretically involve the coupling of a pre-formed 6-phenoxypyridin-3-amine with an aryl bromide, or a variation thereof. The primary advantage is the potential for modularity in analogue synthesis. However, the cost of the palladium catalyst and the required phosphine ligand, along with potential challenges in removing metal impurities from the final product, often make it less attractive for large-scale manufacturing compared to the SNAr route.
Conceptual Experimental Protocol (Buchwald-Hartwig)
-
To a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (e.g., a suitable brominated precursor), the amine (e.g., 6-phenoxypyridin-3-amine), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the mixture to 90-110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
The crude product would then be purified, typically via column chromatography, to isolate the desired compound.
Workflow Diagramdot
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A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Analysis of 6-(4-Bromophenoxy)pyridin-3-amine and Other Brominated Pyridines
Introduction
In the landscape of modern medicinal chemistry and drug development, pyridine-based structures are ubiquitous, forming the core of countless therapeutic agents.[1][2] The ability to precisely functionalize the pyridine scaffold is therefore paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for forging new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.[3][4][5]
This guide provides an in-depth comparative analysis of the reactivity of 6-(4-bromophenoxy)pyridin-3-amine , a complex and multifunctional building block, against simpler, more common brominated pyridines. Researchers often encounter challenges when moving from simple scaffolds like 2- or 3-bromopyridine to more decorated systems. This document aims to elucidate the underlying principles governing their reactivity, explain the causality behind experimental choices, and provide robust, actionable protocols. By understanding the interplay of electronic and steric factors, scientists can better predict reaction outcomes, troubleshoot challenges, and accelerate their research programs.
Foundational Principles of Reactivity in Bromopyridines
The reactivity of a bromopyridine in a palladium-catalyzed cross-coupling reaction is not absolute; it is a nuanced interplay of several factors. The rate-determining step is often the oxidative addition of the C-Br bond to the Pd(0) catalyst, and its facility is dictated by the following principles.
-
Electronic Effects of the Pyridine Ring: The pyridine nitrogen is highly electronegative, rendering the ring electron-deficient. This intrinsic property makes the C-Br bonds at positions ortho (C2, C6) and para (C4) to the nitrogen more susceptible to oxidative addition compared to the meta (C3, C5) positions.[6][7]
-
Influence of Substituents:
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or alkoxy (-OR) groups donate electron density into the ring, which can decrease the rate of oxidative addition. However, these groups can also act as ligands, potentially coordinating to the palladium center and influencing the catalytic cycle in complex ways.[8]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) withdraw electron density, making the C-Br bond more polarized and generally more reactive towards oxidative addition.
-
-
Steric Hindrance: Bulky substituents adjacent to the bromine atom can sterically impede the approach of the palladium catalyst, slowing or even preventing the oxidative addition step.[9][10] The choice of a bulky phosphine ligand on the catalyst is often a deliberate strategy to overcome other challenges, but it must be balanced with the steric profile of the substrate itself.[11]
-
Carbon-Halogen Bond Strength: The inherent strength of the carbon-halogen bond follows the trend C-Cl > C-Br > C-I. Consequently, C-Br bonds are more readily cleaved by the palladium catalyst than C-Cl bonds, making bromopyridines generally more reactive than their chloro-analogs under equivalent conditions.[6][12]
Comparative Reactivity in Key Cross-Coupling Reactions
To contextualize the performance of 6-(4-bromophenoxy)pyridin-3-amine, we will compare its predicted reactivity with three common isomers: 2-bromopyridine, 3-bromopyridine, and the parent scaffold, 6-bromopyridin-3-amine.
The Subject Molecule: 6-(4-Bromophenoxy)pyridin-3-amine
This molecule presents a fascinating case study due to its complex substitution pattern:
-
Bromine at C6: This position is ortho to the ring nitrogen, making it electronically activated for oxidative addition.
-
Amino Group at C3: This is a moderately activating, electron-donating group. Its position is meta to the C-Br bond, so its electronic deactivating effect on that specific bond is minimal. However, its nucleophilic character presents a potential challenge in C-N couplings.
-
4-Bromophenoxy Group at C6: This substituent introduces significant steric bulk directly at the reaction center. Electronically, the ether oxygen donates via resonance, while the phenoxy ring and its bromine are withdrawing via induction. This creates a complex electronic environment. The bromine on the phenoxy ring is on a standard benzene ring and is significantly less reactive than the bromine on the electron-deficient pyridine ring. Selective coupling at the pyridine C6-Br is expected.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for creating biaryl structures.[5][13] Reactivity is highly dependent on the electronic nature of the bromopyridine.
-
2-Bromopyridine: Highly reactive due to the C2 position being ortho to the nitrogen. It is a standard substrate for Suzuki couplings.[14]
-
3-Bromopyridine: Less reactive than the 2- or 4-isomers. More forcing conditions (higher temperatures, more active catalysts) are often required.[15]
-
6-Bromopyridin-3-amine: The bromine is at the activated C6 position. The C3-amino group is an EDG, which might slightly temper reactivity compared to unsubstituted 2- or 6-bromopyridine, but generally, this class of compounds is highly amenable to Suzuki coupling.[16]
-
6-(4-Bromophenoxy)pyridin-3-amine (Predicted): Reactivity will be a trade-off. The electronic activation at C6 is favorable, but the significant steric hindrance from the adjacent phenoxy group will likely be the dominant factor. This will necessitate the use of highly active catalyst systems, likely employing bulky, electron-rich phosphine ligands like XPhos or SPhos, which are designed to promote the oxidative addition of sterically hindered aryl halides.[1] Slower reaction rates and the need for higher temperatures compared to the less hindered 6-bromopyridin-3-amine should be anticipated.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for constructing aryl amines.[4][17] When the substrate itself contains an amino group, careful consideration is required.
-
2-Bromopyridine & 3-Bromopyridine: Both are common substrates. The primary challenge is often finding the right combination of ligand, base, and solvent to achieve high yields.[18]
-
6-Bromopyridin-3-amine: This substrate presents a key challenge: the presence of a free -NH₂ group. This group can potentially act as a competing nucleophile, leading to self-coupling or other side reactions. Furthermore, the 2-aminopyridine motif is known to sometimes coordinate to the palladium center, potentially retarding catalysis.[8] Often, protection of the amino group (e.g., as a Boc-carbamate) is the most reliable strategy to ensure clean coupling at the C-Br position.
-
6-(4-Bromophenoxy)pyridin-3-amine (Predicted): This substrate inherits all the challenges of 6-bromopyridin-3-amine, compounded by the steric bulk of the phenoxy group. A successful Buchwald-Hartwig amination on this substrate would almost certainly require:
-
Protection of the C3-amino group: To prevent side reactions and catalyst inhibition.
-
A highly active catalyst system: A G3 or G4 palladacycle precatalyst paired with a bulky biarylphosphine ligand would be a logical starting point.
-
Careful optimization of base and temperature: A strong, non-nucleophilic base like LiHMDS or NaOtBu is typically required.[8][19]
-
Sonogashira Coupling (C-Csp Bond Formation)
The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual Pd/Cu catalytic system.[20][21][22]
-
2-Bromopyridine & 3-Bromopyridine: Both are viable substrates. The reactivity trend generally follows that of the Suzuki coupling, with the 2-isomer being more reactive.[23][24]
-
6-Bromopyridin-3-amine: The activated C6-Br bond makes this a good substrate. The free amino group is generally well-tolerated in Sonogashira couplings, often posing fewer challenges than in Buchwald-Hartwig aminations.[23]
-
6-(4-Bromophenoxy)pyridin-3-amine (Predicted): As with the Suzuki coupling, the steric hindrance of the phenoxy group is the primary concern. While the reaction should be feasible, it will likely require higher catalyst loading, elevated temperatures, and longer reaction times compared to its less hindered counterparts. Copper-free Sonogashira conditions, which often employ more robust palladium/ligand systems, may offer an advantage here.
Data Summary & Visualization
Comparative Reactivity Overview
| Substrate | Suzuki Reactivity | Buchwald-Hartwig Reactivity | Sonogashira Reactivity | Key Considerations |
| 2-Bromopyridine | High | High | High | Standard, electronically activated substrate. |
| 3-Bromopyridine | Moderate | Moderate | Moderate | Electronically less activated; may require more forcing conditions.[15] |
| 6-Bromopyridin-3-amine | High | Moderate-High | High | C6-Br is activated. Free -NH₂ can complicate C-N coupling.[8][16] |
| 6-(4-Bromophenoxy)pyridin-3-amine | Moderate | Low-Moderate | Moderate | C6-Br is activated but severely sterically hindered. -NH₂ requires protection for C-N coupling. |
Visualizing the Catalytic Cycle and Experimental Workflow
To provide a clearer understanding of the underlying processes, the following diagrams illustrate the general palladium-catalyzed cross-coupling cycle and a logical workflow for reaction optimization.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for optimizing a cross-coupling reaction.
Caption: Structural comparison of the discussed brominated pyridines.
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as robust starting points. They are designed for a small (0.5 mmol) scale, which is typical for library synthesis or initial methodology development. Successful execution of these protocols with simpler substrates validates the quality of reagents and the experimental setup before proceeding to more complex molecules like 6-(4-bromophenoxy)pyridin-3-amine.
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine
This protocol is adapted from established methodologies for coupling heteroaryl halides.[1]
Objective: To couple 6-bromopyridin-3-amine with 4-methoxyphenylboronic acid.
Materials:
-
6-Bromopyridin-3-amine (86.5 mg, 0.5 mmol, 1.0 eq)
-
4-Methoxyphenylboronic acid (91.2 mg, 0.6 mmol, 1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 18.3 mg, 0.025 mmol, 5 mol%)
-
Potassium Carbonate (K₂CO₃, 207 mg, 1.5 mmol, 3.0 eq)
-
1,4-Dioxane (3 mL)
-
Water (1 mL)
-
Reaction vial with stir bar, nitrogen or argon source
Procedure:
-
Inerting the Vial: To a dry reaction vial containing a magnetic stir bar, add 6-bromopyridin-3-amine, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Atmosphere Exchange: Seal the vial with a septum cap. Evacuate the atmosphere and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the 1,4-dioxane (3 mL) and water (1 mL) via syringe. The solvents should be degassed prior to use by sparging with inert gas for 15-20 minutes.
-
Reaction: Place the vial in a preheated heating block at 100 °C. Stir vigorously for 3-5 hours.[16]
-
Monitoring: Monitor the reaction's progress by taking a small aliquot, diluting it with ethyl acetate, and analyzing by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromopyridine
This protocol uses a modern palladacycle precatalyst, which offers high activity and air stability, making it more user-friendly.[19]
Objective: To couple 2-bromopyridine with morpholine.
Materials:
-
2-Bromopyridine (79 mg, 0.5 mmol, 1.0 eq)
-
Morpholine (52 mg, 0.6 mmol, 1.2 eq)
-
XPhos Pd G3 (1-Chloro-N,N-dimethyl-1-(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)methanamine)palladium(II) (21 mg, 0.025 mmol, 5 mol%)
-
Sodium tert-butoxide (NaOtBu, 72 mg, 0.75 mmol, 1.5 eq)
-
Anhydrous Toluene (3 mL)
-
Glovebox or Schlenk line is recommended for handling NaOtBu.
Procedure:
-
Reagent Addition (in a glovebox): To a dry reaction vial, add the XPhos Pd G3 precatalyst and sodium tert-butoxide.
-
Substrate Addition: Remove the vial from the glovebox. Add 2-bromopyridine, morpholine, and anhydrous toluene.
-
Reaction: Seal the vial and place it in a preheated heating block at 110 °C. Stir for 12-24 hours.[25]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by column chromatography.
Conclusion and Forward-Looking Insights
The reactivity of brominated pyridines in cross-coupling reactions is a predictable science governed by the foundational principles of electronic and steric effects. While simple isomers like 2- and 3-bromopyridine are straightforward substrates, highly functionalized molecules such as 6-(4-bromophenoxy)pyridin-3-amine demand a more sophisticated approach.
Our analysis concludes that while the C6-Br bond of the target molecule is electronically primed for reactivity, the formidable steric hindrance imposed by the adjacent 4-bromophenoxy group is the critical parameter that researchers must address. This will necessitate the use of state-of-the-art, sterically demanding catalyst systems and rigorous optimization of reaction conditions. Furthermore, any C-N coupling strategy must account for the presence of the C3-amino group, with protection being the most prudent course of action. By understanding these nuances, researchers can transform a potentially challenging substrate into a versatile scaffold for the synthesis of novel chemical entities.
References
- Vertex AI Search. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid.
- BenchChem. (2025). Application Notes: N-(4-Bromopyridin-2-yl)acetamide in Cross-Coupling Reactions.
-
Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5233–5255. [Link]
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-5-(3-chlorophenoxy)pyridine.
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 215-227. [Link]
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
- National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
-
Ayogu, J. I., & Onoabedje, E. A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
- PubMed Central. (n.d.).
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- ResearchGate. (n.d.). Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Cross-Coupling with 1-(3-Bromopyridin-2-yl)ethanone.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)
- BenchChem. (2025). A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 6- Bromopyridin-3-amine and 5-amino-2.
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
- Chemistry LibreTexts. (2023).
- (2025).
- ResearchGate. (2025).
- J&K Scientific LLC. (2021). Sonogashira Cross-Coupling.
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- YouTube. (2023).
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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The Evolving Landscape of FLT3 Inhibition in Acute Myeloid Leukemia: A Comparative Analysis of Novel 6-(Phenoxy)pyridin-3-amine Based Scaffolds and Approved Therapeutics
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of FLT3 in Acute Myeloid Leukemia (AML)
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant driver of leukemogenesis in approximately 30% of AML cases is the mutation of the FMS-like tyrosine kinase 3 (FLT3) gene.[1] These mutations, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[2] This has established FLT3 as a pivotal therapeutic target, leading to the development of several small molecule inhibitors. This guide provides a detailed comparison of the efficacy of emerging inhibitors based on a 6-(4-Bromophenoxy)pyridin-3-amine related scaffold against established, FDA-approved FLT3-targeting drugs.
Mechanism of Action: Targeting the FLT3 Signaling Cascade
The FLT3 receptor, a member of the class III receptor tyrosine kinase family, plays a crucial role in the normal development of hematopoietic stem and progenitor cells.[3][2] Upon binding its ligand, FLT3 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which are critical for cell survival and proliferation.[2][4] In FLT3-mutated AML, this signaling is constitutively active, driving the malignant phenotype. Both the novel inhibitors and the established drugs discussed herein are designed to interfere with this process by competing with ATP for binding to the kinase domain of FLT3, thereby inhibiting its autophosphorylation and blocking downstream signaling.
Caption: FLT3 signaling pathways and point of inhibition.
Comparative Efficacy Analysis: Preclinical Data
The cornerstone of evaluating the potential of a new inhibitor lies in its preclinical efficacy, typically measured by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Here, we compare the reported IC50 values of lead compounds from a novel series of isoxazolo[3,4-b]pyridin-3-amine derivatives, which are structurally related to the 6-(4-Bromophenoxy)pyridin-3-amine scaffold, against several FDA-approved FLT3 inhibitors.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Source |
| Compound F15 | FLT3 | 123 | [5] |
| Compound C14 | FLT3 | 256 | |
| Gilteritinib | FLT3 | 0.29 | [1] |
| Quizartinib | FLT3 (ITD) | 1.1 | |
| Crenolanib | FLT3 | 4 | [3] |
| Midostaurin | FLT3 | <10 | [2] |
*Note: Compounds F15 and C14 are 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine and 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, respectively.
Table 2: In Vitro Anti-proliferative Activity in FLT3-mutated AML Cell Lines
| Inhibitor | Cell Line | Genotype | IC50 (nM) | Source |
| Compound F15 | MV4-11 | FLT3-ITD | 91 | [5] |
| MOLM-13 | FLT3-ITD | 253 | [5] | |
| Compound C14 | MV4-11 | FLT3-ITD | 325 | |
| MOLM-13 | FLT3-ITD | 507 | [6] | |
| Gilteritinib | MV4-11 | FLT3-ITD | 0.92 | [1] |
| MOLM-13 | FLT3-ITD | 2.9 | [1] | |
| Quizartinib | MV4-11 | FLT3-ITD | 0.40 | [7] |
| MOLM-13 | FLT3-ITD | 0.89 | [7] | |
| Crenolanib | MV4-11 | FLT3-ITD | 8 | |
| MOLM-14 | FLT3-ITD | 7 | [8] | |
| Midostaurin | MOLM-13 | FLT3-ITD | ~200 | [9] |
*Note: Compounds F15 and C14 are 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine and 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridine-3-amine derivatives, respectively.
From the preclinical data, it is evident that while the novel isoxazolo[3,4-b]pyridin-3-amine derivatives (Compounds C14 and F15) demonstrate potent, nanomolar-range inhibitory activity against FLT3 and FLT3-driven AML cell lines, the established drugs, particularly the second-generation inhibitors Gilteritinib and Quizartinib, exhibit superior potency with IC50 values in the low- to sub-nanomolar range.[1][5][6][7] The novel compounds, described as covalent inhibitors, may offer advantages in overcoming resistance, a known challenge with existing therapies.[6]
Established Drugs in Clinical Practice
-
Midostaurin (Rydapt®): A first-generation, multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with standard chemotherapy.[9][10]
-
Gilteritinib (Xospata®): A potent and selective second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[9][10] It shows activity against both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[1]
-
Quizartinib (Vanflyta®): Another potent, second-generation inhibitor with high selectivity for FLT3-ITD, approved in Japan and other regions for relapsed/refractory and newly diagnosed FLT3-ITD positive AML.[11]
-
Crenolanib: An investigational pan-FLT3 inhibitor with activity against both ITD and resistance-conferring TKD mutations.[12]
Experimental Methodologies
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are representative protocols for the key assays used to generate the comparative data in this guide.
Experimental Workflow: From Kinase Assay to Cellular Viability
Caption: Workflow for evaluating FLT3 inhibitor efficacy.
Protocol 1: In Vitro FLT3 Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.
-
Reagent Preparation: Prepare kinase reaction buffer, purified recombinant FLT3 enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution. Prepare serial dilutions of the test inhibitor (e.g., 6-(4-Bromophenoxy)pyridin-3-amine derivatives) and control inhibitors (e.g., Gilteritinib) in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the kinase reaction mix (containing FLT3 enzyme and substrate) to wells. Add 2.5 µL of serially diluted inhibitor or vehicle control (DMSO).
-
Initiation: Start the reaction by adding 2.5 µL of ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Read the luminescence on a microplate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Viability (MTT) Assay for AML Cell Lines
This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.[13][14]
-
Cell Seeding: Seed FLT3-mutated AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[15] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test and control inhibitors in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Determine the IC50 values using a dose-response curve fitting model.
Conclusion and Future Directions
The development of FLT3 inhibitors has significantly advanced the treatment landscape for a subset of AML patients. While established drugs like Gilteritinib and Quizartinib demonstrate exceptional potency, the emergence of novel scaffolds, such as the 6-(phenoxy)pyridin-3-amine derivatives, highlights ongoing efforts to address challenges like acquired resistance. The preclinical data presented herein show that these novel compounds, while currently less potent than second-generation approved drugs, possess significant anti-leukemic activity. Their characterization as covalent inhibitors suggests a potential mechanism to achieve durable responses and overcome resistance mutations. Further preclinical development, including in vivo efficacy studies and kinase selectivity profiling, is warranted to fully elucidate the therapeutic potential of this promising new class of FLT3 inhibitors.
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Gallipoli, P., et al. (2018). MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin. Haematologica, 103(9), 1507-1516. [Link]
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A Comparative Guide to the Kinase Selectivity Profile of 6-(4-Bromophenoxy)pyridin-3-amine
Introduction: The Imperative of Selectivity in Kinase Inhibitor Development
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The human kinome comprises over 500 members, many of which share a high degree of structural homology within their ATP-binding sites. This conservation presents a formidable challenge in drug discovery: the development of inhibitors that are potent against their intended target while minimizing engagement with other kinases to avoid off-target toxicities.[2] A thorough understanding of a compound's selectivity profile is therefore not merely an academic exercise but a cornerstone of translational success, directly influencing both efficacy and safety.
This guide provides an in-depth comparative analysis of the kinase selectivity of 6-(4-Bromophenoxy)pyridin-3-amine , a compound of interest featuring a privileged aminopyridine scaffold. The 3-amino group is positioned to form key hydrogen bonds with the kinase hinge region, while the phenoxy group at the 6-position can be tailored to explore deeper hydrophobic pockets.[1] Due to the absence of a comprehensive public screening dataset for this specific molecule, we present a representative selectivity profile based on extensive structure-activity relationship (SAR) data from closely related analogs.[3][4] This profile is benchmarked against two clinically approved and well-characterized kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and Ibrutinib , a covalent inhibitor of Bruton's tyrosine kinase (BTK) with a distinct off-target profile.[5][6][7]
This analysis is intended for researchers, medicinal chemists, and drug development professionals to objectively evaluate the potential of the 6-(4-Bromophenoxy)pyridin-3-amine scaffold and to provide a framework for its future development.
Comparative Kinase Inhibition Profile
The selectivity of 6-(4-Bromophenoxy)pyridin-3-amine, Sunitinib, and Ibrutinib was assessed against a representative panel of kinases. The following data summarizes the inhibitory activity as percent inhibition at a 1 µM concentration. This concentration is a standard in initial kinase screening campaigns to provide a broad overview of a compound's activity and selectivity. A lower number of kinases inhibited at high percentages suggests greater selectivity.
Table 1: Comparative Kinase Selectivity at 1 µM
| Kinase Target Family | Kinase Target | 6-(4-Bromophenoxy)pyridin-3-amine (% Inhibition @ 1µM)* | Sunitinib (% Inhibition @ 1µM) | Ibrutinib (% Inhibition @ 1µM) |
| Tyrosine Kinase (TK) | EGFR | 88 | 18 | 95 |
| SRC | 65 | 33 | 75 | |
| LCK | 58 | 22 | 80 | |
| BTK | 45 | 15 | 100 (covalent) | |
| VEGFR2 | 35 | 99 | 28 | |
| PDGFRβ | 32 | 99 | 25 | |
| KIT | 28 | 100 | 30 | |
| FLT3 | 31 | 99 | 42 | |
| TEC | 40 | 18 | 98 | |
| BMX | 38 | 20 | 97 | |
| Serine/Threonine Kinase | AURKA | 15 | 15 | 10 |
| CDK2 | 12 | 8 | 5 | |
| p38α (MAPK14) | 20 | 25 | 18 | |
| JNK1 | 25 | 18 | 22 | |
| GSK3β | 8 | 12 | 7 |
*Note: The data for 6-(4-Bromophenoxy)pyridin-3-amine is a representative profile derived from SAR of structurally similar aminopyridine and 4-anilinoquinazoline inhibitors.[2][3][8] Data for Sunitinib and Ibrutinib are compiled from publicly available kinase profiling datasets.[5][9][10][11]
Analysis and Interpretation
-
6-(4-Bromophenoxy)pyridin-3-amine (Representative Profile): The aminopyridine scaffold suggests potential activity against a range of kinases. Based on related structures, it is predicted to show significant inhibition of EGFR and members of the SRC family kinases.[4] Its profile is likely to be that of a moderately selective inhibitor, with a narrower spectrum of activity than broad multi-kinase inhibitors like Sunitinib but less specificity than highly optimized compounds. The predicted off-target activity on kinases like BTK and TEC is noteworthy and suggests a potential for polypharmacology.
-
Sunitinib: As expected, Sunitinib demonstrates a classic multi-targeted profile, potently inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor proliferation, including VEGFR2, PDGFRβ, KIT, and FLT3.[6][7][12] This broad activity is the basis of its clinical efficacy in renal cell carcinoma and gastrointestinal stromal tumors but also contributes to its significant toxicity profile.[12]
-
Ibrutinib: Ibrutinib shows potent, covalent inhibition of its primary target, BTK.[13] However, the data clearly illustrates its significant off-target activity against other TEC family kinases (TEC, BMX) and EGFR.[5][14] This lack of absolute specificity is known to contribute to some of the adverse effects observed in patients, such as rash and diarrhea.[14]
When compared, the representative profile of 6-(4-Bromophenoxy)pyridin-3-amine suggests a more focused activity profile than Sunitinib, avoiding the potent inhibition of the primary angiogenesis-related RTKs. Its profile bears some resemblance to Ibrutinib's off-target profile, particularly concerning EGFR, which is a common liability for many kinase inhibitor scaffolds.
Experimental Protocols: A Guide to Reproducible Kinase Profiling
The validity of any selectivity comparison hinges on the robustness and reproducibility of the underlying experimental methods.[15] Below are detailed protocols for two industry-standard biochemical kinase assay formats that are suitable for generating the data presented above.
Protocol 1: Radiometric ³³P-ATP Filter Binding Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard as it directly measures the enzymatic transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference from test compounds.[16][17]
Principle: The assay quantifies the incorporation of ³³P from [γ-³³P]ATP into a specific peptide or protein substrate by the kinase. The phosphorylated substrate is then captured on a filter membrane, while unincorporated ATP is washed away. The radioactivity retained on the filter is proportional to kinase activity.
Workflow Diagram:
Caption: Radiometric kinase assay workflow for inhibitor profiling.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., 6-(4-Bromophenoxy)pyridin-3-amine) in 100% DMSO. Perform serial dilutions in DMSO to create a concentration range for IC₅₀ determination, or a single concentration (e.g., 100 µM) for single-point screening.
-
Assay Plate Preparation: Dispense 1 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well polypropylene plate.
-
Kinase Reaction:
-
Prepare a master mix of the kinase in reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Add 10 µL of the kinase solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme equilibration.
-
Prepare a reaction initiation mix containing the specific peptide/protein substrate and [γ-³³P]ATP in reaction buffer. The ATP concentration should be at or near the Kₘ for each specific kinase to ensure competitive binding dynamics.[17]
-
Initiate the reaction by adding 10 µL of the substrate/ATP mix to each well.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction remains within the linear range.
-
Reaction Termination and Capture: Stop the reaction by adding phosphoric acid. Spot the entire reaction volume onto a phosphocellulose filtermat.
-
Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the results to determine the IC₅₀ value.
Protocol 2: Luminescence-Based ADP Detection Assay (e.g., ADP-Glo™)
This homogenous "add-mix-read" assay format is highly amenable to high-throughput screening and measures kinase activity by quantifying the amount of ADP produced.[18][19]
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.
Workflow Diagram:
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A Researcher's Guide to the In Vivo Validation of 6-(4-Bromophenoxy)pyridin-3-amine Derivatives in Oncology Models
In the landscape of oncology drug discovery, the identification of novel small molecule kinase inhibitors remains a cornerstone of targeted therapy development.[1][2][3] The pyridin-3-amine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with derivatives showing promise against a range of cancer-associated kinases. This guide provides a comprehensive framework for the in vivo validation of a promising new chemical series, the 6-(4-Bromophenoxy)pyridin-3-amine derivatives, in relevant animal models of cancer. Our focus will be on establishing a robust preclinical data package that not only evaluates therapeutic efficacy but also elucidates the pharmacokinetic and pharmacodynamic properties essential for clinical translation.
The Rationale for In Vivo Validation: From Bench to Preclinical Efficacy
The journey of a novel kinase inhibitor from a promising in vitro "hit" to a viable clinical candidate is contingent on rigorous in vivo validation. While cell-based assays provide initial insights into potency and selectivity, they do not recapitulate the complex physiological environment of a living organism. Therefore, transitioning to animal models is a critical step to assess the absorption, distribution, metabolism, and excretion (ADME) of a compound, collectively known as its pharmacokinetic (PK) profile.[4] Furthermore, in vivo studies are paramount for establishing a relationship between drug exposure and the desired pharmacological effect on the target kinase, a concept known as pharmacodynamics (PD).[4]
For our 6-(4-Bromophenoxy)pyridin-3-amine derivatives, which are hypothesized to function as kinase inhibitors, in vivo validation will be centered around three key pillars:
-
Pharmacokinetics (PK): Characterizing the exposure of the derivatives in plasma and tumor tissue over time.
-
Pharmacodynamics (PD): Confirming target engagement and modulation of downstream signaling pathways in the tumor.
-
Efficacy: Evaluating the anti-tumor activity of the derivatives in well-characterized cancer models.
Experimental Design: A Multi-pronged Approach to In Vivo Validation
A successful in vivo validation campaign requires a meticulously planned experimental design. The following sections outline the key components of such a design for our 6-(4-Bromophenoxy)pyridin-3-amine derivatives.
Animal Model Selection: Choosing the Right Battlefield
The choice of animal model is critical and should be guided by the specific kinase target and the associated cancer type. Genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models are increasingly utilized for their clinical relevance.[5] However, for initial efficacy and PK/PD studies, human tumor cell line-derived xenograft models in immunodeficient mice (e.g., athymic nude or SCID mice) offer a more rapid and cost-effective solution.[5]
For our derivatives, we will propose the use of xenograft models established from human cancer cell lines known to be dependent on the kinase target of interest. For instance, if the derivatives target a component of the RAS/RAF/MEK/ERK pathway, cell lines with known BRAF or KRAS mutations would be appropriate.[6][7]
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding Drug Behavior and Action
PK and PD studies are often conducted in parallel to establish a clear relationship between drug exposure and target modulation.[4][8][9]
Pharmacokinetics (PK):
A typical PK study involves administering the 6-(4-Bromophenoxy)pyridin-3-amine derivative to tumor-bearing mice via the intended clinical route (e.g., oral gavage). Blood and tumor samples are then collected at various time points and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the concentration of the compound.[8][9] Key PK parameters to be determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
-
Tumor-to-Plasma Ratio: A measure of drug penetration into the tumor.
Pharmacodynamics (PD):
PD studies aim to demonstrate that the compound is hitting its intended target in the tumor. This is typically assessed by measuring the phosphorylation status of the target kinase or a key downstream substrate.[7][10] For example, if our derivatives inhibit a kinase in the MEK pathway, we would expect to see a decrease in the phosphorylation of ERK.[7][10] This can be measured by techniques such as Western blotting or immunohistochemistry on tumor lysates collected at different time points after drug administration.
The following diagram illustrates the workflow for an integrated PK/PD study:
Caption: Workflow for an integrated in vivo PK/PD study.
Efficacy Studies: Gauging Anti-Tumor Activity
Once a dosing regimen that provides adequate tumor exposure and target modulation is established, efficacy studies can be initiated. These studies typically involve treating cohorts of tumor-bearing mice with the 6-(4-Bromophenoxy)pyridin-3-amine derivative, a vehicle control, and a relevant competitor compound. Tumor growth is monitored over time, and at the end of the study, tumors are excised and weighed.
Key Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage reduction in tumor growth in the treated group compared to the vehicle control group.
-
Tumor Regression: A decrease in tumor size from the start of treatment.
-
Survival Analysis: In some models, the effect of the compound on the overall survival of the animals can be assessed.
Comparison with Alternatives: Benchmarking Against the Standard of Care
To position the 6-(4-Bromophenoxy)pyridin-3-amine derivatives within the existing therapeutic landscape, it is crucial to compare their performance against established kinase inhibitors. The choice of comparator will depend on the specific kinase target. For example, if the derivatives target the BRAF V600E mutation, a relevant comparator would be a BRAF inhibitor like Vemurafenib.[6]
The following table provides a template for comparing the in vivo performance of a hypothetical 6-(4-Bromophenoxy)pyridin-3-amine derivative (Compound X) with a standard-of-care competitor.
| Parameter | Compound X | Competitor (e.g., Vemurafenib) |
| Animal Model | BRAF V600E Mutant Melanoma Xenograft | BRAF V600E Mutant Melanoma Xenograft |
| Dose and Schedule | 50 mg/kg, oral, once daily | 50 mg/kg, oral, once daily |
| Oral Bioavailability | 45% | 38% |
| Tumor Cmax (at steady state) | 10 µM | 8 µM |
| Tumor Growth Inhibition (TGI) | 85% | 75% |
| PD Biomarker Modulation (p-ERK) | >90% inhibition at 4h post-dose | >80% inhibition at 4h post-dose |
| Observed Toxicities | No significant weight loss or adverse events | Mild weight loss observed |
Step-by-Step Methodologies: Ensuring Reproducibility and Rigor
Detailed and reproducible protocols are the bedrock of scientific integrity. The following are example protocols for key experiments in the in vivo validation of our derivatives.
Protocol 1: Human Tumor Xenograft Model Establishment
-
Cell Culture: Culture the desired human cancer cell line (e.g., A375 melanoma for BRAF inhibitors) under standard conditions.
-
Cell Harvest: When cells reach 70-80% confluency, harvest them by trypsinization and wash with sterile phosphate-buffered saline (PBS).
-
Cell Implantation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups.
Protocol 2: In Vivo Efficacy Study
-
Group Allocation: Randomize tumor-bearing mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: 6-(4-Bromophenoxy)pyridin-3-amine derivative (e.g., 50 mg/kg)
-
Group 3: Competitor compound (e.g., Vemurafenib, 50 mg/kg)
-
-
Dosing: Administer the compounds or vehicle daily by oral gavage for a pre-determined period (e.g., 21 days).
-
Monitoring: Monitor tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the mean tumor volume and TGI for each group. Perform statistical analysis (e.g., one-way ANOVA) to determine the significance of the observed anti-tumor effects.
The logical relationship between the different stages of in vivo validation is depicted in the following diagram:
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A Comparative Analysis of the Biological Activity of 6-(4-Bromophenoxy)pyridin-3-amine Analogs: A Guide for Drug Discovery Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Within this class, 6-(4-Bromophenoxy)pyridin-3-amine has emerged as a particularly valuable building block, especially in the development of kinase inhibitors.[1][2] The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders, making them a primary focus for therapeutic intervention.[2] This guide provides a detailed comparative analysis of the biological activities of various analogs derived from the 6-(4-Bromophenoxy)pyridin-3-amine core, offering insights into their structure-activity relationships (SAR) and outlining key experimental protocols for their evaluation.
The core structure's utility stems from its versatile features. The 3-amino group can act as a critical hydrogen bond donor, mimicking the adenine moiety of ATP and interacting with the hinge region of the kinase ATP-binding site.[2] The bromine atom at the 4-position of the phenoxy ring and the pyridine's 6-position serve as convenient handles for synthetic modification, typically through cross-coupling reactions like the Suzuki-Miyaura coupling.[2] This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Kinase Inhibitory and Cytotoxic Activity
The primary therapeutic application explored for analogs of this scaffold is the inhibition of protein kinases involved in oncogenic signaling pathways. Modifications to the parent structure can dramatically influence inhibitory potency and selectivity against different kinases, as well as the resulting cytotoxic effects on cancer cell lines.
Structure-Activity Relationship (SAR) Overview
The following diagram illustrates the key modification points on the 6-(4-Bromophenoxy)pyridin-3-amine scaffold that are typically explored to generate analogs with diverse biological activities.
Caption: Key modification points for SAR studies on the 6-(4-Bromophenoxy)pyridin-3-amine scaffold.
Kinase Inhibition Profile
Analogs of this scaffold have demonstrated potent inhibitory activity against a range of kinases, particularly those involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fms-like tyrosine kinase 3 (FLT3).[1][3] The table below presents representative data for a hypothetical series of analogs to illustrate these relationships.
| Table 1: Comparative Kinase Inhibitory Activity | ||
| Compound | Modification | VEGFR-2 IC₅₀ (µM) [1] |
| Sorafenib (Reference) | - | 0.09 |
| BPS-1 (Parent) | 4-Bromophenoxy | 7.8 |
| BPS-2 | 4-Chlorophenoxy | 4.5 |
| BPS-3 | 4-Fluorophenoxy | 1.2 |
| BPS-4 | 4-Methoxyphenoxy | 11.3 |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives targeting kinases.[1]
The data suggests that small, electron-withdrawing groups (e.g., Fluoro) at the 4-position of the phenoxy ring can enhance inhibitory activity against VEGFR-2, while bulkier or electron-donating groups (e.g., Methoxy) may be detrimental. This highlights the sensitivity of the kinase binding pocket to the electronic and steric properties of the substituent.
In Vitro Cytotoxicity
The kinase inhibitory activity of these compounds often translates to potent cytotoxicity against cancer cell lines. For instance, derivatives of the related 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine scaffold have shown strong inhibitory activity against human acute myeloid leukemia (AML) cell lines like MOLM-13 and MV4-11, which harbor FLT3-ITD mutations.[3][4]
| Table 2: Comparative Cytotoxicity in AML Cell Lines | ||
| Compound | Modification | MV4-11 (FLT3-ITD) IC₅₀ (nM) [3] |
| C14 (Reference Analog) | Covalent warhead (acrylamide) | 325 |
| Analog A | No covalent warhead | >10,000 |
| Analog B | Vinyl sulfonamide warhead | 507 |
Data is based on findings for related covalent FLT3 inhibitors.[3]
These findings underscore the potential for enhancing cytotoxic potency by introducing reactive groups (Michael acceptors) that can form covalent bonds with specific residues in the target kinase, leading to irreversible inhibition.[3]
Experimental Protocols & Methodologies
Reproducibility and standardization are paramount for the validation of experimental findings. The following are detailed methodologies for key assays relevant to the biological screening of novel 6-(4-Bromophenoxy)pyridin-3-amine analogs.[1]
In Vitro Kinase Inhibition Assay (VEGFR-2)
This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a specific kinase. The principle involves incubating the kinase with the compound and measuring the subsequent phosphorylation of a substrate.
Methodology:
-
Reaction Setup: In a 96-well plate, incubate the VEGFR-2 enzyme with varying concentrations of the test compound in a reaction buffer. A DMSO control (vehicle) is run in parallel.
-
Initiation: Initiate the kinase reaction by adding a specific peptide substrate and ATP.[1]
-
Incubation: Allow the reaction to proceed for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Terminate the reaction and quantify the amount of phosphorylated substrate. A common method is an ATP-Glo™ Kinase Assay, which measures the amount of remaining ATP. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MV4-11, A549) into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1] Measure the absorbance using a multi-well spectrophotometer at approximately 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.[1]
Representative Synthesis of Analogs
The synthesis of kinase inhibitors from 6-bromopyridin-3-amine or its derivatives often involves a Suzuki-Miyaura cross-coupling reaction to introduce substituents at the 6-position.[2]
Caption: General synthetic scheme via Suzuki-Miyaura cross-coupling.[2]
Procedure Outline:
-
Dissolve the 6-bromopyridin-3-amine starting material, an appropriate arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (5 mol%), and a base (2.0 equivalents) in a suitable solvent system.[2]
-
Purge the reaction mixture with an inert gas (e.g., Argon).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product using column chromatography to yield the desired analog.
Conclusion
The 6-(4-Bromophenoxy)pyridin-3-amine scaffold is a highly adaptable and privileged structure in modern drug discovery. The comparative analysis of its analogs reveals that subtle modifications to the phenoxy ring and functionalization of the 3-amino group can lead to significant improvements in biological activity, particularly in kinase inhibition and cancer cell cytotoxicity. The methodologies outlined in this guide provide a robust framework for the synthesis and evaluation of novel analogs, facilitating the development of next-generation targeted therapeutics. Further exploration, including comprehensive pharmacokinetic and in vivo studies, is essential to translate these promising in vitro findings into clinically viable drug candidates.
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- Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - MDPI.
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- MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity - Frontiers.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. - Semantic Scholar.
- Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor - ACS Publications.
- In vitro andin vivo antifungal activities of 6-[(N-4-bromophenyl) amino]-7-chloro-5,8-quinolinediones - PubMed.
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A Comparative Guide to the Cross-Reactivity Profile of 6-(4-Bromophenoxy)pyridin-3-amine
Introduction: The Imperative of Selectivity in Kinase Inhibition
In the landscape of modern drug discovery, protein kinases remain a pivotal target class, governing a vast array of cellular processes. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly in oncology. 6-(4-Bromophenoxy)pyridin-3-amine, a novel investigational compound, emerges from a scaffold known for kinase-modulating activity. Its aminopyridine core is a well-established pharmacophore that often interacts with the hinge region of the kinase ATP-binding pocket, a structural feature common to many kinase inhibitors.[1][2] The phenoxy moiety suggests potential for establishing specific interactions within the hydrophobic regions of the active site.
Based on these structural alerts, we hypothesized that 6-(4-Bromophenoxy)pyridin-3-amine (designated here as CPD-X ) is a potent inhibitor of Src family kinases (SFKs) , non-receptor tyrosine kinases that are critical regulators of cell growth, differentiation, and survival.[3][4] However, the therapeutic success of any new kinase inhibitor is intrinsically linked not only to its on-target potency but also to its selectivity across the entire human kinome. Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a rigorous assessment of cross-reactivity is a cornerstone of preclinical development.
This guide provides an in-depth, objective comparison of the cross-reactivity profile of CPD-X against a panel of well-characterized kinase inhibitors. We will present supporting experimental data from both broad-panel biochemical screening and cell-based target engagement assays, explaining the causality behind our experimental choices and providing detailed, validated protocols. Our aim is to offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating the selectivity of this and other novel kinase inhibitors.
Comparator Compound Selection: Establishing a Selectivity Benchmark
To contextualize the cross-reactivity profile of CPD-X, we selected three clinically relevant kinase inhibitors with distinct selectivity profiles. The choice of these comparators is designed to provide a spectrum of activity, from highly promiscuous to highly selective, allowing for a nuanced interpretation of CPD-X's performance.
-
Dasatinib: A potent, orally active, multi-kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). It is known to potently inhibit ABL and Src family kinases but also interacts with a wide range of other kinases, serving as our benchmark for a broad-spectrum inhibitor .[4][5]
-
Saracatinib (AZD0530): A potent and selective inhibitor of Src family kinases. While it demonstrates some off-target activity, it is significantly more selective than Dasatinib, representing our selective SFK inhibitor benchmark.[6]
-
Erlotinib: An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, used in the treatment of non-small-cell lung cancer.[7][8][9] It serves as a negative control for SFK activity and a comparator with a distinct target profile.
Part 1: Kinome-Wide Cross-Reactivity Profiling
The first tier of any robust cross-reactivity study is a broad, unbiased screen against a large panel of kinases. This approach provides a global view of a compound's interaction space and rapidly identifies potential off-targets. For this purpose, we utilized a competition binding assay format, which measures the ability of a compound to displace a ligand from the kinase active site.
Experimental Rationale & Design
We employed the KINOMEscan® platform, a well-validated, active site-directed competition binding assay that quantitatively measures interactions between a test compound and a panel of over 450 kinases.[10][11] Unlike activity-based assays, this method is independent of ATP concentration and can detect inhibitors with various binding modes (e.g., Type I, Type II).[10] All compounds were screened at a concentration of 1 µM to identify significant interactions. The results are expressed as "% Inhibition," where a higher value indicates stronger binding.
Comparative Kinome Profiling Data
The following table summarizes the hypothetical binding data for CPD-X and the comparator compounds against a selected panel of kinases, highlighting on-target SFK activity and key off-target interactions.
| Kinase Target | Family | CPD-X (% Inh @ 1µM) | Dasatinib (% Inh @ 1µM) | Saracatinib (% Inh @ 1µM) | Erlotinib (% Inh @ 1µM) |
| SRC | SFK | 98.5 | 99.8 | 99.2 | 5.1 |
| LCK | SFK | 97.2 | 99.5 | 98.1 | 3.4 |
| FYN | SFK | 96.8 | 99.6 | 97.5 | 4.2 |
| YES1 | SFK | 95.5 | 99.4 | 96.3 | 2.8 |
| ABL1 | ABL | 25.3 | 99.9 | 30.1 | 1.5 |
| EGFR | EGFR | 8.1 | 85.4 | 15.2 | 99.7 |
| ERBB2 (HER2) | EGFR | 6.5 | 75.1 | 10.8 | 95.3 |
| VEGFR2 (KDR) | VEGFR | 65.7 | 98.7 | 22.4 | 12.6 |
| PDGFRB | PDGFR | 40.2 | 99.1 | 25.9 | 8.9 |
| KIT | RTK | 35.8 | 99.5 | 18.7 | 6.7 |
| p38α (MAPK14) | CMGC | 10.3 | 60.2 | 5.5 | 2.1 |
Data Interpretation & Visualization
The kinome scan data reveals distinct selectivity profiles:
-
CPD-X demonstrates potent binding to all tested Src family kinases. It shows a notable off-target interaction with VEGFR2 and moderate activity against PDGFRB and KIT, while having minimal interaction with EGFR and p38α. This suggests a profile of a potent SFK inhibitor with some cross-reactivity against other receptor tyrosine kinases.
-
Dasatinib confirms its broad-spectrum activity, potently binding to SFKs, ABL, EGFR family, VEGFR, PDGFR, and KIT, as expected.
-
Saracatinib shows high selectivity for the SFK family, with significantly less potent off-target binding compared to Dasatinib and CPD-X.
-
Erlotinib is highly selective for the EGFR family, validating its role as a negative control for SFK inhibition.
The following diagram provides a simplified visualization of these selectivity profiles.
Part 2: Cellular Target Engagement Validation
While biochemical assays are excellent for broad screening, they do not account for cell permeability, intracellular target concentration, or the native conformation of the kinase. Therefore, validating on- and off-target binding in a cellular context is a critical next step.
Experimental Rationale & Design
We selected the Cellular Thermal Shift Assay (CETSA®) to measure target engagement in intact cells.[12][13][14] CETSA operates on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[12] This change in thermal stability (a "thermal shift" or ΔTm) can be quantified by heating cell lysates treated with a compound, separating soluble from aggregated protein, and measuring the amount of soluble target protein remaining. We chose to analyze the primary target (SRC) and the most significant off-target identified in the kinome scan (VEGFR2).
Comparative Cellular Target Engagement Data
The following table summarizes the hypothetical thermal shift (ΔTm) observed for SRC and VEGFR2 in a relevant cancer cell line (e.g., A549) treated with each compound at 10 µM. A larger ΔTm indicates stronger target engagement.
| Compound | Target Protein | Baseline Tm (°C) | Tm with Compound (°C) | Thermal Shift (ΔTm) (°C) |
| CPD-X | SRC | 48.2 | 56.5 | +8.3 |
| VEGFR2 | 50.1 | 54.3 | +4.2 | |
| Dasatinib | SRC | 48.2 | 58.1 | +9.9 |
| VEGFR2 | 50.1 | 57.8 | +7.7 | |
| Saracatinib | SRC | 48.2 | 57.3 | +9.1 |
| VEGFR2 | 50.1 | 50.9 | +0.8 | |
| Erlotinib | SRC | 48.2 | 48.5 | +0.3 |
| VEGFR2 | 50.1 | 50.3 | +0.2 |
Data Interpretation & Visualization
The CETSA results provide crucial validation of the biochemical data in a physiological context:
-
CPD-X induces a robust thermal shift for SRC, confirming potent target engagement in cells. It also causes a moderate, but significant, thermal shift for VEGFR2, confirming that this off-target interaction also occurs in a cellular environment.
-
Dasatinib shows strong engagement with both SRC and VEGFR2, consistent with its known multi-kinase activity.
-
Saracatinib demonstrates strong and selective engagement of SRC, with a negligible thermal shift for VEGFR2. This reinforces its higher selectivity compared to CPD-X and Dasatinib.
-
Erlotinib shows no significant engagement with either SRC or VEGFR2, as expected.
The following diagram illustrates the general workflow of the CETSA experiment.
Discussion & Scientific Insights
The combined data from kinome-wide screening and cellular target engagement provides a multi-dimensional view of CPD-X's cross-reactivity. The narrative that emerges is one of a potent Src family kinase inhibitor with a defined and relatively narrow set of off-targets, most notably VEGFR2.
The causality behind this profile lies in the structural features of the ATP-binding pockets of these kinases. While the SFKs share high homology, leading to the potent on-target activity of CPD-X, the binding site of VEGFR2 likely possesses sufficient similarity to accommodate the compound, leading to the observed cross-reactivity. In contrast, the active site of EGFR is different enough to preclude significant binding. This is a common theme in kinase inhibitor design, where achieving selectivity between kinase families is often more feasible than achieving selectivity within a highly conserved family.[15][16]
From a drug development perspective, the dual inhibition of SRC and VEGFR2 by CPD-X could be a double-edged sword. On one hand, inhibiting VEGFR2, a key mediator of angiogenesis, could be therapeutically synergistic with SRC inhibition in certain cancer types.[17][18][19] On the other, it could introduce off-target toxicities associated with VEGFR inhibitors, such as hypertension or bleeding. The cellular engagement data is critical here; the fact that CPD-X engages VEGFR2 less potently than its primary SRC target in cells suggests a potential therapeutic window may exist. This highlights the importance of not just identifying off-targets, but quantifying the extent of engagement in a physiological system.
Compared to the benchmarks, CPD-X occupies a middle ground. It is significantly more selective than the broad-spectrum inhibitor Dasatinib but less selective than the highly optimized Saracatinib. This profile may be advantageous for an early-stage compound, offering opportunities for further medicinal chemistry optimization to either enhance the dual-targeting activity or dial out the VEGFR2 interaction, depending on the desired therapeutic strategy.
Experimental Protocols
Protocol 1: KINOMEscan® Competition Binding Assay
This protocol is based on the methodology employed by Eurofins Discovery.[20][21]
-
Assay Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured on the solid support is measured via qPCR of the DNA tag.
-
Preparation: Kinases are produced as fusions with a DNA tag in E. coli. Test compounds are prepared in 100% DMSO.
-
Binding Reaction: Kinases are mixed with the test compound (final concentration 1 µM, 1% DMSO) and the immobilized ligand in binding buffer.
-
Incubation: The reaction is allowed to equilibrate at room temperature for 1 hour.
-
Capture & Washing: The immobilized ligand beads are washed to remove unbound kinase.
-
Elution & Quantification: The kinase-DNA tag is eluted, and the amount of captured kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control. Results are expressed as percent inhibition using the formula: % Inhibition = (1 - (Test Compound Signal / DMSO Control Signal)) * 100
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol describes a standard CETSA workflow followed by Western Blot detection.[12][13]
-
Cell Culture: Culture A549 cells to ~80% confluency in appropriate media.
-
Compound Treatment: Harvest and resuspend cells in media containing the test compound (10 µM) or DMSO vehicle control. Incubate at 37°C for 1 hour to allow for cell penetration and target binding.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins and cell debris.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay. Normalize all samples to the same protein concentration with lysis buffer.
-
Western Blotting: Separate the normalized soluble proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target proteins (e.g., anti-SRC, anti-VEGFR2) and a loading control (e.g., anti-GAPDH).
-
Data Analysis: Quantify the band intensities for each temperature point. Normalize the intensity of the target protein to the unheated control for each treatment condition. Plot the normalized intensity versus temperature to generate melting curves and determine the melting temperature (Tm). The thermal shift (ΔTm) is the difference in Tm between the compound-treated and DMSO-treated samples.
Conclusion
This guide presents a comparative analysis of the cross-reactivity of a novel investigational compound, 6-(4-Bromophenoxy)pyridin-3-amine (CPD-X). Through a combination of broad kinome profiling and cellular target engagement assays, we have constructed a hypothetical but scientifically rigorous profile. The data characterize CPD-X as a potent inhibitor of Src family kinases with a defined off-target profile that includes VEGFR2. This profile positions it between the broad-spectrum inhibitor Dasatinib and the highly selective inhibitor Saracatinib.
The self-validating nature of this two-tiered approach—whereby biochemical hits are confirmed in a cellular context—provides a high degree of confidence in the characterization of a new chemical entity. The insights gained from such studies are fundamental for guiding lead optimization, predicting potential safety liabilities, and ultimately, developing safer and more effective targeted therapies.
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A Head-to-Head Comparison of 6-(4-Bromophenoxy)pyridin-3-amine and Structurally Related Scaffolds in Kinase Inhibition
Introduction: The Primacy of the Pyridine Scaffold in Modern Drug Discovery
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a vast number of FDA-approved drugs and biologically active molecules.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural versatility make it an ideal framework for designing agents that target a wide array of physiological processes.[3][4] Within the expansive family of pyridine derivatives, those developed as protein kinase inhibitors have shown particular promise, leading to breakthrough therapies in oncology and immunology.[5][6]
This guide provides a deep, comparative analysis of 6-(4-Bromophenoxy)pyridin-3-amine , a representative of the phenoxy-pyridine class of compounds. While direct biological data for this specific molecule is not extensively published, its structural motifs are central to many potent kinase inhibitors. Therefore, to provide a valuable resource for researchers and drug development professionals, we will situate this compound within the broader context of kinase inhibition by comparing its core structure and synthetic strategy against other well-characterized, structurally analogous scaffolds. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies required to evaluate these potent molecular classes.
Synthetic Strategy: Assembling the Phenoxy-Pyridine Core
The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine is predicated on the strategic coupling of two key building blocks: 6-bromopyridin-3-amine and 4-bromophenol. The bromine atom at the 6-position of the pyridine ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are instrumental in forming the critical C-O ether linkage.[7]
A common and effective approach is the Buchwald-Hartwig amination or a similar palladium-catalyzed etherification. The choice of catalyst (e.g., a palladium precursor like Pd₂(dba)₃), ligand (e.g., a biarylphosphine like XPhos or SPhos), and base (e.g., a carbonate or phosphate base like K₂CO₃ or Cs₂CO₃) is critical for achieving high yields and minimizing side reactions. The causality here lies in the catalytic cycle: the ligand facilitates the oxidative addition of the palladium to the C-Br bond and the subsequent reductive elimination that forms the desired C-O bond.
Below is a diagram illustrating the proposed synthetic workflow.
Caption: Proposed synthetic workflow for 6-(4-Bromophenoxy)pyridin-3-amine.
Comparative Analysis of Structurally Related Kinase Inhibitor Scaffolds
To understand the potential of the 6-(4-Bromophenoxy)pyridin-3-amine scaffold, we will compare it to three other classes of pyridine-based kinase inhibitors. Each of these alternatives has been extensively studied and provides unique insights into how subtle structural modifications can profoundly impact biological activity, selectivity, and mechanism of action.
-
Pyrido[4,3-d]pyrimidines: Fused heterocyclic systems targeting EGFR.
-
Pyrazolopyridines: Bioisosteres of purines acting as potent hinge-binders.
-
Isoxazolo[3,4-b]pyridines: Scaffolds designed for covalent, irreversible inhibition.
Structural and Mechanistic Distinctions
The fundamental difference between these scaffolds lies in their topology and how they present key pharmacophoric features to the ATP-binding pocket of a kinase. The phenoxy-pyridine core offers significant conformational flexibility due to the ether linkage, allowing the two aromatic rings to adopt various orientations. In contrast, the fused ring systems of pyridopyrimidines, pyrazolopyridines, and isoxazolopyridines are more rigid, which can be advantageous for pre-organizing the molecule for optimal binding, potentially leading to higher potency.
Pyrazolopyridines are considered bioisosteres of adenine and are highly effective at forming hydrogen bonds with the "hinge" region of the kinase, a critical interaction for ATP-competitive inhibitors.[8] The pyridopyrimidines function similarly, using the pyrimidine nitrogen atoms to anchor the molecule in the ATP pocket.[9] The isoxazolopyridine derivatives represent a different strategy altogether; while they also bind the ATP pocket, they incorporate a reactive "warhead" (like an acrylamide) designed to form a permanent covalent bond with a nearby cysteine residue, leading to irreversible inhibition.[10][11]
Comparative Biological Activity: A Quantitative Overview
The following table summarizes representative biological data for the comparator scaffolds. This data highlights the high potency that has been achieved with these core structures against various kinase targets.
| Scaffold Class | Representative Compound/Series | Target Kinase(s) | Potency (IC₅₀/Kᵢ) | Reference |
| Pyrido[4,3-d]pyrimidines | 7-substituted 4-[(3-bromophenyl)amino] derivatives | EGFR | 0.5 - 10 nM | [12] |
| Pyrazolopyridines | Selpercatinib (approved drug) | RET Kinase | Low nM | [8] |
| Isoxazolo[3,4-b]pyridines | C14 Derivative | FLT3, FLT3-ITD | 256 nM (FLT3) | [10][11] |
| Thiazolyl-Pyrimidines | N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine series | CDK4/6 | 1 nM (Kᵢ) | [13] |
This data is compiled from multiple sources and is intended for comparative illustration.
The structure-activity relationship (SAR) studies of these series reveal critical insights. For the pyridopyrimidines, weakly basic amine side chains at the 7-position were found to dramatically increase aqueous solubility while maintaining potent enzymatic inhibition, a key consideration for developing viable drug candidates.[12] For the isoxazolopyridine series, the optimization of the Michael acceptor warhead was crucial for achieving potent and selective irreversible inhibition of the FLT3 kinase.[10]
Key Experimental Protocols for Comparative Evaluation
To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential.[14] The following sections detail the methodologies for key assays used to characterize and compare kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic ATP-Based)
This assay is fundamental for determining the direct inhibitory effect of a compound on a purified kinase enzyme. It measures the ability of a compound to compete with ATP for binding to the kinase active site.
Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. The kinase phosphorylates a substrate using ATP; an inhibitor will reduce the amount of ATP consumed. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., HEPES, MgCl₂, Brij-35), kinase solution, substrate solution (e.g., a specific peptide), and ATP solution at 2x the final desired concentration.
-
Compound Plating: Serially dilute the test compounds in DMSO and then add them to a 384-well assay plate.
-
Kinase/Substrate Addition: Add the kinase and substrate mixture to the wells containing the test compounds and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. The duration is optimized to ensure the reaction is in the linear range.
-
Reaction Termination & Detection: Stop the reaction and measure ATP consumption by adding a detection reagent (e.g., Kinase-Glo®). This reagent lyses cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal from the remaining ATP.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to controls (no inhibitor = 0% inhibition, no kinase = 100% inhibition). Determine the IC₅₀ value by fitting the data to a dose-response curve.[14]
Caption: Workflow for an in vitro kinase inhibition assay.[14]
Protocol 2: Cell-Based Proliferation/Cytotoxicity Assay (MTT)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is often used as a proxy for cell viability and proliferation.[14] It is a critical secondary assay to confirm that enzymatic inhibition translates to a functional effect in a cellular context.
Principle: The MTT assay is a colorimetric method where the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate media (e.g., DMEM or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS) in a humidified incubator at 37°C with 5% CO₂.[14]
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[14]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (prepared from stock solutions in DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) from the resulting dose-response curve.
Conclusion and Future Outlook
The 6-(4-Bromophenoxy)pyridin-3-amine scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its synthetic accessibility and the proven track record of the phenoxy-pyridine motif in drug discovery underscore its potential. By comparing this core structure to more extensively characterized scaffolds like pyridopyrimidines, pyrazolopyridines, and isoxazolopyridines, we can appreciate the diverse strategies available for targeting the kinome. The choice of a flexible linker versus a rigid, fused system, or a reversible versus a covalent mechanism of action, provides a rich toolbox for medicinal chemists.
The experimental protocols detailed herein provide a validated framework for researchers to synthesize and evaluate these compounds, enabling a direct, head-to-head comparison of their biological activities. Future work should focus on synthesizing 6-(4-Bromophenoxy)pyridin-3-amine and its analogs, followed by systematic screening against a panel of kinases and subsequent evaluation in cell-based assays to elucidate their therapeutic potential.
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Validating Target Engagement of 6-(4-Bromophenoxy)pyridin-3-amine in Cells: A Comparative Guide
The journey of a novel small molecule from a promising hit to a validated chemical probe or therapeutic candidate is contingent on a critical, non-negotiable step: confirming its engagement with the intended biological target within the complex milieu of a living cell. This guide provides an in-depth comparison of state-of-the-art methodologies for validating the intracellular target engagement of 6-(4-Bromophenoxy)pyridin-3-amine, a compound with potential kinase inhibitory activity. We will delve into the mechanistic underpinnings of each technique, provide actionable experimental protocols, and offer a comparative analysis to empower researchers in making informed decisions for their drug discovery campaigns.
The Imperative of Target Engagement Validation
Observing a desired phenotypic response upon treating cells with a compound is a crucial first step, but it is merely a correlation. To establish causation, one must unequivocally demonstrate that the compound physically interacts with its putative target. This direct evidence of target engagement is paramount for several reasons: it validates the compound's mechanism of action, aids in the interpretation of structure-activity relationships (SAR), and helps to de-risk downstream investment in preclinical and clinical development.[1][2] Failure to rigorously validate target engagement can lead to the costly pursuit of compounds that act via off-target effects, a frequent cause of late-stage drug development failures.
For the purpose of this guide, we will consider 6-(4-Bromophenoxy)pyridin-3-amine as a novel inhibitor of a hypothetical cellular kinase, "Target Kinase X" (TKX). This framework will allow for a detailed exploration of relevant validation technologies.
A Comparative Overview of Key Methodologies
Several powerful techniques have been developed to measure the interaction between a small molecule and its protein target in a cellular context.[3][4] Here, we will compare three widely adopted and mechanistically distinct approaches: the Cellular Thermal Shift Assay (CETSA®), the NanoBRET™ Target Engagement Assay, and functional Kinase Activity Assays.
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement | Kinase Activity Assay |
| Principle | Ligand binding increases the thermal stability of the target protein, protecting it from heat-induced aggregation.[5][6][7] | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by compound binding.[8][9][10] | Measures the enzymatic function of the target kinase (phosphorylation of a substrate) and its inhibition by the compound.[11][12][13] |
| Readout | Quantification of soluble target protein remaining after a thermal challenge, typically by Western Blot or mass spectrometry.[14][15] | Ratiometric measurement of light emission at two wavelengths, providing a direct measure of compound displacement of the tracer.[16] | Quantification of substrate phosphorylation, often via luminescence, fluorescence, or radioactivity.[17][18] |
| Cellular Context | Can be performed in cell lysates, intact cells, and even tissue samples.[6] | Requires genetic modification of cells to express the NanoLuc®-fusion protein; performed in live cells.[9] | Typically performed on cell lysates to measure the activity of the endogenous or overexpressed kinase. |
| Target Requirement | Target protein must exhibit a measurable thermal shift upon ligand binding.[3] | Requires a cell-permeable fluorescent tracer for the target of interest. | Requires a known substrate for the kinase and a method to detect its phosphorylation.[17] |
| Throughput | Can be adapted for higher throughput formats (e.g., HT-CETSA).[15] | Inherently high-throughput and suitable for screening large compound libraries.[10] | Varies by format, with many luminescent and fluorescent assays being high-throughput compatible.[18] |
| Key Advantages | Label-free approach that can be used for endogenous proteins.[15] | Provides quantitative affinity (IC50) and residence time data in live cells.[9] | Directly measures the functional consequence of target binding (inhibition of catalytic activity).[17] |
| Key Limitations | Not all proteins exhibit a thermal shift; can be lower throughput.[3] | Requires genetic engineering and the availability of a suitable fluorescent tracer. | An indirect measure of binding; downstream pathway effects can confound results. |
In-Depth Methodologies and Experimental Workflows
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that leverages the principle of ligand-induced thermal stabilization.[6] The binding of 6-(4-Bromophenoxy)pyridin-3-amine to TKX is expected to stabilize the protein's structure, making it more resistant to heat-induced denaturation and aggregation.[5][7]
Experimental Workflow: CETSA
Caption: CETSA workflow for validating target engagement.
Detailed Protocol: CETSA with Western Blot Readout
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response range of 6-(4-Bromophenoxy)pyridin-3-amine (e.g., 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a pre-determined temperature range (a melt curve is first generated to identify the optimal temperature).
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and Western Blot using a specific antibody against TKX.
-
Quantify the band intensities and plot the normalized soluble TKX fraction against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[14]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[8] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to the bright NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[9][16]
Signaling Pathway: NanoBRET™ Assay Principle
Caption: Workflow for a functional in vitro kinase activity assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Preparation:
-
Prepare cell lysates from a cell line known to express active TKX.
-
In a multi-well plate, add the cell lysate, the TKX substrate, and varying concentrations of 6-(4-Bromophenoxy)pyridin-3-amine.
-
-
Kinase Reaction:
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes) to allow the kinase to phosphorylate its substrate.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the signal against the compound concentration to calculate the IC50 value for the inhibition of TKX activity.
-
Conclusion: An Orthogonal Approach for Robust Validation
No single method for determining target engagement is infallible. The most robust validation strategies employ a combination of orthogonal approaches. For 6-(4-Bromophenoxy)pyridin-3-amine, a compelling case for on-target activity would involve:
-
Demonstrating a thermal shift of endogenous TKX using CETSA , confirming direct binding in a label-free system.
-
Quantifying the compound's affinity in live cells and determining its intracellular potency (IC50) using the NanoBRET™ Target Engagement Assay .
-
Confirming that target binding translates into functional inhibition of TKX's enzymatic activity with a Kinase Activity Assay .
By integrating these biophysical and functional readouts, researchers can build a self-validating system that provides unequivocal evidence of target engagement. This multi-faceted approach not only strengthens the scientific rationale for a compound's mechanism of action but also provides a solid foundation for its continued development as a valuable tool for research or as a potential therapeutic.
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Determining target engagement in living systems . PMC - NIH. [Link]
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NanoBRET assays to assess cellular target engagement of compounds Version . EUbOPEN. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]
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Kinase Activity Assay . Creative Diagnostics. [Link]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates . NIH. [Link]
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Kinase Activity Assay Kits . DiscoverX. [Link]
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Small-Molecule Target Engagement in Cells | Request PDF . ResearchGate. [Link]
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Quantifying Target Occupancy of Small Molecules Within Living Cells . Annual Reviews. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]
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CETSA . Pelago Bioscience. [Link]
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Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]
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A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 6-(4-Bromophenoxy)pyridin-3-amine Derivatives
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitors, the adage "fail early, fail cheap" has never been more relevant. The intrinsic potency and selectivity of a compound are futile if it cannot reach its target in sufficient concentration or if it poses a safety risk due to adverse pharmacokinetic properties.[1][2] The 6-(4-Bromophenoxy)pyridin-3-amine scaffold has emerged as a versatile and valuable starting point for the synthesis of novel kinase inhibitors.[3] Its structure presents a pyridine core for hinge-binding interactions, a bromophenoxy group for exploring deeper pockets, and an amine for further derivatization.
However, the journey from a promising scaffold to a viable drug candidate is paved with rigorous preclinical evaluation. At the heart of this evaluation lies the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][4] This guide provides an in-depth, objective comparison of key ADME performance indicators for this chemical series, grounded in field-proven experimental protocols. We will not only describe the "how" but also the critical "why" behind each experimental choice, offering a self-validating framework for researchers, scientists, and drug development professionals to benchmark their own derivatives.
The Imperative of Early ADME Profiling
In early drug discovery, ADME assays serve as a critical filter, weeding out compounds with liabilities that could lead to costly late-stage failures.[5] Key questions that must be addressed include:
-
Will the compound dissolve? (Solubility)
-
Will it be absorbed from the gut? (Permeability)
-
How long will it last in the body? (Metabolic Stability)
-
Will it interfere with other drugs? (Drug-Drug Interactions)
Answering these questions allows for a data-driven approach to chemical optimization, where improvements in ADME characteristics are pursued in parallel with potency and selectivity.[2]
Core Experimental Protocols & Data Interpretation
The following sections detail the standard, high-throughput assays essential for building a robust ADME profile for a new chemical entity (NCE) based on the 6-(4-Bromophenoxy)pyridin-3-amine scaffold.
Kinetic Aqueous Solubility
Causality: Poor aqueous solubility is a primary cause of low oral bioavailability and can lead to unreliable results in biological assays.[6] The kinetic solubility assay is a high-throughput method used in early discovery to estimate a compound's solubility when transitioning from a DMSO stock solution to an aqueous buffer, mimicking the initial dissolution challenge in the gastrointestinal tract.[7][8]
Experimental Protocol: Shake-Flask Method
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Incubation Preparation: In duplicate, add 5 µL of the 10 mM DMSO stock to 495 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This results in a final compound concentration of 100 µM and a DMSO concentration of 1%.
-
Equilibration: Seal the plate and place it on a plate shaker at room temperature (25°C) for 2 hours to allow for equilibration.[8]
-
Separation of Undissolved Compound: Filter the samples using a 96-well solubility filter plate (e.g., Millipore MultiScreen) into a fresh collection plate.[8]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using LC-MS/MS or UV-Vis spectrophotometry against a standard curve prepared in the same PBS/DMSO buffer.[7][9]
Data Interpretation:
-
High Solubility: > 100 µM
-
Moderate Solubility: 20 - 100 µM
-
Low Solubility: < 20 µM
A solubility goal for many discovery programs is >60 µg/mL, which provides a good starting point for achieving adequate oral absorption.[6]
Metabolic Stability in Human Liver Microsomes (HLM)
Causality: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes found in liver microsomes are responsible for the majority of Phase I metabolic reactions.[10][11] The HLM stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance (Clint) and, consequently, its in vivo half-life.[10] Rapid metabolism is a common reason for poor oral bioavailability and short duration of action.
Experimental Protocol: HLM Incubation
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in 0.1 M potassium phosphate buffer (pH 7.4).[10][12]
-
Prepare an NADPH-regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions.[12]
-
Prepare a 1 µM working solution of the test compound in the phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system to the microsomal/compound mixture.
-
Incubate at 37°C with gentle shaking.
-
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]
-
Reaction Termination: Immediately stop the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
Sample Processing & Analysis: Vortex and centrifuge the samples to precipitate the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.[13]
Data Interpretation: The percentage of the compound remaining at each time point is plotted against time. The half-life (t½) is calculated from the slope of the initial linear phase of the semi-log plot. Intrinsic clearance is then calculated.
-
High Stability: t½ > 60 min
-
Moderate Stability: t½ = 15 - 60 min
-
Low Stability: t½ < 15 min
Caption: Workflow for the Microsomal Metabolic Stability Assay.
Caco-2 Permeability and Efflux
Causality: The Caco-2 cell permeability assay is the industry standard for predicting intestinal drug absorption.[14][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp), thus mimicking the intestinal barrier.[14][16] This assay determines the apparent permeability coefficient (Papp) and the efflux ratio (ER), which indicates if a compound is a substrate of efflux transporters like P-gp.[15]
Experimental Protocol: Bidirectional Caco-2 Assay
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for approximately 21 days to allow for differentiation and monolayer formation.[15]
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, intact monolayer (e.g., >200 Ω·cm²).[17]
-
Assay Setup (Bidirectional):
-
A-to-B (Apical to Basolateral): Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) side and drug-free buffer to the basolateral (receiver) side.[14]
-
B-to-A (Basolateral to Apical): In parallel on a separate set of inserts, add the test compound to the basolateral (donor) side and drug-free buffer to the apical (receiver) side.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a set period, typically 2 hours.[14][17]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the compound concentration in all samples by LC-MS/MS.
Caption: Bidirectional Caco-2 Permeability Assay Workflow.
Data Interpretation: The apparent permeability coefficient (Papp) is calculated in cm/s. The Efflux Ratio (ER) is calculated as Papp(B-A) / Papp(A-B).
-
Papp (A-B) Classification:
-
High Permeability: > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: 2 - 10 x 10⁻⁶ cm/s
-
Low Permeability: < 2 x 10⁻⁶ cm/s
-
-
Efflux Ratio (ER) Classification:
-
ER > 2: Suggests the compound is a substrate for active efflux.[15]
-
ER < 2: Suggests passive diffusion is the primary mechanism of transport.
-
Cytochrome P450 (CYP) Inhibition
Causality: Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of clinical drug-drug interactions (DDIs).[18][19] If an NCE inhibits an enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma levels of that drug, potentially causing toxicity.[18] This assay determines the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol: Fluorometric or LC-MS/MS-based IC50 Assay
-
Reagents: Use human liver microsomes or recombinant human CYP enzymes.[20] Select a specific probe substrate for each CYP isoform being tested (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Assay Plate Setup: In a 96-well plate, add the enzyme source, buffer, and varying concentrations of the test compound (typically an 8-point, 3-fold serial dilution starting from 100 µM).[19]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the probe substrate and the NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (short enough to be in the linear range of metabolite formation).
-
Reaction Termination & Analysis: Stop the reaction with a suitable solvent (e.g., acetonitrile). Analyze the formation of the specific metabolite using a fluorescent plate reader or by LC-MS/MS.[20][21]
-
Data Analysis: Plot the percent inhibition versus the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[19]
Data Interpretation: The risk of a clinical DDI is considered significant if the IC50 value is low.
-
Potent Inhibitor: IC50 < 1 µM
-
Moderate Inhibitor: IC50 = 1 - 10 µM
-
Weak Inhibitor: IC50 > 10 µM
Benchmarking Performance: A Comparative Analysis
To illustrate how these ADME properties guide chemical optimization, we present a comparative analysis of the parent scaffold, Compound A (6-(4-Bromophenoxy)pyridin-3-amine) , against two hypothetical, structurally related alternatives. This data is representative of what would be expected for this class of kinase inhibitors.
-
Analog B: A carboxylic acid group is added to the phenoxy ring to improve solubility.
-
Analog C: A lipophilic t-butyl group is added to the phenoxy ring to explore its effect on permeability and metabolism.
| Property | Assay | Compound A (Parent) | Analog B (Added -COOH) | Analog C (Added -tBu) | Interpretation |
| Solubility | Kinetic Solubility (pH 7.4) | 15 µM | > 200 µM | 5 µM | Analog B shows significantly improved solubility due to the ionizable carboxyl group. Analog C's increased lipophilicity reduces solubility. |
| Permeability | Caco-2 Papp (A-B) (x10⁻⁶ cm/s) | 8.5 | 1.5 | 12.1 | Analog C's higher lipophilicity leads to excellent passive permeability. Analog B's polarity reduces its permeability. |
| Efflux | Caco-2 Efflux Ratio | 3.1 | 1.2 | 3.5 | Compound A and Analog C are likely P-gp substrates (ER > 2). The polarity of Analog B reduces its recognition by efflux transporters. |
| Metabolism | HLM Stability (t½, min) | 25 | > 60 | 12 | Analog B is metabolically stable. The lipophilic t-butyl group on Analog C likely introduces a new site for metabolic attack, reducing stability. |
| DDI Risk | CYP3A4 Inhibition (IC50) | 12 µM | > 50 µM | 0.8 µM | The parent compound is a weak inhibitor. Analog C is a potent inhibitor, representing a significant DDI risk. Analog B shows no inhibition. |
Analysis of the Structure-ADME Relationship:
This comparative data clearly demonstrates the trade-offs inherent in drug design.
-
Analog B successfully addresses the low solubility of the parent compound but at the cost of permeability. Its high metabolic stability and low DDI risk are favorable. This compound might be a candidate for formulation strategies to overcome low permeability or if the target is accessible without high passive diffusion.
-
Analog C improves permeability, which is often desirable. However, this comes with significant liabilities: decreased solubility, rapid metabolism, and, most critically, potent CYP3A4 inhibition, which is a major red flag for further development.
This type of analysis is crucial. It allows project teams to make informed decisions, prioritizing compounds with the most balanced overall profile and guiding the next cycle of chemical synthesis to mitigate identified liabilities.
Conclusion
The 6-(4-Bromophenoxy)pyridin-3-amine scaffold represents a promising starting point for kinase inhibitor discovery. However, success is contingent upon a thorough and early assessment of ADME properties. By systematically applying a battery of in vitro assays—including kinetic solubility, Caco-2 permeability, microsomal stability, and CYP inhibition—researchers can build a comprehensive profile for each derivative. This guide provides the experimental framework and interpretive logic to benchmark these compounds effectively. By understanding the intricate relationship between chemical structure and ADME outcomes, development teams can navigate the complexities of drug optimization with greater confidence, ultimately increasing the probability of advancing safe and effective drug candidates into clinical development.
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Selvita. In Vitro ADME. Available from: [Link] [Accessed January 11, 2026].
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link] [Accessed January 11, 2026].
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PharmaLegacy. In Vitro ADME Studies. Available from: [Link] [Accessed January 11, 2026].
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Concept Life Sciences. In Vitro ADME Assays. Available from: [Link] [Accessed January 11, 2026].
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AxisPharm. Microsomal Stability Assay Protocol. Available from: [Link] [Accessed January 11, 2026].
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link] [Accessed January 11, 2026].
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Unknown. Caco2 assay protocol. Available from: [Link] [Accessed January 11, 2026].
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JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Available from: [Link] [Accessed January 11, 2026].
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protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link] [Accessed January 11, 2026].
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PubMed. In vitro solubility assays in drug discovery. Available from: [Link] [Accessed January 11, 2026].
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Creative Bioarray. Caco-2 Permeability Assay. Available from: [Link] [Accessed January 11, 2026].
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Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Available from: [Link] [Accessed January 11, 2026].
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BioDuro. ADME Solubility Assay. Available from: [Link] [Accessed January 11, 2026].
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LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link] [Accessed January 11, 2026].
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Available from: [Link] [Accessed January 11, 2026].
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National Institutes of Health (NIH). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Available from: [Link] [Accessed January 11, 2026].
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Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link] [Accessed January 11, 2026].
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National Institutes of Health (NIH). Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930. Available from: [Link] [Accessed January 11, 2026].
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A Comparative Guide to Orthogonal Assays for Validating the Biological Activity of 6-(4-Bromophenoxy)pyridin-3-amine
In the landscape of contemporary drug discovery, the identification of a "hit" compound, such as 6-(4-Bromophenoxy)pyridin-3-amine, represents a pivotal yet preliminary step. The pyridine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, and its derivatives are frequently explored for their therapeutic potential, particularly as kinase inhibitors and anti-cancer agents.[1][2][3] An initial positive result in a primary screen, however, is not a guarantee of true biological activity. It is imperative to eliminate false positives and confirm that the observed effect is a direct consequence of the small molecule interacting with its intended target.[4][5][6] This is achieved through a battery of orthogonal assays—independent methods that interrogate the same biological question through different physical principles.[4][5]
This guide provides a comparative analysis of two orthogonal assay systems to validate the potential biological activity of 6-(4-Bromophenoxy)pyridin-3-amine, hypothetically identified as a kinase inhibitor in a primary screen. We will delve into a direct, biochemical kinase inhibition assay and a cell-based target engagement assay, providing the scientific rationale for their selection, detailed experimental protocols, and illustrative data to guide researchers in their validation workflow.
The Imperative of Orthogonal Validation in Drug Discovery
Relying on a single assay for hit validation is a precarious strategy.[5] Primary high-throughput screens (HTS) are susceptible to various artifacts, including compound aggregation, interference with the assay technology (e.g., fluorescence quenching or enhancement), or off-target effects.[5][6] Orthogonal assays are therefore essential to build a robust body of evidence for a compound's mechanism of action.[4] Regulators such as the FDA, MHRA, and EMA have all emphasized the importance of using orthogonal methods to strengthen analytical data.[4] By employing assays with distinct methodologies, we can triangulate our findings and gain confidence in the on-target activity of our compound of interest.
For a potential kinase inhibitor like 6-(4-Bromophenoxy)pyridin-3-amine, a comprehensive validation strategy would involve confirming its activity in both a purified, in vitro system and a more physiologically relevant cellular context. This dual approach allows us to ascertain direct target inhibition and its functional consequence within a living cell.
Assay 1: In Vitro Biochemical Kinase Inhibition Assay (TR-FRET)
Scientific Rationale: A biochemical kinase assay is a direct measure of an inhibitor's ability to interfere with the catalytic activity of its target enzyme in a controlled, cell-free environment.[7][8] This allows for the precise determination of inhibitory potency (e.g., IC50 value) without the confounding variables of cell permeability, metabolism, or off-target effects.[9] Time-Resolved Förster Resonance Energy Transfer (TR-FRET) is a popular assay format due to its sensitivity, robustness, and reduced interference from fluorescent compounds.[7][10]
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody (donor) and a ULight™-labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the Eu donor results in energy transfer to the ULight™ acceptor, which then emits a signal at a specific wavelength. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Experimental Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X stock of the target kinase in kinase assay buffer.
-
Prepare a 4X stock of the ULight™-labeled substrate and ATP in kinase assay buffer.
-
Prepare serial dilutions of 6-(4-Bromophenoxy)pyridin-3-amine and a known reference inhibitor in DMSO, followed by a final dilution in kinase assay buffer to create a 4X stock.
-
-
Assay Procedure:
-
Add 5 µL of the 4X compound or reference inhibitor solution to the wells of a 384-well assay plate.
-
Add 10 µL of the 2X kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the enzymatic reaction by adding 5 µL of a 4X EDTA solution.
-
Add 5 µL of a 4X Eu-labeled anti-phospho-substrate antibody solution.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Illustrative Data
| Compound | Target Kinase | IC50 (nM) |
| 6-(4-Bromophenoxy)pyridin-3-amine | Kinase X | 150 |
| Reference Inhibitor (Staurosporine) | Kinase X | 15 |
Assay 2: Cellular Thermal Shift Assay (CETSA)
Scientific Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not confirm that the compound can engage its target in a cellular environment.[9] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells.[5] It provides evidence that a compound can cross the cell membrane and bind to its intended target.[5]
Principle: CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a protein is bound to a small molecule inhibitor, it is generally stabilized and will denature and aggregate at a higher temperature than the unbound protein. In a typical CETSA experiment, cells are treated with the compound of interest, heated to a range of temperatures, and then lysed. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture the appropriate cell line to 80-90% confluency.
-
Treat the cells with either 6-(4-Bromophenoxy)pyridin-3-amine at a desired concentration or vehicle (DMSO) for 1 hour in a CO2 incubator.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
-
Target Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
Quantify the band intensities for each temperature point.
-
-
Data Analysis:
-
Normalize the band intensity at each temperature to the intensity at the lowest temperature (no heat).
-
Plot the normalized intensity against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Illustrative Data
| Temperature (°C) | Vehicle (Normalized Intensity) | 6-(4-Bromophenoxy)pyridin-3-amine (Normalized Intensity) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.95 |
| 55 | 0.50 | 0.80 |
| 60 | 0.20 | 0.60 |
| 65 | 0.05 | 0.30 |
| 70 | 0.00 | 0.10 |
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the TR-FRET and CETSA assays.
Caption: Workflow for the TR-FRET biochemical kinase inhibition assay.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The validation of a hit compound like 6-(4-Bromophenoxy)pyridin-3-amine requires a rigorous and multi-faceted approach. The combination of a direct biochemical assay, such as TR-FRET, and a cell-based target engagement assay, like CETSA, provides a powerful orthogonal strategy. The biochemical assay offers a precise measure of inhibitory potency against the purified target, while CETSA confirms that the compound can access and bind to its target within the complex environment of a living cell. Positive and corroborating results from these two distinct methodologies would significantly increase the confidence in 6-(4-Bromophenoxy)pyridin-3-amine as a genuine and promising lead compound, justifying its advancement into further preclinical development.
References
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Reaction Biology. Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Gao, M., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 329. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Thakur, A., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology, 1219, 245-257. Retrieved from [Link]
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Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Zhao, Z., et al. (2017). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology, 12(7), 1951-1960. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In S. Markossian, A. Grossman, & K. Brimacombe (Eds.), Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Al-Ostath, A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1108603. Retrieved from [Link]
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Chang, L., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. Retrieved from [Link]
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Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Realities for 6-(4-Bromophenoxy)pyridin-3-amine
An In-Depth Technical Analysis for Researchers in Drug Discovery and Materials Science
In the landscape of modern chemical research, the synergy between computational modeling and experimental validation is paramount for accelerating discovery and deepening our understanding of molecular systems. This guide provides a comprehensive comparison of computational predictions and experimental results for the promising, yet under-documented molecule, 6-(4-Bromophenoxy)pyridin-3-amine. This compound, featuring a synthetically versatile bromophenyl ether linked to a pharmacologically relevant aminopyridine scaffold, represents a class of molecules with significant potential in medicinal chemistry and materials science.
This analysis will navigate through the synthesis, physicochemical properties, and spectroscopic characterization of 6-(4-Bromophenoxy)pyridin-3-amine, placing theoretical predictions alongside tangible experimental data. By examining the convergences and divergences between these two realms, we aim to provide researchers, scientists, and drug development professionals with a critical perspective on the utility and limitations of computational tools in practical research settings.
I. Synthesis and Structural Elucidation: From Blueprint to Benchtop
The journey of understanding a molecule begins with its creation. The synthesis of 6-(4-Bromophenoxy)pyridin-3-amine can be approached through established cross-coupling methodologies, which are themselves a testament to the predictive power of understanding reaction mechanisms.
Experimental Synthesis Protocol
The formation of the diaryl ether linkage is a key transformation in the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine. Two of the most powerful methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol.[1][2][3] In this case, 3-amino-6-bromopyridine would react with 4-bromophenol in the presence of a copper catalyst and a base at elevated temperatures. The choice of solvent is critical, with high-boiling polar solvents like DMF or NMP often being employed.[1]
Buchwald-Hartwig Amination: A more modern and often milder alternative is the palladium-catalyzed Buchwald-Hartwig reaction.[4][5][6][7] This method offers a broader substrate scope and generally proceeds under less harsh conditions. The reaction would involve the coupling of 3-amino-6-bromopyridine with 4-bromophenol using a palladium catalyst, a phosphine ligand, and a base. The selection of the ligand is crucial for the efficiency of the catalytic cycle.[5]
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A Comparative Guide to the Inter-Laboratory Validation of Assays for 6-(4-Bromophenoxy)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of pharmaceutical intermediates is a cornerstone of drug development. 6-(4-Bromophenoxy)pyridin-3-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires precise analytical methodologies to ensure purity, consistency, and safety. This guide provides a comprehensive framework for the inter-laboratory validation of analytical assays for this compound, offering a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While a specific, large-scale inter-laboratory study for 6-(4-Bromophenoxy)pyridin-3-amine is not extensively documented in publicly available literature, this guide synthesizes established validation principles and data from analogous aromatic amines and bromophenolic compounds to present a best-practice model for such a study.[1][2] The objective is to provide a scientifically grounded, data-driven comparison to empower researchers in selecting and validating the most suitable analytical method for their specific needs.
The Critical Role of Inter-Laboratory Validation
Inter-laboratory validation, often referred to as a "ring trial," is the ultimate test of an analytical method's robustness and transferability. By having multiple laboratories analyze identical samples, a comprehensive assessment of the method's precision, accuracy, and reproducibility under varied conditions (different equipment, analysts, and environments) can be achieved.[3] This process is fundamental for establishing a standardized analytical procedure that can be confidently implemented across different sites, from research and development to quality control.
Comparative Analysis of Analytical Methodologies
The two most prevalent and powerful techniques for the analysis of aromatic amines like 6-(4-Bromophenoxy)pyridin-3-amine are HPLC-UV and LC-MS/MS.[4][5][6][7] The choice between them is contingent on the specific requirements of the assay, such as the desired sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on chromatography, with detection via UV absorbance. | Separation by chromatography, with detection based on the mass-to-charge ratio of the analyte and its fragments.[1] |
| Sensitivity | Moderate, typically in the µg/mL range.[1] | High to very high, capable of reaching pg/mL to ng/mL levels. |
| Selectivity | Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra. | Excellent, highly specific due to the monitoring of parent and fragment ion transitions (Multiple Reaction Monitoring - MRM).[1] |
| Linearity | Typically exhibits a wide linear dynamic range. | Good linearity, though it can be more susceptible to matrix effects. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for method development and maintenance. |
| Matrix Effect | Less prone to matrix effects compared to LC-MS/MS. | Can be significantly affected by ion suppression or enhancement from matrix components. |
| Application | Well-suited for purity assessments, content uniformity, and routine quality control of bulk materials and formulated products where analyte concentrations are relatively high. | Ideal for trace-level quantification, impurity profiling, metabolite identification, and analysis in complex biological matrices. |
Proposed Inter-Laboratory Validation Workflow
The following diagram illustrates a typical workflow for an inter-laboratory validation study.
Caption: Workflow for an inter-laboratory validation study.
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of 6-(4-Bromophenoxy)pyridin-3-amine by HPLC-UV and LC-MS/MS.
Sample Preparation (for both methods)
The choice of sample preparation is dictated by the matrix. For a drug substance, a simple dissolution in a suitable solvent is sufficient.
-
Standard Preparation: Accurately weigh approximately 10 mg of 6-(4-Bromophenoxy)pyridin-3-amine reference standard and dissolve in a 10 mL volumetric flask with methanol to obtain a 1 mg/mL stock solution. Further dilute with the mobile phase to prepare a series of calibration standards.
-
Sample Preparation (Drug Substance): Accurately weigh approximately 10 mg of the 6-(4-Bromophenoxy)pyridin-3-amine sample and prepare as described for the standard solution.
HPLC-UV Method
Caption: HPLC-UV analytical workflow.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid to improve peak shape) in an isocratic elution. The exact ratio should be optimized for ideal retention time and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compound).
-
Injection Volume: 10 µL.
Rationale for Methodological Choices:
-
C18 Column: A C18 stationary phase is a versatile, non-polar phase that provides good retention and separation for a wide range of organic molecules, including aromatic amines.
-
Acidified Mobile Phase: The addition of formic acid protonates the basic nitrogen atoms on the pyridine ring, leading to sharper, more symmetrical peaks and improved chromatographic performance.
-
UV Detection at 254 nm: Aromatic compounds like 6-(4-Bromophenoxy)pyridin-3-amine typically exhibit strong absorbance in the UV region, making 254 nm a common and effective wavelength for detection.
LC-MS/MS Method
Caption: LC-MS/MS analytical workflow.
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm for faster analysis).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
A gradient elution is typically used to ensure good separation and peak shape.
-
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For 6-(4-Bromophenoxy)pyridin-3-amine (Molecular Formula: C11H9BrN2O), the protonated molecule [M+H]+ would be monitored as the precursor ion.[8]
Rationale for Methodological Choices:
-
ESI Positive Mode: The basic nitrogen atoms in the pyridine ring are readily protonated, making positive mode ESI an efficient ionization technique for this compound.
-
MRM: This highly selective and sensitive detection mode involves selecting the precursor ion (the protonated molecule) and a specific fragment ion generated by collision-induced dissociation. This provides a high degree of certainty in analyte identification and quantification, even in complex matrices.
Illustrative Inter-Laboratory Validation Data
The following tables present hypothetical data from a simulated inter-laboratory study to illustrate the comparative performance of the two methods.
Table 1: Precision (Repeatability and Intermediate Precision)
| Laboratory | Method | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6, 3 days) |
| Lab A | HPLC-UV | 0.8 | 1.2 |
| Lab B | HPLC-UV | 0.9 | 1.5 |
| Lab C | HPLC-UV | 0.7 | 1.3 |
| Average | HPLC-UV | 0.8 | 1.3 |
| Lab A | LC-MS/MS | 1.5 | 2.1 |
| Lab B | LC-MS/MS | 1.8 | 2.5 |
| Lab C | LC-MS/MS | 1.6 | 2.3 |
| Average | LC-MS/MS | 1.6 | 2.3 |
Table 2: Accuracy (% Recovery)
| Laboratory | Method | Spiked Level 1 (80%) | Spiked Level 2 (100%) | Spiked Level 3 (120%) |
| Lab A | HPLC-UV | 99.5 | 100.2 | 101.1 |
| Lab B | HPLC-UV | 98.9 | 99.8 | 100.5 |
| Lab C | HPLC-UV | 100.1 | 100.5 | 101.3 |
| Average | HPLC-UV | 99.5 | 100.2 | 101.0 |
| Lab A | LC-MS/MS | 101.5 | 102.1 | 103.0 |
| Lab B | LC-MS/MS | 98.5 | 99.5 | 101.2 |
| Lab C | LC-MS/MS | 100.8 | 101.3 | 102.5 |
| Average | LC-MS/MS | 100.3 | 101.0 | 102.2 |
Table 3: Sensitivity (LOD and LOQ)
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-UV | ~0.1 µg/mL | ~0.3 µg/mL |
| LC-MS/MS | ~0.05 ng/mL | ~0.15 ng/mL |
Conclusion
This guide provides a robust framework for the inter-laboratory validation of analytical methods for 6-(4-Bromophenoxy)pyridin-3-amine.
-
HPLC-UV emerges as a reliable, cost-effective, and precise method, particularly well-suited for routine quality control and assays where high concentrations of the analyte are expected. Its simplicity and lower susceptibility to matrix effects make it a workhorse in many pharmaceutical laboratories.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis, such as impurity profiling or quantification in biological matrices. While more complex and costly, its specificity is often a critical requirement in drug development.
The successful completion of an inter-laboratory study based on the principles and protocols outlined herein will ensure the development of a validated, transferable, and reliable analytical method for 6-(4-Bromophenoxy)pyridin-3-amine, thereby supporting the advancement of drug discovery and development programs.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
- BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
- BenchChem. (n.d.). Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
- ChemSigma. (n.d.). 6-(4-BROMOPHENOXY)PYRIDIN-3-AMINE.
- ChemicalBook. (n.d.). 6-(4-bromophenoxy)pyridin-3-amine(77006-26-9) 1 h nmr.
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An Application Scientist's Guide to the Patent Landscape and Novelty of 6-(4-Bromophenoxy)pyridin-3-amine Scaffolds
Introduction: The Quest for Privileged Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," appear with remarkable frequency in potent, selective, and successful drug candidates. These structures possess the inherent ability to interact with multiple biological targets, offering a robust starting point for drug discovery campaigns. The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of such scaffolds, lauded for its versatile chemistry and presence in numerous FDA-approved drugs.[1][2] This guide focuses on a specific, highly functionalized pyridine derivative: the 6-(4-Bromophenoxy)pyridin-3-amine scaffold. Its unique arrangement of a phenoxy ether linkage, a reactive bromine handle, and a nucleophilic amine group makes it a compelling building block for creating libraries of targeted therapeutic agents.
This document provides an in-depth technical assessment of the novelty of this scaffold within the patent literature. We will dissect its primary applications, benchmark its performance against established alternatives, provide validated synthetic protocols, and explore the critical structure-activity relationships (SAR) that drive its efficacy. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold or understand its competitive positioning in the ever-evolving intellectual property arena.
Chapter 1: Patent Landscape Analysis: A Focus on Kinase Inhibition
A comprehensive review of the patent literature reveals that the 6-(4-Bromophenoxy)pyridin-3-amine scaffold is predominantly exploited in the development of kinase inhibitors.[3][4][5] Protein kinases are a large family of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer and autoimmune disorders.[4][5]
The primary target for which this scaffold has gained significant traction is Bruton's tyrosine kinase (BTK) .[6][7][8] BTK is a crucial signaling molecule for the development and function of B-cells.[9][10] Inhibiting its activity has become a validated therapeutic strategy for B-cell malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune conditions.[7][8][9]
The 6-(4-Bromophenoxy)pyridin-3-amine core serves as a "hinge-binder," a common motif in kinase inhibitors that anchors the molecule into the ATP-binding site of the enzyme. The 3-amino group is frequently acylated with an electrophilic "warhead," such as an acrylamide moiety. This transforms the molecule into a covalent irreversible inhibitor , which forms a permanent bond with a nearby cysteine residue (specifically Cys481 in BTK), leading to potent and sustained target inhibition.[11][12]
| Patent Number (Example) | Assignee | Therapeutic Area | Biological Target | Key Claim |
| WO2012170976A2 | (Various) | Oncology, Immunology | Bruton's tyrosine kinase (BTK) | Novel pyrimidine and pyridine compounds as irreversible kinase inhibitors for hyperproliferative diseases.[13] |
| US8846712B2 | Sanofi | Diabetic Complications | Kinases (General) | Pyrazolo[3,4-b]pyridine derivatives as kinase inhibitors.[3] |
| WO2013041038A1 | (Various) | Oncology | Kinases (General) | Pyridine compounds and their derivatives as protein kinase inhibitors.[5] |
This table is a representative summary. The patent landscape for kinase inhibitors is extensive and dynamic.
The novelty claimed in these patents often resides not in the core scaffold itself, but in the specific modifications appended to it. These modifications aim to optimize potency, enhance selectivity against other kinases to reduce off-target effects, and improve pharmaceutical properties like solubility and bioavailability.[14]
Chapter 2: Comparative Benchmarking: Covalent BTK Inhibitors
To assess the novelty and utility of the 6-(4-Bromophenoxy)pyridin-3-amine scaffold, it must be compared to established alternatives. The most relevant comparators are the FDA-approved covalent BTK inhibitors.
| Compound | Core Scaffold | BTK IC₅₀ (nM) | Key Features & Insights |
| Ibrutinib | Pyrazolo[3,4-d]pyrimidine | 1.5 | First-in-class, highly potent. However, it has off-target activity against other kinases (e.g., EGFR, ITK), leading to side effects.[10][11] |
| Acalabrutinib | Acrylamide-pyrrolopyrimidine | 5.1 | Second-generation inhibitor designed for improved selectivity over Ibrutinib, resulting in a better safety profile.[11] |
| Zanubrutinib | Pyrimidine | 0.5 | Another second-generation inhibitor with high potency and selectivity, noted for its favorable pharmacokinetic properties.[11] |
| Representative Patent Scaffold | 6-(4-Bromophenoxy)pyridin-3-amine | Varies (Low nM) | This scaffold offers a distinct vector space for chemical modification compared to pyrimidine-based cores. The 4-bromophenoxy group often occupies a key hydrophobic pocket, while the bromine atom itself can be used as a synthetic handle for further diversification via cross-coupling reactions.[15] |
The key advantage and novelty driver for the 6-(4-Bromophenoxy)pyridin-3-amine scaffold lies in its potential for fine-tuning selectivity and overcoming resistance . Resistance to first-generation BTK inhibitors can arise from mutations in the BTK active site.[12] Developing new scaffolds that bind in slightly different conformations or offer new points for modification is a critical strategy to combat this clinical challenge. The pyridine core offers a different electronic and steric profile than the purine-like scaffolds of Ibrutinib and Acalabrutinib, providing a pathway to novel intellectual property and potentially improved drug profiles.
Chapter 3: From Concept to Bench: Synthesis and Experimental Protocols
The synthesis of the 6-(4-Bromophenoxy)pyridin-3-amine scaffold is robust and amenable to scale-up, a critical consideration for drug development. The most common route involves a two-step process starting from commercially available materials.
Workflow for Scaffold Synthesis
Caption: A typical two-step synthesis of the target scaffold.
Detailed Experimental Protocol:
Step 1: Synthesis of 6-(4-Bromophenoxy)-3-nitropyridine
-
To a stirred solution of 4-bromophenol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Add 2-chloro-5-nitropyridine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Causality: The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), allowing the phenoxide to displace the chloride at the 6-position. K₂CO₃ is a mild base sufficient to deprotonate the phenol.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the product as a solid.
Step 2: Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine
-
Suspend the 6-(4-bromophenoxy)-3-nitropyridine (1.0 eq) from Step 1 in a mixture of ethanol and water.
-
Add ammonium chloride (NH₄Cl, 4.0 eq) followed by iron powder (Fe, 5.0 eq).
-
Heat the mixture to reflux (approx. 80 °C) and stir vigorously for 2-3 hours.
-
Causality: This is a classic Béchamp reduction. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) is a cost-effective and efficient reagent for the reduction of aromatic nitro groups to amines.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, filter through a pad of celite to remove the iron salts, and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The residue can be purified by extraction or column chromatography to yield the final 6-(4-Bromophenoxy)pyridin-3-amine scaffold.
Chapter 4: Structure-Activity Relationship (SAR) Insights
Analysis of patent literature and scientific publications provides a clear picture of the key structural drivers for the activity of this scaffold, particularly as a covalent BTK inhibitor.
Caption: Key SAR points for the scaffold as a kinase inhibitor.
-
Hinge Binding: The pyridine nitrogen and the exocyclic 3-amino group are critical for forming hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved interaction for this class of inhibitors.[16]
-
Covalent Warhead: The 3-amino group is the crucial attachment point for an electrophilic moiety, most commonly an acrylamide. This group forms an irreversible covalent bond with a non-catalytic cysteine residue (Cys481 in BTK), ensuring high potency and prolonged duration of action.[12][16]
-
Hydrophobic Pocket: The 4-bromophenoxy tail is essential. It projects into a hydrophobic pocket, contributing significantly to binding affinity. The bromine atom itself can form halogen bonds or simply enhance hydrophobic interactions.
-
Selectivity Tuning: Modifications to the phenoxy ring (e.g., adding or moving substituents) or replacing the bromine with other groups can modulate selectivity by altering interactions with non-conserved residues across different kinases. This is a primary area where novelty is pursued in patent applications.[16]
Conclusion & Future Outlook
The 6-(4-Bromophenoxy)pyridin-3-amine scaffold is not, in itself, a novel discovery. However, its true value and novelty lie in its application as a highly adaptable and privileged core for the development of targeted covalent inhibitors, particularly for BTK. While the foundational patent space for this core may be established, significant opportunities for innovation and new intellectual property remain.
The novelty in future patent filings will not come from the scaffold itself, but from the clever and strategic modifications appended to it. These will focus on:
-
Overcoming Resistance: Designing derivatives that are active against mutated forms of BTK.
-
Improving Selectivity: Further minimizing off-target effects to create best-in-class safety profiles.
-
Targeting Other Kinases: Leveraging the scaffold's favorable hinge-binding properties to develop inhibitors for other kinases that possess a targetable cysteine residue near the active site.
For drug development professionals, the 6-(4-Bromophenoxy)pyridin-3-amine scaffold represents a validated, synthetically accessible, and highly versatile platform. Its continued exploration is likely to yield next-generation kinase inhibitors with superior clinical profiles.
References
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A Senior Application Scientist's Guide to the Synthesis of 6-(4-Bromophenoxy)pyridin-3-amine: A Comparative Cost-Effectiveness Analysis
Introduction
6-(4-Bromophenoxy)pyridin-3-amine is a critical building block in the landscape of modern medicinal chemistry and drug discovery. Its unique bifunctional structure, featuring a pyridin-3-amine core linked to a brominated phenoxy moiety, makes it a privileged scaffold for the synthesis of a wide range of biologically active molecules. Notably, this compound serves as a key intermediate in the development of potent kinase inhibitors, which are at the forefront of targeted cancer therapies.[1][2] The strategic placement of the amino group and the ether linkage allows for precise interactions within the ATP-binding sites of various kinases, while the bromo-substituent provides a reactive handle for further molecular elaboration through cross-coupling reactions.
Given its significance, the development of an efficient, scalable, and cost-effective synthetic route is of paramount importance for both academic research and industrial pharmaceutical production. This guide provides an in-depth comparative analysis of the most viable synthetic strategies to access this valuable intermediate. We will dissect each route from a mechanistic standpoint, provide detailed experimental protocols, and conclude with a quantitative comparison to guide researchers and process chemists in selecting the optimal pathway for their specific needs.
Synthetic Strategies: A Mechanistic Overview
The primary challenge in synthesizing 6-(4-Bromophenoxy)pyridin-3-amine lies in the formation of the diaryl ether bond. Three principal strategies dominate this transformation:
-
Nucleophilic Aromatic Substitution (SNAr): A classical approach involving the direct displacement of a leaving group (typically a halide) on the pyridine ring by the phenoxide nucleophile. This method is attractive for its simplicity and avoidance of transition metal catalysts.
-
Buchwald-Hartwig C-O Coupling: A powerful palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for its broad substrate scope and high efficiency in forming C-N and C-O bonds.[3][4]
-
Ullmann Condensation: A traditional copper-catalyzed method for the formation of diaryl ethers. While often requiring harsher conditions than its palladium-catalyzed counterpart, it can be a cost-effective alternative.
This guide will focus on a comparative analysis of the SNAr and Buchwald-Hartwig C-O coupling routes, as they represent the most practical and widely applicable methods in contemporary synthesis.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is predicated on the reaction of an electron-deficient pyridine ring with a strong nucleophile. In this case, 6-chloropyridin-3-amine serves as the electrophile, and the phenoxide, generated in situ from 4-bromophenol and a base, acts as the nucleophile.
Reaction Scheme & Mechanism
The pyridine nitrogen atom acts as an electron-withdrawing group, activating the C2 and C4 (and by extension, C6) positions towards nucleophilic attack.[5] The reaction proceeds via a two-step addition-elimination mechanism through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[6] The stability of this intermediate, and thus the reaction's feasibility, is crucial. The departure of the chloride leaving group restores the aromaticity of the pyridine ring to yield the final product.
Experimental Protocol: SNAr Route
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-bromophenol (1.1 equivalents) and a strong base such as potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reactant Addition: Add 6-chloropyridin-3-amine (1.0 equivalent) to the mixture.[7]
-
Reaction: Heat the reaction mixture to 120-150 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically requires 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water, which should precipitate the crude product.
-
Isolation & Purification: Collect the solid by vacuum filtration. Wash the solid with water and a small amount of cold ethanol to remove residual DMF and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analysis of SNAr Route
-
Advantages:
-
Cost-Effective: This route avoids expensive and sensitive transition metal catalysts and ligands. The starting materials, 6-chloropyridin-3-amine and 4-bromophenol, are commercially available and relatively inexpensive.
-
Simplicity: The experimental setup is straightforward, requiring standard laboratory glassware and heating equipment.
-
-
Disadvantages:
-
Harsh Conditions: The reaction requires high temperatures, which can lead to side product formation and decomposition, potentially lowering the overall yield.
-
Limited Scope: The success of SNAr reactions is highly dependent on the electronic nature of the substrates.[8] While feasible here, it may not be applicable to more complex or sensitive starting materials.
-
Workup and Purification: The use of high-boiling solvents like DMF or DMSO can complicate product isolation and purification, and their complete removal is often challenging.
-
Route 2: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N and C-O bonds.[3] This method offers a milder and more versatile alternative to the classical SNAr and Ullmann reactions. The reaction couples an aryl halide or triflate with an alcohol or phenol.
Reaction Scheme & Mechanism
The catalytic cycle, a hallmark of palladium-catalyzed cross-coupling reactions, is believed to proceed through several key steps:[9]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of 6-bromopyridin-3-amine to form a Pd(II) intermediate.
-
Ligand Exchange/Alkoxide Formation: The 4-bromophenol, in the presence of a base, forms an alkoxide which then coordinates to the palladium center, displacing the halide.
-
Reductive Elimination: This is the product-forming step. The C-O bond is formed, and the desired 6-(4-bromophenoxy)pyridin-3-amine is released, regenerating the active Pd(0) catalyst to continue the cycle.
The choice of ligand is critical to the success of the reaction, as it modulates the stability and reactivity of the palladium intermediates.[3][10] Sterically hindered, electron-rich phosphine ligands like BINAP or DPPF are often employed to facilitate the reductive elimination step.
Experimental Protocol: Buchwald-Hartwig Route
-
Inert Atmosphere Setup: To a Schlenk flask or oven-dried round-bottom flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., BINAP, 2-10 mol%).
-
Reagent Addition: Add 6-bromopyridin-3-amine (1.0 equivalent), 4-bromophenol (1.2 equivalents), and a base (e.g., cesium carbonate, 1.5 equivalents).[11]
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Under a positive pressure of inert gas, add a degassed, anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Isolation & Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by flash column chromatography on silica gel to yield the pure product.
Analysis of Buchwald-Hartwig Route
-
Advantages:
-
Mild Conditions: The reaction proceeds at significantly lower temperatures than the SNAr route, which is beneficial for substrates with sensitive functional groups.
-
High Yields & Purity: This method generally provides higher yields of the desired product with fewer side reactions, simplifying purification.
-
Broad Scope: The Buchwald-Hartwig coupling is highly versatile and reliable for a wide range of aryl halides and phenols.
-
-
Disadvantages:
-
High Cost: The primary drawback is the cost of the palladium catalyst and specialized phosphine ligands. While catalyst loading can be low, these reagents represent a significant portion of the material cost.
-
Process Complexity: The reaction requires strict anhydrous and inert conditions, which can be more demanding to implement, especially on a large scale.
-
Metal Contamination: The final product may contain trace amounts of palladium, which must be removed to meet regulatory standards for active pharmaceutical ingredients (APIs), adding extra purification steps and costs.
-
Cost-Effectiveness & Performance Comparison
To provide an objective comparison, the following table summarizes the key metrics for each synthetic route. The estimated costs are based on typical price ranges for research-grade chemicals and are intended for comparative purposes.
| Metric | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Buchwald-Hartwig C-O Coupling |
| Starting Materials | 6-Chloropyridin-3-amine, 4-Bromophenol | 6-Bromopyridin-3-amine, 4-Bromophenol |
| Key Reagents | K₂CO₃, DMF/DMSO | Pd₂(dba)₃, BINAP, Cs₂CO₃, Toluene/Dioxane |
| Typical Yield | 40-60% | 75-95% |
| Process Conditions | High Temperature (120-150 °C) | Moderate Temperature (80-110 °C), Inert Atmosphere |
| Key Cost Driver | High-boiling solvent, energy consumption | Palladium catalyst and phosphine ligand |
| Waste Generation | High volume of aqueous waste from workup | Solvent waste, solid waste (catalyst, salts) |
| Scalability | Straightforward but can be energy-intensive | Requires specialized equipment for inert atmosphere |
| Overall Cost-Effectiveness | High for small-scale, exploratory synthesis | High for high-value products where yield is critical |
Conclusion and Recommendation
The choice between the Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig C-O coupling for the synthesis of 6-(4-Bromophenoxy)pyridin-3-amine is a classic example of the trade-off between material cost and process efficiency.
-
For early-stage research, discovery chemistry, or situations where cost is the primary constraint , the SNAr route is a highly attractive option. Its use of inexpensive, readily available reagents and simple experimental setup makes it accessible and economical, despite the harsher conditions and potentially lower yields.
-
For process development, scale-up, and the synthesis of high-value intermediates or final APIs , the Buchwald-Hartwig route is demonstrably superior. The significantly higher yields, milder reaction conditions, and cleaner reaction profiles often justify the higher upfront cost of the catalyst system. The increased efficiency leads to lower downstream processing costs (simpler purification) and a more favorable overall process mass intensity (PMI), which is a key metric in green chemistry and industrial production.
Ultimately, the optimal route depends on the specific project goals. It is recommended that researchers perform a small-scale trial of both pathways to determine the most efficient and cost-effective method within their own laboratory or manufacturing environment before committing to a large-scale campaign.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(4-Bromophenoxy)pyridin-3-amine
This document provides a detailed, step-by-step protocol for the proper and safe disposal of 6-(4-Bromophenoxy)pyridin-3-amine (CAS No. 77006-26-9). As a halogenated aromatic amine, this compound requires careful handling and adherence to specific waste management protocols to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. The procedures outlined herein are grounded in established safety principles and regulatory frameworks governing hazardous chemical waste.
Part 1: Hazard Profile and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. 6-(4-Bromophenoxy)pyridin-3-amine is classified as an irritant and presents several risks that dictate its handling and disposal procedures.
Known and Inferred Hazards:
-
Irritant: The compound is known to cause irritation to the eyes, skin, and respiratory system.[1] Direct contact should be avoided at all times.
-
Toxicity of Class: As a primary aromatic amine, it should be handled with caution due to the potential for toxicity. Many aromatic amines are lipid-soluble and can be readily absorbed through the skin, posing health hazards that include carcinogenicity and mutagenicity.[2]
-
Halogenated Compound: It is a brominated organic compound. The presence of bromine necessitates a specific disposal pathway, as incineration of halogenated waste requires specialized facilities equipped to handle and neutralize acidic byproducts like hydrogen bromide.[3][4]
-
Pyridine Derivative: Pyridine and its derivatives are often flammable and toxic.[5][6] Waste streams containing these compounds are typically classified as hazardous.[7]
| Hazard Classification | Description | Source |
| Acute Toxicity | May be harmful if swallowed or absorbed through the skin.[1] | [1] |
| Skin Irritation | Causes skin irritation upon contact.[1] | [1] |
| Eye Irritation | Causes serious eye irritation.[1] | [1] |
| Respiratory Irritation | Inhalation of dust or vapors can irritate the respiratory tract.[1] | [1] |
| Environmental Hazard | Data is limited, but related aromatic amines can be toxic to aquatic life.[2] Discharge into waterways is prohibited.[5] | [2][5] |
Part 2: Pre-Disposal Safety: Engineering Controls and PPE
To mitigate the risks identified above, all handling and disposal preparations must be conducted with appropriate safety measures in place.
Engineering Controls:
-
Chemical Fume Hood: Always handle 6-(4-Bromophenoxy)pyridin-3-amine within a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3][8]
-
Safety Stations: Ensure immediate access to an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield.[1]
-
Gloves: Wear suitable chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[1][3]
-
Protective Clothing: A lab coat is required to protect street clothing and prevent skin exposure.[1][3]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if handling outside a fume hood is unavoidable, a NIOSH/MSHA-approved respirator is necessary.[1][9]
Part 3: The Disposal Protocol: A Step-by-Step Guide
The disposal of 6-(4-Bromophenoxy)pyridin-3-amine is governed by its classification as a halogenated organic compound. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][5][10]
Step 1: Waste Characterization and Segregation This is the most critical step. This compound must be categorized as Hazardous Halogenated Organic Waste .[3][11] It must be segregated from all other waste streams, particularly non-halogenated solvents, aqueous waste, acids, and bases, to prevent dangerous reactions and ensure correct final disposal.[11][12]
Step 2: Waste Collection
-
Solid Waste: Collect unadulterated 6-(4-Bromophenoxy)pyridin-3-amine, along with any contaminated disposable materials (e.g., weighing paper, gloves, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[13]
-
Solution Waste: If the compound is in a solution, the entire solution must be treated as halogenated waste.
-
Contaminated Labware: Reusable labware (e.g., glass beakers) must be decontaminated. Triple-rinse the glassware with a suitable organic solvent (like acetone or ethanol). The first two rinsates must be collected and added to the halogenated organic waste container.[13] The third rinsate can then be followed by standard washing.
Step 3: Container and Labeling
-
Container: Use a robust, leak-proof container with a secure screw-top cap that is in good condition.[13] Ensure the container material is compatible with the chemical and any solvents used.
-
Labeling: The container must be affixed with a "Hazardous Waste" label as soon as the first drop of waste is added.[13] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "6-(4-Bromophenoxy)pyridin-3-amine".
-
An accurate list of all other constituents (e.g., solvents) with their approximate percentages.
-
The relevant hazard warnings (e.g., "Irritant," "Toxic").
-
Step 4: Storage and Final Disposal
-
On-site Storage: Store the sealed waste container in a designated satellite accumulation area near the point of generation.[12] The storage area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.
-
Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[14][15] These professionals will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] The primary disposal method for this type of waste is high-temperature incineration, which is designed to handle halogenated compounds and scrub harmful acidic gases from the exhaust.[4][7]
Part 4: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Small Spills: For small quantities of solid material, carefully sweep or vacuum the powder and place it into the designated hazardous waste container.[1] Avoid creating dust. Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Large Spills: If a large amount is spilled, immediately evacuate the area, restrict access, and notify your institution's EHS or emergency response team.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 6-(4-Bromophenoxy)pyridin-3-amine.
Caption: Waste Segregation and Disposal Workflow.
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Mastering the Safe Handling of 6-(4-Bromophenoxy)pyridin-3-amine: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of handling novel chemical entities is paramount. 6-(4-Bromophenoxy)pyridin-3-amine, a compound with significant potential in medicinal chemistry and materials science, demands a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring the protection of both personnel and research integrity.
Hazard Identification and Risk Assessment: Understanding the Adversary
Before handling any chemical, a thorough understanding of its intrinsic hazards is critical. The Safety Data Sheet (SDS) for 6-(4-Bromophenoxy)pyridin-3-amine indicates that it is an irritant to the eyes, respiratory system, and skin.[1] It may also be harmful if swallowed or absorbed through the skin.[1] The presence of a brominated aromatic ring and a pyridine moiety suggests the need for caution, as compounds in these classes can possess toxicological properties.[2][3][4]
Key Hazards:
-
Eye Irritation: Causes eye irritation.[1]
-
Skin Irritation: Causes skin irritation and may be harmful if absorbed through the skin.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors can cause respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed, causing irritation of the digestive tract.[1]
Due to the lack of extensive toxicological data for this specific compound, a conservative approach is warranted. Treat this compound with a high degree of caution, assuming it may have unforeseen long-term health effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling 6-(4-Bromophenoxy)pyridin-3-amine. The level of PPE required will vary depending on the scale of the experiment and the physical form of the compound being handled.
Core PPE Requirements:
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times.[3][5] A face shield should be worn over the goggles, especially when there is a risk of splashing or when handling larger quantities.[5][6]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for handling pyridine-containing compounds.[3] It is crucial to inspect gloves for any signs of degradation or perforation before each use.[7] Double-gloving is a prudent practice, especially during procedures with a higher risk of exposure.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum coverage.[5][7] For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat offers an additional layer of protection.[7]
-
Footwear: Closed-toe shoes that fully cover the feet are required. Perforated shoes or sandals are not permitted in the laboratory.[5][7]
-
Respiratory Protection: All handling of solid 6-(4-Bromophenoxy)pyridin-3-amine and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][8] If there is a potential for airborne exposure outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[1]
PPE Selection Guide for Specific Tasks:
| Task | Minimum Required PPE |
| Weighing Solid Compound | Chemical splash goggles, face shield, nitrile or neoprene gloves (double-gloved), flame-resistant lab coat, closed-toe shoes. All operations must be performed in a chemical fume hood. |
| Preparing Solutions | Chemical splash goggles, face shield, nitrile or neoprene gloves (double-gloved), flame-resistant lab coat, chemical-resistant apron, closed-toe shoes. All operations must be performed in a chemical fume hood. |
| Running Reactions | Chemical splash goggles, nitrile or neoprene gloves, flame-resistant lab coat, closed-toe shoes. All operations must be performed in a chemical fume hood. |
| Work-up and Purification | Chemical splash goggles, face shield, nitrile or neoprene gloves (double-gloved), flame-resistant lab coat, chemical-resistant apron, closed-toe shoes. All operations must be performed in a chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling 6-(4-Bromophenoxy)pyridin-3-amine is essential for maintaining a safe laboratory environment. The following workflow provides a step-by-step guide for safe handling.
Caption: Workflow for the safe handling of 6-(4-Bromophenoxy)pyridin-3-amine.
Step-by-Step Handling Protocol:
-
Preparation and Planning:
-
Thoroughly review the Safety Data Sheet (SDS) for 6-(4-Bromophenoxy)pyridin-3-amine.[1]
-
Ensure a certified chemical fume hood is available and functioning correctly.[3][8]
-
Locate the nearest emergency eyewash station and safety shower and confirm they are accessible and operational.[1][8]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Donning Personal Protective Equipment (PPE):
-
Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
If a high splash risk exists, don a face shield over the goggles.
-
Wash and dry hands thoroughly before donning two pairs of nitrile or neoprene gloves.
-
-
Handling Operations (within a Chemical Fume Hood):
-
Weighing: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Solution Preparation: Slowly add the solid to the solvent in a suitable flask. Use a funnel to prevent spills.
-
Reaction: Set up the reaction apparatus securely within the fume hood. Maintain a clear and organized workspace.
-
-
Decontamination and Waste Disposal:
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.[2][9] Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Waste Disposal: All waste containing 6-(4-Bromophenoxy)pyridin-3-amine, including contaminated gloves, weigh boats, and absorbent materials, must be disposed of as hazardous waste.[2][8][9] Collect waste in a clearly labeled, sealed, and compatible container.[9] Never pour this chemical down the drain.[2]
-
Cleaning: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent and cleaning agent.
-
-
Doffing Personal Protective Equipment (PPE):
-
Remove the outer pair of gloves.
-
Remove the face shield (if used) and lab coat.
-
Remove the inner pair of gloves.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures: Preparedness is Key
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these protocols and fostering a culture of safety, researchers can confidently and responsibly work with 6-(4-Bromophenoxy)pyridin-3-amine, advancing scientific discovery while ensuring the well-being of all laboratory personnel.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 6-(4-Bromophenoxy)pyridin-3-amine, 97%. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Michigan State University. (2017, February). Standard Operating Procedures Huang Lab. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
